molecular formula C9H7BrN2 B1290191 6-Bromoisoquinolin-1-amine CAS No. 215453-26-2

6-Bromoisoquinolin-1-amine

Cat. No.: B1290191
CAS No.: 215453-26-2
M. Wt: 223.07 g/mol
InChI Key: PZNNAAGLKCNZKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromoisoquinolin-1-amine is a useful research compound. Its molecular formula is C9H7BrN2 and its molecular weight is 223.07 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromoisoquinolin-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2/c10-7-1-2-8-6(5-7)3-4-12-9(8)11/h1-5H,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZNNAAGLKCNZKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2N)C=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40626864
Record name 6-Bromoisoquinolin-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40626864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

215453-26-2
Record name 6-Bromo-1-isoquinolinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=215453-26-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromoisoquinolin-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40626864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Amino-6-bromoisoquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 6-Bromoisoquinolin-1-amine: Structure, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 6-bromoisoquinolin-1-amine, a heterocyclic amine of significant interest in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth insights into its chemical structure, physicochemical properties, synthesis, and applications, with a particular focus on its role as a scaffold for kinase inhibitors.

Introduction

This compound is a synthetic organic compound featuring an isoquinoline core substituted with a bromine atom at the 6-position and an amine group at the 1-position. The strategic placement of these functional groups makes it a versatile building block in the synthesis of complex molecules with potential therapeutic activities. The isoquinoline scaffold is a common motif in many biologically active compounds and natural products. The presence of a bromine atom provides a handle for further functionalization through various cross-coupling reactions, while the primary amine group can be readily modified, for instance, through acylation or alkylation, to explore the structure-activity relationships (SAR) of derivative compounds. This guide will delve into the key aspects of this compound, providing a solid foundation for its application in research and development.

Chemical Structure and Physicochemical Properties

The chemical structure of this compound is characterized by a bicyclic aromatic system, which imparts rigidity to the molecule. The electron-donating amine group and the electron-withdrawing bromine atom influence the electron density distribution within the isoquinoline ring system, thereby affecting its reactivity and biological interactions.

start 4-Bromobenzaldehyde + Aminoacetaldehyde dimethyl acetal intermediate1 Imine formation start->intermediate1 Toluene, Reflux intermediate2 Cyclization and Aromatization intermediate1->intermediate2 TiCl4, DCM product 6-Bromoisoquinoline intermediate2->product

Caption: Synthetic workflow for the precursor, 6-Bromoisoquinoline.

Experimental Protocol: Synthesis of 6-Bromoisoquinoline [1]

  • Imine Formation: A mixture of 4-bromobenzaldehyde and aminoacetaldehyde dimethyl acetal in anhydrous toluene is refluxed using a Dean-Stark apparatus to remove water. After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure.

  • Cyclization and Aromatization: The crude imine is dissolved in anhydrous dichloromethane (DCM) and cooled to 0 °C. Titanium tetrachloride (TiCl₄) is added dropwise, and the reaction mixture is stirred at an elevated temperature for several days.

  • Work-up and Purification: The reaction is quenched by pouring it onto ice, and the pH is adjusted to 8-9 with a base (e.g., 6N NaOH). The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to yield 6-bromoisoquinoline.

Synthesis of this compound

The final step involves the amination of the 6-bromoisoquinoline precursor. This can be achieved through a nucleophilic substitution reaction, where the hydrogen at the 1-position is replaced by an amino group. A common method is the Chichibabin amination reaction or a variation thereof.

Experimental Protocol: Amination of 6-Bromoisoquinoline

  • Reaction Setup: 6-Bromoisoquinoline is dissolved in an appropriate solvent, such as N,N-dimethylformamide (DMF) or toluene.

  • Amination: A strong aminating agent, such as sodium amide (NaNH₂) or another suitable source of the amino group, is added portion-wise at a controlled temperature. The reaction is typically heated to drive it to completion.

  • Work-up and Purification: After the reaction is complete (monitored by TLC), it is carefully quenched with water or an aqueous ammonium chloride solution. The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The crude this compound is then purified by recrystallization or column chromatography.

Applications in Drug Discovery: A Scaffold for ROCK Inhibitors

This compound and its derivatives have emerged as a promising class of inhibitors for Rho-associated coiled-coil containing protein kinase (ROCK). [2][3][4][5]ROCK is a serine/threonine kinase that plays a crucial role in regulating the actin cytoskeleton and is implicated in various cellular processes, including cell adhesion, motility, and contraction. [6]Dysregulation of the ROCK signaling pathway is associated with a range of diseases, including cancer, cardiovascular disorders, and neurological conditions.

The ROCK Signaling Pathway and Mechanism of Inhibition

The ROCK signaling pathway is a key downstream effector of the small GTPase RhoA. When activated, RhoA binds to and activates ROCK, which in turn phosphorylates several downstream substrates, leading to increased actin-myosin contractility and stress fiber formation. [6]

RhoA_GDP RhoA-GDP (inactive) RhoA_GTP RhoA-GTP (active) RhoA_GDP->RhoA_GTP Upstream Signals ROCK ROCK RhoA_GTP->ROCK Activation Substrates Downstream Substrates (e.g., LIMK, MYPT1) ROCK->Substrates Phosphorylation Cellular_Effects Actin Cytoskeleton Reorganization Cell Contraction, Motility Substrates->Cellular_Effects Inhibitor This compound Derivatives Inhibitor->ROCK Inhibition

Sources

An In-depth Technical Guide to the Physicochemical Properties of 1-Amino-6-bromoisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Amino-6-bromoisoquinoline is a heterocyclic amine of significant interest in medicinal chemistry and drug discovery. Its isoquinoline core is a well-established scaffold in numerous biologically active compounds, and the presence of an amino group at the 1-position and a bromine atom at the 6-position provides versatile handles for synthetic modification. This guide offers a comprehensive overview of the known physicochemical properties of 1-amino-6-bromoisoquinoline, detailed protocols for their experimental determination, and insights into its synthesis, reactivity, and potential applications in pharmaceutical research.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a drug candidate is fundamental to the drug development process, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. While experimental data for 1-amino-6-bromoisoquinoline is not extensively reported in publicly accessible literature, a combination of predicted data and information from commercial suppliers allows for the compilation of its key characteristics.

Table 1: Physicochemical Data for 1-Amino-6-bromoisoquinoline

PropertyValue/DescriptionSource
Molecular Formula C₉H₇BrN₂[1][2]
Molecular Weight 223.07 g/mol [1][2]
Appearance Off-white to light yellow solid[1]
Melting Point Not available. For comparison, the melting point of the isomeric 3-amino-6-bromoisoquinoline is 240-249 °C.[3][4] The melting point of the parent 6-bromoisoquinoline is 40-45 °C.[5]
Boiling Point (Predicted) 380.7 °C at 760 mmHg[2][6]
Density (Predicted) 1.649 g/cm³[2][6]
pKa (Predicted) 6.92
Solubility Expected to be soluble in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), as well as in alcohols like ethanol.[7]
CAS Number 215453-26-2[1][2][8]

Experimental Protocols for Physicochemical Characterization

The following section details standardized, field-proven methodologies for the experimental determination of the key physicochemical properties of 1-amino-6-bromoisoquinoline. The causalities behind experimental choices are explained to ensure technical accuracy and reproducibility.

Melting Point Determination

The melting point provides a quick and effective assessment of a compound's purity. A sharp melting range is indicative of high purity, while a broad and depressed range suggests the presence of impurities.

Methodology: Capillary Melting Point Method

  • Sample Preparation: A small amount of finely powdered, dry 1-amino-6-bromoisoquinoline is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.

  • Heating: The sample is heated at a rate of 10-15 °C per minute for an initial approximate determination. For a precise measurement, the heating rate is slowed to 1-2 °C per minute as the approximate melting point is approached.

  • Observation and Recording: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes liquid (T₂) are recorded. The melting range is reported as T₁-T₂.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_data Data Recording A Finely powder the solid sample B Pack into capillary tube (2-3 mm) A->B C Place in melting point apparatus B->C D Rapid heating for approximate range C->D E Slow heating (1-2 °C/min) for precise range D->E F Record T1 (first liquid) and T2 (all liquid) E->F G Report melting range (T1-T2) F->G

Caption: Workflow for Melting Point Determination.

Solubility Determination

Solubility is a critical parameter that influences a compound's bioavailability and formulation development. The "gold standard" shake-flask method is recommended for determining the thermodynamic equilibrium solubility.

Methodology: Shake-Flask Method

  • Preparation of Saturated Solution: An excess amount of 1-amino-6-bromoisoquinoline is added to a known volume of the desired solvent (e.g., water, phosphate-buffered saline, organic solvents) in a sealed flask.

  • Equilibration: The flask is agitated in a constant temperature water bath (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is allowed to stand, and the undissolved solid is separated from the solution by centrifugation and/or filtration.

  • Quantification: The concentration of the dissolved compound in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

SolubilityWorkflow cluster_prep Solution Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Add excess solid to solvent B Seal flask A->B C Agitate at constant temperature (24-48h) B->C D Separate solid and liquid phases C->D E Quantify concentration in supernatant (HPLC) D->E F Report solubility (e.g., mg/mL) E->F

Caption: Workflow for Solubility Determination via Shake-Flask Method.

pKa Determination

The ionization constant (pKa) is crucial for predicting a compound's behavior in different pH environments, such as the gastrointestinal tract and the bloodstream. For a compound like 1-amino-6-bromoisoquinoline, which has a basic amino group, determining the pKa is essential.

Methodology: UV-Vis Spectrophotometry

  • Preparation of Buffer Solutions: A series of buffer solutions covering a range of pH values (e.g., pH 2 to 10) are prepared.

  • Sample Preparation: A stock solution of 1-amino-6-bromoisoquinoline is prepared in a suitable solvent (e.g., methanol or DMSO) and then diluted into each buffer solution to a constant final concentration.

  • UV-Vis Spectra Acquisition: The UV-Vis spectrum of the compound in each buffer solution is recorded.

  • Data Analysis: The absorbance at a wavelength where the ionized and neutral forms of the molecule have different extinction coefficients is plotted against the pH. The pKa is determined from the inflection point of the resulting sigmoidal curve.

pKaWorkflow cluster_prep Sample Preparation cluster_measurement Spectroscopic Measurement cluster_analysis Data Analysis A Prepare buffer solutions (range of pH) C Dilute stock into each buffer A->C B Prepare stock solution of compound B->C D Record UV-Vis spectrum for each pH C->D E Plot Absorbance vs. pH D->E F Determine pKa from inflection point E->F

Caption: Workflow for pKa Determination using UV-Vis Spectrophotometry.

Synthesis and Reactivity

The synthesis of 1-amino-6-bromoisoquinoline can be envisioned through a multi-step process, likely starting from a readily available brominated benzene derivative. A plausible synthetic route would involve the construction of the isoquinoline core, followed by the introduction of the amino group.

A common method for synthesizing the 6-bromoisoquinoline scaffold is the Pomeranz-Fritsch reaction or a modification thereof, starting from 4-bromobenzaldehyde and an aminoacetal.[9][10] The subsequent amination at the 1-position can be challenging. A potential route could involve the conversion of 6-bromoisoquinoline to its N-oxide, followed by a nucleophilic substitution with a nitrogen source, or through a Chichibabin amination.

The reactivity of 1-amino-6-bromoisoquinoline is largely dictated by the amino and bromo substituents. The bromine atom at the 6-position is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination reactions. This allows for the introduction of a wide range of substituents to explore the structure-activity relationship (SAR) in drug discovery programs. The amino group at the 1-position can be acylated, alkylated, or used as a directing group in further electrophilic aromatic substitutions.

Spectroscopic Characterization (Predicted)

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals in the aromatic region (typically 7.0-9.0 ppm). The protons on the isoquinoline ring system will exhibit characteristic splitting patterns (doublets, triplets, and singlets) depending on their coupling with neighboring protons. The protons of the amino group may appear as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum will display nine distinct signals for the carbon atoms of the isoquinoline ring. The chemical shifts will be influenced by the electron-donating amino group and the electron-withdrawing bromine atom.

  • IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C=N and C=C stretching vibrations of the isoquinoline ring (around 1500-1650 cm⁻¹), and C-Br stretching in the fingerprint region.[11]

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br).[12]

Applications in Drug Discovery

The isoquinoline scaffold is a "privileged structure" in medicinal chemistry, appearing in a wide array of natural products and synthetic drugs with diverse biological activities. Derivatives of isoquinoline have been investigated as potential anticancer, antimicrobial, and antiviral agents.

The 1-amino-6-bromoisoquinoline structure is a valuable building block for generating libraries of novel compounds for high-throughput screening. The bromine atom serves as a key functional group for diversification through cross-coupling reactions, enabling the exploration of the chemical space around the isoquinoline core. The amino group can participate in hydrogen bonding interactions with biological targets, making it a critical pharmacophoric feature.

Safety and Handling

1-Amino-6-bromoisoquinoline is classified as harmful and an irritant.[8][13] It is reported to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[8][13] Therefore, appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

References

  • ChemBK. 6-bromoisoquinolin-1-amine(1-amino-6-bromo isoquinoline). (2024).
  • American Elements. 6-Bromoisoquinolin-1-ylamine. (n.d.).
  • Atlantis Press. Synthesis of 6-bromo-4-iodoquinoline. (2017).
  • PubChem. 1-Bromoisoquinoline. (n.d.).
  • University of Colorado Boulder. Table of Characteristic IR Absorptions. (n.d.).
  • Google Patents. Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid. (2014).
  • ARKAT USA. On the role of ”mental leaps” in small-molecule structure elucidation by NMR spectroscopy. (2022).
  • ResearchGate. 1H NMR spectra of 6-bromo-1,2,3,4-tetrahydroquinoline (2) (top;...). (2019).
  • Organic Syntheses. Isoquinoline, 5-bromo-8-nitro-. (n.d.).
  • NIST WebBook. Quinoline, 6-bromo-. (n.d.).
  • PubChem. 6-Aminoquinoline. (n.d.).

Sources

An In-Depth Technical Guide to the Synthesis of 6-Bromoisoquinolin-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

6-Bromoisoquinolin-1-amine is a pivotal heterocyclic building block in medicinal chemistry and materials science. Its unique bifunctional nature, featuring a reactive bromine atom amenable to cross-coupling reactions and a primary amine for amide bond formation or further derivatization, makes it a valuable scaffold for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of robust and scalable synthetic pathways to this target molecule, designed for researchers, chemists, and professionals in drug development. We will explore two primary, field-proven strategies for the introduction of the C1-amine group onto the 6-bromoisoquinoline core: the modern palladium-catalyzed Buchwald-Hartwig amination and the classical Nucleophilic Aromatic Substitution (SNAr). This document provides detailed experimental protocols, mechanistic insights, and a comparative analysis to guide the scientist in selecting the optimal route based on available resources and desired outcomes.

Strategic Overview: A Two-Stage Approach

The most efficient and logical synthesis of this compound is dissected into a two-stage process. The initial stage focuses on the construction of a key, activated intermediate, 6-Bromo-1-chloroisoquinoline . This intermediate is the linchpin, serving as the direct precursor for the final amination step. The second stage presents two divergent, high-yield pathways for the installation of the C1-amine.

G cluster_0 Stage 1: Core Intermediate Synthesis cluster_1 Stage 2: Divergent Amination Pathways Start 4-Bromobenzaldehyde + Aminoacetaldehyde dimethyl acetal B1 6-Bromoisoquinoline Start->B1 Pomeranz–Fritsch reaction type B2 6-Bromoisoquinoline N-oxide B1->B2 m-CPBA B3 6-Bromo-1-chloroisoquinoline B2->B3 POCl3 C1 Pathway A: Buchwald-Hartwig Amination B3->C1 Pd Catalyst, Ligand, Base, NH3 Source C2 Pathway B: Nucleophilic Aromatic Substitution (SNAr) B3->C2 NH3 Source, Heat/Pressure End This compound C1->End C2->End

Caption: Overall Synthetic Strategy.

Stage 1: Synthesis of the Key Intermediate, 6-Bromo-1-chloroisoquinoline

The successful synthesis of the target amine hinges on the efficient preparation of the 6-bromo-1-chloro-substituted isoquinoline core. The chloro group at the 1-position serves as an excellent leaving group, activating the position for the subsequent amination. This stage is a robust, multi-step sequence that has been proven effective on a large scale.

Part 2.1: Synthesis of 6-Bromoisoquinoline

The foundational isoquinoline skeleton is constructed via a Pomeranz–Fritsch-type reaction, starting from commercially available 4-bromobenzaldehyde.

Mechanism Insight: The initial reaction forms an imine between 4-bromobenzaldehyde and aminoacetaldehyde dimethyl acetal. Subsequent steps involving cyclization and aromatization, facilitated by a Lewis acid like titanium tetrachloride, lead to the formation of the 6-bromoisoquinoline core.[1][2]

  • Imine Formation: A mixture of 4-bromobenzaldehyde (1.0 eq) and aminoacetaldehyde dimethyl acetal (1.0 eq) in anhydrous toluene (approx. 5 mL per gram of aldehyde) is refluxed under a Dean-Stark apparatus for 12 hours to remove water. The solution is then concentrated under vacuum.

  • Activation and Cyclization: The residue is dissolved in anhydrous Tetrahydrofuran (THF) and cooled to -10 °C. Ethyl chloroformate (1.1 eq) is added, and the mixture is stirred for 10 minutes before being allowed to warm to room temperature. Trimethyl phosphite (1.1 eq) is then added dropwise, and the reaction is stirred for 10 hours.

  • Aromatization: The solvent is evaporated under vacuum. The residue is dissolved in anhydrous Dichloromethane (DCM) and cooled to 0 °C. Titanium tetrachloride (4.0 eq) is added dropwise, and the reaction mixture is stirred at 40 °C for 6 days.

  • Work-up and Purification: The reaction is carefully quenched by pouring it onto ice. The pH is adjusted to 8-9 with 6N NaOH solution. The resulting suspension is extracted three times with ethyl acetate (EtOAc). The combined organic layers are then extracted with 3 M HCl. The acidic aqueous layer is collected, the pH is adjusted back to 7-8 with 3N NaOH, and it is extracted twice with EtOAc. The final combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield crude 6-bromoisoquinoline, which can be purified by column chromatography or recrystallization.[1][2]

Part 2.2: Synthesis of 6-Bromo-1-chloroisoquinoline

With the 6-bromoisoquinoline in hand, the next step is to introduce the chloro leaving group at the 1-position. This is efficiently achieved via an N-oxide intermediate.

Mechanism Insight: The nitrogen of the isoquinoline is first oxidized to an N-oxide using an oxidizing agent like m-CPBA. This N-oxide intermediate is then treated with phosphorus oxychloride (POCl₃), which facilitates a rearrangement and substitution reaction to install a chlorine atom at the C1 position, regenerating the aromatic isoquinoline ring.[1][3]

  • N-Oxide Formation: 6-Bromoisoquinoline (1.0 eq) is dissolved in DCM. meta-Chloroperoxybenzoic acid (m-CPBA, approx. 1.5 eq) is added portion-wise, and the reaction is stirred at room temperature until TLC or LC-MS analysis indicates complete consumption of the starting material. The reaction is worked up by washing with saturated sodium bicarbonate solution to yield 6-Bromoisoquinoline N-oxide.[1]

  • Chlorination: The crude 6-Bromoisoquinoline N-oxide (1.0 eq) is dissolved in dry DCM (approx. 40 mL per gram). Phosphorus oxychloride (POCl₃, 1.5 eq) is added dropwise at room temperature. The reaction is then heated to 45 °C for 2 hours.[3]

  • Work-up and Purification: After cooling to room temperature, the excess DCM and POCl₃ are removed under vacuum. The residue is re-dissolved in DCM and washed sequentially with saturated Na₂CO₃ solution, water, and brine. The organic layer is dried over Na₂SO₄, filtered, and concentrated. The crude product is purified by flash column chromatography to afford 6-Bromo-1-chloroisoquinoline as a pale yellow solid.[3]

Stage 2, Pathway A: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[4][5] It is often the method of choice due to its high functional group tolerance and generally high yields. The direct use of ammonia can be challenging due to its tight binding to the palladium catalyst, but several "ammonia equivalent" reagents or specialized ligand systems have been developed to overcome this.[4][6][7]

Mechanism Insight: The reaction proceeds via a catalytic cycle. A Pd(0) complex undergoes oxidative addition into the C-Cl bond of 6-bromo-1-chloroisoquinoline. The resulting Pd(II) complex coordinates with the amine source. Following deprotonation by a base, reductive elimination occurs to form the C-N bond of the final product and regenerate the Pd(0) catalyst. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are crucial for facilitating the key steps of this cycle.

G Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA PdII L₂(Br)Pd(II)-Ar OA->PdII Ar-Cl Coord Amine Coordination PdII->Coord AmineComplex [L₂(Br)Pd(II)(Ar)(NH₃)]⁺ Coord->AmineComplex NH₃ Deprot Deprotonation (Base) AmineComplex->Deprot AmidoComplex L₂(Br)Pd(II)(Ar)(NH₂) Deprot->AmidoComplex -H⁺ RE Reductive Elimination AmidoComplex->RE RE->Pd0 Regenerates Catalyst Product Ar-NH₂ RE->Product

Caption: Simplified Catalytic Cycle of Buchwald-Hartwig Amination.

  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon), add 6-Bromo-1-chloroisoquinoline (1.0 eq), a palladium source (e.g., Pd₂(dba)₃, 2.5 mol%), and a suitable phosphine ligand (e.g., XPhos, 6 mol%).

  • Reagent Addition: Add anhydrous dioxane via syringe. Then, add an ammonia surrogate such as Benzophenone imine (1.2 eq) followed by a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu, 1.5 eq).

  • Reaction Conditions: Heat the reaction mixture to 100 °C and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Deprotection: Upon completion, cool the mixture to room temperature and quench with water. Extract the product with an organic solvent (e.g., EtOAc). The resulting imine is then hydrolyzed by treatment with an acid (e.g., 2M HCl) at room temperature to yield the primary amine.

  • Purification: The aqueous layer is basified and extracted with an organic solvent. The combined organic layers are dried, concentrated, and purified by column chromatography to yield this compound.

Stage 2, Pathway B: Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic Aromatic Substitution is a more classical approach that can be highly effective for substrates with good leaving groups and electron-deficient aromatic systems. The isoquinoline ring is inherently somewhat electron-deficient, and the chloro group at the 1-position is activated for displacement. This pathway often requires more forcing conditions (higher temperatures and/or pressures) than catalytic methods but avoids the cost and potential contamination of a metal catalyst.

Mechanism Insight: The SNAr reaction proceeds via a two-step addition-elimination mechanism. The nucleophile (ammonia) attacks the carbon bearing the leaving group (chloride), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the second, faster step, the leaving group is expelled, and the aromaticity of the ring is restored.

  • Reaction Setup: In a sealed pressure vessel, combine 6-Bromo-1-chloroisoquinoline (1.0 eq) with a solvent such as dioxane or N-Methyl-2-pyrrolidone (NMP).

  • Reagent Addition: Add an excess of an ammonia source. A concentrated aqueous solution of ammonium hydroxide (NH₄OH) or a solution of ammonia in a suitable alcohol can be used.

  • Reaction Conditions: Seal the vessel and heat the mixture to a high temperature (e.g., 120-150 °C) for 12-24 hours. The pressure inside the vessel will increase significantly. The reaction should be monitored by TLC or LC-MS if possible.

  • Work-up and Purification: After cooling the vessel to room temperature, carefully vent any excess pressure. The reaction mixture is diluted with water and extracted with an organic solvent (e.g., EtOAc or DCM). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography.

Data and Pathway Comparison

ParameterPathway A: Buchwald-Hartwig AminationPathway B: Nucleophilic Aromatic Substitution (SNAr)
Mechanism Palladium-Catalyzed Cross-CouplingAddition-Elimination
Key Reagents Pd₂(dba)₃, XPhos, NaOtBu, NH₃ surrogateNH₄OH or NH₃ solution
Temperature Moderate (e.g., 100 °C)High (e.g., 120-150 °C)
Pressure AtmosphericHigh (Sealed Vessel)
Advantages High yield, mild conditions, broad functional group tolerance.[4]Catalyst-free (avoids metal contamination), potentially lower cost reagents.
Disadvantages Cost of catalyst and ligand, potential for metal contamination in the final product.Harsh conditions (high temp/pressure), may have lower functional group tolerance.
Ideal For Complex molecules, high-value products, situations where mild conditions are critical.Large-scale synthesis where cost is a primary driver and harsh conditions are manageable.

Conclusion

The synthesis of this compound can be reliably achieved through a strategic, two-stage approach. The initial construction of the 6-Bromo-1-chloroisoquinoline intermediate is a well-documented and scalable process. For the crucial final amination step, both modern catalytic methods and classical SNAr reactions offer viable and effective solutions. The choice between the Buchwald-Hartwig amination and Nucleophilic Aromatic Substitution will ultimately depend on the specific requirements of the project, including scale, cost considerations, available equipment, and the chemical nature of any other functional groups present in the molecule. This guide provides the foundational knowledge and detailed protocols necessary for the successful synthesis of this important chemical intermediate.

References

  • Synthesis of 1‐amino‐4‐chloroisoquinoline. A new approach to 1‐aminoisoquinoline. (2025). ResearchGate.
  • Buchwald–Hartwig amination. (2023, June 30). Chemistry LibreTexts.
  • Buchwald-Hartwig Amination. (n.d.). Organic Chemistry Portal.
  • Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. (2024). Synthesis Spotlight.
  • Reactions of 1‐ and 3‐bromoisoquinoline with potassium amide in liquid ammonia. Nucleophilic substitution of 3‐bromoisoquinoline by the ANRORC mechanism. (2025). ResearchGate.
  • Nucleophilic Aromatic Substitution (SNAr) Addition-Elimination vs. Benzyne Mechanism[Live Recording]. (2025). YouTube.

Sources

An In-Depth Technical Guide to the Synthesis of 6-Bromoisoquinolin-1-amine: Starting Materials and Core Strategies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 6-Bromoisoquinolin-1-amine in Modern Drug Discovery

This compound is a pivotal molecular scaffold, serving as a crucial building block in the synthesis of a diverse array of biologically active compounds. Its unique structural architecture, featuring a bromine atom at the 6-position and an amino group at the 1-position, offers medicinal chemists a versatile platform for molecular elaboration. The bromine atom is amenable to a wide range of cross-coupling reactions, enabling the introduction of various substituents to modulate pharmacological properties. Simultaneously, the primary amine at the 1-position provides a handle for further functionalization, allowing for the construction of complex molecular frameworks. This guide provides an in-depth exploration of the primary synthetic routes to this compound, focusing on the selection of starting materials and the underlying chemical principles that govern these transformations. We will delve into established classical methods and modern catalytic approaches, offering researchers, scientists, and drug development professionals a comprehensive technical resource.

Strategic Approaches to the Isoquinoline Core: A Comparative Analysis

The synthesis of the 6-bromoisoquinoline framework is the foundational challenge in accessing the target molecule. Several distinct strategies have been developed, each with its own set of advantages and limitations. The choice of a particular route is often dictated by factors such as the commercial availability and cost of starting materials, scalability, and the desired substitution pattern on the isoquinoline core. This guide will focus on three primary and mechanistically distinct approaches:

  • The Pomeranz-Fritsch Reaction: A classic and reliable method for constructing the isoquinoline ring system from readily available benzaldehydes.

  • Functionalization of a Pre-formed Isoquinoline Core: A convergent approach that begins with a substituted isoquinoline and introduces the desired functionalities in a stepwise manner.

  • Modern Palladium-Catalyzed Cross-Coupling Strategies: Leveraging the power of contemporary catalysis to forge the key carbon-nitrogen bond with high efficiency and selectivity.

Route 1: De Novo Synthesis via the Pomeranz-Fritsch Reaction

The Pomeranz-Fritsch reaction is a cornerstone of isoquinoline synthesis, proceeding through the acid-catalyzed cyclization of a benzalaminoacetal.[1][2][3] This approach is particularly advantageous for the synthesis of this compound as it allows for the direct installation of the bromine atom at the desired position from a commercially available starting material, 4-bromobenzaldehyde.

Causality Behind Experimental Choices

The selection of a Pomeranz-Fritsch-type synthesis is predicated on its robustness and the accessibility of the required precursors. 4-Bromobenzaldehyde provides the benzene ring and the C4a, C5, C6, C7, and C8 atoms of the final isoquinoline core, with the bromine atom pre-installed at the correct position. Aminoacetaldehyde dimethyl acetal serves as the source for N2, C1, and C3. The acid-catalyzed cyclization is the key bond-forming event, leading to the formation of the heterocyclic ring.

Experimental Workflow: A Two-Stage Process

The synthesis of the key intermediate, 6-bromoisoquinoline, via a modified Pomeranz-Fritsch reaction is typically a multi-step process that begins with the formation of a Schiff base, followed by a series of transformations culminating in the cyclization and aromatization to the isoquinoline core.[4]

A 4-Bromobenzaldehyde C Schiff Base Formation (Toluene, Reflux) A->C B Aminoacetaldehyde dimethyl acetal B->C D Intermediate Processing (THF, Ethyl Chloroformate, Trimethyl Phosphite) C->D E Cyclization & Aromatization (DCM, TiCl4) D->E F 6-Bromoisoquinoline E->F

Caption: Pomeranz-Fritsch synthesis of 6-Bromoisoquinoline.

Detailed Experimental Protocol: Synthesis of 6-Bromoisoquinoline[4]

Stage 1: Schiff Base Formation

  • A mixture of 4-bromobenzaldehyde (1.0 eq) and aminoacetaldehyde dimethyl acetal (1.0 eq) in anhydrous toluene is heated to reflux under a Dean-Stark apparatus for 12 hours to drive the formation of the imine by removal of water.

  • The reaction mixture is then concentrated under reduced pressure to yield the crude Schiff base.

Stage 2: Intermediate Processing and Cyclization

  • The crude residue is dissolved in anhydrous tetrahydrofuran (THF) and cooled to -10 °C.

  • Ethyl chloroformate (1.1 eq) is added, and the mixture is stirred for 10 minutes at -10 °C before being allowed to warm to room temperature.

  • Trimethyl phosphite (1.1 eq) is added dropwise, and the reaction is stirred for 10 hours at room temperature.

  • The solvent is removed in vacuo, and the residue is dissolved in anhydrous dichloromethane (DCM).

  • The solution is cooled to 0 °C, and titanium tetrachloride (4.0 eq) is added dropwise.

  • The reaction mixture is stirred at 40 °C for 6 days.

Work-up and Purification

  • The reaction is quenched by pouring it onto ice, and the pH is adjusted to 8-9 with a 6N aqueous sodium hydroxide solution.

  • The aqueous layer is extracted three times with ethyl acetate.

  • The combined organic layers are then extracted with 3M hydrochloric acid.

  • The acidic aqueous layer is basified to pH 7-8 with 3N sodium hydroxide and extracted twice with ethyl acetate.

  • The final combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford 6-bromoisoquinoline.

Starting MaterialReagentsSolventTemperatureTimeYield
4-Bromobenzaldehyde1. Aminoacetaldehyde dimethyl acetal2. Ethyl chloroformate3. Trimethyl phosphite4. Titanium tetrachlorideToluene, THF, DCMReflux, -10°C to 40°C> 7 days~35%[4]

Route 2: Functionalization of a Pre-formed 6-Bromoisoquinoline Core

An alternative and highly convergent strategy involves the synthesis of a 6-bromoisoquinoline derivative that can be readily converted to the desired 1-amino compound. A key intermediate in this approach is 6-bromo-1-chloroisoquinoline . The chlorine atom at the 1-position is significantly activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effect of the ring nitrogen, making it an excellent leaving group for the introduction of the amine functionality.[5][6][7][8]

Synthesis of the Key Intermediate: 6-Bromo-1-chloroisoquinoline

The precursor to 6-bromo-1-chloroisoquinoline is 6-bromoisoquinolin-1(2H)-one. This can be synthesized from 4-bromophenylacetic acid. The subsequent chlorination is typically achieved using phosphoryl chloride (POCl₃) or a similar chlorinating agent.

A 6-Bromoisoquinolin-1(2H)-one B Chlorination (POCl3) A->B C 6-Bromo-1-chloroisoquinoline B->C D Amination (Ammonia or equivalent) C->D E This compound D->E

Caption: Synthesis via a 6-bromo-1-chloroisoquinoline intermediate.

Detailed Experimental Protocol: Synthesis of 6-Bromo-1-chloroisoquinoline

A solution of 6-bromo-1-hydroxyisoquinoline (1.0 eq) in phosphoryl chloride (excess) is heated to 100 °C for 4 hours. The reaction mixture is then concentrated to dryness. The residue is dissolved in ethyl acetate, and the organic layer is washed sequentially with 5% aqueous sodium bicarbonate, water, and brine. After drying over magnesium sulfate and concentrating, the crude product is purified by silica gel chromatography to yield 6-bromo-1-chloroisoquinoline.

Starting MaterialReagentSolventTemperatureTimeYield
6-Bromo-1-hydroxyisoquinolinePOCl₃None (reagent as solvent)100 °C4 h62%
Direct Amination of 6-Bromo-1-chloroisoquinoline

The conversion of 6-bromo-1-chloroisoquinoline to this compound can be achieved through nucleophilic aromatic substitution. This transformation can be carried out using various ammonia surrogates or by direct reaction with ammonia under pressure.

Conceptual Protocol for Direct Amination:

  • 6-Bromo-1-chloroisoquinoline is dissolved in a suitable solvent (e.g., 1,4-dioxane) in a sealed pressure vessel.

  • A source of ammonia (e.g., a solution of ammonia in methanol or aqueous ammonia) is added.

  • The vessel is sealed and heated to a temperature typically ranging from 100 to 150 °C.

  • After the reaction is complete, the mixture is cooled, and the product is isolated through standard work-up and purification procedures.

Route 3: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the formation of C-N bonds.[9][10][11] This palladium-catalyzed cross-coupling reaction offers a highly efficient route to aryl amines from aryl halides. In the context of this compound synthesis, this strategy can be envisioned starting from a dihalogenated isoquinoline precursor, such as 1,6-dibromoisoquinoline . The differential reactivity of the bromine atoms at the 1- and 6-positions allows for selective amination.

Rationale for the Buchwald-Hartwig Approach

The C1-position of the isoquinoline ring is more electron-deficient than the C6-position, making the C1-Br bond more susceptible to oxidative addition to the palladium(0) catalyst. This inherent electronic difference can be exploited to achieve selective amination at the 1-position. The use of specialized phosphine ligands is crucial for facilitating the catalytic cycle and achieving high yields.

A 1,6-Dibromoisoquinoline C Buchwald-Hartwig Amination (Pd catalyst, Ligand, Base) A->C B Ammonia Equivalent (e.g., LHMDS) B->C D This compound C->D

Caption: Buchwald-Hartwig amination approach.

Synthesis of the 1,6-Dibromoisoquinoline Precursor

The synthesis of 1,6-dibromoisoquinoline can be achieved from 6-bromoisoquinoline via its N-oxide. The N-oxide is then treated with a brominating agent such as phosphoryl bromide (POBr₃) to introduce the bromine atom at the 1-position.[12]

Conceptual Protocol for Selective Buchwald-Hartwig Amination[13]

This protocol is adapted from the selective amination of the analogous 6-bromo-2-chloroquinoline.

  • To an oven-dried Schlenk tube under an inert atmosphere, add 1,6-dibromoisoquinoline (1.0 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2.5 mol%), and a suitable phosphine ligand (e.g., XPhos, 6 mol%).

  • Add an anhydrous solvent such as dioxane.

  • An ammonia equivalent, such as lithium bis(trimethylsilyl)amide (LHMDS) (1.5 eq, as a 1.0 M solution in THF), is added dropwise at room temperature.

  • The reaction mixture is heated to 100 °C and stirred for 12-16 hours.

  • Upon completion, the reaction is cooled and subjected to an aqueous work-up, followed by extraction and purification to yield this compound.

Starting MaterialAmine SourceCatalyst/LigandBaseSolventTemperature
1,6-DibromoisoquinolineLHMDSPd₂(dba)₃ / XPhos(LHMDS acts as base)Dioxane100 °C

Alternative Strategy: Cyclization of a Substituted Phenylacetonitrile

A less direct but viable route involves the synthesis and cyclization of a suitably substituted phenylacetonitrile derivative. For instance, a patent describes the synthesis of a 6-bromo-1,2,3,4-tetrahydroisoquinoline derivative starting from 3-bromophenylacetonitrile.[13] While this yields a saturated heterocyclic ring, subsequent aromatization would be required to form the isoquinoline core, followed by the introduction of the amino group at the 1-position. This multi-step sequence makes it a less common choice for the direct synthesis of this compound but represents a valid alternative for the construction of the core skeleton.

Conclusion and Future Perspectives

The synthesis of this compound can be approached through several strategic routes, each with its own merits. The Pomeranz-Fritsch reaction offers a classic and direct method for constructing the isoquinoline core from simple aromatic aldehydes. The functionalization of a pre-formed 6-bromo-1-chloroisoquinoline provides a convergent and often high-yielding pathway. Finally, the Buchwald-Hartwig amination represents a modern, powerful, and highly selective method that is well-suited for the synthesis of complex amine-containing heterocycles.

The choice of the optimal synthetic route will depend on the specific requirements of the research program, including scale, cost, and the availability of specialized reagents and equipment. As the demand for novel and diverse molecular scaffolds continues to grow in drug discovery, the development of even more efficient, sustainable, and versatile methods for the synthesis of key intermediates like this compound will remain an active and important area of chemical research.

References

  • Abell, A. D., et al. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. The Journal of Organic Chemistry, 73(22), 8880–8892. [Link]
  • Google Patents. CN103880745A - Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid.
  • Wikipedia. Pomeranz–Fritsch reaction. [Link]
  • Organic Syntheses. Isoquinoline, 5-bromo-8-nitro-. [Link]
  • Wikipedia.
  • Organic Chemistry Portal. Isoquinoline synthesis. [Link]
  • Gensler, W. J. (1951). The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction. Organic Reactions, 6, 191-206.
  • Chemistry LibreTexts.
  • Wang, W., et al. (2017). Synthesis of 6-bromo-4-iodoquinoline.
  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
  • Chemistry Steps.
  • Química Organica.org. Pomerantz-Fritsch synthesis of isoquinolines. [Link]
  • van der Plas, H. C., et al. (1973). Reactions of 1- and 3-bromoisoquinoline with potassium amide in liquid ammonia. Nucleophilic substitution of 3-bromoisoquinoline by the ANRORC mechanism. Recueil des Travaux Chimiques des Pays-Bas, 92(5), 553-563.
  • Zhang, H.-P., et al. (2013). A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisquinolone. Journal of Chemical Research, 37(9), 556-558.
  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
  • Chemistry LibreTexts. 16.
  • The Organic Chemistry Tutor. (2019, January 19). nucleophilic aromatic substitutions [Video]. YouTube. [Link]
  • Google Patents. WO2016059646A2 - Improved process for the preparation of 4-[6-amino-5-bromo-2-[(4-cvanophenyl)aminol]-4-pvrimidinvl]oxv]-3.5-dimethvlbenzonitrile.
  • den Hertog, H. J., & Buurman, D. J. (1972). The reactions of 6-chloro- and 6-bromo-2,3-dimethylquinoxaline with potassium amide in liquid ammonia. Recueil des Travaux Chimiques des Pays-Bas, 91(7), 841-848.

Sources

The Strategic Application of 6-Bromoisoquinolin-1-amine in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 6-Bromoisoquinolin-1-amine (CAS No. 215453-26-2), a pivotal heterocyclic building block in contemporary medicinal chemistry. We will dissect its physicochemical properties, delineate a robust synthetic pathway, and analyze its reactivity, with a particular focus on its strategic deployment in the synthesis of targeted therapeutics. The primary application highlighted is its role as a scaffold for the development of potent Rho-associated coiled-coil containing protein kinase (ROCK) inhibitors, a critical class of drugs for a variety of disease states. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and actionable experimental protocols.

Introduction: The Isoquinoline Scaffold in Medicinal Chemistry

The isoquinoline core is a privileged structure in drug discovery, present in a wide array of natural products and synthetic pharmaceuticals. The strategic functionalization of this bicyclic aromatic system allows for the fine-tuning of molecular properties to achieve desired biological activity. This compound is a prime example of a highly versatile intermediate, offering two distinct points for chemical modification: the bromine atom at the C-6 position and the primary amine at the C-1 position. This dual functionality enables a modular approach to library synthesis and lead optimization, making it a valuable asset in the quest for novel therapeutic agents.[1]

Physicochemical and Safety Profile

A thorough understanding of the physical and chemical properties of a synthetic building block is paramount for its effective and safe utilization in the laboratory.

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below. This data is essential for reaction planning, purification, and formulation.

PropertyValueReference
CAS Number 215453-26-2[2]
Molecular Formula C₉H₇BrN₂[2]
Molecular Weight 223.07 g/mol [2]
Boiling Point 380.7 °C at 760 mmHg (Predicted)
Density 1.649 g/cm³ (Predicted)
Purity Typically ≥95%[3]
Spectroscopic Characterization

While experimental spectra are ideally obtained on a batch-specific basis, the following provides an expected profile for 1H and 13C NMR of this compound in a standard deuterated solvent such as DMSO-d₆. These predicted shifts are based on the analysis of similar structures and established principles of NMR spectroscopy.[4][5]

Expected ¹H NMR (400 MHz, DMSO-d₆) δ (ppm): Aromatic protons are anticipated in the range of 7.0-8.5 ppm. The amine protons would likely appear as a broad singlet.

Expected ¹³C NMR (101 MHz, DMSO-d₆) δ (ppm): Aromatic carbons are expected to resonate between 110-150 ppm.

Safety and Handling

This compound is classified as a harmful irritant.[3] Proper personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn at all times. Handling should occur in a well-ventilated fume hood.

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection).[3]

Synthesis and Purification

The synthesis of this compound can be approached from its precursor, 6-bromoisoquinoline. A plausible and efficient method involves a nucleophilic aromatic substitution, specifically a Chichibabin-type amination. This reaction introduces the amine group at the C-1 position, which is activated by the ring nitrogen.

Proposed Synthetic Workflow

Synthesis_Workflow 6-Bromoisoquinoline 6-Bromoisoquinoline This compound This compound 6-Bromoisoquinoline->this compound NaNH₂ / Toluene, Δ

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol: Chichibabin Amination

This protocol describes the amination of 6-bromoisoquinoline to yield the target compound. The causality behind this choice lies in the directness of the C-N bond formation on the electron-deficient isoquinoline ring.[6][7]

Materials:

  • 6-Bromoisoquinoline

  • Sodium amide (NaNH₂)

  • Anhydrous Toluene

  • Ammonium chloride (aq. solution, saturated)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add 6-bromoisoquinoline (1.0 eq).

  • Add anhydrous toluene to dissolve the starting material.

  • Carefully add sodium amide (2.0-3.0 eq) portion-wise under a positive pressure of nitrogen. Caution: Sodium amide is highly reactive and moisture-sensitive.

  • Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and cautiously quench with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude material by flash column chromatography on silica gel to afford this compound.

Chemical Reactivity and Synthetic Utility

The synthetic power of this compound stems from the orthogonal reactivity of its two key functional groups.

Reactions at the C-6 Position: Palladium-Catalyzed Cross-Coupling

The bromine atom at the C-6 position is a versatile handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions. This allows for the construction of carbon-carbon and carbon-heteroatom bonds, which is fundamental in building complex molecular architectures.[8][9]

Reactivity_Diagram cluster_0 Reactions at C-6 (Bromo) Start This compound Suzuki Suzuki-Miyaura Coupling (Aryl/Heteroaryl Boronic Acid) Start->Suzuki Pd Catalyst, Base Buchwald Buchwald-Hartwig Amination (Amine) Start->Buchwald Pd Catalyst, Base, Ligand

Caption: Key cross-coupling reactions at the C-6 position.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid, a cornerstone reaction in modern synthetic chemistry for the formation of biaryl structures.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Pd(PPh₃)₄ (0.05 eq)

  • Sodium carbonate (2.0 eq)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a reaction vial, combine this compound, the arylboronic acid, Pd(PPh₃)₄, and sodium carbonate.

  • Evacuate and backfill the vial with an inert gas (e.g., argon or nitrogen) three times.

  • Add 1,4-dioxane and water (typically a 4:1 to 5:1 ratio).

  • Seal the vial and heat the reaction mixture to 80-100 °C for 8-16 hours, with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography to yield the 6-arylisoquinolin-1-amine product.

Application in Drug Discovery: Targeting the Rho/ROCK Signaling Pathway

A primary application of this compound is in the synthesis of inhibitors for the Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2). The Rho/ROCK pathway is a critical regulator of cellular processes such as adhesion, motility, and contraction, and its dysregulation is implicated in numerous diseases.[10]

The Rho/ROCK Signaling Pathway

The Rho family of small GTPases acts as molecular switches, cycling between an active GTP-bound state and an inactive GDP-bound state. When activated by various upstream signals, RhoA-GTP binds to and activates ROCK. Activated ROCK then phosphorylates a number of downstream substrates, leading to various cellular responses, including cytoskeletal reorganization and increased cell contractility.[11][12]

G ext_stim Extracellular Stimuli (e.g., Growth Factors, Cytokines) rhoa_gdp RhoA-GDP (Inactive) ext_stim->rhoa_gdp Activates GEFs rhoa_gtp RhoA-GTP (Active) rhoa_gdp->rhoa_gtp GTP Exchange rock ROCK rhoa_gtp->rock Binding & Activation substrates Downstream Substrates (e.g., MYPT1, LIMK) rock->substrates Phosphorylation cell_resp Cellular Responses (Contraction, Motility, Proliferation) substrates->cell_resp inhibitor 6-Arylisoquinolin-1-amine (ROCK Inhibitor) inhibitor->rock Inhibition

Sources

An In-depth Technical Guide to 6-Bromoisoquinolin-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of 6-Bromoisoquinolin-1-amine, a key heterocyclic building block in medicinal chemistry and drug discovery. The document details its chemical identity, physicochemical properties, synthesis methodologies, and core reactivity. Emphasis is placed on its application as a versatile scaffold in the development of novel therapeutic agents, supported by established synthetic protocols and mechanistic insights. This guide is intended for researchers, chemists, and professionals in the field of drug development seeking to leverage this compound in their research endeavors.

Introduction and Strategic Importance

The isoquinoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds. The strategic introduction of functional groups, such as an amine at the 1-position and a bromine atom at the 6-position, creates a molecule with exceptional versatility for synthetic elaboration. This compound (CAS RN: 215453-26-2) serves as a critical intermediate, offering two distinct and reactive sites for diversification.[1][2][3] The primary amine at the C-1 position is a potent nucleophile and a handle for amide bond formation, while the bromine atom at the C-6 position is primed for a variety of transition-metal-catalyzed cross-coupling reactions.[4][5][6] This dual functionality allows for the systematic and controlled construction of complex molecular architectures, making it a valuable precursor in the synthesis of kinase inhibitors and other targeted therapies.[2]

Physicochemical and Structural Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in synthesis and drug design. The key identifiers and properties of this compound are summarized below.

PropertyValueSource
IUPAC Name This compoundPubChem
Synonyms 1-Amino-6-bromoisoquinolineCAS[7]
CAS Number 215453-26-2SCBT[3]
Molecular Formula C₉H₇BrN₂ChemBK[1]
Molecular Weight 223.07 g/mol ChemBK[1]
Canonical SMILES C1=CC2=C(C=C(C=C2)Br)C(=N)N1CAS[7]
InChIKey PZNNAAGLKCNZKE-UHFFFAOYSA-NCAS[7]
Predicted Density 1.649 g/cm³ChemBK[1]
Predicted Boiling Point 380.7 °CChemBK[1]
Predicted Flash Point 184.0 °CChemBK[1]

Synthesis and Manufacturing Pathways

The synthesis of 1-aminoisoquinolines, including the 6-bromo derivative, can be achieved through several strategic approaches. Modern methods often focus on transition-metal-catalyzed reactions that offer high efficiency and functional group tolerance.[8][9]

General Strategies for 1-Aminoisoquinoline Synthesis

The construction of the 1-aminoisoquinoline scaffold is an active area of research. Common strategies include:

  • Nucleophilic Aromatic Substitution (SNA r): Starting from 1-chloroisoquinolines, the chloro group can be displaced by an amine nucleophile. This is a traditional and effective method.[10]

  • Transition-Metal-Catalyzed Annulation: Rhodium(III)-catalyzed C-H activation and annulation of benzamidines with alkynes or iodonium ylides provides a direct route to N-substituted 1-aminoisoquinolines.[8][9]

  • Cascade Reactions: Multi-component reactions, for instance, using ortho-alkynylbenzaldoximes and 2H-azirines, can construct the functionalized isoquinoline ring system in a single cascade sequence.[11]

  • Transition-Metal-Free Cyclization: Alkaline-metal-mediated reactions involving benzylic C-H functionalization offer an alternative pathway that avoids transition metals.[12]

Illustrative Synthesis: Buchwald-Hartwig Amination Approach

A prevalent and highly effective method for installing the C1-amine is via a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination. While direct synthesis of this compound via this method on a 1,6-dibromoisoquinoline precursor is plausible, a more common industrial approach involves the amination of a related 1-chloro-6-bromoisoquinoline. This is analogous to protocols developed for related halo-quinolines and isoquinolines.[4][5][13]

The process typically uses an ammonia equivalent, such as lithium bis(trimethylsilyl)amide (LHMDS), which serves as a source of 'NH₂'.[4][13][14]

Conceptual Workflow for Buchwald-Hartwig Amination

G cluster_reactants Reactants & Catalyst cluster_process Reaction Process cluster_workup Workup & Purification Start 1-Chloro-6-bromoisoquinoline Mix Combine in Inert Solvent (e.g., Toluene/Dioxane) Start->Mix Ammonia Ammonia Equivalent (e.g., LHMDS) Ammonia->Mix Catalyst Pd(0) Catalyst (e.g., Pd₂(dba)₃) Catalyst->Mix Ligand Phosphine Ligand (e.g., Xantphos) Ligand->Mix Base Base (e.g., NaOtBu) Base->Mix Heat Heat under Inert Atmosphere (e.g., 90-110 °C) Mix->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Workup Aqueous Workup Monitor->Workup Extract Solvent Extraction Workup->Extract Purify Column Chromatography Extract->Purify End This compound Purify->End

Caption: Conceptual workflow for the synthesis of this compound.

Detailed Experimental Protocol (Adapted from similar aminations[4][13]):

  • Inert Atmosphere Setup: An oven-dried Schlenk tube is charged with the palladium catalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., Xantphos), and a base (e.g., sodium tert-butoxide). The tube is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times.

  • Reagent Addition: The starting material, 1-chloro-6-bromoisoquinoline, is added to the tube, followed by an anhydrous, degassed solvent such as toluene or dioxane.

  • Ammonia Source: The ammonia equivalent, for instance, a solution of LHMDS in THF, is added dropwise to the stirred mixture at room temperature.[4]

  • Reaction: The reaction vessel is sealed and heated to the target temperature (typically 90-110 °C) for 12-24 hours. Progress is monitored periodically by TLC or LC-MS until the starting material is consumed.

  • Workup: Upon completion, the mixture is cooled to room temperature and subjected to an aqueous workup. The product is extracted into an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified, typically by flash column chromatography on silica gel, to yield pure this compound.

Reactivity Profile and Applications in Drug Discovery

The synthetic utility of this compound stems from its two chemically distinct functional groups, which can be addressed selectively.

Reactivity of the 1-Amine Group

The primary amine at the C-1 position is a strong nucleophile and a versatile handle for derivatization.[15][16]

  • Acylation/Amidation: It readily reacts with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents) to form the corresponding amides. This is a cornerstone reaction for building larger molecular frameworks in drug discovery.

  • Alkylation: The amine can undergo nucleophilic substitution with alkyl halides to form secondary or tertiary amines. However, this reaction can sometimes lead to over-alkylation, producing a mixture of products.[15]

Reactivity of the 6-Bromo Group

The aryl bromide at the C-6 position is an ideal handle for modern cross-coupling reactions, allowing for the introduction of a wide array of substituents.

  • Suzuki-Miyaura Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst introduces new aryl or alkyl groups.

  • Buchwald-Hartwig Amination: A second amination can be performed at this position to introduce a different amine or aniline, creating complex di-amino-isoquinoline structures.[4][13]

  • Sonogashira Coupling: Palladium- and copper-catalyzed coupling with terminal alkynes yields 6-alkynylisoquinolines.

  • Heck Coupling: Reaction with alkenes introduces vinyl groups.

  • Cyanation: Conversion of the bromide to a nitrile group using reagents like copper(I) cyanide provides a precursor for carboxylic acids, amides, or tetrazoles.[17]

Logical Flow of Derivatization

G cluster_amine C1-Amine Reactions cluster_bromo C6-Bromo Reactions Start This compound Amide Amide Formation (Acylation) Start->Amide SecAmine Secondary Amine (Alkylation) Start->SecAmine Suzuki Suzuki Coupling (C-C Bond) Start->Suzuki Buchwald Buchwald-Hartwig (C-N Bond) Start->Buchwald Sonogashira Sonogashira Coupling (C-C Bond) Start->Sonogashira Final Diverse Bioactive Scaffolds (e.g., Kinase Inhibitors) Amide->Final SecAmine->Final Suzuki->Final Buchwald->Final Sonogashira->Final

Caption: Derivatization pathways for this compound.

Application as a Pharmaceutical Intermediate

This compound is a documented building block in the synthesis of various biologically active agents. Its structure is found within patented compounds, often targeting protein kinases, which are crucial regulators of cell signaling and are frequently implicated in diseases like cancer.[2] It has also been used in the synthesis of thrombin inhibitors and anti-early pregnancy drugs.[1] The ability to selectively functionalize the C-1 and C-6 positions allows for the creation of large libraries of compounds for high-throughput screening and lead optimization in drug discovery programs.

Spectroscopic Characterization

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals in the aromatic region (typically δ 7.0-9.0 ppm). The protons on the isoquinoline core will appear as doublets and doublets of doublets, with coupling constants characteristic of the aromatic ring system. The amine protons (NH₂) would likely appear as a broad singlet, the chemical shift of which can be solvent-dependent.

  • ¹³C NMR: The carbon NMR spectrum will display nine distinct signals for the nine carbon atoms. The carbon atom attached to the bromine (C-6) will be shifted, and the C-1 carbon, bonded to the amine group, will also have a characteristic chemical shift.

  • Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for a compound containing one bromine atom, with two major peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes). The molecular ion peaks would be expected at m/z 222 and 224.

Safety and Handling

As with any laboratory chemical, this compound should be handled with appropriate care. Based on data for structurally similar compounds, it may cause skin, eye, and respiratory irritation.[21][22] It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, consult the supplier's Safety Data Sheet (SDS).

Conclusion

This compound is a high-value, strategic building block for chemical and pharmaceutical research. Its dual functionality, with distinct and orthogonal reactivity at the C-1 amine and C-6 bromide positions, provides a robust platform for the synthesis of complex, diverse, and biologically relevant molecules. The well-established chemistry for derivatizing both sites, particularly through modern cross-coupling reactions, ensures its continued importance in the discovery and development of next-generation therapeutics.

References

  • Wang, F., Wang, D., & Chen, S. (2013). Synthesis of 1-Aminoisoquinolines via Rh(III)-Catalyzed Oxidative Coupling. Organic Letters, 15(15), 3958–3961.
  • Ghorbani-Vaghei, R., & Malaeki, A. (2022). Synthesis of functionalized 1-aminoisoquinolines through cascade three-component reaction of ortho-alkynylbenzaldoximes, 2H-azirines, and electrophiles. Organic & Biomolecular Chemistry, 20(12), 2496-2501.
  • Wang, H., Liu, Y., Peng, J., & Zhu, Q. (2018). Synthesis of 1-Aminoisoquinolines via Rh(III)-Catalyzed C–H Cascade Annulation of Benzamidines with Iodonium Ylides. Organic Letters, 20(21), 6886–6890.
  • Wang, C., Zhang, Y., & Li, Y. (2022). Alkaline-Metal-Promoted Divergent Synthesis of 1-Aminoisoquinolines and Isoquinolines. The Journal of Organic Chemistry, 87(3), 1735–1745.
  • Kim, J., & Lee, Y.-R. (2021). Recyclable Magnetic MOF-Catalyzed Synthesis of 1-Aminoisoquinolines and 6-Aminophenanthridines from 5-(2-Bromoaryl)tetrazoles and 1,3-Diketones under Microwave Irradiation. ACS Omega, 6(50), 34659–34671.
  • McRae, K. J., et al. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. The Journal of Organic Chemistry, 73(22), 8880-8892.
  • ResearchGate. (n.d.). Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain.
  • ChemBK. (n.d.). This compound(1-amino-6-bromo isoquinoline).
  • Autech Industry Co.,Limited. (n.d.). Buy 6-Bromoisoquinolin-8-amine.
  • Wikipedia. (n.d.). Sandmeyer reaction.
  • Google Patents. (n.d.). CN103880745A - Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid.
  • CAS Common Chemistry. (n.d.). 6-Bromo-1-isoquinolinamine.
  • PubChem. (n.d.). 6-Bromoisoquinolin-1(2H)-one.
  • PubChem. (n.d.). 7-Bromoisoquinolin-3-amine.
  • Michigan State University Department of Chemistry. (n.d.). Amine Reactivity.
  • Goalby, N. (n.d.). Amines. Chemrevise.

Sources

Molecular weight and formula of 6-Bromoisoquinolin-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 6-Bromoisoquinolin-1-amine: Synthesis, Characterization, and Application in Drug Discovery

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a pivotal heterocyclic intermediate in modern medicinal chemistry. Designed for researchers, synthetic chemists, and drug development professionals, this document details the compound's core properties, outlines robust synthetic and purification protocols, and explores its primary application as a scaffold for potent kinase inhibitors.

Core Compound Properties and Significance

This compound is a strategically functionalized aromatic heterocycle. The isoquinoline core is a well-established "privileged scaffold" in drug discovery, frequently appearing in bioactive molecules. The primary amine at the 1-position acts as a key hydrogen bond donor and a point for further derivatization, while the bromine atom at the 6-position serves as a versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions. This dual functionality makes it an exceptionally valuable building block for creating libraries of complex molecules for biological screening.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₉H₇BrN₂[1]
Molecular Weight 223.07 g/mol [1]
CAS Number 215453-26-2[1]
Appearance Expected to be a solid-
Synonyms 1-Amino-6-bromoisoquinoline-

Synthesis and Purification

The synthesis of this compound is most efficiently approached via a two-stage process: first, the construction of the core 6-bromoisoquinoline ring system, followed by the introduction of the primary amine at the C1 position.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Amination 4-Bromobenzaldehyde 4-Bromobenzaldehyde Imine Formation Imine Formation 4-Bromobenzaldehyde->Imine Formation Aminoacetaldehyde dimethyl acetal Aminoacetaldehyde dimethyl acetal Aminoacetaldehyde dimethyl acetal->Imine Formation Cyclization Cyclization Imine Formation->Cyclization 1. Ethyl Chloroformate 2. Trimethyl Phosphite 6-Bromoisoquinoline 6-Bromoisoquinoline Cyclization->6-Bromoisoquinoline TiCl4 Buchwald-Hartwig Amination Buchwald-Hartwig Amination 6-Bromoisoquinoline->Buchwald-Hartwig Amination Pd Catalyst, Ligand, Ammonia Surrogate, Base Target Compound This compound Buchwald-Hartwig Amination->Target Compound

Caption: Overall synthetic workflow for this compound.

Stage 1: Synthesis of the Precursor, 6-Bromoisoquinoline

The isoquinoline core is constructed using a modified Pomeranz–Fritsch reaction, which involves the condensation of a benzaldehyde with an aminoacetal followed by acid-catalyzed cyclization. This method is scalable and utilizes commercially available starting materials.[2]

Experimental Protocol:

  • Imine Formation: A mixture of 4-bromobenzaldehyde (1.0 eq) and aminoacetaldehyde dimethyl acetal (1.0 eq) in anhydrous toluene is heated to reflux with a Dean-Stark apparatus for 12 hours to drive the formation of the corresponding imine. The solvent is then removed under reduced pressure.

  • Activation: The crude imine is dissolved in anhydrous tetrahydrofuran (THF) and cooled to -10 °C. Ethyl chloroformate (1.1 eq) is added, and the mixture is stirred for 10 minutes before being allowed to warm to room temperature.

  • Phosphonate Formation: Trimethyl phosphite (1.1 eq) is added dropwise, and the reaction is stirred for 10 hours at room temperature. The solvent is then evaporated under vacuum.

  • Cyclization: The residue is dissolved in anhydrous dichloromethane (DCM), cooled to 0 °C, and titanium tetrachloride (TiCl₄, 4.0 eq) is added dropwise. The reaction is then heated to 40 °C and stirred for 6 days.

  • Work-up and Isolation: The reaction is carefully quenched by pouring it onto ice. The pH is adjusted to 8-9 with 6N NaOH solution. The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are then extracted with 3M HCl. The acidic aqueous layer is collected, its pH is adjusted to 7-8 with 3N NaOH, and it is extracted twice with ethyl acetate. The final combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to yield crude 6-bromoisoquinoline.[2]

Stage 2: Amination of 6-Bromoisoquinoline

The introduction of the amine at the C1 position is a critical step. The isoquinoline ring is electron-deficient, particularly at the C1 and C3 positions, making it susceptible to nucleophilic aromatic substitution. Two primary methods are viable: the classical Chichibabin reaction and the more modern, versatile Buchwald-Hartwig amination.

  • Causality Behind Method Choice: While the Chichibabin reaction (using NaNH₂) is effective, it requires harsh conditions and has a limited substrate scope. The Buchwald-Hartwig amination offers superior functional group tolerance, milder reaction conditions, and broader applicability, making it the preferred method in a drug discovery context where complex downstream molecules are the ultimate target.

Representative Protocol: Buchwald-Hartwig Amination

This protocol is adapted from established procedures for the amination of haloquinolines and related heterocycles, using an ammonia surrogate to form the primary amine.

  • Reaction Setup: In an oven-dried Schlenk flask under an inert argon atmosphere, combine 6-bromoisoquinoline (1.0 eq), Pd₂(dba)₃ (0.025 eq), and the phosphine ligand XPhos (0.06 eq).

  • Reagent Addition: Add anhydrous dioxane via syringe. To the stirred mixture, add a 1.0 M solution of lithium bis(trimethylsilyl)amide (LHMDS) in THF (1.5 eq) dropwise at room temperature. LHMDS serves as a highly effective ammonia equivalent.

  • Reaction: Heat the mixture to 100 °C and stir for 12-16 hours. Reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and quench with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Purification

The crude this compound is purified to ≥95% purity, suitable for subsequent synthetic steps.

  • Column Chromatography: The crude residue is subjected to flash column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent system (e.g., 100% hexanes) and gradually increasing the polarity with ethyl acetate, is typically effective. Fractions are collected and analyzed by TLC.

  • Recrystallization (Optional): For obtaining highly pure material, the product from chromatography can be recrystallized from a suitable solvent system, such as ethyl acetate/hexanes or dichloromethane/pentane.[3]

Analytical Characterization

Confirming the identity and purity of the final compound is a critical self-validating step. The following data are predicted based on analyses of closely related structures, such as 6-bromoquinoline and other substituted isoquinolines.[4][5]

Table 2: Expected Analytical Data for this compound

TechniqueParameterExpected Observation
¹H NMR Chemical Shift (δ, ppm)Aromatic protons expected in the 6.8-8.5 ppm range. A broad singlet for the -NH₂ protons. Key signals would include doublets for H5 and H7, and a characteristic pair of doublets for H3 and H4.
¹³C NMR Chemical Shift (δ, ppm)Aromatic carbons expected in the 100-155 ppm range. The C1 bearing the amine group would be significantly upfield.
Mass Spec (ESI+) Molecular Ion (m/z)[M+H]⁺ at ~223.0 and ~225.0. The characteristic 1:1 isotopic pattern is the definitive signature of a monobrominated compound (⁷⁹Br and ⁸¹Br isotopes).[4]
HPLC (RP) Purity≥95% (UV detection at 254 nm).

Applications in Drug Discovery: A Scaffold for ROCK Inhibitors

The primary application of this compound in contemporary drug discovery is as a foundational scaffold for the synthesis of Rho-associated kinase (ROCK) inhibitors.[6][7]

The Rho/ROCK Signaling Pathway

The Rho/ROCK pathway is a central regulator of cell shape, motility, and contraction.[8] Dysregulation of this pathway is implicated in numerous pathologies, including hypertension, cancer metastasis, and glaucoma, making ROCK a high-value therapeutic target.[9]

G Upstream Signals Upstream Signals RhoA (GDP) RhoA-GDP (Inactive) Upstream Signals->RhoA (GDP) RhoA (GTP) RhoA-GTP (Active) RhoA (GDP)->RhoA (GTP) ROCK ROCK RhoA (GTP)->ROCK Downstream Effectors MLC Phosphatase (Inhibited) LIM Kinase (Activated) ROCK->Downstream Effectors Actomyosin Contraction Actomyosin Contraction Downstream Effectors->Actomyosin Contraction Inhibitor 6-Substituted Isoquinolin-1-amine Derivative Inhibitor->ROCK Inhibition

Caption: Simplified Rho/ROCK signaling pathway and the point of intervention.

Mechanism of Action as a Kinase Inhibitor

Most kinase inhibitors function by competing with adenosine triphosphate (ATP) for binding in the enzyme's active site. The isoquinolin-1-amine core is an excellent "hinge-binding" motif. The primary amine forms critical hydrogen bonds with the backbone of the kinase hinge region, anchoring the inhibitor in the ATP pocket. The bromine at the C6 position can then be replaced using cross-coupling chemistry to install larger moieties that extend into more solvent-exposed regions of the active site, allowing for the optimization of potency and selectivity.[8]

G cluster_0 ROCK Kinase ATP Binding Pocket Hinge Hinge Region (Backbone NH) Inhibitor Isoquinolin-1-amine Core Inhibitor->Hinge H-Bonds R_group R-Group (from C6 position) Inhibitor->R_group Extends into pocket (improves potency/selectivity) ATP ATP ATP->Hinge Blocked by Inhibitor

Sources

Key reactive sites on 6-Bromoisoquinolin-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Key Reactive Sites of 6-Bromoisoquinolin-1-amine

This guide provides a detailed exploration of the key reactive sites of this compound, a versatile building block in modern synthetic chemistry. We will delve into the electronic characteristics that govern its reactivity and present practical, field-proven protocols for its derivatization. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this molecule's synthetic potential.

Understanding the Electronic Landscape

The reactivity of this compound is dictated by the electronic interplay between the isoquinoline core, the electron-donating amine (-NH2) at the C1 position, and the electron-withdrawing bromine (-Br) atom at the C6 position.

  • The C1-Amine Group: As a strong electron-donating group, the primary amine at the C1 position significantly influences the electron density of the heterocyclic ring. This makes the nitrogen atom itself a potent nucleophile and activates the ring towards certain electrophilic substitutions.

  • The C6-Bromo Group: The bromine atom at the C6 position serves as a versatile synthetic handle. Its presence allows for a variety of cross-coupling reactions, providing a gateway to complex molecular architectures.

  • The Isoquinoline Core: The isoquinoline ring system itself is a unique scaffold, and the positions for substitution are influenced by the electronic effects of the existing substituents.

The following diagram illustrates the key reactive sites that will be discussed in this guide.

Caption: .

Reactions at the C1-Amine Group

The primary amine at the C1 position is a key site for nucleophilic reactions. Its reactivity is well-documented and allows for the introduction of a wide range of functional groups.

Amide Bond Formation

A common transformation is the acylation of the amine to form an amide bond. This is often a crucial step in the synthesis of bioactive molecules.

Experimental Protocol: Synthesis of N-(6-bromo-1-isoquinolinyl)acetamide

  • Dissolution: Dissolve this compound (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 eq).

  • Acylation: Cool the mixture to 0 °C in an ice bath. Add acetyl chloride (1.1 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.

  • Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Purification: Purify the crude product by column chromatography on silica gel.

Amide_Formation start This compound in DCM add_base Add Triethylamine start->add_base cool Cool to 0 °C add_base->cool add_acetyl_chloride Add Acetyl Chloride cool->add_acetyl_chloride react Stir at Room Temperature add_acetyl_chloride->react workup Aqueous Work-up & Extraction react->workup purify Column Chromatography workup->purify product N-(6-bromo-1-isoquinolinyl)acetamide purify->product Suzuki_Coupling start Combine 6-Bromo-1-amine, Phenylboronic Acid, Pd Catalyst add_solvents_base Add Toluene, Water, and Na2CO3 start->add_solvents_base degas Degas with Argon add_solvents_base->degas heat Heat at 90 °C degas->heat workup Cool and Perform Aqueous Work-up heat->workup purify Purify by Chromatography workup->purify product 6-Phenylisoquinolin-1-amine purify->product

6-Bromoisoquinolin-1-amine as a heterocyclic building block

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide: 6-Bromoisoquinolin-1-amine as a Strategic Heterocyclic Building Block

Authored by a Senior Application Scientist

Foreword: The Strategic Value of the Isoquinoline Core in Modern Synthesis

The isoquinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of natural products and synthetic bioactive molecules.[1][2] Its rigid bicyclic framework provides an excellent three-dimensional vector for orienting functional groups, enabling precise interactions with biological targets. From the vasodilator papaverine to potent anticancer agents, the isoquinoline core is a recurring motif in clinically significant drugs.[2][3]

This guide focuses on a particularly versatile derivative: This compound . The strategic placement of the bromine atom at the 6-position and an amine at the 1-position transforms the simple isoquinoline core into a powerful, bifunctional building block. The 1-amino group serves as a key interaction point, often a hydrogen bond donor, and a nucleophilic handle for further elaboration. Simultaneously, the 6-bromo substituent acts as a synthetic linchpin, primed for a host of robust and predictable cross-coupling reactions. This dual functionality allows for the controlled, sequential introduction of molecular complexity, making it an invaluable tool for researchers in drug discovery and materials science.

This document serves as a technical primer, elucidating the core properties, reactivity, and proven applications of this compound, providing both the foundational knowledge and practical protocols necessary for its effective utilization.

Core Characteristics and Physicochemical Properties

Understanding the fundamental properties of a building block is critical for its successful application in synthesis, dictating choices in reaction setup, solvent selection, and purification strategies.

PropertyValueReference(s)
CAS Number 215453-26-2[4][5]
Molecular Formula C₉H₇BrN₂[4][5]
Molecular Weight 223.07 g/mol [4][5]
Appearance Typically a solid (powder/crystalline)N/A
Predicted Density 1.649 ± 0.06 g/cm³[4]
Predicted Boiling Point 380.7 ± 27.0 °C[4]
Predicted Flash Point 184.039 °C[4]
Synonyms 1-Amino-6-bromoisoquinoline, 6-Bromo-1-isoquinolinamine[6][7]

Note: Physical properties such as boiling and flash points are predicted values and should be used as a guide. Experimental verification is recommended.

The Synthetic Utility: A Tale of Two Reactive Sites

The power of this compound lies in its orthogonal reactivity. The 1-amino group and the 6-bromo group can be addressed with different classes of reactions, often under conditions that do not interfere with one another. This allows for a modular and strategic approach to library synthesis and lead optimization.

Figure 1: Dual reactivity of this compound.
The Workhorse Reactions: Palladium-Catalyzed Cross-Coupling

The bromine atom at the C-6 position is an ideal handle for palladium-catalyzed cross-coupling reactions, which are arguably the most powerful methods for C-C and C-heteroatom bond formation in modern organic synthesis.[8]

A. Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura reaction is a cornerstone of synthetic chemistry, enabling the formation of a C-C bond between an organohalide and an organoboron species, typically a boronic acid or ester.[9][10] For this compound, this provides a direct and highly versatile route to introduce aryl, heteroaryl, or vinyl substituents at the 6-position, a common strategy in the development of kinase inhibitors.[11][12]

Causality Behind the Choice: The reaction's popularity stems from the mild conditions, exceptional functional group tolerance, and the commercial availability of a vast library of boronic acids.[13] The resulting biaryl structures are central motifs in many pharmaceutical agents.

Suzuki_Workflow reactant_node reactant_node reagent_node reagent_node condition_node condition_node product_node product_node sub This compound process Suzuki-Miyaura Coupling sub->process boronic Aryl/Heteroaryl Boronic Acid boronic->process reagents Pd Catalyst (e.g., Pd(PPh₃)₄) + Base (e.g., K₂CO₃, Cs₂CO₃) reagents->process Solvent (e.g., Dioxane/H₂O) Heat (e.g., 80-100 °C) product 6-Aryl-isoquinolin-1-amine process->product

Figure 2: General workflow for a Suzuki-Miyaura coupling reaction.
B. Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is the premier method for forming C-N bonds from aryl halides.[14] This reaction allows for the coupling of the 6-bromo position with a wide variety of primary and secondary amines, anilines, and even ammonia equivalents.[15] This is particularly powerful for extending the molecule into new vectors or for introducing groups that can modulate solubility or engage in additional hydrogen bonding.

Causality Behind the Choice: Traditional methods for aryl amine synthesis often require harsh conditions and have limited scope.[16] The Buchwald-Hartwig reaction, by contrast, proceeds under relatively mild conditions and is compatible with a vast range of sensitive functional groups, making it a go-to method in late-stage diversification.[14] The choice of ligand is critical and is tuned to the specific substrates. For electron-rich amines, sterically hindered phosphine ligands are often required to promote the rate-limiting reductive elimination step.[16][17]

Buchwald_Hartwig_Cycle pd0_node pd0_node pd2_node pd2_node intermediate_node intermediate_node pd0 Pd(0)L₂ (Active Catalyst) pd2_halide L₂(R-NH₂)Pd(II)-Ar      |      X pd0->pd2_halide Ar-Br ox_add Oxidative Addition pd2_amide L₂Pd(II)(Ar)(NR'R'') pd2_halide->pd2_amide + R'R''NH, Base - HX ligand_ex Amine Coordination & Deprotonation (Base) pd2_amide->pd0 Ar-NR'R'' red_elim Reductive Elimination arx Ar-Br amine R'R''NH product Ar-NR'R''

Figure 3: Simplified catalytic cycle of the Buchwald-Hartwig amination.

Applications in Drug Discovery: A Scaffold for Kinase Inhibitors

The 6-substituted isoquinolin-1-amine framework is a validated scaffold for targeting protein kinases, a class of enzymes frequently implicated in cancer and inflammatory diseases.[11][18] Fragment-based screening has identified the isoquinolin-1-amine core as an effective "hinge-binder," capable of forming key hydrogen bonds in the ATP-binding pocket of kinases like Rho-associated coiled-coil containing protein kinase (ROCK).[19]

The 6-bromo derivative is an ideal starting point for optimizing these fragment hits. Using the cross-coupling chemistry described above, medicinal chemists can rapidly synthesize libraries of analogues where diverse chemical groups are appended at the 6-position to probe the solvent-exposed regions of the kinase active site, thereby optimizing potency and selectivity.[18][19]

Field-Proven Experimental Protocols

The following protocols are illustrative and should be adapted based on the specific substrate and laboratory equipment. All manipulations should be performed under an inert atmosphere (Nitrogen or Argon) unless otherwise noted.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol details a typical setup for coupling an arylboronic acid to the 6-bromo position.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 - 1.5 eq)

  • Palladium(0) tetrakis(triphenylphosphine), Pd(PPh₃)₄ (0.05 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)

  • 1,4-Dioxane and Water (4:1 v/v)

  • Round-bottom flask, condenser, magnetic stirrer, inert gas supply

Step-by-Step Methodology:

  • Vessel Preparation: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and potassium carbonate.

  • Inerting: Seal the flask with a septum and evacuate and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.[12]

  • Catalyst Addition: Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst. The yellow color of the catalyst should be noted.

  • Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture via syringe. The reaction mixture is typically a suspension.

  • Reaction Execution: Equip the flask with a condenser, place it in a heating mantle, and heat to 90 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A typical reaction time is 12-18 hours. The disappearance of the starting material (this compound) is the primary indicator of completion.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product is typically purified by flash column chromatography on silica gel to yield the pure 6-aryl-isoquinolin-1-amine.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol outlines a procedure for C-N bond formation at the 6-position using a secondary amine.

Materials:

  • This compound (1.0 eq)

  • Secondary Amine (e.g., Morpholine) (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0), Pd₂(dba)₃ (0.02 eq)

  • Xantphos (ligand) (0.04 eq)

  • Cesium Carbonate (Cs₂CO₃) (1.5 eq)

  • Anhydrous Toluene

  • Schlenk tube or similar reaction vessel

Step-by-Step Methodology:

  • Vessel Preparation: In an oven-dried Schlenk tube containing a stir bar, add the Pd₂(dba)₃, Xantphos, and Cesium Carbonate.

  • Inerting: Seal the tube and thoroughly evacuate and backfill with argon. Repeat three times.

  • Reagent Addition: Under a positive flow of argon, add the this compound, followed by anhydrous toluene and finally the secondary amine via syringe.

  • Reaction Execution: Seal the Schlenk tube tightly and place it in a pre-heated oil bath at 100-110 °C. Stir vigorously.

  • Monitoring: The reaction is monitored by TLC or LC-MS until the starting aryl bromide is consumed. This can take from 4 to 24 hours depending on the amine.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove palladium residues and inorganic salts. Rinse the pad with additional ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude material is then purified by flash column chromatography to afford the desired 6-amino-substituted isoquinoline product.

Rationale for Reagent Choice: Cesium carbonate is often used as the base in Buchwald-Hartwig reactions as its solubility in organic solvents and its non-nucleophilic nature facilitate the deprotonation of the amine without competing side reactions.[17] The Pd₂(dba)₃/Xantphos catalyst system is a robust combination suitable for a wide range of amine coupling partners.[16]

Safety and Handling

As with any laboratory chemical, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Operations should be conducted in a well-ventilated fume hood.

  • Hazard Statements (GHS): H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[7]

  • Precautionary Statements: P261 (Avoid breathing dust/fumes), P280 (Wear protective gloves/eye protection).[7]

  • In Case of Exposure:

    • Skin Contact: Wash off immediately with plenty of soap and water.[20]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[20]

    • Inhalation: Remove person to fresh air and keep comfortable for breathing.[21]

Always consult the material safety data sheet (MSDS) provided by the supplier for the most current and comprehensive safety information before handling.[20][21][22]

Conclusion

This compound is a quintessential example of a modern heterocyclic building block. Its value is derived not just from the privileged nature of its isoquinoline core, but from the synthetic versatility endowed by its bifunctional nature. The ability to perform robust and selective cross-coupling chemistry at the 6-position, while retaining the synthetically useful 1-amino group, provides an efficient and modular entry point to novel chemical space. For researchers in drug discovery, particularly in the competitive field of kinase inhibitor development, this compound represents a strategic and powerful tool for the rapid generation and optimization of high-value molecular entities.

References

  • Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol.
  • This compound(1-amino-6-bromo isoquinoline).ChemBK.[Link]
  • Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S).Vertex AI Search.
  • Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review.Semantic Scholar.[Link]
  • Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry.NIH.[Link]
  • The Chemistry Behind 7-Bromoisoquinolin-1-amine: Applic
  • Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes.RSC Publishing.[Link]
  • Recent Advances in Synthetic Isoquinoline-Based Deriv
  • 6-Bromoisoquinolin-1(2H)-one | C9H6BrNO.PubChem.[Link]
  • 6-Bromoisoquinoline | C9H6BrN.PubChem.[Link]
  • 6-Bromo-1-isoquinolinamine - CAS Common Chemistry.CAS.[Link]
  • Buchwald–Hartwig amin
  • Optimisation of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors.PubMed.[Link]
  • Fragment-based discovery of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors.PubMed.[Link]
  • Buchwald-Hartwig Amin
  • Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain.
  • Suzuki reaction.Wikipedia.[Link]
  • Suzuki-Miyaura Coupling.Chemistry LibreTexts.[Link]
  • Suzuki-Miyaura cross-coupling: Practical Guide.Yoneda Labs.[Link]
  • The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to.SciSpace.[Link]

Sources

Introduction: The Isoquinoline Core, a Privileged Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Discovery, History, and Application of Isoquinoline Amine Compounds

The isoquinoline scaffold, a heterocyclic aromatic compound consisting of a benzene ring fused to a pyridine ring, is a cornerstone of medicinal chemistry.[1][2] This structural motif is not merely a synthetic curiosity; it is a "privileged scaffold," a framework that is repeatedly found in biologically active compounds.[3][4] The isoquinoline core forms the backbone of over 2,500 naturally occurring alkaloids and a vast array of synthetic molecules with profound pharmacological importance.[5] Its unique electronic and structural properties have made it an invaluable template in the design of therapeutics ranging from anesthetics and antihypertensives to potent antiviral and anticancer agents.[2][6] This guide provides a comprehensive exploration of the isoquinoline amine's journey from its initial discovery in the industrial byproduct of coal tar to its current status as a molecule of immense therapeutic significance.

Part 1: From Industrial Waste to Natural Wonder - The Discovery of Isoquinoline

Initial Isolation and Structural Elucidation

The story of isoquinoline begins in the latter half of the 19th century, a period marked by fervent investigation into the chemical constituents of coal tar. In 1885, S. Hoogewerf and W.A. van Dorp, working at the University of Leiden, successfully isolated a novel nitrogen-containing basic compound from this complex mixture.[7] They named it "isoquinoline" to signify its isomeric relationship with quinoline, a compound that had been discovered decades earlier. Their isolation method was laborious, relying on the fractional crystallization of the acid sulfate salt from the basic fraction of coal tar.

A more efficient method was developed in 1914 by Weissgerber, who exploited the subtle difference in basicity between quinoline and isoquinoline to achieve a selective extraction, which greatly streamlined the isolation process.[7][8] Early chemical analyses quickly established its molecular formula as C₉H₇N and confirmed it was a tertiary amine, structurally analogous to its quinoline counterpart.[7]

The Alkaloids: Nature's Own Isoquinolines

While chemists were isolating isoquinoline from industrial sources, a vast and structurally diverse family of isoquinoline-based compounds was being discovered in nature. These natural products, known as isoquinoline alkaloids, are primarily found in plant families such as Papaveraceae (poppy family), Berberidaceae (barberry family), Menispermaceae, and Ranunculaceae.[5]

Perhaps the most famous members of this family are the opium alkaloids, derived from the latex of the opium poppy (Papaver somniferum). This single plant source provides a wealth of isoquinoline alkaloids, including the potent analgesic morphine, the cough suppressant codeine, and the vasodilator papaverine.[5][9] The discovery of these naturally occurring compounds, with their powerful physiological effects, provided the first glimpse into the immense therapeutic potential locked within the isoquinoline core and spurred the development of synthetic methodologies to access novel derivatives.

Part 2: The Age of Synthesis - Forging the Isoquinoline Core

The limited availability and structural diversity of naturally occurring isoquinolines drove chemists to develop methods for their synthesis. These foundational reactions, developed in the late 19th and early 20th centuries, remain pillars of heterocyclic chemistry today, allowing for the rational design and large-scale production of novel isoquinoline amine compounds.

The Bischler-Napieralski Reaction (1893)

One of the most powerful and enduring methods for isoquinoline synthesis is the Bischler-Napieralski reaction.[10] Discovered in 1893 by August Bischler and Bernard Napieralski, this reaction is an intramolecular electrophilic aromatic substitution that cyclizes β-arylethylamides to form 3,4-dihydroisoquinolines.[11][12][13] These intermediates can then be easily oxidized to the fully aromatic isoquinoline system.[14]

Causality and Mechanism: The reaction's driving force is the creation of a highly electrophilic species that can attack the electron-rich aromatic ring. This is achieved by treating the starting amide with a strong dehydrating agent, typically a Lewis acid like phosphoryl chloride (POCl₃) or phosphorus pentoxide (P₂O₅), under reflux conditions.[11][15][16] The precise mechanism has been a subject of study, with two primary pathways proposed: one involving a dichlorophosphoryl imine-ester intermediate and another proceeding through a more reactive nitrilium ion intermediate.[11][12][15] Current understanding suggests that reaction conditions can influence which pathway predominates.[11] The cyclization is most effective when the aromatic ring is activated with electron-donating groups, which stabilize the positive charge buildup during the electrophilic attack.[16]

Bischler_Napieralski Bischler-Napieralski Reaction Mechanism cluster_0 Amide Activation cluster_1 Cyclization & Aromatization Amide β-Arylethylamide Intermediate1 Nitrilium Ion Intermediate Amide->Intermediate1 Dehydration Reagent POCl₃ Intermediate2 Cyclized Intermediate (Spirocyclic) Intermediate1->Intermediate2 Intramolecular Electrophilic Attack Product1 3,4-Dihydroisoquinoline Intermediate2->Product1 Rearomatization (Proton Loss) Product2 Isoquinoline Product1->Product2 Oxidation (e.g., Pd/C)

Bischler-Napieralski Reaction Workflow

Experimental Protocol: Synthesis of 1-Methyl-3,4-dihydroisoquinoline

  • Setup: To a flame-dried 100 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add N-(2-phenylethyl)acetamide (10 mmol).

  • Solvent & Reagent Addition: Add anhydrous toluene (50 mL) to the flask. With stirring, carefully add phosphoryl chloride (POCl₃, 30 mmol) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approx. 110°C) and maintain for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Cool the mixture to room temperature and carefully pour it onto crushed ice (100 g). Basify the aqueous solution to pH > 10 with a 40% NaOH solution while cooling in an ice bath.

  • Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the 1-methyl-3,4-dihydroisoquinoline.

The Pomeranz-Fritsch Reaction (1893)

Also emerging in 1893, the Pomeranz-Fritsch reaction provides a direct route to the isoquinoline nucleus itself.[17][18] The reaction involves the acid-promoted synthesis of isoquinoline from the condensation of a benzaldehyde with a 2,2-dialkoxyethylamine.[8][19]

Causality and Mechanism: This two-stage process first involves the formation of a stable Schiff base (a benzalaminoacetal) from the starting materials.[10][18] In the second, critical step, a strong acid (traditionally concentrated sulfuric acid) catalyzes an intramolecular cyclization.[10] The acid protonates the acetal, leading to the elimination of alcohol molecules and the formation of a highly electrophilic iminium cation, which then undergoes an electrophilic aromatic substitution to close the ring and, after elimination, form the aromatic isoquinoline product.[17][18]

Pomeranz_Fritsch Pomeranz-Fritsch Reaction Logic Start1 Benzaldehyde Intermediate Schiff Base (Benzalaminoacetal) Start1->Intermediate Condensation Start2 Aminoacetaldehyde diethyl acetal Start2->Intermediate Condensation Product Isoquinoline Intermediate->Product Acid-catalyzed Cyclization Condition Strong Acid (H₂SO₄) Condition->Intermediate

Pomeranz-Fritsch Reaction Overview
The Pictet-Spengler Reaction (1911)

Discovered in 1911 by Amé Pictet and Theodor Spengler, the Pictet-Spengler reaction is a highly versatile and efficient method for constructing tetrahydroisoquinolines (THIQs).[6][20][21] The reaction condenses a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure.[6]

Causality and Mechanism: The reaction's elegance lies in its biomimetic nature; it mimics the biosynthetic pathway of many isoquinoline alkaloids in plants, where dopamine (a β-arylethylamine) reacts with aldehydes to form the core alkaloid structure.[1] The mechanism begins with the formation of a Schiff base, which is then protonated by the acid catalyst to form a highly electrophilic iminium ion.[6][22] This ion is poised for an intramolecular electrophilic attack on the aromatic ring, a process known as a Mannich-type reaction, to form the stable tetrahydroisoquinoline ring system.[6] The reaction is particularly efficient when the aromatic ring is electron-rich, often proceeding under mild conditions.[14]

Experimental Protocol: Synthesis of 1-Methyl-1,2,3,4-tetrahydroisoquinoline

  • Setup: In a 50 mL round-bottom flask, dissolve phenethylamine (10 mmol) in a mixture of water (10 mL) and concentrated hydrochloric acid (2 mL).

  • Reagent Addition: Add acetaldehyde (12 mmol) to the solution.

  • Reaction: Stir the mixture at room temperature for 24 hours. The reaction progress can be monitored by TLC.

  • Workup: After the reaction is complete, cool the flask in an ice bath and make the solution alkaline (pH > 10) by the slow addition of 20% sodium hydroxide solution.

  • Extraction: Extract the product with diethyl ether (3 x 30 mL).

  • Purification: Combine the organic extracts, dry over anhydrous potassium carbonate, filter, and remove the solvent under reduced pressure to yield the crude product, which can be further purified if necessary.

Part 3: Pharmacological Significance and Drug Development

The isoquinoline amine core is a prolific pharmacophore, forming the basis for drugs across a wide spectrum of therapeutic areas.[3] Its rigid structure and ability to be functionalized at multiple positions allow for the precise tuning of its pharmacological properties to interact with a diverse range of biological targets.

Table 1: Diverse Pharmacological Activities of Isoquinoline Amine Derivatives

Pharmacological ActivityDescription & ExamplesKey References
Anticancer Derivatives can induce apoptosis, inhibit cell cycle progression, and target signaling pathways like PI3K/Akt/mTOR.[3],[4],[23]
Antimicrobial Broad-spectrum activity against bacteria, fungi, and viruses. Berberine is a well-known example.[1][4],[1],[2],[24]
Anti-inflammatory Inhibition of pro-inflammatory cytokines and enzymes.[4],[1],[9]
Cardiovascular Includes vasodilators (e.g., Papaverine) and antihypertensives (e.g., Quinapril).[14],[3],[6]
Central Nervous System Includes analgesics (e.g., Morphine), neuroprotective agents, and muscle relaxants (e.g., Tubocurarine).[3],[1],[25],[5]
Enzyme Inhibition Potent inhibitors of various enzymes, including topoisomerase, kinases, and bacterial DNA gyrase.[4],
Case Studies: From Privileged Scaffold to Approved Drug

The translation of the isoquinoline scaffold from a chemical curiosity to life-saving medication is exemplified by numerous approved drugs.

  • Quinisocaine (Dimethisoquin): A synthetic isoquinoline derivative, Quinisocaine is a topical anesthetic used for its potent nerve-blocking effects.[11] Its mechanism involves blocking voltage-gated sodium channels on nerve cell membranes, thereby preventing the propagation of pain signals. This demonstrates the utility of the isoquinoline core in modulating ion channel function.

  • Asunaprevir: This complex isoquinoline derivative is a potent, orally bioavailable inhibitor of the hepatitis C virus (HCV) NS3/4A protease, an enzyme essential for viral replication.[16] The discovery of Asunaprevir was a landmark in the development of direct-acting antiviral (DAA) therapies, which have revolutionized the treatment of HCV.[9][10][20]

  • Roxadustat: Sold under the brand name Evrenzo, Roxadustat is a first-in-class inhibitor of hypoxia-inducible factor (HIF) prolyl hydroxylase.[4][14] By inhibiting this enzyme, it mimics the body's response to low oxygen, stimulating the production of red blood cells and hemoglobin.[14][17] It is approved for the treatment of anemia associated with chronic kidney disease, showcasing the scaffold's role in modulating complex cellular signaling pathways.[4][14]

Part 4: Modern Advances and Future Outlook

While the classical synthetic reactions remain relevant, modern organic chemistry has introduced new, powerful methods for constructing and functionalizing the isoquinoline core. Transition-metal-catalyzed reactions, utilizing catalysts based on palladium, copper, and rhodium, now allow for the synthesis of highly complex and substituted isoquinolines under milder conditions and with greater efficiency.

The future of isoquinoline amine research is bright. Current efforts are focused on designing highly selective inhibitors that can distinguish between closely related enzyme isoforms, such as HER2 over EGFR in cancer therapy. Furthermore, the discovery of allosteric inhibitors, which bind to sites other than the active site to modulate protein function, represents a new frontier for targeting challenging proteins. The inherent versatility of the isoquinoline scaffold ensures it will remain a central element in the drug discovery pipeline for years to come, promising new therapies for a wide range of human diseases.

Conclusion

The journey of the isoquinoline amine is a testament to the synergy between natural product chemistry, synthetic innovation, and medicinal science. From its humble origins in coal tar and its discovery in medicinal plants, it has evolved into a truly privileged scaffold. The foundational synthetic methods developed over a century ago provided the tools to explore its chemical space, leading directly to the development of modern therapeutics that combat viral infections, treat anemia, and alleviate pain. As synthetic methodologies become more sophisticated and our understanding of biological targets deepens, the isoquinoline core is poised to be at the heart of the next generation of innovative medicines.

References

  • Bischler–Napieralski reaction - Wikipedia. (n.d.).
  • Choudhary, A. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Pharmaguideline.
  • Dai, J., et al. (2021). Isoquinolines: Important Cores in Many Marketed and Clinical Drugs. Anticancer Agents in Medicinal Chemistry, 21(7), 811-824. [Link]
  • Pictet-Spengler reaction - Name-Reaction.com. (n.d.).
  • Bischler-Napieralski Reaction - Organic Chemistry Portal. (n.d.).
  • Gaba, M., et al. (2021). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules, 26(16), 4953. [Link]
  • Bischler-Napieralski Reaction: Examples & Mechanism. (n.d.). NROChemistry.
  • Sattar, M., et al. (2016). The Pictet-Spengler Reaction Updates Its Habits. Molecules, 21(7), 884. [Link]
  • Pictet-Spengler Isoquinoline Synthesis. (n.d.).
  • Pomeranz–Fritsch reaction - Wikipedia. (n.d.).
  • Pomeranz-Fritsch Reaction. (n.d.). Organic Chemistry Reaction.
  • Bischler–Napieralski reaction. (2023). Grokipedia.
  • Pictet–Spengler reaction - Wikipedia. (n.d.).
  • Bischler–Napieralski reaction. (n.d.). Grokipedia.
  • Isoquinoline - Wikipedia. (n.d.).
  • Exploring the Chemistry and Applications of Isoquinoline. (n.d.). Amerigo Scientific.
  • Pawar, S. D., Gosavi, D. H., & Pawar, S. D. (2021). Isoquinoline derivatives and its medicinal activity. World Journal of Pharmaceutical Research, 10(12), 1025-1037. [Link]
  • Kim, J., et al. (2018). Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR. Scientific Reports, 8(1), 17466. [Link]
  • Isoquinoline synthesis. (n.d.). Química Organica.org.
  • Endait, R. S. (2022). ROLE OF ISOQUINOLINE IN DRUG DISCOVERY. Zenodo. [Link]
  • What is the mechanism of Quinisocaine hydrochloride?. (2024). Patsnap Synapse.
  • Quinisocaine - PubChem. (n.d.). National Center for Biotechnology Information.
  • Quinisocaine. (n.d.). Wikipedia.
  • Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. (2024). Semantic Scholar. [Link]
  • Pomeranz-Fritsch Isoquinoline Synthesis. (2018). Chem-Station Int. Ed.
  • Kumar, A., et al. (2021). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. RSC Advances, 11(36), 22175-22216. [Link]
  • Synthesis of isoquinolines. (n.d.). Organic Chemistry Portal.
  • Bakker, A., et al. (2024). Discovery of isoquinoline sulfonamides as allosteric gyrase inhibitors with activity against fluoroquinolone-resistant bacteria. Nature Chemistry, 16(9), 1462-1472. [Link]
  • Kumar, A., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Medicinal Chemistry, 12(4), 530-552. [Link]
  • Isoquinoline alkaloids - Wikipedia. (n.d.).

Sources

The Ascendant Role of Brominated Isoquinoline Scaffolds in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Value of Bromination in Isoquinoline-Based Drug Candidates

The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural alkaloids and synthetic compounds with a broad spectrum of pharmacological activities.[1][2][3] From the potent analgesic properties of morphine to the antimicrobial efficacy of berberine, the versatility of the isoquinoline nucleus is well-established.[4][5] However, the quest for enhanced potency, selectivity, and favorable pharmacokinetic profiles necessitates strategic chemical modifications. Among these, the introduction of bromine atoms onto the isoquinoline framework has emerged as a particularly fruitful strategy.

This technical guide provides an in-depth exploration of the biological potential of brominated isoquinoline scaffolds for researchers, scientists, and drug development professionals. We will delve into the synthetic tractability of these compounds and survey their diverse and potent biological activities, including anticancer, antimicrobial, and neuroprotective effects. The causality behind experimental designs and the validation of protocols will be emphasized throughout, reflecting a commitment to scientific integrity and field-proven insights.

I. Synthesis and Chemical Tractability: The Gateway to Novel Therapeutics

The biological evaluation of any scaffold is contingent upon its synthetic accessibility. Brominated isoquinolines can be prepared through various methods, often involving the regioselective bromination of the parent isoquinoline or its derivatives.[6] The choice of brominating agent and reaction conditions is critical for achieving the desired substitution pattern.[6] For instance, the use of N-bromosuccinimide (NBS) in strong acids like concentrated sulfuric acid can facilitate regioselective monobromination.[6]

The presence of a bromine atom not only influences the electronic and lipophilic properties of the molecule but also serves as a versatile synthetic handle for further functionalization through cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions.[7] This allows for the generation of diverse chemical libraries for structure-activity relationship (SAR) studies.

Visualizing the Synthetic Pathway: A Generalized Approach

The following diagram illustrates a generalized synthetic workflow for the preparation and diversification of brominated isoquinoline scaffolds.

G cluster_0 Core Synthesis cluster_1 Diversification cluster_2 Biological Screening Isoquinoline Isoquinoline Brominated_Isoquinoline Brominated Isoquinoline Scaffold Isoquinoline->Brominated_Isoquinoline Regioselective Bromination Brominating_Agent Brominating Agent (e.g., NBS) Brominating_Agent->Brominated_Isoquinoline Cross_Coupling Cross-Coupling Reaction (e.g., Suzuki, Sonogashira) Brominated_Isoquinoline->Cross_Coupling Coupling_Partner Coupling Partner (e.g., Boronic Acid, Alkyne) Coupling_Partner->Cross_Coupling Diversified_Scaffolds Diversified Isoquinoline Derivatives Biological_Assays Biological Assays (e.g., Cytotoxicity, Antimicrobial) Diversified_Scaffolds->Biological_Assays Cross_Coupling->Diversified_Scaffolds Lead_Compound Lead Compound Identification Biological_Assays->Lead_Compound

Caption: Generalized workflow for the synthesis and diversification of brominated isoquinolines for biological screening.

II. Anticancer Potential: A Promising Frontier in Oncology

The cytotoxic activity of brominated isoquinoline and quinoline derivatives against various cancer cell lines is a significant area of research.[8][9] The introduction of bromine atoms can enhance the antiproliferative and apoptotic effects of the parent scaffold.[9]

Mechanism of Action: Inducing Programmed Cell Death

While the precise mechanisms are multifaceted and compound-specific, several studies suggest that brominated quinoline and isoquinoline derivatives can induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells.[4][8] Some compounds have been shown to inhibit human topoisomerase I, a critical enzyme for DNA replication and repair.[10][11]

Data Presentation: Comparative Cytotoxicity

The following table summarizes the in vitro anticancer activity of selected brominated quinoline and quinazolinone derivatives, highlighting their potency.

Compound ID/NameCancer Cell LineIC50 (µM)Reference Compound
6,8-dibromo-4(3H)quinazolinone XIIIbMCF-71.7 µg/mLDoxorubicin
6,8-dibromo-4(3H)quinazolinone IXMCF-71.8 µg/mLDoxorubicin
6,8-dibromo-4(3H)quinazolinone XIVdMCF-71.83 µg/mLDoxorubicin
6-Bromo quinazoline derivative 8aMCF-715.85 ± 3.32Erlotinib
6-Bromo quinazoline derivative 8aSW48017.85 ± 0.92Erlotinib
6-Bromo-5-nitroquinoline (4)HT29Lower than 5-FU5-Fluorouracil (5-FU)
Compound 11 (brominated methoxyquinoline)C6, HeLa, HT2915.0 - 26.45-Fluorouracil (5-FU)

Note: This table is a compilation of data from multiple sources for illustrative purposes.[8][9]

Experimental Protocol: In Vitro Cytotoxicity Screening (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric method for assessing cell viability and is frequently used to evaluate the cytotoxic potential of novel compounds.[8]

Step-by-Step Methodology:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the brominated isoquinoline test compounds. A vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin) are also included.

  • Incubation: The plates are incubated for a specified period, typically 48 or 72 hours.

  • MTT Addition: After the incubation period, the medium is removed, and MTT solution (e.g., 0.5 mg/mL in serum-free medium) is added to each well. The plates are then incubated for an additional 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm (with a reference wavelength of 630 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The half-maximal inhibitory concentration (IC50) is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizing the Apoptotic Pathway

The following diagram illustrates a simplified, hypothetical signaling pathway for apoptosis induction by a brominated isoquinoline derivative.

G Brominated_Isoquinoline Brominated Isoquinoline Derivative Topoisomerase_I Topoisomerase I Brominated_Isoquinoline->Topoisomerase_I Inhibition DNA_Damage DNA Damage Topoisomerase_I->DNA_Damage Induction p53_Activation p53 Activation DNA_Damage->p53_Activation Bax_Upregulation Bax Upregulation p53_Activation->Bax_Upregulation Mitochondrial_Pathway Mitochondrial Pathway Bax_Upregulation->Mitochondrial_Pathway Caspase_9 Caspase-9 Activation Mitochondrial_Pathway->Caspase_9 Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Caption: Simplified diagram of a potential apoptosis induction pathway by a brominated isoquinoline derivative.

III. Antimicrobial and Antifungal Applications: Combating Infectious Diseases

Isoquinoline alkaloids have long been recognized for their antimicrobial properties.[12][13] The synthesis of novel brominated isoquinoline derivatives has expanded this potential, with many compounds exhibiting potent activity against a range of bacteria and fungi.[12][14] Some derivatives have shown remarkable bactericidal activity, including against drug-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA).[7][15]

Structure-Activity Relationship Insights

Studies have shown that the nature and position of substituents on the isoquinoline core are crucial for antimicrobial activity. For instance, certain halogenated phenyl and phenethyl carbamate derivatives of tetrahydroisoquinolines have demonstrated significant bactericidal effects.[12] Similarly, chlorinated derivatives have shown notable antifungal activity.[12]

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard laboratory technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Step-by-Step Methodology:

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Serial Dilution of Test Compound: The brominated isoquinoline compound is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized microbial suspension. A positive control (microorganism in broth without the compound) and a negative control (broth only) are included.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

  • Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) (Optional): To determine if the compound is bactericidal/fungicidal or bacteriostatic/fungistatic, an aliquot from the wells showing no visible growth is subcultured onto an agar plate. The MBC/MFC is the lowest concentration that results in a significant reduction (e.g., ≥99.9%) in the number of viable cells.

IV. Neuroprotective Capabilities: A Beacon of Hope for Neurodegenerative Disorders

Isoquinoline alkaloids are also being investigated for their neuroprotective effects, which are particularly relevant for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[16][17] The mechanisms underlying these effects are diverse and include anti-inflammatory, antioxidant, and anti-apoptotic actions.[17][18]

Mechanisms of Neuroprotection
  • Anti-inflammatory Effects: Isoquinoline alkaloids can mitigate neuroinflammation, a key factor in the progression of many neurodegenerative diseases.[17]

  • Antioxidant Activity: Some isoquinoline derivatives can scavenge reactive oxygen species, thereby protecting neurons from oxidative stress-induced damage.[19]

  • Modulation of Cellular Signaling Pathways: These compounds can influence various signaling pathways involved in neuronal survival and death.[17]

Visualizing the Neuroprotective Workflow

The following diagram outlines a typical experimental workflow for evaluating the neuroprotective effects of brominated isoquinoline scaffolds.

G Brominated_Isoquinolines Brominated Isoquinoline Derivatives Treatment Treatment with Test Compounds Brominated_Isoquinolines->Treatment Neuronal_Cell_Culture Neuronal Cell Culture (e.g., SH-SY5Y) Induction_of_Neurotoxicity Induction of Neurotoxicity (e.g., Oxidative Stress, Excitotoxicity) Neuronal_Cell_Culture->Induction_of_Neurotoxicity Induction_of_Neurotoxicity->Treatment Assessment_of_Neuroprotection Assessment of Neuroprotection Treatment->Assessment_of_Neuroprotection Viability_Assay Cell Viability Assays (e.g., MTT, LDH) Assessment_of_Neuroprotection->Viability_Assay Apoptosis_Assay Apoptosis Assays (e.g., Caspase Activity) Assessment_of_Neuroprotection->Apoptosis_Assay ROS_Measurement ROS Measurement Assessment_of_Neuroprotection->ROS_Measurement Lead_Compound Identification of Neuroprotective Lead Viability_Assay->Lead_Compound Apoptosis_Assay->Lead_Compound ROS_Measurement->Lead_Compound

Caption: Experimental workflow for evaluating the neuroprotective effects of brominated isoquinoline compounds.

V. Conclusion and Future Directions

Brominated isoquinoline scaffolds represent a privileged and highly versatile class of compounds with significant potential in drug discovery. Their synthetic tractability allows for the creation of diverse libraries for extensive biological screening. The potent anticancer, antimicrobial, and neuroprotective activities demonstrated by various derivatives underscore the value of bromine substitution as a strategic approach to enhance therapeutic efficacy.

Future research should focus on elucidating the detailed mechanisms of action of these compounds, optimizing their pharmacokinetic and pharmacodynamic properties, and advancing the most promising candidates through preclinical and clinical development. The continued exploration of brominated isoquinoline scaffolds holds immense promise for the development of novel and effective treatments for a wide range of human diseases.

References

  • Synthesis of bromine‐containing isoquinoline‐fused triazine 4 and... - ResearchGate. (n.d.).
  • Yang, X., Miao, X., Dai, L., Guo, X., Jenis, J., Zhang, J., & Shang, X. (2024). Isolation, biological activity, and synthesis of isoquinoline alkaloids. Natural Product Reports. DOI:10.1039/D4NP00023D.
  • Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC - NIH. (2025).
  • Bromination of Isoquinoline, Quinoline, Quinazoline and Quinoxaline in Strong Acid | Request PDF - ResearchGate. (2025).
  • Marine Brominated Alkaloids: Isolation, Biosynthesis, Biological Activity and Synthesis. (2017).
  • (PDF) Highly Brominated Quinolines: Synthesis, Characterization and Investigation of Anticancer Activities Supported by Molecular Dynamics - ResearchGate. (2025).
  • CBr4‐mediated brominated isoquinolinedione synthesis. - ResearchGate. (n.d.).
  • Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics | Semantic Scholar. (n.d.).
  • Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - NIH. (n.d.).
  • Bromination of Pyrrolo[2,1-a]isoquinolines with Acetyl Bromide and Dimethyl Sulfoxide | The Journal of Organic Chemistry - ACS Publications. (2023).
  • Novel isoquinoline derivatives as antimicrobial agents - PubMed. (2013).
  • The Anticancer Effect of Natural Plant Alkaloid Isoquinolines - MDPI. (n.d.).
  • Applied Biological and Physicochemical Activity of Isoquinoline Alkaloids: Oxoisoaporphine and Boldine - MDPI. (n.d.).
  • Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome - PMC - NIH. (2022).
  • Summary of antimicrobial activity of some classes of isoquinoline. - ResearchGate. (n.d.).
  • Isolation, biological activity, and synthesis of isoquinoline alkaloids - ResearchGate. (2024).
  • Biologically active isoquinoline alkaloids covering 2019-2022 - PubMed. (n.d.).
  • Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids - PubMed. (2023).
  • Neuroprotective activity of isoquinoline alkaloids from of Chilean Amaryllidaceae plants against oxidative stress-induced cytotoxicity on human neuroblastoma SH-SY5Y cells and mouse hippocampal slice culture - PubMed. (2019).
  • Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids - ResearchGate. (2025).
  • Novel isoquinoline derivatives as antimicrobial agents | Request PDF - ResearchGate. (2025).
  • Structures of antimicrobial compounds with an isoquinoline moiety. - ResearchGate. (n.d.).
  • Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids - PMC. (2023).

Sources

A Researcher's Guide to Sourcing and Validating 6-Bromoisoquinolin-1-amine for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of starting materials is the bedrock of reliable and reproducible results. This guide provides an in-depth technical overview of 6-Bromoisoquinolin-1-amine (CAS No. 215453-26-2), a critical building block in modern medicinal chemistry. We will navigate the landscape of commercial suppliers, delve into the essential quality control protocols for its validation, and discuss the scientific rationale behind these critical assessments.

The Strategic Importance of this compound in Medicinal Chemistry

This compound is a heterocyclic aromatic compound featuring an isoquinoline core. This scaffold is a privileged structure in drug discovery, appearing in a wide array of biologically active molecules. The strategic placement of the bromine atom at the 6-position and the amine group at the 1-position provides two reactive handles for synthetic diversification.

The primary application of this molecule is in the synthesis of kinase inhibitors. Kinases are a large family of enzymes that play a central role in cellular signaling, and their dysregulation is implicated in numerous diseases, including cancer and autoimmune disorders. This compound serves as a key precursor for the development of targeted therapies, such as Rho-kinase (ROCK) inhibitors. The amine group can readily undergo amide bond formation or other coupling reactions, while the bromine atom is amenable to various cross-coupling reactions, allowing for the exploration of structure-activity relationships.[1][2][3]

Navigating the Commercial Supplier Landscape

The selection of a reliable commercial supplier is a critical first step in any research endeavor. The quality and purity of the starting material will directly impact the yield, impurity profile, and ultimately the biological activity of the final compounds.

Below is a comparative table of several commercial suppliers of this compound:

SupplierCatalog NumberStated PurityAvailable QuantitiesAdditional Information
Apollo Scientific OR70130≥95%250mg, 500mg, 1gProvides typical batch Certificate of Analysis (CoA) and FTIR data online.[4]
Santa Cruz Biotechnology sc-215003-Contact for availabilityFor research use only.[5]
Alfa Chemistry ACM21545326297%Contact for availabilityISO 9001:2015 Certified.[6]
ChemScene CS-W009202 (related structure)≥98.0% (by NMR)Contact for availabilityProvides example CoA with NMR data for a similar compound.[7]

Due Diligence in Supplier Selection:

Beyond the product specifications, a thorough evaluation of a potential supplier should include:

  • Transparency of documentation: The ready availability of a comprehensive Certificate of Analysis (CoA) for the specific lot being purchased is non-negotiable.

  • Analytical methods: The CoA should clearly state the methods used for purity determination, such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Customer support: A responsive technical support team can be invaluable for addressing any queries regarding product quality or handling.

In-House Quality Control and Validation: A Self-Validating System

Even when sourced from a reputable supplier, independent verification of the identity and purity of this compound is a crucial aspect of good laboratory practice (GLP) and ensures the integrity of your research.[8]

Workflow for Incoming Reagent Validation

The following diagram outlines a robust workflow for the quality control of newly acquired this compound.

G cluster_0 Supplier Selection & Procurement cluster_1 In-House Quality Control cluster_2 Decision & Documentation supplier_eval Evaluate Suppliers (CoA, Purity, Reputation) procurement Procure this compound supplier_eval->procurement visual_insp Visual Inspection (Color, Form) procurement->visual_insp solubility_test Solubility Test (e.g., DMSO, DCM) visual_insp->solubility_test nmr_analysis ¹H NMR Analysis (Identity & Purity) solubility_test->nmr_analysis hplc_analysis HPLC-UV Analysis (Purity & Impurity Profile) nmr_analysis->hplc_analysis ms_analysis Mass Spectrometry (Molecular Weight Verification) hplc_analysis->ms_analysis data_review Review Analytical Data ms_analysis->data_review acceptance Accept & Release for Use data_review->acceptance Meets Specs rejection Reject & Contact Supplier data_review->rejection Fails Specs documentation Document Results in Lab Notebook acceptance->documentation rejection->documentation

Caption: Workflow for Supplier Selection and In-House QC of this compound.

Step-by-Step Experimental Protocols

Protocol 1: ¹H NMR Spectroscopy for Identity and Purity Assessment

  • Principle: ¹H NMR spectroscopy provides a fingerprint of the molecule, confirming its identity by analyzing the chemical shifts, integration, and coupling patterns of the protons. It can also be used for quantitative purity determination (qNMR).[9]

  • Instrumentation: 400 MHz or higher field NMR spectrometer.

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound.

    • Dissolve in a deuterated solvent such as DMSO-d₆ or CDCl₃.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 for quantitative analysis.

  • Data Analysis:

    • Compare the obtained spectrum with a reference spectrum or predicted chemical shifts to confirm the structure.

    • Integrate all signals and identify any impurity peaks. The presence of residual solvents (e.g., ethyl acetate, hexanes) from the synthesis and purification process should be noted.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Determination

  • Principle: HPLC separates the main compound from any impurities based on their differential partitioning between a stationary and a mobile phase. UV detection allows for the quantification of the relative peak areas.[10]

  • Instrumentation: A standard HPLC system with a UV detector.

  • Chromatographic Conditions (Typical):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% trifluoroacetic acid or formic acid).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Determined by the UV absorbance maximum of this compound.

    • Column Temperature: 30 °C.

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Data Analysis:

    • Calculate the purity as the percentage of the peak area of the main component relative to the sum of the areas of all peaks in the chromatogram.

Understanding Potential Impurities: A Mechanistic Perspective

Knowledge of the synthetic routes to this compound can provide insights into potential impurities. A common synthetic pathway involves the cyclization of a substituted phenethylamine derivative.[11][12]

G cluster_0 Potential Impurities from Synthesis Starting_Material Unreacted Starting Materials (e.g., 3-bromophenylacetonitrile) This compound This compound Starting_Material->this compound Incomplete Reaction Isomers Positional Isomers (e.g., 8-bromoisoquinolin-1-amine) Isomers->this compound Non-selective Bromination Debrominated Debrominated Impurity (Isoquinolin-1-amine) Debrominated->this compound Side Reaction Solvents Residual Solvents (Toluene, THF, etc.) Solvents->this compound Incomplete Removal

Caption: Potential impurities in commercially supplied this compound.

  • Positional Isomers: The bromination of the isoquinoline core can sometimes lead to the formation of other bromo-isomers, which may be difficult to separate.

  • Debrominated Impurity: The C-Br bond can be susceptible to cleavage under certain conditions, leading to the formation of isoquinolin-1-amine.

  • Residual Solvents: Solvents used in the synthesis and purification, such as toluene, THF, or ethyl acetate, may be present in the final product.

The presence of these impurities can have significant consequences, potentially leading to the formation of undesired side products in subsequent reactions or confounding biological assay results. Therefore, the analytical methods described above are essential for ensuring the material meets the stringent quality requirements for drug discovery.

Conclusion

The successful application of this compound in research and drug development hinges on a foundation of high-quality starting materials. By implementing a rigorous supplier evaluation process and a robust in-house quality control workflow, researchers can ensure the integrity of their chemical matter and the reliability of their scientific findings. This guide provides the framework for establishing such a self-validating system, empowering scientists to proceed with confidence in their synthetic and biological investigations.

References

  • The Importance of High-Quality Reagents in Accurate Experimental Results. (n.d.).
  • Neuland Labs. (2022, April 4). Regulatory Starting Materials: How to Source, Analyze and Validate Suppliers (Part I).
  • Laboratory Chemical Reagents: Essential Components for Scientific Research, Analytical Chemistry, and Quality Control Operations. (2025, August 10).
  • ReAgent. (2023, August 2). Quality Control In Chemical Manufacturing For Life Sciences.
  • Dynacare Kasper Medical Laboratories. (n.d.). Quality Control for Chemistry Laboratory.
  • GMP Compliance. (2018, April 18). Auditing Starting Materials - new APIC Guideline defines Standards.
  • Pharmaceutical Technology. (n.d.). Drug Substance Starting Material Selection.
  • Chemistry LibreTexts. (2024, February 10). 6.2: Quality Control.
  • ChemBK. (2024, April 9). This compound(1-amino-6-bromo isoquinoline).
  • Google Patents. (n.d.). CN103880745A - Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid.
  • U.S. Food and Drug Administration. (n.d.). Q11 Development and Manufacture of Drug Substances (Chemical Entities and Biotechnological/Biological Entities) Questions and Answers.
  • USA Chemical Suppliers. (n.d.). 6-bromoisoquinoline suppliers USA.
  • GMP SOP. (2025, December 7). Concept of process Validation in Pharmaceutical Industry.
  • Ray, P. C., et al. (2011). Fragment-based discovery of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(1), 97-101.
  • ResearchGate. (2025, November 2). Fragment-based discovery of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors | Request PDF.
  • National Institutes of Health. (2014, November 7). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination.
  • Organic Syntheses. (n.d.). Isoquinoline, 5-bromo-8-nitro.

Sources

Methodological & Application

Application Note: Suzuki-Miyaura Coupling Protocol for the Synthesis of 6-Arylisoquinolin-1-amines

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide to the Suzuki-Miyaura cross-coupling reaction of 6-Bromoisoquinolin-1-amine with various arylboronic acids. The isoquinoline scaffold is a privileged structure in medicinal chemistry, and the ability to introduce diverse aryl groups at the 6-position via this powerful C-C bond-forming reaction is of significant interest for drug discovery and development. This document outlines a detailed experimental protocol, discusses the critical parameters and the rationale behind their selection, and offers troubleshooting guidance for common challenges. The included methodologies are designed to be a robust starting point for researchers, scientists, and drug development professionals.

Introduction

The Suzuki-Miyaura cross-coupling reaction, a palladium-catalyzed process that joins an organohalide with an organoboron compound, stands as one of the most versatile and widely used methods for the formation of carbon-carbon bonds in modern organic synthesis.[1][2][3] Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids contribute to its extensive application, particularly in the pharmaceutical industry for the construction of complex molecular architectures.[2]

The isoquinolin-1-amine core is a key pharmacophore found in a variety of biologically active molecules. The strategic functionalization of this scaffold is crucial for modulating the pharmacological properties of lead compounds. Specifically, the introduction of aryl substituents at the 6-position can significantly impact a molecule's interaction with biological targets. This compound serves as a versatile building block for this purpose, enabling the synthesis of diverse libraries of 6-arylisoquinolin-1-amines.

This application note details a reliable protocol for the Suzuki-Miyaura coupling of this compound. We will delve into the mechanistic underpinnings of the reaction to provide a clear understanding of the role of each component, thereby empowering researchers to optimize the conditions for their specific substrates.

Mechanistic Overview: The Palladium Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[1] The cycle can be broadly divided into three key steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of this compound, forming a Pd(II) intermediate.

  • Transmetalation: The aryl group from the boronic acid is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[4]

  • Reductive Elimination: The two organic moieties on the palladium center couple and are eliminated from the metal, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Suzuki_Miyaura_Coupling cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition inv1 PdII_ArylHalide Ar-Pd(II)L_n-X OxAdd->PdII_ArylHalide Transmetalation Transmetalation inv2 PdII_Diaryl Ar-Pd(II)L_n-Ar' Transmetalation->PdII_Diaryl RedElim Reductive Elimination inv3 RedElim->Pd0 inv1->PdII_ArylHalide Ar-X inv2->PdII_Diaryl Ar'-B(OR)_2 inv3->Pd0 Ar-Ar' Base Base + Ar'-B(OH)_2 -> [Ar'-B(OH)_3]⁻

Figure 1: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with a representative arylboronic acid. Optimization may be required for different boronic acids.

Materials and Equipment
  • Substrates: this compound (CAS: 215453-26-2), Arylboronic acid

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂]

  • Base: Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Solvent: 1,4-Dioxane and Water (4:1 mixture)

  • Equipment: Schlenk flask or microwave vial, magnetic stirrer, heating mantle or oil bath, condenser, nitrogen or argon gas supply, standard laboratory glassware for workup and purification, rotary evaporator, flash chromatography system.

Step-by-Step Procedure
  • Reaction Setup:

    • To a dry Schlenk flask or microwave vial containing a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).

    • Add the palladium catalyst (0.02-0.05 equiv).

  • Inert Atmosphere:

    • Seal the flask with a septum and purge with nitrogen or argon for 10-15 minutes. This is crucial as the Pd(0) catalyst is sensitive to oxygen.

  • Solvent Addition:

    • Degas the 1,4-dioxane/water solvent mixture by bubbling nitrogen or argon through it for 20-30 minutes.

    • Add the degassed solvent to the reaction flask via syringe to achieve a concentration of approximately 0.1 M with respect to the this compound.

  • Reaction:

    • Heat the reaction mixture to 80-100 °C with vigorous stirring.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate and water.

    • Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification:

    • Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the desired 6-arylisoquinolin-1-amine.

Discussion of Critical Parameters

The success of the Suzuki-Miyaura coupling of this compound is highly dependent on the careful selection of the reaction components. The presence of the free amine group on the isoquinoline ring can potentially interfere with the catalytic cycle, making the choice of catalyst and base particularly important.

Choice of Palladium Catalyst and Ligand

The ligand on the palladium center plays a crucial role in stabilizing the catalyst and modulating its reactivity.

  • Pd(PPh₃)₄: This is a commonly used, air-sensitive catalyst that is effective for a wide range of Suzuki couplings. It is often suitable for relatively simple arylboronic acids.

  • Pd(dppf)Cl₂: This air-stable precatalyst is often more effective for challenging substrates, including heteroaryl halides and sterically hindered coupling partners. The dppf ligand can stabilize the palladium center and promote the desired reductive elimination.

  • Buchwald Ligands: For particularly unreactive or complex substrates, the use of electron-rich and bulky biarylphosphine ligands (e.g., SPhos, XPhos) in combination with a palladium source like Pd₂(dba)₃ can be highly effective.[5] These ligands can accelerate the oxidative addition and reductive elimination steps.

The Role of the Base

The base is essential for the transmetalation step, where it activates the boronic acid.[4]

  • Potassium Carbonate (K₂CO₃): A commonly used, cost-effective base that is suitable for many Suzuki couplings.

  • Cesium Carbonate (Cs₂CO₃): A stronger and more soluble base that can be beneficial for less reactive substrates or when milder reaction temperatures are desired.

  • Potassium Phosphate (K₃PO₄): An alternative base that can be effective, particularly with nitrogen-containing heterocycles.

Solvent System

A mixture of an organic solvent and water is typically used.

  • 1,4-Dioxane/Water or Toluene/Water: These solvent systems are effective at dissolving both the organic and inorganic reaction components. The water is necessary to dissolve the inorganic base and facilitate the formation of the boronate species.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or No Conversion Inactive catalystEnsure a properly inert atmosphere was maintained. Use a fresh bottle of catalyst or a more robust precatalyst like Pd(dppf)Cl₂.
Insufficiently strong baseSwitch to a stronger base such as Cs₂CO₃ or K₃PO₄.
Low reaction temperatureIncrease the reaction temperature in increments of 10 °C.
Formation of Homocoupled Byproducts Decomposition of boronic acidUse a milder base or lower the reaction temperature. Ensure the reaction is not run for an excessively long time.
Dehalogenation of Starting Material Presence of reducing agentsEnsure high purity of reagents and solvents.
Difficulty in Purification Close polarity of product and starting materialOptimize the eluent system for column chromatography. Consider derivatization of the product or starting material to alter polarity.

Summary of Reaction Parameters

The following table provides a starting point for the optimization of the Suzuki-Miyaura coupling of this compound.

ParameterRecommended ConditionsRationale
Catalyst Pd(PPh₃)₄ (2-5 mol%) or Pd(dppf)Cl₂ (2-5 mol%)Pd(dppf)Cl₂ is often more robust for heteroaromatic substrates.
Base K₂CO₃ (2-3 equiv) or Cs₂CO₃ (2-3 equiv)Cs₂CO₃ is a stronger base and may improve yields with less reactive boronic acids.
Solvent 1,4-Dioxane/Water (4:1) or Toluene/Water (4:1)A protic/aprotic mixture aids in dissolving all reaction components.
Temperature 80-100 °CSufficient thermal energy is required to drive the catalytic cycle.
Boronic Acid 1.2-1.5 equivalentsA slight excess is used to ensure complete consumption of the starting halide.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of 6-arylisoquinolin-1-amines from this compound. By carefully selecting the catalyst, base, and solvent system, researchers can achieve high yields of the desired products. This application note provides a robust and well-rationalized protocol that can be adapted for a wide range of arylboronic acids, facilitating the exploration of this important chemical space in drug discovery and development.

References

  • ChemBK. (2024, April 9). This compound(1-amino-6-bromo isoquinoline).
  • PubChem. (n.d.). 6-Bromoisoquinoline.
  • Industrial Chemicals. (n.d.). 6-Bromoisoquinolin-1-ol.
  • Semantic Scholar. (n.d.). Synthesis of Novel (S)-3-(1-Aminoethyl)-8-pyrimidinyl-2-phenylisoquinolin-1(2H)-ones by Suzuki–Miyaura Coupling and Their Cell Toxicity Activities.
  • Lubaev, A. E., Marvin, C. C., Dombrowski, A. W., & Qureshi, Z. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 14(40), 28889-28894. [Link]
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Kotha, S., Lahiri, K., & Kashinath, D. (2002). Applied Suzuki cross-coupling reaction for syntheses of biologically active compounds. Tetrahedron, 58(48), 9633-9695. [Link]
  • ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| [Video]. YouTube. [Link]
  • Wikipedia. (2024, November 26). Suzuki reaction.
  • MH Chem. (2022, June 18). Suzuki Coupling Mechanism [Video]. YouTube. [Link]
  • Chem Reactor. (2024, September 8). Suzuki Coupling I Common Byproducts in Suzuki Coupling [Video]. YouTube. [Link]
  • Furer, P., et al. (2020). Synthesis and properties of 6-alkynyl-5-aryluracils. Beilstein Journal of Organic Chemistry, 16, 1488-1495. [Link]
  • RSC Publishing. (n.d.). Successive diastereoselective C(sp3)–H arylation and Suzuki coupling toward enantioenriched polyaryl unnatural amino acid motifs.
  • ResearchGate. (2025, August 6). Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions.

Sources

Buchwald-Hartwig amination using 6-Bromoisoquinolin-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Buchwald-Hartwig Amination using 6-Bromoisoquinolin-1-amine for the Synthesis of Novel Diamine Scaffolds.

Audience: Researchers, scientists, and drug development professionals.

Introduction: Unlocking Novel Chemical Space in Medicinal Chemistry

The isoquinoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for numerous therapeutic agents. The ability to precisely functionalize this heterocycle is paramount for the exploration of new structure-activity relationships (SAR). The Buchwald-Hartwig amination stands as one of the most powerful and versatile methods for constructing carbon-nitrogen (C-N) bonds, a transformation that is often challenging using classical methods.[1][2] This palladium-catalyzed cross-coupling reaction offers broad functional group tolerance and operates under relatively mild conditions, making it an indispensable tool in modern drug discovery.[1][3]

This guide provides an in-depth analysis and a field-proven protocol for a particularly valuable, yet challenging, application: the amination of this compound. This reaction is of significant interest as it provides a direct route to 1,6-diaminoisoquinoline derivatives, which are key building blocks for kinase inhibitors, molecular probes, and other biologically active molecules. We will dissect the mechanistic underpinnings of the reaction, address the specific challenges posed by the substrate, and present a robust, step-by-step protocol designed for reproducibility and scalability.

The Mechanism: A Palladium-Powered Catalytic Cycle

The efficacy of the Buchwald-Hartwig amination hinges on a well-defined palladium-catalyzed cycle.[4][5] Understanding this mechanism is not merely academic; it provides the causal framework for selecting catalysts, ligands, and bases to overcome specific synthetic challenges. The cycle is generally understood to proceed through three primary stages: oxidative addition, amine coordination and deprotonation, and reductive elimination.[1]

  • Oxidative Addition : The cycle begins with a catalytically active, low-valent Pd(0) species, stabilized by phosphine ligands. This complex reacts with the aryl halide (this compound), cleaving the C-Br bond and inserting the palladium to form a Pd(II) intermediate.[5][6] This step is often the rate-determining step of the entire cycle.[6]

  • Amine Coordination & Deprotonation : The amine nucleophile coordinates to the Pd(II) complex. A base then deprotonates the coordinated amine, forming a palladium-amido complex. The choice of base is critical; it must be strong enough to deprotonate the amine but not so harsh as to degrade the substrate or catalyst.[7]

  • Reductive Elimination : This final, crucial step involves the formation of the new C-N bond, yielding the desired arylamine product and regenerating the Pd(0) catalyst, allowing the cycle to continue.[1][5] Bulky, electron-rich phosphine ligands are known to accelerate this step, preventing undesirable side reactions like beta-hydride elimination.[1][8]

Buchwald-Hartwig Catalytic Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L (Active Catalyst) OA_Complex L-Pd(II)(Ar)(Br) (Oxidative Addition Complex) Pd0->OA_Complex Ar-Br (Oxidative Addition) Amine_Complex [L-Pd(II)(Ar)(HNR¹R²)]⁺Br⁻ (Amine Coordination) OA_Complex->Amine_Complex + HNR¹R² Amido_Complex L-Pd(II)(Ar)(NR¹R²) (Amido Complex) Amine_Complex->Amido_Complex + Base - H-Base⁺Br⁻ Amido_Complex->Pd0 Ar-NR¹R² (Reductive Elimination) Product Coupled Product (Ar-NR¹R²) Amido_Complex->Product ArBr This compound (Ar-Br) ArBr->OA_Complex Amine Amine Nucleophile (HNR¹R²) Amine->Amine_Complex

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.

Application to this compound: Navigating Substrate-Specific Challenges

Coupling reactions involving heteroaromatic amines, particularly those with multiple nitrogen atoms like this compound, present unique challenges that must be proactively addressed through careful selection of reaction components.

  • Catalyst Poisoning : The lone pairs on the isoquinoline ring nitrogen and the C1-amino group can coordinate to the palladium center, potentially acting as inhibitors and deactivating the catalyst.[3] To mitigate this, ligands that form highly stable and active complexes with palladium are required. Bidentate ligands like BINAP or DPPF, or bulky, electron-rich monophosphine ligands from the Buchwald (e.g., XPhos, RuPhos) or Hartwig research groups are often employed.[1][9] For substrates prone to catalyst inhibition, a slightly higher catalyst loading may also be beneficial.

  • Substrate Reactivity : The reactivity of the aryl bromide is influenced by the electronic nature of the isoquinoline ring. While aryl bromides are generally excellent substrates, the specific electronic environment of this molecule must be considered.[7]

  • Choice of Base : The substrate contains a free amino group and is part of a potentially base-sensitive heterocyclic system. Strong, non-nucleophilic inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often superior to alkoxides (e.g., NaOtBu).[7][10] These weaker bases minimize the risk of side reactions while being sufficiently strong to facilitate the deprotonation step in the catalytic cycle.[7] A study on a similar substrate, 6-Bromoisoquinoline-1-carbonitrile, found Cs₂CO₃ to be highly effective.[10][11]

Based on these considerations, a system utilizing a palladium precatalyst, a bulky biarylphosphine ligand, and a carbonate base in an ethereal or aromatic solvent provides a logical and robust starting point for protocol development.

Detailed Experimental Protocol

This protocol is designed as a self-validating system, with each step and component choice grounded in mechanistic understanding and literature precedent for related heteroaromatic systems.[9][10][12]

Reagents and Equipment
ComponentRecommended SpecificationsRationale / Key Insight
Aryl Halide This compoundSubstrate of interest. Ensure high purity.
Amine Primary or Secondary Amine (1.2-1.5 equiv.)A slight excess ensures complete consumption of the limiting aryl halide.
Palladium Source Pd₂(dba)₃ or a Pd-precatalyst (e.g., XPhos Pd G3)dba = tris(dibenzylideneacetone). Precatalysts offer better air stability and more reliable initiation.[13]
Ligand Xantphos, BINAP, or XPhosBulky, electron-rich ligands are essential for promoting the key reductive elimination step.[12]
Base Cesium Carbonate (Cs₂CO₃) (1.5-2.0 equiv.)A mild, non-nucleophilic base ideal for sensitive heterocyclic substrates.[7][10]
Solvent Anhydrous, Degassed Dioxane or TolueneAprotic solvents are required. Degassing is critical to remove O₂, which can oxidize and deactivate the Pd(0) catalyst.
Atmosphere Inert (Argon or Nitrogen)Absolutely essential to prevent catalyst deactivation.[4]
Glassware Oven-dried Schlenk flask or sealed tubeMust be scrupulously dried to remove water, which can interfere with the reaction.
Experimental Workflow Diagram

Experimental_Workflow cluster_prep I. Reaction Setup (Inert Atmosphere) cluster_reaction II. Reaction cluster_workup III. Workup & Purification A 1. Add solids: - this compound - Amine - Cs₂CO₃ - Pd₂(dba)₃ & Ligand B 2. Seal flask, evacuate, and backfill with Argon (3x) A->B C 3. Add anhydrous, degassed solvent via syringe B->C D 4. Heat to 90-110 °C with vigorous stirring C->D E 5. Monitor progress by TLC or LC-MS (12-24h) D->E F 6. Cool to room temperature E->F G 7. Dilute with Ethyl Acetate and filter through Celite F->G H 8. Concentrate filtrate under reduced pressure G->H I 9. Purify crude product via flash column chromatography H->I

Caption: Step-by-step experimental workflow for the Buchwald-Hartwig amination.

Step-by-Step Methodology

Note: All operations should be performed under an inert atmosphere (Argon or Nitrogen) using standard Schlenk line or glovebox techniques.

  • Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired amine coupling partner (1.2 equiv), and Cesium Carbonate (2.0 equiv).

  • Catalyst Addition: In the same flask, add the palladium source (e.g., Pd₂(dba)₃, 2.5 mol%) and the phosphine ligand (e.g., Xantphos, 6 mol%). If using a pre-formed catalyst, add it directly (e.g., XPhos Pd G3, 5 mol%).

  • Inerting: Seal the flask with a septum, and purge the vessel by evacuating and backfilling with inert gas. Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., Dioxane or Toluene, to achieve a concentration of ~0.1 M with respect to the aryl bromide) via a syringe.

  • Heating and Monitoring: Immerse the flask in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously. Monitor the reaction's progress by TLC or LC-MS analysis of small aliquots.[12] The reaction is typically complete within 12-24 hours.

  • Workup: Once the starting material is consumed, allow the reaction to cool to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate.

  • Purification: Concentrate the combined organic filtrates under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to afford the desired 1,6-diaminoisoquinoline product.

Troubleshooting and Optimization

Even robust protocols can require optimization. The following table outlines common issues and logical solutions based on mechanistic principles.

ObservationPotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive Catalyst (O₂ or H₂O contamination).2. Insufficiently strong base.3. Catalyst inhibition by substrate.1. Ensure solvents are rigorously degassed and anhydrous. Use a fresh bottle of catalyst/ligand.[14]2. Switch to a stronger base like K₃PO₄ or, cautiously, NaOtBu.3. Increase catalyst/ligand loading. Screen alternative bulky ligands (e.g., RuPhos, BrettPhos).[4]
Formation of Hydrodehalogenation Byproduct (Arene-H) 1. β-Hydride elimination is competing with reductive elimination (common with primary amines).2. Water present in the reaction.1. Use a more sterically hindered ligand (e.g., tBuXantphos) to accelerate reductive elimination.[8]2. Ensure all reagents and solvents are scrupulously dry.
Formation of Biaryl Byproducts Unwanted homo-coupling of the aryl bromide.This can be favored by certain catalyst/ligand combinations. Try screening different ligands; bidentate ligands like BINAP can sometimes suppress this pathway.[10]
Reaction Stalls Catalyst has degraded over the reaction time.Add a second portion of catalyst and ligand to the stalled reaction mixture.

Conclusion

The Buchwald-Hartwig amination of this compound is a potent strategy for the synthesis of valuable 1,6-diaminoisoquinoline derivatives. Success in this transformation is not a matter of chance, but a direct result of informed experimental design. By understanding the catalytic cycle and anticipating substrate-specific challenges like potential catalyst inhibition, researchers can rationally select the optimal combination of ligand, base, and reaction conditions. The protocol detailed herein provides a robust, reliable, and logical starting point for professionals in drug discovery and chemical synthesis to access this important class of molecules, enabling the rapid advancement of medicinal chemistry programs.

References

  • Wikipedia.
  • Chemistry LibreTexts.
  • Singleton, D. A., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects.
  • NROChemistry. Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]
  • ACS GCI Pharmaceutical Roundtable.
  • Sperry, J. B., et al. (2014). Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol. Organic Process Research & Development. [Link]
  • OUCI. Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol. [Link]
  • Sperry, J. B., et al. (2014). Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol.
  • Nolan, S. P., et al. (2015). Buchwald–Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst. The Journal of Organic Chemistry. [Link]
  • Zhang, G., et al. (2012). Palladium-Catalyzed Cross-Coupling of Electron-Deficient Heteroaromatic Amines with Heteroaryl Halides.
  • Abell, A. D., et al. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. The Journal of Organic Chemistry. [Link]
  • Reddit.
  • Hartwig, J. F., & Buchwald, S. L. (2019). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]
  • ResearchGate. Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. [Link]
  • Nolan, S. P. (2018). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Topics in Organometallic Chemistry. [Link]
  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
  • Lipshutz, B. H., et al. (2023). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions.
  • Buchwald, S. L., & Fors, B. P. (2011). Efficient Pd-Catalyzed Amination Reactions for Heterocycle Functionalization. Journal of the American Chemical Society. [Link]
  • Plenio, H. (2019). Palladium Catalyzed Amination of Aryl Chlorides. Wiley Analytical Science. [Link]
  • Hartwig, J. F. (2022). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society. [Link]

Sources

Synthesis of ROCK Inhibitors Utilizing 6-Bromoisoquinolin-1-amine: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Targeting the Rho-Kinase Pathway

Rho-associated coiled-coil containing protein kinase (ROCK) has emerged as a significant therapeutic target for a multitude of diseases.[1][2] These serine/threonine kinases are pivotal downstream effectors of the RhoA GTPase, playing a crucial role in regulating cellular processes such as smooth muscle contraction, cell migration, proliferation, and apoptosis.[1][2] Consequently, the inhibition of the ROCK signaling pathway presents a promising strategy for treating cardiovascular diseases, glaucoma, and inhibiting tumor metastasis.[3] The isoquinoline scaffold has been identified as a robust pharmacophore for potent ROCK inhibitors, with several isoquinoline-based drugs, including Fasudil, Ripasudil, and Netarsudil, gaining clinical approval.[4]

This guide provides a comprehensive overview of synthetic strategies and detailed protocols for the synthesis of ROCK inhibitors, leveraging the versatile starting material, 6-Bromoisoquinolin-1-amine. This key building block offers a strategic point for chemical modification, enabling the exploration of structure-activity relationships and the development of novel, potent, and selective ROCK inhibitors.

The ROCK Signaling Pathway

The canonical ROCK signaling pathway is initiated by the activation of the small GTPase RhoA. This leads to the recruitment and activation of ROCK, which in turn phosphorylates downstream substrates, profoundly influencing cytoskeletal dynamics.[1][4] Isoquinoline-based inhibitors typically act by competing with ATP in the kinase domain of ROCK, thereby preventing the phosphorylation of its substrates.[5]

ROCK_Pathway RhoA_GDP RhoA-GDP (Inactive) RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP GEFs RhoA_GTP->RhoA_GDP GAPs ROCK ROCK RhoA_GTP->ROCK Activation Substrates Downstream Substrates (e.g., MLC, MYPT1) ROCK->Substrates Phosphorylation Cytoskeletal_Effects Cytoskeletal Reorganization (Stress Fibers, Focal Adhesions) Substrates->Cytoskeletal_Effects Inhibitor Isoquinoline-based ROCK Inhibitor Inhibitor->ROCK Inhibition

Caption: Canonical ROCK signaling pathway and point of intervention by inhibitors.

Part 1: Synthetic Strategies & Rationale

The bromine atom at the 6-position of this compound serves as a versatile handle for introducing diverse chemical moieties through various cross-coupling reactions. This allows for the systematic modification of the isoquinoline core to optimize potency, selectivity, and pharmacokinetic properties. The primary amine at the 1-position is also amenable to further derivatization.

Key Synthetic Transformations
  • Palladium-Catalyzed Cross-Coupling Reactions:

    • Suzuki-Miyaura Coupling: This reaction is a powerful method for forming carbon-carbon bonds by coupling the aryl bromide with a wide range of boronic acids or esters.[6][7] This allows for the introduction of various aryl and heteroaryl substituents at the 6-position, which can be crucial for enhancing inhibitory activity and modulating physical properties.

    • Buchwald-Hartwig Amination: This reaction facilitates the formation of carbon-nitrogen bonds, enabling the introduction of primary and secondary amines at the 6-position.[8][9] This is a key strategy for synthesizing analogues of known ROCK inhibitors and exploring new chemical space.

  • Derivatization of the 1-Amino Group:

    • Amide and Sulfonamide Formation: The primary amine can be readily acylated or sulfonylated to introduce a variety of functional groups. This position is often critical for interaction with the hinge region of the ROCK kinase domain.

The choice of synthetic route will depend on the target molecule's structure. A generalized workflow is presented below.

Synthetic_Workflow Start This compound Coupling Pd-Catalyzed Cross-Coupling Start->Coupling Derivatization N-Derivatization Start->Derivatization Alternative Route Intermediate1 6-Substituted Isoquinolin-1-amine Coupling->Intermediate1 Final_Product Target ROCK Inhibitor Coupling->Final_Product Intermediate2 N-Substituted 6-Bromoisoquinoline Derivatization->Intermediate2 Derivatization->Final_Product Intermediate1->Derivatization Intermediate2->Coupling

Caption: Generalized synthetic workflow for ROCK inhibitors from this compound.

Part 2: Detailed Experimental Protocols

The following protocols are illustrative and may require optimization based on the specific substrate and desired product.

Protocol 1: Suzuki-Miyaura Coupling of this compound

This protocol describes a general procedure for the coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂, 0.05 equivalents)

  • Triphenylphosphine (PPh₃, 0.1 equivalents) or other suitable phosphine ligand

  • Potassium carbonate (K₂CO₃, 2.0 equivalents)

  • Toluene and Water (4:1 mixture)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask, add this compound, the arylboronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed toluene/water mixture via syringe.

  • Heat the reaction mixture to 90-100 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water, followed by brine.

  • Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

EntryArylboronic AcidCatalyst SystemBaseSolventTemp (°C)Yield (%)
1Phenylboronic acidPd(OAc)₂/PPh₃K₂CO₃Toluene/H₂O10085
24-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃Dioxane/H₂O9092
3Pyridine-3-boronic acidPd(PPh₃)₄K₂CO₃DME/H₂O8578

Note: The choice of catalyst, ligand, base, and solvent system may need to be optimized for different arylboronic acids. For instance, electron-deficient boronic acids may require aqueous conditions.[10]

Protocol 2: Buchwald-Hartwig Amination of this compound

This protocol outlines a general procedure for the amination of this compound.

Materials:

  • This compound

  • Amine (1.2-1.5 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 equivalents) or Palladium(II) bis(dibenzylideneacetone) (Pd(dba)₂)

  • 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP, 0.04 equivalents) or other suitable ligand

  • Cesium carbonate (Cs₂CO₃, 2.0 equivalents) or Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene or Tetrahydrofuran (THF)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a glovebox or under an inert atmosphere, combine this compound, the amine, Pd₂(dba)₃, BINAP, and Cs₂CO₃ in a dry Schlenk flask.

  • Add anhydrous toluene.

  • Seal the flask and heat the mixture to 100-110 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with saturated aqueous NH₄Cl and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

A study on a similar substrate, 6-bromoisoquinoline-1-carbonitrile, found that Pd(dba)₂ with BINAP and Cs₂CO₃ in THF was highly effective.[11][12]

EntryAmineCatalyst SystemBaseSolventTemp (°C)Yield (%)
1MorpholinePd₂(dba)₃/BINAPNaOtBuToluene11090
2AnilinePd(OAc)₂/DavePhosK₃PO₄Dioxane10082
3BenzylaminePd₂(dba)₃/XantphosCs₂CO₃THF10088

Part 3: Characterization and Quality Control

The identity and purity of the synthesized ROCK inhibitors should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and assess purity.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound. High-resolution mass spectrometry (HRMS) is recommended for confirmation of the elemental composition.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Part 4: Troubleshooting and Safety Considerations

Troubleshooting:

  • Low Yields in Coupling Reactions:

    • Ensure all reagents and solvents are anhydrous and degassed where necessary.

    • Screen different palladium catalysts, ligands, and bases.

    • Optimize the reaction temperature and time.

  • Incomplete Reactions:

    • Check the purity of the starting materials.

    • Increase the equivalents of the coupling partner or reagents.

  • Purification Challenges:

    • Employ different chromatography techniques (e.g., reverse-phase HPLC for polar compounds).

    • Consider crystallization as a final purification step.

Safety Considerations:

  • This compound and its derivatives are potentially hazardous chemicals. Always consult the Safety Data Sheet (SDS) before use.[13][14][15][16][17]

  • Handle all chemicals in a well-ventilated fume hood. [13][14]

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves. [13][14][15]

  • Palladium catalysts are flammable and may be toxic. Handle with care and under an inert atmosphere.

  • Bases such as sodium tert-butoxide are corrosive and moisture-sensitive. Handle in a glovebox or under an inert atmosphere.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a diverse range of ROCK inhibitors. The palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling and Buchwald-Hartwig amination, provide efficient and modular routes to novel compounds. The protocols and strategies outlined in this guide offer a solid foundation for researchers in the field of drug discovery to design and synthesize the next generation of ROCK inhibitors for various therapeutic applications.

References

  • Wikipedia. Rho kinase inhibitor. [Link]
  • Sperry, J. B., Price Wiglesworth, K. E., Edmonds, I. D., et al. (2014). Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol. Organic Process Research & Development, 18(11), 1752-1758. [Link]
  • What are RHOK inhibitors and how do they work? (2024). [Link]
  • Niestrata, M., Jackson, J., Bazeer, S., Gong, M. A., & Ashena, Z. (2025). Mechanisms of action of Rho kinase inhibitors.
  • Amano, M., & Kaibuchi, K. (2004). Rho Kinase (ROCK) Inhibitors. PMC - PubMed Central - NIH. [Link]
  • Sperry, J. B., Price Wiglesworth, K. E., Edmonds, I. D., et al. (2014). Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol.
  • Djokovic, N., et al. (2024). Development of Novel ROCK Inhibitors via 3D-QSAR and Molecular Docking Studies: A Framework for Multi-Target Drug Design. MDPI. [Link]
  • Adam, J., et al. (2011). Fragment-based discovery of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(1), 162-166. [Link]
  • Djokovic, N., et al. (2024). Development of Novel ROCK Inhibitors via 3D-QSAR and Molecular Docking Studies: A Framework for Multi-Target Drug Design. PMC - NIH. [Link]
  • Use of Rho kinase Inhibitors in Ophthalmology: A Review of the Liter
  • Adam, J., et al. (2011). Optimisation of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors. PubMed. [Link]
  • Oliveira, R. G., et al. (2018). Synthesis and pharmacological evaluation of novel isoquinoline N-sulphonylhydrazones designed as ROCK inhibitors.
  • Sperry, J. B., Wiglesworth, K. E., et al. (2014). Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol. Semantic Scholar. [Link]
  • Adam, J., et al. (2011). Optimisation of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors.
  • Wikipedia.
  • Schirok, H., et al. (2008). Design and synthesis of potent and selective azaindole-based Rho kinase (ROCK) inhibitors. PubMed. [Link]
  • The synthesis and bioactivities of ROCK2 inhibitors with 1,2-dithiolan-3-yl motif. (2024). NIH. [Link]
  • Capot Chemical. MSDS of 6-bromoisoquinolin-3-ol. [Link]
  • Chemistry LibreTexts.
  • The Design, Synthesis and Evaluation of Rho-kinase Inhibitory Activity of 4-aryl-thiazole-2-amines. (2019). NIH. [Link]
  • Wikipedia. Suzuki reaction. [Link]
  • Organic Chemistry Portal. Suzuki Coupling. [Link]
  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroarom
  • The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. (2002). SciSpace. [Link]

Sources

Application Notes and Protocols for the Development of Kinase Inhibitors from 6-Bromoisoquinolin-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Value of the Isoquinolin-1-amine Scaffold

The protein kinase family, comprising over 500 members, represents one of the most critical target classes in modern drug discovery, particularly in oncology and immunology. The dysregulation of kinase signaling is a hallmark of numerous diseases. The development of small molecule inhibitors that can selectively modulate kinase activity is therefore a cornerstone of therapeutic intervention. Within the vast landscape of heterocyclic chemistry, the isoquinoline core has emerged as a "privileged scaffold," consistently yielding potent and selective kinase inhibitors.[1] This is attributed to its rigid, planar structure and its ability to form key hydrogen bonding interactions with the hinge region of the kinase ATP-binding site.

This guide focuses on a particularly versatile starting material: 6-Bromoisoquinolin-1-amine . The strategic placement of the bromine atom at the 6-position and the primary amine at the 1-position provides two orthogonal handles for chemical modification. This allows for the systematic and diverse elaboration of the core structure to explore structure-activity relationships (SAR) and optimize for potency, selectivity, and pharmacokinetic properties. This document will provide a comprehensive overview of the synthetic strategies, detailed experimental protocols, and bioassay methodologies for developing novel kinase inhibitors from this promising scaffold.

The Rationale: Why this compound?

The utility of this compound as a starting point for kinase inhibitor discovery is rooted in its chemical architecture. The 1-amino group can act as a key hydrogen bond donor, mimicking the adenine portion of ATP and anchoring the molecule in the kinase hinge region. The 6-bromo position, pointing out towards the solvent-exposed region in many kinases, serves as an ideal vector for introducing a variety of substituents to probe interactions with the ribose and phosphate-binding pockets, thereby driving potency and selectivity.

Fragment-based screening has successfully identified 6-substituted isoquinolin-1-amine derivatives as potent inhibitors of Rho-associated coiled-coil containing protein kinase (ROCK), a key regulator of cellular contraction, motility, and proliferation.[2][3] Optimization of these initial hits has led to the development of highly potent ROCK inhibitors with good in vivo efficacy.[4] This established success provides a strong rationale for exploring the potential of this scaffold against a wider range of kinase targets.

Synthetic Strategies: Building a Kinase Inhibitor Library

The core of our synthetic approach revolves around the sequential functionalization of the 6-bromo and 1-amino positions. The bromine atom is readily functionalized via palladium-catalyzed cross-coupling reactions, while the amino group can be acylated or alkylated.

Diversification at the 6-Position: Cross-Coupling Reactions

The workhorse reactions for modifying the 6-position are the Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. These methods are well-established, tolerate a wide range of functional groups, and are amenable to high-throughput synthesis.

The Suzuki-Miyaura coupling enables the formation of a C-C bond between the 6-position of the isoquinoline core and a variety of aryl or heteroaryl boronic acids or esters.[5][6] This allows for the introduction of diverse substituents to probe interactions with the solvent-exposed region of the kinase active site.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound

Materials:

  • This compound

  • Aryl- or heteroarylboronic acid (1.2 equivalents)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂) (0.05 equivalents)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a reaction vial, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), Pd(dppf)Cl₂ (0.05 mmol), and K₂CO₃ (2.0 mmol).

  • Evacuate and backfill the vial with nitrogen or argon gas three times.

  • Add 1,4-dioxane (8 mL) and water (2 mL) to the vial via syringe.

  • Heat the reaction mixture to 90 °C and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired 6-aryl-isoquinolin-1-amine.

The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds, allowing for the introduction of primary or secondary amines at the 6-position.[1][7] This can be used to introduce additional hydrogen bonding motifs or to attach solubilizing groups.

Protocol 2: General Procedure for Buchwald-Hartwig Amination of this compound

Materials:

  • This compound

  • Desired primary or secondary amine (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equivalents)

  • Xantphos (0.04 equivalents)

  • Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

  • Anhydrous toluene

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a glovebox or under an inert atmosphere, add this compound (1.0 mmol), the desired amine (1.2 mmol), Pd₂(dba)₃ (0.02 mmol), Xantphos (0.04 mmol), and NaOtBu (1.4 mmol) to an oven-dried Schlenk flask.

  • Evacuate and backfill the flask with argon gas three times.

  • Add anhydrous toluene (10 mL) via syringe.

  • Heat the reaction mixture to 110 °C and stir for 16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate (25 mL) and filter through a pad of Celite.

  • Wash the filtrate with water (15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired 6-amino-substituted isoquinolin-1-amine.

Modification of the 1-Amino Group

While the 1-amino group is often crucial for hinge binding, its modification can be a valuable strategy for fine-tuning inhibitor properties. Acylation or reductive amination can introduce substituents that probe interactions deeper within the ATP-binding pocket or modulate the compound's physicochemical properties.

G cluster_0 Synthetic Workflow Start This compound Suzuki Suzuki-Miyaura Coupling (Aryl/Heteroaryl Boronic Acid) Start->Suzuki Diversification at C6 Buchwald Buchwald-Hartwig Amination (Amine) Start->Buchwald Diversification at C6 Acylation Acylation/Alkylation of 1-Amine Suzuki->Acylation Modification at N1 Buchwald->Acylation Modification at N1 Library Kinase Inhibitor Library Acylation->Library

Caption: Synthetic workflow for generating a kinase inhibitor library.

Biological Evaluation: From Enzyme to Cell

Once a library of compounds has been synthesized, a tiered screening approach is employed to identify promising candidates. This typically involves an initial in vitro kinase inhibition assay, followed by cell-based assays to assess cellular potency and cytotoxicity.

In Vitro Kinase Inhibition Assays

The primary goal of the in vitro assay is to determine the concentration of the inhibitor required to reduce the activity of the target kinase by 50% (the IC₅₀ value). Several robust and high-throughput methods are available.

The ADP-Glo™ assay is a luminescent, homogeneous assay that measures the amount of ADP produced during a kinase reaction.[8][9] The amount of ADP is directly proportional to kinase activity.

Protocol 3: ADP-Glo™ Kinase Assay

Materials:

  • Kinase of interest

  • Kinase substrate

  • ATP

  • Test compounds (serially diluted)

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • White, opaque 384-well plates

  • Plate-reading luminometer

Procedure:

  • Kinase Reaction:

    • In a 384-well plate, add 5 µL of a solution containing the kinase, substrate, and any necessary cofactors in kinase buffer.

    • Add 2.5 µL of the test compound at various concentrations (typically a 10-point serial dilution).

    • Initiate the reaction by adding 2.5 µL of ATP solution. The final reaction volume is 10 µL.

    • Incubate at room temperature for the desired time (e.g., 60 minutes).

  • ATP Depletion:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Generation:

    • Add 20 µL of Kinase Detection Reagent to each well to convert the ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition:

    • Measure the luminescence using a plate-reading luminometer.

    • Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control and determine the IC₅₀ value using a suitable data analysis software.

The LanthaScreen® assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.[10][11] It utilizes a terbium-labeled antibody that recognizes a phosphorylated substrate, leading to a FRET signal with a fluorescently labeled substrate.

Protocol 4: LanthaScreen® Kinase Activity Assay

Materials:

  • Kinase of interest

  • Fluorescein-labeled substrate

  • ATP

  • Test compounds (serially diluted)

  • TR-FRET dilution buffer

  • Terbium-labeled anti-phosphopeptide antibody

  • EDTA (to stop the reaction)

  • Black, low-volume 384-well plates

  • TR-FRET-capable plate reader

Procedure:

  • Kinase Reaction:

    • Prepare a 2X kinase/substrate solution and a 2X ATP/compound solution in kinase buffer.

    • Add 5 µL of the 2X kinase/substrate solution to the wells of a 384-well plate.

    • Add 5 µL of the 2X ATP/compound solution to initiate the reaction. The final volume is 10 µL.

    • Incubate at room temperature for 60 minutes.

  • Detection:

    • Prepare a 2X detection solution containing the terbium-labeled antibody and EDTA in TR-FRET dilution buffer.

    • Add 10 µL of the detection solution to each well.

    • Incubate at room temperature for 60 minutes.

  • Data Acquisition:

    • Read the plate on a TR-FRET-capable plate reader, measuring the emission at 495 nm and 520 nm with excitation at 340 nm.

    • Calculate the emission ratio (520 nm / 495 nm) and determine the IC₅₀ values.

Cell-Based Assays

Positive hits from the in vitro screens are then evaluated in cell-based assays to determine their ability to inhibit the target kinase in a cellular context and to assess their general cytotoxicity.

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[12][13][14]

Protocol 5: MTT Cell Proliferation Assay

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well clear tissue culture plates

  • Microplate spectrophotometer

Procedure:

  • Seed cells in a 96-well plate at a suitable density (e.g., 5,000 cells/well) in 100 µL of complete medium and incubate overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for the desired period (e.g., 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate spectrophotometer.

  • Calculate the percentage of cell viability relative to a vehicle-treated control and determine the GI₅₀ (concentration for 50% growth inhibition).

G cluster_1 Biological Evaluation Workflow Library Synthesized Compound Library PrimaryScreen Primary In Vitro Kinase Assay (e.g., ADP-Glo™, LanthaScreen®) Library->PrimaryScreen HitSelection Hit Identification (Potency & SAR) PrimaryScreen->HitSelection CellAssay Cell-Based Proliferation Assay (e.g., MTT) HitSelection->CellAssay LeadCandidate Lead Candidate CellAssay->LeadCandidate

Caption: Tiered approach for biological evaluation of inhibitors.

Data Presentation and Structure-Activity Relationship (SAR)

The data generated from the synthetic and biological efforts should be systematically organized to facilitate the elucidation of SAR. The following table provides a template for presenting data on a series of hypothetical inhibitors targeting ROCK1.

Compound IDR Group at C6ROCK1 IC₅₀ (nM)PKA IC₅₀ (nM)Selectivity (PKA/ROCK1)Cell Proliferation GI₅₀ (µM)
6-BI-01 -Br (starting material)>10,000>10,000->50
6-BI-02 4-pyridyl150250016.710.2
6-BI-03 3-aminophenyl85180021.25.8
6-BI-04 4-methoxyphenyl220350015.915.1
6-BI-05 N-methyl-piperazin-1-yl5595017.32.5

Data are hypothetical and for illustrative purposes only.

From this hypothetical data, several SAR trends can be deduced:

  • Functionalization of the 6-bromo position is essential for activity.

  • The introduction of a basic nitrogen in the R group (e.g., 6-BI-05) appears to enhance potency, likely through additional interactions with the kinase.

  • The selectivity against other kinases, such as PKA, is a critical parameter to track during optimization.[7]

Conclusion and Future Directions

This compound represents a highly tractable and strategically valuable starting point for the development of novel kinase inhibitors. The synthetic accessibility and the potential for diversification at two key positions allow for the rapid generation of compound libraries and the systematic exploration of SAR. The protocols outlined in this document provide a robust framework for the synthesis, in vitro screening, and cellular evaluation of inhibitors derived from this scaffold. Future work should focus on expanding the panel of kinases targeted with this scaffold, exploring modifications of the 1-amino group, and conducting in-depth pharmacokinetic and in vivo efficacy studies on the most promising lead candidates.

References

  • Ray, P. et al. (2011). Fragment-based discovery of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(1), 97-101.
  • Adam, J. et al. (2011). Optimisation of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(4), 1084-8.
  • NIH (2013). Cell Viability Assays - Assay Guidance Manual. [Link]
  • Horton, T. (n.d.). MTT Cell Assay Protocol. [Link]
  • Wikipedia (n.d.).
  • Bain, J. et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal, 408(3), 297-315.
  • J&K Scientific LLC (2021). Buchwald-Hartwig Cross-Coupling. [Link]
  • Chemistry LibreTexts (2023).
  • Yoneda Labs (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
  • Ray, P. et al. (2011). Fragment-based discovery of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(1), 97-101.
  • Littke, A. F. et al. (2000). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 122(17), 4020-4028.
  • Organic Chemistry Portal (n.d.). Suzuki Coupling. [Link]
  • Hocek, M. et al. (2000). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to C-Substituted Purine Derivatives. European Journal of Organic Chemistry, 2000(12), 2489-2495.

Sources

Application Notes and Protocols for 6-Bromoisoquinolin-1-amine in Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous biologically active compounds. Among its derivatives, 6-Bromoisoquinolin-1-amine has emerged as a versatile building block in the design and synthesis of novel anticancer agents. Its strategic placement of a bromine atom at the 6-position and an amine group at the 1-position offers two reactive handles for facile and selective chemical modifications. This allows for the systematic construction of compound libraries with diverse functionalities, leading to the discovery of potent and selective inhibitors of key oncogenic pathways. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound as a starting material for anticancer drug discovery. We will delve into its synthetic utility, provide detailed protocols for derivatization, and outline methodologies for in vitro and in vivo evaluation of the resulting compounds, with a focus on kinase inhibition and elucidation of the mechanism of action.

Introduction: The Strategic Advantage of the this compound Scaffold

The pursuit of novel and effective cancer therapeutics is a cornerstone of modern drug discovery. A key strategy in this endeavor is the exploration of heterocyclic scaffolds that can be readily modified to generate libraries of compounds for high-throughput screening. Quinoline and its isomer, isoquinoline, have garnered significant attention due to their presence in a wide range of natural products and synthetic compounds with demonstrated anticancer activity.[1][2]

This compound stands out as a particularly valuable starting material for several reasons:

  • Dual Functionalization: The presence of both a bromo and an amino group allows for sequential and regioselective modifications. The bromine atom is an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, enabling the introduction of a wide variety of aryl, heteroaryl, and alkyl groups.[3][4][5] The primary amine at the 1-position can be readily acylated, alkylated, or used in other condensation reactions to further diversify the molecular structure.

  • Kinase Inhibitor Potential: The isoquinoline core is a common feature in many known kinase inhibitors.[6] By strategically modifying the 6- and 1-positions of the this compound scaffold, researchers can design compounds that target the ATP-binding site of various kinases implicated in cancer progression, such as those in the PI3K/Akt/mTOR and MAPK signaling pathways.[7][8]

  • Favorable Physicochemical Properties: The isoquinoline nucleus generally imparts favorable pharmacokinetic properties to drug candidates, contributing to their potential for oral bioavailability and metabolic stability.

This guide will provide the necessary protocols to leverage these advantages in a drug discovery program.

Synthetic Derivatization of this compound

The true power of this compound lies in its synthetic versatility. The following sections provide detailed protocols for two of the most powerful and widely used cross-coupling reactions for its derivatization.

Protocol: Suzuki-Miyaura Coupling for C-C Bond Formation at the 6-Position

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. This reaction is ideal for introducing aryl and heteroaryl moieties at the 6-position of the isoquinoline ring, a common strategy in the design of kinase inhibitors.[9][10]

Experimental Protocol: Synthesis of 6-Arylisoquinolin-1-amine Derivatives

  • Materials:

    • This compound

    • Arylboronic acid (1.2 equivalents)

    • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.03 equivalents)

    • Sodium carbonate (Na₂CO₃) (2.0 equivalents)

    • Degassed 1,4-dioxane and water (4:1 v/v)

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Schlenk flask

    • Magnetic stirrer and heating mantle

    • Standard laboratory glassware and purification supplies (silica gel for column chromatography)

  • Procedure:

    • To a Schlenk flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), Pd(dppf)Cl₂ (0.03 mmol), and Na₂CO₃ (2.0 mmol).

    • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times to establish an inert atmosphere.

    • Add the degassed 1,4-dioxane/water solvent mixture (5 mL) to the flask via syringe.

    • Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 6-arylisoquinolin-1-amine derivative.

    • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol: Buchwald-Hartwig Amination for C-N Bond Formation at the 6-Position

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction is particularly useful for introducing primary or secondary amines at the 6-position of the isoquinoline ring, providing access to a different chemical space compared to the Suzuki coupling.[3][4][11]

Experimental Protocol: Synthesis of 6-(Amino)isoquinolin-1-amine Derivatives

  • Materials:

    • This compound

    • Primary or secondary amine (1.2 equivalents)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equivalents)

    • Xantphos (0.04 equivalents)

    • Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

    • Anhydrous toluene

    • Schlenk flask

    • Magnetic stirrer and heating mantle

    • Standard laboratory glassware and purification supplies

  • Procedure:

    • In an oven-dried Schlenk flask under an inert atmosphere, combine this compound (1.0 mmol), the desired amine (1.2 mmol), Pd₂(dba)₃ (0.02 mmol), Xantphos (0.04 mmol), and NaOtBu (1.4 mmol).

    • Add anhydrous toluene (10 mL) to the flask via syringe.

    • Heat the reaction mixture to 110 °C and stir for 16-24 hours. Monitor the reaction progress by TLC.

    • After cooling to room temperature, dilute the mixture with ethyl acetate (25 mL) and filter through a pad of Celite to remove the catalyst.

    • Wash the filtrate with water (15 mL) and brine (15 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the desired 6-(amino)isoquinolin-1-amine derivative.

    • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Diagram: Synthetic Utility of this compound

G start This compound suzuki Suzuki-Miyaura Coupling (Aryl/Heteroaryl Boronic Acid) start->suzuki buchwald Buchwald-Hartwig Amination (Primary/Secondary Amine) start->buchwald acylation Acylation/Alkylation (at 1-amine) start->acylation product1 6-Arylisoquinolin-1-amine Derivatives suzuki->product1 product2 6-(Amino)isoquinolin-1-amine Derivatives buchwald->product2 product3 N-Substituted 6-Bromoisoquinolin-1-amines acylation->product3 library Diverse Compound Library for Anticancer Screening product1->library product2->library product3->library

A schematic overview of the key synthetic transformations of this compound.

In Vitro Evaluation of Anticancer Activity

Once a library of this compound derivatives has been synthesized, the next crucial step is to evaluate their anticancer activity in vitro. This typically involves assessing their cytotoxicity against a panel of cancer cell lines and determining their inhibitory activity against specific molecular targets.

Protocol: MTT Assay for Cytotoxicity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[12][13] It is a widely used method for screening the cytotoxic potential of novel compounds.

Experimental Protocol: In Vitro Cytotoxicity Screening

  • Materials:

    • Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer, A549 for lung cancer)

    • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

    • 96-well cell culture plates

    • Test compounds (dissolved in DMSO to create stock solutions)

    • MTT solution (5 mg/mL in PBS)

    • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

    • Microplate reader

  • Procedure:

    • Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

    • Prepare serial dilutions of the test compounds in complete medium from the DMSO stock solutions. The final DMSO concentration in the wells should be less than 0.5%.

    • Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug, e.g., doxorubicin).

    • Incubate the plates for 48-72 hours.

    • After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

    • Carefully remove the medium containing MTT and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Data Presentation: Cytotoxicity of this compound Derivatives

Compound IDR¹ (at 6-position)R² (at 1-amine)Cancer Cell LineIC₅₀ (µM)
Parent BrHMCF-7>100
Derivative 1 PhenylHMCF-715.2
Derivative 2 4-MethoxyphenylHMCF-78.7
Derivative 3 PhenylAcetylMCF-725.4
Derivative 4 MorpholinoHHCT11612.5
Derivative 5 PiperidinylHHCT1169.8

This table presents hypothetical cytotoxicity data for illustrative purposes.

Protocol: Kinase Inhibition Assays

Given that many isoquinoline-based compounds function as kinase inhibitors, it is essential to assess the activity of newly synthesized derivatives against a panel of relevant kinases. Commercially available kinase assay kits provide a convenient and high-throughput method for this purpose.

Experimental Protocol: ROCK1 Kinase Inhibition Assay

  • Materials:

    • ROCK1 Kinase Assay Kit (e.g., from BPS Bioscience or similar)

    • Test compounds

    • Microplate reader capable of measuring luminescence

  • Procedure:

    • Prepare serial dilutions of the test compounds in the provided kinase assay buffer.

    • Follow the manufacturer's protocol for the kinase assay kit. This typically involves:

      • Adding the diluted test compounds to the wells of a 96-well plate.

      • Adding the ROCK1 enzyme to the wells.

      • Initiating the kinase reaction by adding the ATP and substrate mixture.

      • Incubating the plate at 30°C for a specified time (e.g., 45 minutes).

      • Stopping the reaction and adding a detection reagent that generates a luminescent signal proportional to the amount of ADP produced.

    • Measure the luminescence using a microplate reader.

    • Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value.

Experimental Protocol: PI3Kδ Kinase Inhibition Assay

  • Materials:

    • PI3Kδ Kinase Assay Kit (e.g., from Promega or similar)

    • Test compounds

    • Microplate reader capable of measuring luminescence

  • Procedure:

    • Similar to the ROCK1 assay, prepare serial dilutions of the test compounds.

    • Follow the manufacturer's instructions for the PI3Kδ kinase assay kit.[14][15][16] The general principle involves measuring the amount of ADP produced in the kinase reaction.

    • Measure the luminescent signal and calculate the IC₅₀ values for the test compounds.

Elucidating the Mechanism of Action

Understanding how a compound exerts its anticancer effects is crucial for its further development. The following protocols describe methods to investigate the impact of this compound derivatives on key cellular processes.

Protocol: Western Blot Analysis of the PI3K/Akt/mTOR Signaling Pathway

Western blotting is a widely used technique to detect and quantify specific proteins in a cell lysate. By probing for the phosphorylated (activated) and total forms of key proteins in a signaling pathway, one can determine the effect of a compound on that pathway.[6][7][17]

Experimental Protocol: Analysis of PI3K/Akt/mTOR Pathway Modulation

  • Materials:

    • Cancer cells treated with the test compound

    • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

    • Protein assay kit (e.g., BCA assay)

    • SDS-PAGE gels and electrophoresis apparatus

    • PVDF or nitrocellulose membranes

    • Transfer apparatus

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., anti-phospho-Akt, anti-Akt, anti-phospho-mTOR, anti-mTOR, anti-GAPDH)

    • HRP-conjugated secondary antibodies

    • Enhanced chemiluminescence (ECL) substrate

    • Imaging system

  • Procedure:

    • Treat cancer cells with the test compound at its IC₅₀ concentration for a specified time (e.g., 24 hours).

    • Lyse the cells and determine the protein concentration of the lysates.

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the separated proteins to a membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using an ECL substrate and an imaging system.

    • Quantify the band intensities and normalize to a loading control (e.g., GAPDH) to determine the relative changes in protein expression and phosphorylation.

Diagram: PI3K/Akt/mTOR Signaling Pathway and Potential Inhibition

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor This compound Derivative Inhibitor->PI3K inhibits

A simplified representation of the PI3K/Akt/mTOR pathway and a potential point of inhibition by a this compound derivative.

Protocol: Cell Cycle Analysis by Flow Cytometry

Many anticancer drugs induce cell cycle arrest, preventing cancer cells from proliferating. Flow cytometry with propidium iodide (PI) staining is a standard method to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[18][19]

Experimental Protocol: Assessment of Cell Cycle Perturbation

  • Materials:

    • Cancer cells treated with the test compound

    • Phosphate-Buffered Saline (PBS)

    • Trypsin-EDTA

    • Ice-cold 70% ethanol

    • Propidium Iodide (PI) staining solution (containing RNase A)

    • Flow cytometer

  • Procedure:

    • Seed cells in 6-well plates and treat them with the test compound at its IC₅₀ concentration for 24 or 48 hours.

    • Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.

    • Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

    • Wash the fixed cells with PBS and resuspend them in PI staining solution.

    • Incubate in the dark at room temperature for 30 minutes.

    • Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample.

    • Analyze the resulting DNA content histograms to determine the percentage of cells in each phase of the cell cycle.

In Vivo Evaluation of Anticancer Efficacy

Promising compounds identified from in vitro studies should be further evaluated in vivo to assess their efficacy and tolerability in a more complex biological system. Human tumor xenograft models in immunocompromised mice are a standard preclinical model for this purpose.[20][21][22]

Protocol: Human Tumor Xenograft Mouse Model

Experimental Protocol: In Vivo Efficacy Study

  • Materials:

    • Immunocompromised mice (e.g., athymic nude or NOD/SCID mice)

    • Human cancer cells

    • Matrigel (optional)

    • Test compound formulated for in vivo administration (e.g., in a solution or suspension for oral gavage or intraperitoneal injection)

    • Calipers for tumor measurement

  • Procedure:

    • Tumor Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10⁶ cells in 100 µL of PBS, optionally mixed with Matrigel) into the flank of each mouse.

    • Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize the mice into treatment and control groups.

    • Drug Administration: Administer the test compound to the treatment group according to a predetermined dose and schedule. The control group should receive the vehicle alone.

    • Monitoring:

      • Measure tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (length x width²)/2.

      • Monitor the body weight of the mice as an indicator of toxicity.

    • Endpoint: The study is typically terminated when the tumors in the control group reach a predetermined size, or after a specific duration of treatment.

    • Analysis: At the end of the study, euthanize the mice and excise the tumors. The tumors can be weighed and further analyzed by histology, immunohistochemistry, or Western blotting.

Diagram: In Vivo Xenograft Study Workflow

G start Human Cancer Cell Culture implant Subcutaneous Implantation into Immunocompromised Mice start->implant growth Tumor Growth to Palpable Size implant->growth randomize Randomization into Control & Treatment Groups growth->randomize treat Drug Administration (Vehicle or Compound) randomize->treat monitor Tumor Volume & Body Weight Monitoring treat->monitor endpoint Study Endpoint monitor->endpoint analysis Tumor Excision & Analysis endpoint->analysis

A flowchart illustrating the key steps in an in vivo xenograft study.

Conclusion

This compound is a highly valuable and versatile scaffold for the discovery of novel anticancer agents. Its amenability to a wide range of chemical modifications, particularly through robust cross-coupling reactions, allows for the efficient generation of diverse compound libraries. The protocols outlined in these application notes provide a comprehensive framework for the synthesis, in vitro screening, and in vivo evaluation of this compound derivatives. By following these methodologies, researchers can effectively explore the chemical space around this privileged scaffold and identify promising lead compounds for further preclinical and clinical development in the fight against cancer.

References

  • BenchChem. (2025). Application Note: Flow Cytometry Protocol for Cell Cycle Analysis of Anticancer Agent 27. BenchChem.
  • BenchChem. (2025).
  • BPS Bioscience. ROCK1 Kinase Assay Kit. BPS Bioscience.
  • BenchChem. (2025).
  • BenchChem. (2025). Application Notes and Protocols for Quinoline Derivatives in Anticancer Agent Synthesis. BenchChem.
  • Bio-protocol. Quantification of PI3K/AKT/mTOR signaling pathway by western blotting. Bio-protocol.
  • Thermo Fisher Scientific. Click-iT EdU Protocol for Flow Cytometry. Thermo Fisher Scientific.
  • Cell Biolabs, Inc. 96-well ROCK Activity Assay Kit. Cell Biolabs, Inc.
  • Promega. PI3K(p110δ/p85α) Kinase Assay. Promega.
  • MDPI. (2022). Discovery of Novel PI3Kδ Inhibitors Based on the p110δ Crystal Structure. MDPI.
  • BenchChem. (2025). Application Notes and Protocols for PI3Kδ Inhibitor 1 in Mouse Models of Lymphoma. BenchChem.
  • Advanced protocols for in-vivo evaluation of herbal anticancer drugs: A Review. (2019).
  • Merck Millipore. Instruction Manual For PI3 Kinase Activity/Inhibitor Assay Kit. Merck Millipore.
  • Abcam. Cell cycle analysis with flow cytometry and propidium iodide. Abcam.
  • Note Synthesis and cytotoxicity of new quinoline deriv
  • Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjug
  • ResearchGate. Cytotoxic Assessment of Quinoline Based Derivatives on Liver Cancer Cell Line.
  • BenchChem. (2025).
  • Promega. ROCK1 Kinase Assay. Promega.
  • Assaying cell cycle st
  • Sigma-Aldrich. Rho-associated Kinase (ROCK) Activity Assay. Sigma-Aldrich.
  • eCampusOntario Pressbooks. (2019). 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease. eCampusOntario Pressbooks.
  • ResearchGate. Western Blot analysis of different PI3K/AKT/mTOR pathway components in....
  • Abcam. (2019). ab211175 ROCK Activity Assay Kit. Abcam.
  • Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer. (n.d.). PMC.
  • Auctores Journals. Evaluation of cell cycle inhibitors by flow cytometry. Auctores Journals.
  • BenchChem. (2025). Application Notes and Protocols for In Vivo Xenograft Studies of Cdk11 Inhibitors. BenchChem.
  • In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. (2017). NIH.
  • Buhlmann Diagnostics Corp. Kinase Inhibition Assays. Buhlmann Diagnostics Corp.
  • Oxford Academic. Cytotoxic activity of isoquinoline alkaloids and herbal extracts from selected plants against human cancer cell lines: harnessing the research potential in cancer drug discovery with modern scientific trends and technology. Oxford Academic.
  • ResearchGate. Isoquinolines alkaloids and cancer metabolism: Pathways and targets to novel chemotherapy | Request PDF.
  • A Buchwald-Hartwig Protocol to Enable Rapid Linker Exploration of Cereblon E3-Ligase PROTACs. (2020). PubMed.
  • ResearchGate. Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain | Request PDF.
  • BenchChem. (2025). Application Notes: Suzuki Coupling of 3-Bromoquinoline for Advanced Drug Discovery. BenchChem.
  • MDPI.
  • Preprints.org. (2025).
  • BenchChem. Application Notes: Suzuki Coupling of 3-Bromoquinoline for Advanced Drug Discovery. BenchChem.
  • Synthesis of Novel (S)-3-(1-Aminoethyl)-8-pyrimidinyl-2-phenylisoquinolin-1(2H)-ones by Suzuki–Miyaura Coupling and Their Cell Toxicity Activities. (2022). NIH.
  • An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. (2013). PubMed.
  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). (2021). PubMed Central.

Sources

Protocol for the N-Boc Protection of 6-Bromoisoquinolin-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Abstract

The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly within medicinal chemistry, for the protection of amine functionalities. Its widespread use stems from its stability across a diverse range of reaction conditions and its straightforward removal under mild acidic conditions.[1][2] The isoquinoline core is a privileged scaffold in numerous pharmacologically active compounds. This document provides a detailed, field-proven protocol for the N-Boc protection of 6-Bromoisoquinolin-1-amine, a key intermediate for the synthesis of complex molecules in drug discovery programs. We delve into the mechanistic rationale, step-by-step experimental procedures, and expert insights to ensure reliable and reproducible outcomes.

Scientific Principles and Mechanistic Overview

The N-Boc protection of an amine involves the nucleophilic attack of the nitrogen atom on a carbonyl carbon of di-tert-butyl dicarbonate ((Boc)₂O), often called Boc anhydride.[3][4] For heteroaromatic amines like this compound, the nucleophilicity of the exocyclic amine is diminished due to the electron-withdrawing nature of the aromatic ring system. Consequently, achieving efficient protection requires specific catalytic activation.

The Role of DMAP as a Hyper-Nucleophilic Catalyst

4-(Dimethylamino)pyridine (DMAP) serves as a superior nucleophilic catalyst that dramatically accelerates the acylation of sterically hindered or electronically deactivated amines.[1][5] The mechanism proceeds through two key stages:

  • Activation of Boc Anhydride: DMAP first attacks the Boc anhydride to form a highly reactive N-tert-butoxycarbonyl-4-dimethylaminopyridinium salt. This intermediate is significantly more electrophilic than Boc anhydride itself.[6][7]

  • Nucleophilic Attack: The amine substrate (this compound) then attacks the activated carbonyl species, a step which is now kinetically much more favorable. This leads to the formation of the desired N-Boc protected product and regenerates the DMAP catalyst.[6][7]

The overall reaction releases tert-butanol and carbon dioxide as byproducts.[8] It is crucial to perform this reaction in a system that is not sealed to allow for the safe venting of the evolved CO₂ gas.[6][7][8]

DMAP-Catalyzed Boc Protection cluster_activation Activation Step cluster_acylation Acylation Step Boc2O (Boc)₂O ActivatedBoc N-Boc-DMAP⁺ Intermediate (Highly Reactive) Boc2O->ActivatedBoc + DMAP DMAP DMAP Amine This compound (R-NH₂) Product tert-butyl (6-bromoisoquinolin-1-yl)carbamate (Boc-NH-R) Amine->Product + ActivatedBoc Byproducts t-BuOH + CO₂ + DMAP (regenerated) Product->Byproducts Release

Caption: DMAP-catalyzed mechanism for N-Boc protection.

Detailed Experimental Protocol

This protocol is designed for a standard laboratory scale and can be adjusted as needed. Adherence to anhydrous conditions is recommended for optimal results.

Materials and Reagents
ReagentM.W.Amount (for 1 mmol scale)EquivalentsCAS Number
This compound223.07223 mg1.013544-53-9
Di-tert-butyl dicarbonate ((Boc)₂O)218.25284 mg1.324424-99-5
4-(Dimethylamino)pyridine (DMAP)122.1724 mg0.21122-58-3
Triethylamine (TEA)101.19209 µL (152 mg)1.5121-44-8
Anhydrous Dichloromethane (DCM)-10 mL-75-09-2
Saturated aq. NaHCO₃-~15 mL-N/A
Brine (Saturated aq. NaCl)-~15 mL-N/A
Anhydrous Na₂SO₄ or MgSO₄-As needed-N/A
Equipment
  • 50 mL Round-bottom flask with a magnetic stir bar

  • Septa and nitrogen/argon inlet

  • Syringes and needles

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Step-by-Step Procedure

Sources

Application Note & Protocol: A Guide to the Efficient Deprotection of N-Boc-6-bromoisoquinolin-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking a Key Synthetic Intermediate

The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, prized for its role in protecting amine functionalities.[1][2] Its widespread use stems from its robustness under various reaction conditions and, crucially, its clean and efficient removal under acidic conditions.[3] This application note focuses on the deprotection of tert-butyl (6-bromoisoquinolin-1-yl)carbamate, a critical step in liberating 6-bromoisoquinolin-1-amine. This latter compound is a highly valuable heterocyclic building block, frequently utilized in the synthesis of pharmacologically active agents, including thrombin inhibitors and other drug candidates.[4]

This guide provides a comprehensive, field-proven protocol for this transformation. It moves beyond a simple list of steps to explain the underlying chemical principles, offering researchers the insights needed to optimize the reaction, troubleshoot potential issues, and confidently generate high-purity this compound for downstream applications in drug discovery and development.

Reaction Principle: The Mechanism of Acid-Catalyzed Boc Cleavage

The deprotection of a Boc-protected amine with trifluoroacetic acid (TFA) is an acid-catalyzed hydrolysis reaction.[3][5] The process is elegant in its simplicity and efficiency, proceeding through a well-understood, multi-step mechanism.

The key mechanistic steps are:

  • Protonation: The process begins with the protonation of the carbonyl oxygen of the Boc group by the strong acid, TFA.[3][6] This initial step activates the protecting group, making it susceptible to cleavage.

  • C-O Bond Cleavage: The protonated intermediate undergoes cleavage of the tert-butyl-oxygen bond. This results in the formation of a stable tert-butyl cation and an unstable carbamic acid intermediate.[3][6]

  • Decarboxylation: The carbamic acid rapidly decomposes, releasing the free amine and gaseous carbon dioxide.[1][6] This irreversible step drives the reaction to completion. It is critical to ensure the reaction vessel is not sealed to allow the CO2 to escape safely.[1][6][7]

  • Salt Formation: In the acidic medium, the newly liberated and basic amino group of the isoquinoline is immediately protonated by the excess TFA, forming the corresponding trifluoroacetate salt.[6]

The generated tert-butyl cation can be quenched by various nucleophiles, deprotonate to form isobutylene gas, or potentially polymerize.[6] For substrates sensitive to alkylation, the addition of a cation scavenger may be necessary.[8]

Boc Deprotection Mechanism cluster_0 Mechanism of TFA-Mediated Boc Deprotection BocAmine N-Boc Protected Amine ProtonatedBoc Protonated Boc Group BocAmine->ProtonatedBoc + TFA CarbamicAcid Carbamic Acid Intermediate ProtonatedBoc->CarbamicAcid - t-Butyl Cation FreeAmineSalt Amine TFA Salt (Final Product) CarbamicAcid->FreeAmineSalt - CO2

Caption: Mechanism of TFA-mediated Boc deprotection.

Detailed Experimental Protocol

This protocol details a standard and reliable method for the deprotection of N-Boc-6-bromoisoquinolin-1-amine using TFA in dichloromethane (DCM).

Materials and Reagents
Reagent/MaterialGradeNotes
tert-butyl (6-bromoisoquinolin-1-yl)carbamateSynthesis GradeStarting material.
Trifluoroacetic Acid (TFA)Reagent Grade, ≥99%Corrosive and hygroscopic. Use fresh.
Dichloromethane (DCM)AnhydrousReaction solvent.
Saturated Sodium Bicarbonate (NaHCO₃)Aqueous SolutionFor neutralization during work-up.
Brine (Saturated NaCl)Aqueous SolutionTo aid phase separation.
Anhydrous Sodium Sulfate (Na₂SO₄) or MgSO₄Reagent GradeFor drying the organic layer.
Deionized Water---For work-up.
Ethyl Acetate (EtOAc)Reagent GradeExtraction solvent.
Silica Gel60 Å, 230-400 meshFor optional column chromatography.
TLC PlatesSilica gel 60 F₂₅₄For reaction monitoring.
Standard Laboratory Glassware---Round-bottom flask, separatory funnel, etc.
Step-by-Step Procedure
  • Dissolution: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the N-Boc-6-bromoisoquinolin-1-amine (1.0 eq.) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1–0.2 M.

  • Cooling: Place the flask in an ice bath and stir the solution for 5-10 minutes until it reaches 0 °C.

  • TFA Addition: While stirring at 0 °C, add trifluoroacetic acid (TFA) dropwise. A common ratio is 20-25% TFA in DCM by volume (e.g., 4 mL DCM and 1 mL TFA).[9]

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-3 hours.

  • Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC). The product, being a free amine, is significantly more polar than the starting material and will have a lower Rf value. The disappearance of the starting material spot indicates reaction completion.

  • Solvent Removal: Once the reaction is complete, remove the DCM and excess TFA in vacuo using a rotary evaporator.

  • Neutralization & Extraction:

    • Dissolve the resulting residue in ethyl acetate (EtOAc).

    • Transfer the solution to a separatory funnel.

    • Carefully add saturated aqueous sodium bicarbonate (NaHCO₃) solution portion-wise until effervescence ceases. This neutralizes the TFA salt to generate the free amine.

    • Separate the organic layer. Wash it sequentially with deionized water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude this compound.

  • Purification (Optional): If necessary, purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the final product in high purity.

Experimental Workflow cluster_1 Deprotection of N-Boc-6-bromoisoquinolin-1-amine A 1. Dissolve Substrate in Anhydrous DCM B 2. Cool to 0 °C A->B C 3. Add TFA (20-25% v/v) B->C D 4. Stir at Room Temp (1-3 hours) C->D E 5. Monitor by TLC D->E F 6. Concentrate in vacuo E->F G 7. Basic Work-up (EtOAc / aq. NaHCO3) F->G H 8. Dry & Concentrate G->H I 9. Purify (Optional) H->I J Final Product: This compound I->J

Caption: Experimental workflow for Boc deprotection.

Troubleshooting and Optimization

IssuePotential Cause(s)Recommended Solution(s)
Incomplete Reaction 1. Insufficient Acid: The amount of TFA is not enough to drive the reaction to completion.[10]2. Poor Reagent Quality: TFA is hygroscopic; absorbed water reduces its effective acidity.[10]3. Low Temperature/Time: Reaction conditions are not forcing enough.1. Increase the concentration of TFA (e.g., to 50%) or extend the reaction time.2. Use a fresh, unopened bottle of TFA.3. Allow the reaction to proceed for a longer duration or at a slightly elevated temperature (e.g., 40 °C), monitoring carefully.
Side-Product Formation Alkylation: The electron-rich aromatic ring could potentially be alkylated by the tert-butyl cation, although this is less common for this substrate.[8]If t-butylated byproducts are observed, add a cation scavenger such as triisopropylsilane (TIS) or anisole (1-2 equivalents) to the reaction mixture along with the TFA.[11]
Difficult Work-up 1. Emulsion Formation: Vigorous shaking during extraction can lead to emulsions.2. Product Solubility: The amine salt may have some water solubility, leading to loss during extraction.[12]1. Add brine to the separatory funnel to help break the emulsion. Use gentle inversions instead of vigorous shaking.2. Ensure the aqueous layer is thoroughly basic (pH > 9) to ensure the amine is in its free base form, which is less water-soluble. Perform multiple extractions with the organic solvent. Alternatively, for subsequent reactions compatible with an amine salt, one can evaporate the TFA and solvent and use the resulting salt directly.[12]
Product is TFA Salt Incomplete Neutralization: Insufficient base was used during the work-up.Re-dissolve the product in an organic solvent and wash again with saturated NaHCO₃ solution until the aqueous layer is confirmed to be basic.

Safety Precautions

  • Trifluoroacetic Acid (TFA): TFA is highly corrosive, toxic, and volatile. It can cause severe chemical burns. Always handle TFA inside a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves.[13]

  • Dichloromethane (DCM): DCM is a volatile organic solvent and a suspected carcinogen. All handling should be performed within a fume hood.

  • Gas Evolution: The deprotection reaction liberates carbon dioxide gas. The reaction vessel must not be sealed or tightly capped to avoid a dangerous buildup of pressure.[6][7]

Conclusion

The acid-catalyzed removal of the N-Boc protecting group from tert-butyl (6-bromoisoquinolin-1-yl)carbamate is a fundamental and highly reliable transformation. The protocol outlined in this document, centered on the use of trifluoroacetic acid in dichloromethane, provides a direct and high-yielding pathway to the valuable synthetic intermediate, this compound. By understanding the reaction mechanism and potential challenges, researchers can effectively troubleshoot and apply this procedure, facilitating the advancement of synthetic programs in medicinal chemistry and related fields.

References

  • Boc Deprotection Mechanism - TFA. (n.d.). Common Organic Chemistry.
  • Amine Protection and Deprotection. (n.d.). Master Organic Chemistry.
  • How to do work-up of a BOC deprotection reaction by TFA? (2013). ResearchGate.
  • BOC Deprotection. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Rapid Deprotection of N-Boc Amines by TFA Combined with Freebase Generation Using Basic Ion-Exchange Resins. (2004). ResearchGate.
  • Purification of isoquinoline. (1989). Google Patents (JPH01153679A).
  • Boc Deprotection - TFA. (n.d.). Common Organic Chemistry.
  • 6-bromo-1-aminoisoquinoline. (2024). ChemBK.

Sources

Application Notes and Protocols for Reductive Amination in Amine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Reductive amination stands as a cornerstone transformation in modern organic synthesis, particularly within the pharmaceutical and agrochemical industries, where the construction of carbon-nitrogen bonds is paramount.[1] This powerful and versatile methodology facilitates the synthesis of primary, secondary, and tertiary amines from readily available carbonyl compounds (aldehydes and ketones) and an amine source.[2][3][4] The reaction proceeds through the initial formation of an imine or enamine intermediate, which is subsequently reduced in situ to the corresponding amine.[5][6] This guide provides a comprehensive overview of the theoretical underpinnings, practical considerations, and detailed experimental protocols for performing reductive amination. We will delve into the selection of appropriate reducing agents, reaction conditions, and troubleshooting strategies to empower researchers, scientists, and drug development professionals to effectively implement this critical reaction in their synthetic endeavors.

Introduction: The Strategic Advantage of Reductive Amination

The synthesis of amines is a frequent objective in organic chemistry. While methods like direct alkylation of amines with alkyl halides exist, they are often plagued by a lack of control, leading to over-alkylation and a mixture of products that can be challenging to separate.[7] Reductive amination elegantly circumvents this issue by providing a more controlled and selective pathway to the desired amine.[7] The reaction's efficiency, operational simplicity, and broad substrate scope have cemented its status as a preferred method for amine synthesis.[1][8]

The overall transformation can be visualized as a two-step process that is often performed in a single pot ("one-pot reaction"):[5][9]

  • Imine/Iminium Ion Formation: A carbonyl compound reacts with a primary or secondary amine under neutral or slightly acidic conditions to form a hemiaminal intermediate.[5][9] This intermediate then reversibly loses a molecule of water to form an imine (from a primary amine) or an enamine (from a secondary amine), which can be protonated to form a reactive iminium ion.[2][9]

  • Reduction: The imine or iminium ion is then reduced by a suitable reducing agent to yield the final amine product.[3][6]

The key to a successful reductive amination lies in the judicious choice of the reducing agent, which should selectively reduce the C=N double bond of the imine/iminium ion without significantly reducing the starting carbonyl compound.[7][10]

Reaction Mechanism and Key Considerations

The mechanism of reductive amination begins with the nucleophilic attack of the amine on the carbonyl carbon.[9] This is followed by a series of proton transfers and the elimination of water to form the imine or iminium ion. The reducing agent then delivers a hydride to the electrophilic carbon of the C=N bond to furnish the amine.

Reductive_Amination_Mechanism carbonyl R1(C=O)R2 hemiaminal R1(C(OH)(NR3R4))R2 carbonyl->hemiaminal + R3R4NH amine R3R4NH hemiaminal->carbonyl - R3R4NH iminium [R1(C=NR3R4)R2]+ hemiaminal->iminium - H2O iminium->hemiaminal + H2O product R1(CH-NR3R4)R2 iminium->product + [H-] h2o H2O reducing_agent [H-]

Caption: General mechanism of reductive amination.

pH Control

The pH of the reaction medium is a critical parameter. Mildly acidic conditions (typically pH 4-7) are often employed to facilitate both the formation of the imine/iminium ion and to ensure the stability and reactivity of the reducing agent.[9][11] At lower pH, the amine starting material can be protonated, rendering it non-nucleophilic and hindering the initial condensation step. Conversely, at higher pH, the formation of the iminium ion is disfavored.

Choice of Reducing Agent

Several reducing agents are commonly used for reductive amination, each with its own advantages and limitations. The choice of reductant is often dictated by the specific substrates, desired reaction conditions, and functional group tolerance.

Reducing AgentCommon SolventsKey Characteristics
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Tetrahydrofuran (THF)Mild and selective, tolerates a wide range of functional groups, does not reduce aldehydes and ketones at a significant rate.[12][13][14] Often the reagent of choice.[15]
Sodium Cyanoborohydride (NaBH₃CN) Methanol (MeOH), Ethanol (EtOH)Less reactive than NaBH₄, allowing for selective reduction of iminium ions in the presence of carbonyls.[7][16] Toxic cyanide byproducts are a concern.[13]
Sodium Borohydride (NaBH₄) Methanol (MeOH), Ethanol (EtOH)Can reduce both carbonyls and imines.[5] Typically added after imine formation is complete.[17]
Catalytic Hydrogenation (H₂/Catalyst) Various (MeOH, EtOH, Ethyl Acetate)"Green" and atom-economical method.[18] Requires specialized equipment (hydrogenator). Can sometimes lead to over-reduction of other functional groups.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for performing reductive amination using common reducing agents.

Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride (NaBH(OAc)₃)

This is often the preferred method due to its mildness, high functional group tolerance, and the avoidance of toxic byproducts.[13][15]

Materials:

  • Aldehyde or ketone (1.0 equiv)

  • Amine (1.0-1.2 equiv)

  • Sodium triacetoxyborohydride (1.2-1.5 equiv)

  • Anhydrous 1,2-dichloroethane (DCE) or dichloromethane (DCM)

  • Optional: Acetic acid (catalytic amount, especially for ketones)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the aldehyde or ketone and the amine.

  • Dissolve the starting materials in anhydrous DCE or DCM (a typical concentration is 0.1-0.5 M).

  • If starting with a ketone, a catalytic amount of acetic acid (e.g., 0.1 equiv) can be added to facilitate iminium ion formation.[12][15]

  • Stir the mixture at room temperature for 15-30 minutes to allow for imine/iminium ion formation.

  • In a single portion, add sodium triacetoxyborohydride to the reaction mixture. Note: The reaction may be slightly exothermic.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 1-24 hours.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Caution: Gas evolution (hydrogen) may occur.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography, crystallization, or distillation as appropriate.

Protocol 2: Reductive Amination using Sodium Cyanoborohydride (NaBH₃CN)

This method is effective but requires careful handling due to the toxicity of the reagent and its byproducts.[19]

Materials:

  • Aldehyde or ketone (1.0 equiv)

  • Amine (1.0-1.2 equiv)

  • Sodium cyanoborohydride (1.1-1.5 equiv)

  • Methanol (MeOH)

  • Glacial acetic acid (to adjust pH)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve the aldehyde or ketone and the amine in methanol.

  • Adjust the pH of the solution to approximately 6-7 by the dropwise addition of glacial acetic acid.

  • Add sodium cyanoborohydride in one portion.

  • Stir the reaction at room temperature and monitor by TLC or LC-MS.

  • Once the reaction is complete, carefully add saturated aqueous NaHCO₃ to quench the reaction and neutralize the acid. Caution: Ensure the workup is performed in a well-ventilated fume hood as toxic HCN gas can be liberated upon acidification.

  • Concentrate the mixture under reduced pressure to remove most of the methanol.

  • Partition the residue between water and an appropriate organic solvent (e.g., ethyl acetate or DCM).

  • Separate the layers and extract the aqueous phase with the organic solvent (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate.

  • Purify the product as described in Protocol 1.

Protocol 3: Reductive Amination via Catalytic Hydrogenation

This "green" approach uses molecular hydrogen as the reductant and is highly atom-economical.[18]

Materials:

  • Aldehyde or ketone (1.0 equiv)

  • Amine (1.0-1.2 equiv)

  • Palladium on carbon (Pd/C, typically 5-10 mol %) or another suitable catalyst (e.g., PtO₂, Raney Ni)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂)

Procedure:

  • To a hydrogenation vessel, add the aldehyde or ketone, the amine, and the solvent.

  • Carefully add the Pd/C catalyst under an inert atmosphere (e.g., nitrogen or argon). Caution: Pd/C can be pyrophoric.

  • Seal the vessel and purge it with hydrogen gas several times.

  • Pressurize the vessel with hydrogen to the desired pressure (typically 1-4 atm).

  • Stir the reaction mixture vigorously at room temperature or with gentle heating.

  • Monitor the reaction by observing hydrogen uptake or by analyzing aliquots via TLC or LC-MS.

  • Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • The crude product can then be purified as needed.

Troubleshooting and Practical Insights

IssuePotential Cause(s)Suggested Solution(s)
Low Yield Incomplete imine formation; Inactive reducing agent; Steric hindrance.Add a catalytic amount of acid (e.g., AcOH) for ketones. Use a fresh bottle of the reducing agent. Increase reaction time or temperature. Consider a more reactive reducing agent.
Formation of Alcohol Byproduct Reducing agent is too reactive; Imine formation is slow.Use a more selective reducing agent like NaBH(OAc)₃.[13] For NaBH₄, ensure imine formation is complete before adding the reductant.
Over-alkylation (for primary amines) Excess aldehyde/ketone; Reaction conditions favor further reaction.Use a slight excess of the amine. In some cases, a stepwise procedure of imine formation followed by reduction can provide better control.[15]
No Reaction Non-nucleophilic amine (e.g., highly hindered or electron-deficient); Unreactive carbonyl.Use a more forcing condition (higher temperature). Add a Lewis acid like Ti(OiPr)₄ to activate the carbonyl.[16]

Selecting the Right Protocol: A Decision Workflow

The choice of the optimal reductive amination protocol depends on several factors, including the nature of the substrates and the presence of other functional groups.

Protocol_Selection start Start: Reductive Amination functional_groups Are there sensitive functional groups? start->functional_groups scale Is the reaction on a large scale? functional_groups->scale No use_stab Use NaBH(OAc)₃ (Protocol 1) functional_groups->use_stab Yes h2_setup Is hydrogenation equipment available? scale->h2_setup Yes use_nabh3cn Use NaBH₃CN (Protocol 2) (Consider toxicity) scale->use_nabh3cn No h2_setup->use_nabh3cn No use_h2 Use Catalytic Hydrogenation (Protocol 3) h2_setup->use_h2 Yes

Caption: Decision workflow for selecting a reductive amination protocol.

Conclusion

Reductive amination is an indispensable tool for the synthesis of amines, offering a reliable and versatile alternative to other methods. By understanding the underlying mechanism and the nuances of different protocols, researchers can effectively synthesize a wide array of amine-containing molecules. The choice of the reducing agent and reaction conditions should be tailored to the specific substrates to maximize yield and purity. The protocols and insights provided in this guide serve as a practical resource for the successful implementation of reductive amination in a research and development setting.

References

  • Master Organic Chemistry. (2017, September 1).
  • Organic Chemistry Portal. (n.d.).
  • Organic Chemistry Tutor. (n.d.).
  • Wikipedia. (n.d.).
  • Chemistry Steps. (n.d.).
  • JoVE. (2023, April 30).
  • Chemistry LibreTexts. (2023, January 22).
  • Kumar, A., & Barta, K. (2020). Catalytic reductive aminations using molecular hydrogen for synthesis of different kinds of amines. Chemical Society Reviews, 49(15), 5367-5394. [Link]
  • Oakwood Chemical. (n.d.). Mastering Reductive Amination: A Guide to Using Sodium Cyanoborohydride. [Link]
  • Myers, A. G. (n.d.). Chem 115 Handouts. Harvard University. [Link]
  • Organic Chemistry Tutor. (2025, February 17). Reductive Amination | Synthesis of Amines [Video]. YouTube. [Link]
  • Organic Chemistry Data. (n.d.).
  • Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. [Link]
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
  • Sharma, P., Kumar, A., & Shaw, A. K. (2014). Recent Development on Catalytic Reductive Amination and Applications. Current Organic Chemistry, 18(22), 2993-3021. [Link]
  • Legnani, L., Bhawal, B. N., & Morandi, B. (2016). Recent Developments in the Direct Synthesis of Unprotected Primary Amines. Synthesis, 48(16), 2581-2595. [Link]
  • Duncton, M. A. J. (2011). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 111(11), PR1-PR40. [Link]
  • Organic Chemistry Portal. (n.d.). Sodium cyanoborohydride. [Link]
  • Malik, S., & Singh, P. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. ChemistrySelect, 8(4). [Link]
  • Organic Chemistry Data. (n.d.). Sodium Cyanoborohydride. [Link]
  • Podyacheva, E., Afanasyev, O. I., Tsygankov, A. A., Makarova, M., & Chusov, D. (2017). Hitchhiker's guide to reductive amination. Beilstein Journal of Organic Chemistry, 13, 1945-1959. [Link]
  • ResearchGate. (n.d.). Scope and limitations of the reductive amination of linear alkyl aldehydes and cyclohexanone as a simple ketone utilizing amine dehydrogenases. [Link]
  • Li, X., Wu, X., Chen, W., & Xiao, J. (2010). A Versatile Catalyst for Reductive Amination by Transfer Hydrogenation. Angewandte Chemie International Edition, 49(38), 6889-6892. [Link]
  • Senthamarai, T., Murugesan, K., & Beller, M. (2018). Co‐Catalyzed Synthesis of Primary Amines via Reductive Amination employing Hydrogen under very mild Conditions. Chemistry – A European Journal, 24(50), 13088-13092. [Link]
  • Luo, R., Liao, J., Tong, J., Yang, X., & Liu, L. (2024). Ir-catalyzed reductive amination and transfer hydrogenation of diketones: access to β- and γ-amino alcohols. RSC Advances, 14(50), 36567-36571. [Link]
  • Fir-Młynarczyk, K., Kurp, G., & Chrobok, A. (2022). Reductive Amination Revisited: Reduction of Aldimines with Trichlorosilane Catalyzed by Dimethylformamide—Functional Group Tolerance, Scope, and Limitations. The Journal of Organic Chemistry, 87(3), 1629–1644. [Link]
  • Fir-Młynarczyk, K., Kurp, G., & Chrobok, A. (2022). Reductive Amination Revisited: Reduction of Aldimines with Trichlorosilane Catalyzed by Dimethylformamide—Functional Group Tolerance, Scope, and Limitations. The Journal of Organic Chemistry, 87(3), 1629–1644. [Link]
  • Matos, J., Varela-Aramburu, S., & Francis, M. B. (2020). Scope and Limitations of Reductive Amination Catalyzed by Half-Sandwich Iridium Complexes Under Mild Reaction Conditions. Frontiers in Chemistry, 8, 641. [Link]
  • Studylib. (n.d.).
  • Organic Chemistry Portal. (n.d.).

Sources

Application Notes and Protocols: Strategic Functionalization of the Isoquinoline C-6 Position

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the C-6 Position in Isoquinoline Scaffolds

The isoquinoline nucleus is a privileged heterocyclic motif, forming the structural core of numerous natural alkaloids and synthetic compounds with a vast spectrum of pharmacological activities, including anticancer, antimicrobial, and antihypertensive properties.[1][2][3] Within this framework, the specific placement of substituents on the benzo-fused ring dramatically influences molecular conformation, electronic properties, and, consequently, biological activity and pharmacokinetic profiles.

Functionalization at the C-6 position of the isoquinoline ring is of particular strategic importance in medicinal chemistry and drug development.[4][5] This position is a key vector for modifying solubility, metabolic stability, and target engagement. For instance, the introduction of amino groups or other hydrogen-bonding moieties at C-6 can significantly alter a compound's interaction with biological targets, making the development of robust and versatile synthetic methods for this specific modification a critical goal for researchers.[4][5]

This guide provides an in-depth overview of proven strategies for the targeted functionalization of the isoquinoline C-6 position, with a focus on the introduction of the vital amino group. We will explore methodologies ranging from classical multi-step syntheses to modern, late-stage C-H activation techniques. Each section explains the underlying chemical principles and provides detailed, field-tested protocols designed for practical application in a research setting.

Strategic Overview: Pathways to C-6 Functionalization

The chemical logic for introducing functionality at the C-6 position can be broadly categorized into two main approaches: building the ring with the desired group already in place or modifying the fully formed heterocyclic core.

G Start Target: C-6 Functionalized Isoquinoline Amine Strategy1 Strategy 1: Pre-functionalization (Ring Synthesis) Start->Strategy1 Strategy2 Strategy 2: Late-Stage Functionalization (Post-Synthesis Modification) Start->Strategy2 Bischler Bischler-Napieralski or Pictet-Spengler Strategy1->Bischler Classic Ring Formation SnAr Nucleophilic Aromatic Substitution (SNAr) Strategy2->SnAr CH_Act Transition-Metal-Catalyzed C-H Activation Strategy2->CH_Act Reduction Reduction of C-6 Nitro Group Strategy2->Reduction StartingMat Use Pre-substituted Phenethylamine Bischler->StartingMat Halogen Start with 6-Haloisoquinoline SnAr->Halogen

Caption: Core strategies for accessing C-6 functionalized isoquinolines.

Strategy 1: De Novo Synthesis via Ring Formation

One of the most established routes involves constructing the isoquinoline skeleton from acyclic precursors that already contain the desired substituent, or a precursor to it, at the appropriate position on the phenyl ring. The Bischler-Napieralski and Pictet-Spengler reactions are foundational methods for this approach.[1][2][6][7]

Principle of the Bischler-Napieralski Reaction

The Bischler-Napieralski reaction is a robust method for synthesizing 3,4-dihydroisoquinolines via the intramolecular cyclization of β-arylethylamides using a dehydrating agent, typically a Lewis acid like phosphoryl chloride (POCl₃) or phosphorus pentoxide (P₂O₅).[6][8][9] The resulting dihydroisoquinoline can then be aromatized to the corresponding isoquinoline.

Causality Behind Experimental Choices:

  • Starting Material: To achieve C-6 substitution, one must begin with a β-phenylethylamine that is substituted at the para position of the phenyl ring (relative to the ethylamine group). For instance, starting with 4-nitro-phenethylamine will ultimately place the nitro group at the C-6 position of the isoquinoline product.

  • Dehydrating Agent: POCl₃ is widely used because it effectively activates the amide carbonyl for electrophilic attack on the electron-rich aromatic ring.[9] The reaction proceeds through a nitrilium ion intermediate in many cases.[6]

Protocol 1: Synthesis of 6-Nitroisoquinoline via Bischler-Napieralski Reaction

Objective: To synthesize 6-nitro-3,4-dihydroisoquinoline from N-acetyl-2-(4-nitrophenyl)ethan-1-amine, followed by aromatization.

Materials & Reagents:

  • N-acetyl-2-(4-nitrophenyl)ethan-1-amine

  • Phosphoryl chloride (POCl₃)

  • Acetonitrile (anhydrous)

  • Palladium on carbon (10% Pd/C)

  • Toluene or Xylene

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Ethyl acetate

  • Brine

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

Part A: Cyclization to 6-Nitro-3,4-dihydroisoquinoline

  • In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve N-acetyl-2-(4-nitrophenyl)ethan-1-amine (1.0 eq) in anhydrous acetonitrile.

  • Cool the solution in an ice bath to 0 °C.

  • Slowly add phosphoryl chloride (POCl₃, 1.5 eq) dropwise to the stirred solution. (CAUTION: POCl₃ is highly corrosive and reacts violently with water. Handle in a fume hood with appropriate personal protective equipment).

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux (approx. 82 °C) for 2-4 hours. Monitor the reaction progress by TLC.

  • Once the starting material is consumed, cool the mixture to room temperature and carefully pour it onto crushed ice.

  • Basify the aqueous mixture by the slow addition of saturated NaHCO₃ solution until the pH is ~8-9.

  • Extract the product into ethyl acetate (3x volumes).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 6-nitro-3,4-dihydroisoquinoline.

Part B: Aromatization to 6-Nitroisoquinoline

  • Dissolve the crude 6-nitro-3,4-dihydroisoquinoline in toluene or xylene.

  • Add 10% Palladium on carbon (10 mol%).

  • Heat the mixture to reflux and stir vigorously for 12-24 hours. The dehydrogenation process is driven by the stability of the aromatic system.

  • Cool the reaction mixture, filter through a pad of Celite to remove the catalyst, and wash the pad with ethyl acetate.

  • Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Strategy 2: Late-Stage Functionalization of the Isoquinoline Core

Modifying a pre-formed isoquinoline ring is highly advantageous in drug discovery as it allows for the rapid diversification of a common intermediate. Key methods include nucleophilic aromatic substitution and modern transition-metal-catalyzed C-H activation.

Nucleophilic Aromatic Substitution (SNAr)

SNAr is a powerful pathway for introducing nucleophiles onto an aromatic ring.[10] Unlike SN1 and SN2 reactions, the SNAr mechanism involves an addition-elimination sequence.[11][12] For this reaction to be effective at the C-6 position, two conditions are typically required:

  • A good leaving group (e.g., a halogen like -Cl or -Br) must be present at the C-6 position.

  • The aromatic ring must be 'activated' by the presence of strong electron-withdrawing groups (like a nitro group) positioned ortho or para to the leaving group, which stabilize the negatively charged intermediate (Meisenheimer complex).[12][13] In the case of isoquinoline, the ring nitrogen itself acts as an electron-withdrawing entity, facilitating substitution.

Transition-Metal-Catalyzed C-H Activation

Direct C-H activation has emerged as a step- and atom-economical strategy for forming new C-C or C-heteroatom bonds.[1][14] Palladium, rhodium, and cobalt catalysts are frequently used to selectively functionalize a specific C-H bond, often guided by a directing group.[15][16][17][18][19] While C-H activation on isoquinolines often favors other positions (like C-8 or C-4), specific ligand and catalyst systems can achieve functionalization at C-6 or C-7.[20][21]

G cluster_0 Catalytic Cycle Iso Isoquinoline Substrate Metallacycle Palladacycle Intermediate (C-H Activation at C-6) Iso->Metallacycle + Pd(II) Cat_Active Active Pd(II) Catalyst Coupling Oxidative Addition of Coupling Partner Metallacycle->Coupling + Reagent Pd_IV Pd(IV) Intermediate Coupling->Pd_IV Pd_IV->Cat_Active Regenerates Catalyst Product C-6 Functionalized Isoquinoline Pd_IV->Product Reductive Elimination Cat_Regen Reductive Elimination

Caption: Generalized workflow for Pd-catalyzed C-6 C-H functionalization.

Reduction of a C-6 Nitro Group to an Amine

A highly reliable and common strategy is to first introduce a nitro group at the C-6 position (either through de novo synthesis as in Protocol 1, or via nitration of isoquinoline) and then reduce it to the desired amine. This two-step approach is often more practical than direct amination.

Protocol 2: Synthesis of 6-Aminoisoquinoline from 6-Nitroisoquinoline

Objective: To reduce the nitro group of 6-nitroisoquinoline to form 6-aminoisoquinoline, a key intermediate for kinase inhibitors.[4]

Materials & Reagents:

  • 6-Nitroisoquinoline

  • Stannous chloride dihydrate (SnCl₂·2H₂O) or Iron powder (Fe)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Sodium hydroxide (NaOH) solution (e.g., 5 M)

  • Dichloromethane (DCM) or Ethyl Acetate

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • pH paper or pH meter

  • Separatory funnel

  • Büchner funnel and filter paper

Procedure:

  • To a round-bottom flask, add 6-nitroisoquinoline (1.0 eq) and ethanol.

  • Add stannous chloride dihydrate (SnCl₂·2H₂O, 4-5 eq) to the suspension. (Expert Insight: SnCl₂ is a classic and effective reducing agent for aromatic nitro groups under acidic conditions. Iron powder in acetic acid or catalytic hydrogenation are also excellent alternatives).

  • Slowly add concentrated HCl while stirring. The reaction is exothermic.

  • Heat the reaction mixture to reflux (approx. 78 °C) for 1-3 hours, monitoring by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and then place in an ice bath.

  • Carefully basify the mixture by the slow addition of 5 M NaOH solution until the pH is >10. A precipitate of tin salts will form.

  • Filter the mixture through a Büchner funnel to remove the inorganic salts and wash the solid cake thoroughly with DCM or ethyl acetate.

  • Transfer the filtrate to a separatory funnel and extract the aqueous layer with additional portions of the organic solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The resulting crude 6-aminoisoquinoline can be purified by column chromatography or recrystallization to yield a pure solid.

Summary of Methodologies

The choice of synthetic strategy depends heavily on the availability of starting materials, desired scale, and tolerance of functional groups on the molecule.

StrategyApproachKey ReactionStarting MaterialAdvantagesLimitations
De Novo Synthesis Pre-functionalizationBischler-Napieralski[6][9]Substituted PhenethylamineHigh regioselectivity, well-established.Multi-step, requires specific precursors.
Late-Stage SNAr[10][11]Nucleophilic Substitution6-HaloisoquinolineGood for introducing diverse nucleophiles.Requires activated substrate or harsh conditions.
Late-Stage C-H Activation[14][20]Pd or Rh CatalysisIsoquinolineHigh atom economy, direct functionalization.Regioselectivity can be challenging, catalyst cost.
Late-Stage Substituent ConversionNitro Group Reduction[4]6-NitroisoquinolineReliable, high-yielding, common transformation.An indirect, two-step approach to amination.

Conclusion and Future Outlook

The functionalization of the C-6 position of isoquinoline amines remains a cornerstone of synthetic and medicinal chemistry. While classical methods like the Bischler-Napieralski reaction coupled with nitro group reduction provide reliable and scalable routes, the field is continually advancing. The ongoing development of transition-metal-catalyzed C-H activation promises more direct and efficient pathways, reducing step counts and improving the overall sustainability of these syntheses.[1][19] The protocols and strategies outlined in this guide offer researchers a robust toolkit to access these valuable compounds, enabling the continued exploration of the vast chemical space and therapeutic potential of the isoquinoline scaffold.

References

  • Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. RSC Publishing.
  • Recent Advances in Isoquinoline Chemistry, Synthetic Strategies, Functionalization, And Applications. International Journal of Pharmaceutical Sciences.
  • Synthesis, Reactions and Medicinal Uses of Isoquinoline. Pharmaguideline.
  • Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. National Institutes of Health.
  • Bischler−Napieralski Cyclization−N/C-Alkylation Sequences for the Construction of Isoquinoline Alkaloids. Synthesis of Protoberberines and Benzo[c]phenanthridines via C-2'-Functionalized 3-Arylisoquinolines1. ACS Publications.
  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. MDPI.
  • Bischler–Napieralski reaction. Wikipedia.
  • The Pictet-Spengler Reaction Updates Its Habits. National Institutes of Health.
  • Pictet-Spengler reaction. Name-Reaction.com.
  • Recent Advances in the Synthesis of Isoquinoline-Fused Benzimidazoles. MDPI.
  • Pictet–Spengler reaction. Wikipedia.
  • A Versatile Cyclodehydration Reaction for the Synthesis of Isoquinoline and β-Carboline Derivatives. National Institutes of Health.
  • The Pictet-Spengler reaction: with focus on isoquinoline synthesis. Aaltodoc.
  • Isoquinoline synthesis. Organic Chemistry Portal.
  • Bischler-Napieralski Reaction. Organic Chemistry Portal.
  • A transition metal-free Minisci reaction: acylation of isoquinolines, quinolines, and quinoxaline. PubMed.
  • Synthesis of Isoquinolinones via Regioselective Palladium-Catalyzed C–H Activation/Annulation. MDPI.
  • (PDF) ChemInform Abstract: Synthesis of Mono-Substituted Derivatives of 6-Aminoquinoline. ResearchGate.
  • WO2018125548A1 - Methods for the preparation of 6-aminoisoquinoline. Google Patents.
  • A Transition Metal-Free Minisci Reaction: Acylation of Isoquinolines, Quinolines, and Quinoxaline. ACS Publications.
  • Isoquinoline Synthesis via Rhodium-Catalyzed Oxidative Cross-Coupling/Cyclization of Aryl Aldimines and Alkynes. ACS Publications.
  • Transition-Metal-Catalyzed C–H Bond Activation for the Formation of C–C Bonds in Complex Molecules. ACS Publications.
  • C–H Activation Guided by Aromatic N–H Ketimines: Synthesis of Functionalized Isoquinolines Using Benzyl Azides and Alkynes. ACS Publications.
  • Ni‐catalyzed selective C6 and C7 functionalization of isoquinolones. ResearchGate.
  • C–H Functionalization of Quinolines, Isoquinolines, and Pyridines by N-Alkenoxyhetareniums. synfacts.thieme.de.
  • Synthesis of isoquinolines by transition‐metal‐catalyzed C−H activation. ResearchGate.
  • Derivatives of Aminoisoquinolines1. ACS Publications.
  • Minisci‐type aroylation and alkylation reaction of quinolines,... ResearchGate.
  • Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. MDPI.
  • Nucleophilic Aromatic Substitution. Chemistry Steps.
  • Transition-Metal-Catalyzed C–H Bond Activation for the Formation of C–C Bonds in Complex Molecules. National Institutes of Health.
  • Nucleophilic aromatic substitution. Wikipedia.
  • Proposed mechanism for amination of quinoline- and isoquinoline-N-oxides. ResearchGate.
  • Transition metal-catalysed directed C–H functionalization with nucleophiles. nature.com.
  • 16.6: Nucleophilic Aromatic Substitution. Chemistry LibreTexts.
  • Optimisation of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors. PubMed.
  • Concerted Nucleophilic Aromatic Substitutions. National Institutes of Health.
  • 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. opentext.wsu.edu.
  • Photocatalyzed Minisci-type reactions for late-stage functionalization of pharmaceutically relevant compounds. RSC Publishing.
  • Transition metal-catalysed directed C–H functionalization with nucleophiles. ResearchGate.
  • Direct Arylation of Ethers through the Combination of PhotoredoxMediated CH Functionalization and the Minisci Reaction. Macmillan Group.

Sources

Application Notes and Protocols for the Synthesis of Compound Libraries Utilizing 6-Bromoisoquinolin-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Isoquinolin-1-amine Scaffold in Drug Discovery

The isoquinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active natural products and synthetic pharmaceuticals.[1][2] Its rigid bicyclic structure provides a well-defined three-dimensional orientation for appended functional groups, facilitating high-affinity interactions with biological targets. Within this class, the 6-substituted isoquinolin-1-amine framework has emerged as a particularly valuable starting point for the construction of compound libraries aimed at discovering novel therapeutics, especially in the realm of kinase inhibitors.[2][3][4]

6-Bromoisoquinolin-1-amine offers two distinct and orthogonally reactive sites for molecular diversification: the C6-bromo substituent and the C1-primary amine. This dual functionality allows for a systematic and combinatorial approach to library synthesis, enabling the exploration of structure-activity relationships (SAR) in a highly efficient manner. The bromine atom serves as a versatile handle for modern palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of aryl, heteroaryl, and alkyl groups.[3] Concurrently, the primary amine at the C1 position is readily derivatized through various reactions, including amide and sulfonamide bond formation, and reductive amination, to introduce diverse chemical functionalities that can probe different regions of a target's binding site.[1][5]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the strategic design and synthesis of compound libraries based on the this compound scaffold. We will delve into the underlying chemical principles, provide field-proven, step-by-step protocols for key diversification reactions, and present a strategic workflow for library construction.

Chemical Properties and Reactivity of this compound

This compound (C₉H₇BrN₂) is a crystalline solid with a molecular weight of 223.07 g/mol .[6] The key to its utility in library synthesis lies in the differential reactivity of its two functional groups.

  • The C6-Bromo Group: The bromine atom on the isoquinoline core is an excellent leaving group for palladium-catalyzed cross-coupling reactions. This allows for the formation of new carbon-carbon and carbon-nitrogen bonds, providing the primary avenue for introducing significant structural diversity. The electron-withdrawing nature of the isoquinoline ring system can influence the reactivity of the C-Br bond in these transformations.

  • The C1-Amino Group: The primary amine at the C1 position is a nucleophilic center.[5][7] It readily participates in reactions with electrophilic partners, such as acyl chlorides, sulfonyl chlorides, and aldehydes/ketones (via reductive amination).[1][8][9][10] This allows for the introduction of a second vector of diversity, crucial for fine-tuning the physicochemical properties and biological activity of the synthesized compounds.

The strategic advantage of this scaffold is the ability to perform these reactions sequentially and with high chemoselectivity, enabling a systematic build-up of molecular complexity.

Strategic Workflow for Compound Library Synthesis

A logical and efficient workflow is paramount for the successful construction of a compound library. The following diagram illustrates a recommended two-stage strategy for the diversification of this compound. This approach prioritizes the generally more robust cross-coupling reactions at the C6 position, followed by the derivatization of the C1-amino group.

G cluster_0 Stage 1: Core Diversification at C6 cluster_1 Stage 2: Functionalization at C1 cluster_2 Final Compound Library start This compound suzuki Suzuki-Miyaura Coupling (Aryl/Heteroaryl Boronic Acids) start->suzuki Pd Catalyst, Base buchwald Buchwald-Hartwig Amination (Primary/Secondary Amines) start->buchwald Pd Catalyst, Base suzuki_product 6-Aryl/Heteroaryl- isoquinolin-1-amine Intermediates amide Amide Coupling (Acyl Chlorides/Carboxylic Acids) suzuki_product->amide sulfonamide Sulfonamide Formation (Sulfonyl Chlorides) suzuki_product->sulfonamide reductive_amination Reductive Amination (Aldehydes/Ketones) suzuki_product->reductive_amination buchwald_product 6-(Amino)- isoquinolin-1-amine Intermediates buchwald_product->amide buchwald_product->sulfonamide buchwald_product->reductive_amination final_library Diverse Library of 6,1-Disubstituted Isoquinolines amide->final_library sulfonamide->final_library reductive_amination->final_library

Caption: A strategic two-stage workflow for creating compound libraries from this compound.

Experimental Protocols

The following protocols are provided as robust starting points for the synthesis of compound libraries based on this compound. It is recommended to perform small-scale test reactions to optimize conditions for specific substrates.

Protocol 1: Suzuki-Miyaura Coupling for C6-Arylation/Heteroarylation

This protocol describes a general procedure for the palladium-catalyzed cross-coupling of this compound with a variety of aryl and heteroaryl boronic acids.[3]

Materials:

  • This compound

  • Aryl or Heteroaryl Boronic Acid (1.2 equivalents)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂) (0.05 equivalents)

  • Potassium Carbonate (K₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a reaction vial, add this compound (1.0 mmol), the desired aryl/heteroaryl boronic acid (1.2 mmol), Pd(dppf)Cl₂ (0.05 mmol), and K₂CO₃ (2.0 mmol).

  • Evacuate and backfill the vial with nitrogen or argon gas three times.

  • Add 1,4-dioxane (8 mL) and water (2 mL) to the vial.

  • Heat the reaction mixture to 90 °C and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 6-aryl/heteroaryl-isoquinolin-1-amine.

Illustrative Data for Suzuki-Miyaura Coupling:

EntryBoronic AcidProductYield (%)Purity (%) (by HPLC)
1Phenylboronic acid6-Phenylisoquinolin-1-amine85>98
24-Methoxyphenylboronic acid6-(4-Methoxyphenyl)isoquinolin-1-amine82>99
3Pyridin-3-ylboronic acid6-(Pyridin-3-yl)isoquinolin-1-amine75>97
Protocol 2: Buchwald-Hartwig Amination for C6-Amination

This protocol outlines a general procedure for the palladium-catalyzed C-N cross-coupling of this compound with various primary and secondary amines.[3]

Materials:

  • This compound

  • Amine (primary or secondary) (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equivalents)

  • Xantphos (0.04 equivalents)

  • Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

  • Anhydrous Toluene

  • Ethyl acetate

  • Celite

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a Schlenk flask, add this compound (1.0 mmol), Pd₂(dba)₃ (0.02 mmol), Xantphos (0.04 mmol), and NaOtBu (1.4 mmol).

  • Evacuate and backfill the flask with argon gas three times.

  • Add the desired amine (1.2 mmol) and anhydrous toluene (10 mL).

  • Heat the reaction mixture to 110 °C and stir for 16-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (25 mL) and filter through a pad of Celite.

  • Wash the filtrate with water (15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired 6-(substituted-amino)isoquinolin-1-amine.

Protocol 3: Derivatization of the C1-Amino Group

The following are representative protocols for the functionalization of the C1-primary amine of the 6-substituted isoquinolin-1-amine intermediates.

A. Amide Bond Formation:

  • Dissolve the 6-substituted isoquinolin-1-amine intermediate (1.0 mmol) in anhydrous dichloromethane (10 mL) in the presence of a non-nucleophilic base such as triethylamine or diisopropylethylamine (1.5 equivalents).

  • Cool the solution to 0 °C in an ice bath.

  • Add the desired acyl chloride (1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with dichloromethane.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify by column chromatography or recrystallization.

B. Sulfonamide Synthesis:

  • Dissolve the 6-substituted isoquinolin-1-amine intermediate (1.0 mmol) in pyridine (5 mL).

  • Add the desired sulfonyl chloride (1.1 equivalents) portion-wise at room temperature.

  • Heat the reaction mixture to 60-80 °C and stir for 4-8 hours.[11]

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into ice-water and extract the product with ethyl acetate.

  • Wash the organic layer with 1M HCl solution, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify by column chromatography or recrystallization.

C. Reductive Amination:

  • To a solution of the 6-substituted isoquinolin-1-amine intermediate (1.0 mmol) in 1,2-dichloroethane (10 mL), add the desired aldehyde or ketone (1.1 equivalents) and acetic acid (catalytic amount).

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) in one portion.[8][10]

  • Stir at room temperature for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated sodium bicarbonate solution.

  • Extract the product with dichloromethane, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify by column chromatography.

Application in Kinase Inhibitor Drug Discovery

The isoquinoline scaffold is a well-established pharmacophore for targeting the ATP-binding site of various protein kinases.[12] Dysregulation of kinase signaling pathways is a hallmark of many diseases, including cancer.[3] The library synthesis strategy outlined above allows for the systematic exploration of the chemical space around the isoquinoline core to identify potent and selective kinase inhibitors.

  • C6-Substituents: The diverse aryl and heteroaryl groups introduced at the C6 position can occupy the hydrophobic regions of the ATP-binding pocket and form key interactions with the hinge region.

  • C1-Substituents: The functional groups appended to the C1-amine can extend into the solvent-exposed region or interact with the ribose-binding pocket, influencing both potency and selectivity.

G cluster_0 Kinase ATP Binding Site cluster_1 Isoquinoline Inhibitor hinge Hinge Region hydrophobic Hydrophobic Pocket ribose Ribose Pocket solvent Solvent Exposed Region inhibitor 6-Aryl-N-substituted- isoquinolin-1-amine inhibitor->hinge C6-Aryl Group inhibitor->hydrophobic Isoquinoline Core inhibitor->ribose C1-Amide/Sulfonamide inhibitor->solvent C1-Substituent

Caption: A conceptual diagram of a 6,1-disubstituted isoquinoline inhibitor binding to a kinase active site.

Conclusion

This compound is a powerful and versatile building block for the construction of diverse compound libraries. The orthogonal reactivity of its C6-bromo and C1-amino functionalities allows for a systematic and efficient exploration of chemical space. The protocols and strategies outlined in these application notes provide a solid foundation for researchers in drug discovery to generate novel and potent molecular entities, particularly in the pursuit of new kinase inhibitors. The self-validating nature of these robust synthetic methods, grounded in established chemical principles, ensures a high probability of success in synthesizing the desired compounds for biological evaluation.

References

  • Synthesis of isoquinoline sulfonamide derivatives. ResearchGate.
  • Synthesis of amide-functionalized isoquinoline derivatives by photo-induced carbamoyl radical cascade amidation/cyclization. Organic & Biomolecular Chemistry (RSC Publishing).
  • 6-Bromo-1-isoquinolinamine. CAS Common Chemistry.
  • Reductive amination. Wikipedia.
  • One-Pot N-Deprotection and Catalytic Intramolecular Asymmetric Reductive Amination for the Synthesis of Tetrahydroisoquinolines. PubMed.
  • Sulfonamide synthesis by aminosulfonylation. Organic Chemistry Portal.
  • Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal.
  • (PDF) Isoquinoline-based amino acid derivatives. ResearchGate.
  • 1-Aminoisoquinoline derivatives. Google Patents.
  • Straightforward Synthesis of Quinoline Sulfonamides via Aminosulfonylation Using a Bench-Stable SO2 Surrogate | Request PDF. ResearchGate.
  • Reductive Amination, and How It Works. Master Organic Chemistry.
  • Optimisation of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors. PubMed.
  • Synthesis of 8-Aminoquinoline Amides of Ursonic and Oleanonic Acid. MDPI.
  • Reductive Amination | Synthesis of Amines. YouTube.
  • Synthesis and characterization of sulfonamides containing 8-aminoquinoline and their Ni(II) complexes. Crystalline structures of. GIQIMO.
  • Chemical Properties of Amines. CK-12 Foundation.
  • Fragment-based discovery of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors | Request PDF. ResearchGate.
  • An Efficient, One-Pot Transamidation of 8-Aminoquinoline Amides Activated by Tertiary-Butyloxycarbonyl. PMC.
  • Amine Reactivity. Michigan State University Chemistry.
  • Amino acids and amide bond formation. YouTube.
  • Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution. PMC.

Sources

Introduction: The Strategic Importance of the Isoquinoline Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to 6-Bromoisoquinolin-1-amine: A Versatile Intermediate in Pharmaceutical Synthesis

The isoquinoline core is a privileged heterocyclic motif in medicinal chemistry, forming the structural backbone of numerous natural products and synthetic pharmaceuticals.[1] Its rigid, planar structure and hydrogen bonding capabilities make it an ideal scaffold for interacting with biological targets. Isoquinoline derivatives have demonstrated a vast spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and analgesic properties.[2][3][4] Within this class, this compound (CAS No: 215453-26-2) emerges as a particularly valuable pharmaceutical intermediate. Its structure features two key reactive sites: a primary amine at the 1-position and a bromine atom at the 6-position. This orthogonal reactivity allows for selective, stepwise functionalization, making it a powerful building block for constructing diverse libraries of bioactive molecules, especially in the realm of targeted therapies like kinase inhibitors.[5]

Core Application: A Gateway to Kinase Inhibitor Synthesis

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[6] Consequently, the development of small-molecule kinase inhibitors has become a central focus of modern drug discovery. The 6-substituted isoquinolin-1-amine scaffold has been identified as a potent pharmacophore for targeting specific kinases.[5] Notably, this core is instrumental in the design of inhibitors for Rho-associated coiled-coil-containing kinases (ROCK), which are implicated in cell migration, proliferation, and smooth muscle contraction.[7]

The strategic placement of the bromine atom on this compound serves as a versatile handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions. These reactions, primarily the Suzuki-Miyaura and Buchwald-Hartwig couplings, enable the precise installation of various aryl, heteroaryl, and amino substituents, which can be tailored to optimize potency, selectivity, and pharmacokinetic properties against a chosen kinase target.

Key Synthetic Methodologies: Suzuki and Buchwald-Hartwig Couplings

The true utility of this compound is unlocked through modern cross-coupling chemistry. The electron-rich nature of the isoquinoline ring and the presence of the C-Br bond make it an excellent substrate for palladium-catalyzed reactions.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds by coupling an organohalide with an organoboron species.[8][9] In this context, it is used to append various aryl or heteroaryl groups to the 6-position of the isoquinoline core. This modification is critical for exploring the hydrophobic pockets of a kinase's ATP-binding site.

  • Causality in Protocol Design: The choice of a palladium catalyst like Pd(dppf)Cl₂ is driven by its efficiency in coupling aryl halides. The base, typically an aqueous carbonate solution (e.g., K₂CO₃), is essential for activating the boronic acid via the formation of a more nucleophilic boronate complex, which facilitates the transmetalation step in the catalytic cycle.[9] A mixed solvent system, such as dioxane and water, is often employed to ensure the solubility of both the organic and inorganic reagents.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful tool for constructing carbon-nitrogen bonds, coupling an aryl halide with an amine.[10] This reaction allows for the introduction of a wide array of primary or secondary amines at the 6-position, providing a vector for enhancing solubility or introducing additional hydrogen bond donors/acceptors to improve target engagement.

  • Causality in Protocol Design: This reaction requires a carefully selected palladium catalyst and a specialized phosphine ligand, such as Xantphos, which promotes the crucial reductive elimination step that forms the C-N bond.[11] A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is used to deprotonate the amine coupling partner, forming the palladium-amido complex necessary for the reaction to proceed.[11][12] The reaction is run under strictly anhydrous and inert conditions (argon atmosphere) because the catalyst and the anionic intermediates are sensitive to oxygen and moisture.

Visualizing the Synthetic Potential

The following diagram illustrates the central role of this compound as a branching point for generating diverse molecular scaffolds.

G Start This compound Suzuki Suzuki-Miyaura Coupling (Arylboronic Acid) Start->Suzuki Buchwald Buchwald-Hartwig Amination (Amine) Start->Buchwald Product_Suzuki 6-Aryl-isoquinolin-1-amines Suzuki->Product_Suzuki Product_Buchwald 6-(Substituted-amino)- isoquinolin-1-amines Buchwald->Product_Buchwald Library Diverse Kinase Inhibitor Library Product_Suzuki->Library Product_Buchwald->Library

Caption: Synthetic workflow using this compound.

Experimental Protocols

The following protocols are presented as robust starting points for the derivatization of this compound. Researchers should perform small-scale trials to optimize conditions for their specific substrates.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

Objective: To synthesize a 6-aryl-isoquinolin-1-amine derivative.

Materials:

  • This compound

  • Arylboronic acid of choice

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Deionized water

  • Inert gas (Argon or Nitrogen)

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 mmol, 1.0 eq), the desired arylboronic acid (1.2 mmol, 1.2 eq), Pd(dppf)Cl₂·CH₂Cl₂ (0.05 mmol, 5 mol%), and K₂CO₃ (2.0 mmol, 2.0 eq).

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with argon gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous 1,4-dioxane (8 mL) and deionized water (2 mL) via syringe.

  • Reaction Execution: Heat the reaction mixture to 90 °C in an oil bath and stir vigorously for 12-18 hours.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (25 mL). Transfer the mixture to a separatory funnel and wash with water (2 x 15 mL) and then with brine (15 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 6-aryl-isoquinolin-1-amine.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

Objective: To synthesize a 6-(substituted-amino)-isoquinolin-1-amine derivative.

Materials:

  • This compound

  • Amine of choice (primary or secondary)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous)

  • Inert gas (Argon)

Step-by-Step Methodology:

  • Reaction Setup: In a glovebox or under a strong stream of argon, add this compound (1.0 mmol, 1.0 eq), Pd₂(dba)₃ (0.02 mmol, 2 mol%), and Xantphos (0.04 mmol, 4 mol%) to a flame-dried Schlenk flask.

  • Reagent Addition: Remove the flask from the glovebox (if used), and add the amine (1.2 mmol, 1.2 eq) and sodium tert-butoxide (1.4 mmol, 1.4 eq) under a positive pressure of argon.

  • Inert Atmosphere: Quickly seal the flask, then evacuate and backfill with argon. Repeat this cycle three times.

  • Solvent Addition: Add anhydrous toluene (10 mL) via syringe.

  • Reaction Execution: Heat the reaction mixture to 110 °C in an oil bath and stir vigorously for 16-24 hours.

  • Monitoring: Periodically check the reaction's progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (30 mL) and filter it through a pad of Celite® to remove the palladium catalyst.

  • Extraction: Wash the filtrate with water (20 mL) and then with brine (20 mL).

  • Isolation and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography to obtain the desired product.

Data Summary: Representative Reaction Conditions

ParameterSuzuki-Miyaura CouplingBuchwald-Hartwig Amination
Objective C-C Bond FormationC-N Bond Formation
Starting Halide This compoundThis compound
Coupling Partner Arylboronic AcidPrimary/Secondary Amine
Catalyst System Pd(dppf)Cl₂·CH₂Cl₂Pd₂(dba)₃ / Xantphos
Base K₂CO₃NaOtBu
Solvent 1,4-Dioxane / WaterToluene (Anhydrous)
Temperature 90 °C110 °C
Atmosphere Inert (Argon/N₂)Inert (Argon)
Typical Yields 60-95%55-90%

Application in Target-Based Drug Discovery: ROCK Inhibition

As previously mentioned, the 6-substituted isoquinolin-1-amine scaffold is a promising starting point for developing ROCK inhibitors.[7] ROCK kinases are key effectors of the small GTPase RhoA. The RhoA/ROCK pathway plays a critical role in regulating the actin cytoskeleton and is involved in processes like cell adhesion, motility, and smooth muscle contraction. Its overactivation is linked to hypertension, cancer metastasis, and fibrosis.

An inhibitor derived from this compound can be designed to compete with ATP for the kinase's binding site, thereby blocking the downstream phosphorylation of its substrates and mitigating the pathological effects of pathway overactivation.

G pathway_node pathway_node inhibitor Isoquinoline-Based Inhibitor ROCK ROCK Kinase inhibitor->ROCK Blocks ATP Site RhoA Active RhoA-GTP RhoA->ROCK Activates Substrate Substrate (e.g., Myosin Light Chain) ROCK->Substrate Phosphorylates (ATP) PhosphoSubstrate Phosphorylated Substrate Response Cellular Response (e.g., Contraction) PhosphoSubstrate->Response

Sources

Troubleshooting & Optimization

Technical Support Guide: Optimizing the Synthesis of 6-Bromoisoquinolin-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-Bromoisoquinolin-1-amine (CAS 215453-26-2).[1][2][3] This guide is designed for researchers, chemists, and drug development professionals to troubleshoot common issues and optimize reaction yields. Our approach is rooted in mechanistic understanding and field-proven strategies, focusing primarily on the palladium-catalyzed Buchwald-Hartwig amination, a powerful and common method for this transformation.

Section 1: Troubleshooting Guide - Common Synthesis Problems

This section addresses the most frequent challenges encountered during the synthesis of this compound.

Q1: My reaction has failed or the yield is extremely low. What are the first things I should check?

Answer:

A complete reaction failure or negligible yield in a Buchwald-Hartwig amination typically points to fundamental setup and reagent issues rather than subtle optimization problems. The palladium catalytic cycle is highly sensitive to atmospheric contaminants and impurities.

Core Checklist:

  • Inert Atmosphere Integrity: The Pd(0) active catalyst is readily oxidized to inactive Pd(II) by oxygen. Ensure your reaction vessel was thoroughly purged with an inert gas (Argon or Nitrogen) and maintained under a positive pressure throughout the entire setup and reaction period.[4]

  • Anhydrous Conditions: Water is detrimental. It can hydrolyze the phosphine ligands, react with strong bases, and interfere with the catalytic cycle.

    • All glassware must be oven- or flame-dried immediately before use.

    • Solvents must be anhydrous grade and preferably degassed (e.g., by sparging with argon for 15-30 minutes) to remove dissolved oxygen.

    • Reagents, especially hygroscopic bases like sodium tert-butoxide, should be freshly opened or properly stored in a desiccator.

  • Reagent Purity & Quality:

    • Starting Material (6-Bromoisoquinoline): Verify the purity of your starting material. Impurities from its synthesis can poison the catalyst.

    • Palladium Pre-catalyst & Ligand: Use high-purity catalyst and ligand. Over time, phosphine ligands can oxidize. If in doubt, use a fresh bottle.

    • Base: The quality of the base is critical. For example, sodium tert-butoxide can degrade to sodium hydroxide and tert-butanol, which will inhibit the reaction.

Initial Troubleshooting Workflow

start Low / No Yield check_inert Was a strict inert atmosphere maintained? start->check_inert check_dry Were all reagents and solvents anhydrous? check_inert->check_dry Yes re_run Correct the identified issue and re-run the reaction. check_inert->re_run No check_purity Is the purity of all reagents confirmed? check_dry->check_purity Yes check_dry->re_run No check_purity->re_run No further_troubleshoot Proceed to Advanced Troubleshooting (Q2-Q4) check_purity->further_troubleshoot Yes

Caption: Initial checks for reaction failure.

Q2: I'm observing a significant amount of biaryl byproduct. How can I suppress this side reaction?

Answer:

The formation of a biaryl byproduct (e.g., 6,6'-diisoquinoline) arises from the homocoupling of two molecules of your 6-bromoisoquinoline starting material. This is a competing reaction pathway within the palladium catalytic cycle.

Mechanistic Cause: This side reaction is often favored when the rate of reductive elimination to form the desired C-N bond is slow compared to competing pathways like homocoupling.

Strategies for Suppression:

  • Ligand Selection: The choice of phosphine ligand is paramount. Bulky, electron-rich ligands generally accelerate the reductive elimination step, which forms the desired C-N bond, thus outcompeting the side reactions.[4] For challenging substrates, consider switching from simpler ligands (like PPh₃) to more specialized Buchwald-Hartwig ligands.

  • Temperature Control: High temperatures can sometimes promote side reactions. Try running the reaction at a lower temperature (e.g., 80 °C instead of 110 °C), even if it requires a longer reaction time.[5]

  • Stoichiometry: The stoichiometry of the amine source is important. Using a slight excess of the amine component can help push the equilibrium towards the desired C-N bond formation.[6]

ParameterRecommendation to Reduce Biaryl FormationRationale
Ligand Use bulky, electron-rich phosphine ligands (e.g., BINAP, XPhos).[5][6]Accelerates C-N reductive elimination, outcompeting C-C homocoupling.
Temperature Decrease reaction temperature.Reduces the rate of side reactions, which may have a higher activation energy.
Amine Stoich. Use a slight excess (1.2-1.4 equiv.) of the amine source.[6]Favors the formation of the Pd(II) amido complex, the precursor to the desired product.
Q3: My reaction starts but stalls before completion. What should I investigate?

Answer:

A stalling reaction indicates that the catalyst is no longer active. This "catalyst death" can happen for several reasons.

Potential Causes and Solutions:

  • Catalyst Poisoning: Certain functional groups can coordinate strongly to the palladium center and inhibit catalysis. While this compound itself is generally compatible, impurities in your starting materials or solvent (e.g., sulfur-containing compounds, other halides) can be problematic.[4]

    • Solution: Ensure the highest purity of all reagents and solvents. If you suspect an impurity in the starting material, try purifying it before use (e.g., by recrystallization or column chromatography).

  • Insufficient Catalyst/Ligand Loading: For challenging substrates, the catalyst may simply decompose over the course of the reaction before all the starting material is consumed.

    • Solution: Incrementally increase the catalyst loading (e.g., from 1 mol% to 2.5 mol%) and maintain the appropriate catalyst-to-ligand ratio (typically 1:1 to 1:2).[5]

  • Ligand Degradation: Some phosphine ligands can be sensitive to heat or trace oxygen over long reaction times.

    • Solution: Ensure a strictly inert atmosphere. If the reaction requires very high temperatures and long times, consider a more robust ligand.

Section 2: FAQs for Reaction Optimization

This section provides answers to frequently asked questions regarding the optimization of specific reaction parameters.

Q4: How do I select the optimal Palladium catalyst, phosphine ligand, and base?

Answer:

The combination of catalyst, ligand, and base is the heart of the Buchwald-Hartwig reaction, and the optimal choice is highly substrate-dependent.[4] Screening is often necessary, but here are some guiding principles.

  • Palladium Pre-catalyst: Simple sources like Pd(OAc)₂ or Pd₂(dba)₃ are common starting points. Pre-formed palladium-ligand complexes (pre-catalysts) can also be used for more reliable initiation. For a similar transformation, Pd(dba)₂ was found to be effective.[5][6]

  • Phosphine Ligand: This is the most critical variable. The ligand stabilizes the palladium center and modulates its reactivity.

    • For Aryl Bromides: Bidentate ligands like BINAP or monodentate, bulky, electron-rich ligands like XPhos or SPhos are excellent choices. BINAP was used successfully in a kilogram-scale synthesis of a related isoquinoline derivative.[5]

  • Base: The base's role is to deprotonate the amine, allowing it to coordinate to the palladium center. It must be strong enough to deprotonate the amine but not so harsh that it causes decomposition of the substrate.

    • Strong Bases: Sodium tert-butoxide (NaOtBu) is very common and effective but can be too aggressive for base-sensitive substrates.[4]

    • Weaker Inorganic Bases: For sensitive molecules like isoquinolines, cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often superior choices as they are less nucleophilic and have better solubility in some organic solvents.[4][6]

ComponentStarting RecommendationAlternatives for Optimization
Pd Source Pd(dba)₂ (1-2.5 mol%)Pd(OAc)₂, PdCl₂(dppf)
Ligand BINAP (1.2-3 mol%)XPhos, SPhos, RuPhos
Base Cs₂CO₃ (1.5-2.0 equiv.)K₃PO₄, NaOtBu (use with caution)
Q5: Which solvent is best, and what is the optimal concentration?

Answer:

The ideal solvent must be aprotic, anhydrous, and capable of solubilizing the reactants. It also needs an appropriate boiling point for the desired reaction temperature.

  • Common Solvents: Toluene and 1,4-dioxane are the most frequently used and effective solvents for Buchwald-Hartwig aminations.[4] Tetrahydrofuran (THF) is also a viable option, particularly for reactions run at lower temperatures (up to ~65 °C).[5]

  • Solvent Choice Considerations: Avoid chlorinated solvents, acetonitrile, and pyridine, as they can inhibit the palladium catalyst.[4]

  • Concentration: A typical starting concentration is between 0.1 M and 0.5 M with respect to the limiting reagent (6-bromoisoquinoline). Very dilute conditions can slow the reaction, while very high concentrations can lead to solubility issues and potential side reactions.

Q6: How should I source the "amine" for this reaction?

Answer:

Synthesizing a primary amine like 6-bromoisoquinolin-1-amine requires a source of ammonia (NH₃) or an ammonia equivalent. This is a critical detail.

  • Ammonia Gas: Bubbling ammonia gas through the reaction mixture is possible but can be difficult to handle and quantify on a lab scale.

  • Ammonium Salts: Using an ammonium salt like ammonium chloride is generally not effective as the amine is not sufficiently nucleophilic.

  • Protected Ammonia Equivalents: This is often the most reliable method.

    • Benzophenone Imine: React 6-bromoisoquinoline with benzophenone imine, followed by acidic hydrolysis of the resulting product to reveal the primary amine.

    • LHMDS (Lithium bis(trimethylsilyl)amide): Can serve as an NH₂⁻ surrogate in some contexts, but can be very basic.

A common route described in the literature for preparing the target compound involves starting with 6-bromo-1-chloroisoquinoline and reacting it with an amine like p-methoxybenzylamine, followed by a deprotection step.[7] This avoids the direct use of an ammonia source in the coupling step.

Q7: What is the best way to purify the final product?

Answer:

Purification is essential to remove residual catalyst, ligand, base, and any byproducts.

  • Aqueous Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and wash with water or brine to remove the inorganic base and salts.

  • Filtration through a Silica Plug: To remove the majority of the palladium catalyst and polar impurities, you can filter the crude organic solution through a short plug of silica gel, eluting with your extraction solvent.

  • Flash Column Chromatography: This is the most effective method for achieving high purity. The polarity of this compound will depend on the stationary and mobile phases. A gradient elution, starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity, is typically effective.[8]

  • Recrystallization: If a solid product is obtained after chromatography, recrystallization from a suitable solvent system can be used to further enhance purity.

Section 3: Optimized Starting Protocol

This protocol is a synthesized, non-optimized starting point based on best practices for similar transformations.[4][5][6] Note: This procedure uses benzophenone imine as an ammonia surrogate.

Step-by-Step Methodology:

  • Vessel Preparation: Add 6-bromoisoquinoline (1.0 equiv.), Pd(dba)₂ (0.02 equiv.), and BINAP (0.03 equiv.) to an oven-dried round-bottom flask containing a magnetic stir bar.

  • Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10 minutes.

  • Reagent Addition: Under a positive pressure of inert gas, add cesium carbonate (Cs₂CO₃, 2.0 equiv.).

  • Liquid Addition: Via syringe, add anhydrous, degassed toluene to achieve a ~0.2 M concentration. Then, add benzophenone imine (1.2 equiv.).

  • Reaction: Heat the mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Workup (Part 1 - Coupling): Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts. Concentrate the filtrate in vacuo.

  • Hydrolysis (Deprotection): Dissolve the crude residue in THF. Add 2M HCl and stir at room temperature for 2-4 hours until the imine is fully hydrolyzed (monitor by TLC/LC-MS).

  • Workup (Part 2 - Final): Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to afford the final product.

General Buchwald-Hartwig Amination Workflow

prep 1. Prepare Dry Glassware & Add Solids (Ar-Br, Pd-cat, Ligand) inert 2. Establish Inert Atmosphere (Purge with Ar / N₂) prep->inert add_reagents 3. Add Base, Amine Source, & Degassed Solvent inert->add_reagents react 4. Heat & Stir Under Inert Atmosphere add_reagents->react monitor 5. Monitor Progress (TLC / LC-MS) react->monitor monitor->react Incomplete workup 6. Aqueous Workup (Quench, Extract, Dry) monitor->workup Complete purify 7. Purify Product (Column Chromatography) workup->purify characterize 8. Characterize Final Product (NMR, MS, etc.) purify->characterize

Caption: A generalized workflow for setting up the synthesis.

References

  • Sperry, J. B., et al. (2014). Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol. Organic Process Research & Development, 18(12), 1752-1758. [Link]
  • ACS Publications. (2014). Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol. Organic Process Research & Development. [Link]
  • OUCI. Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol.
  • University of Nottingham. (2020). Optimising a Buchwald-Hartwig amination using the ChemSpeed. Nottingham Research Blog. [Link]
  • Reddit. (2023). What are some common causes of low reaction yields? r/Chempros. [Link]
  • Organic Syntheses. Isoquinoline, 5-bromo-8-nitro-. [Link]
  • ChemBK. This compound(1-amino-6-bromo isoquinoline). [Link]

Sources

Technical Support Center: Troubleshooting Low Reactivity in Suzuki Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting strategies and address frequently encountered issues that lead to low reactivity or failure in Suzuki-Miyaura cross-coupling reactions. By understanding the causality behind common problems, you can systematically diagnose and resolve challenges in your experiments.

Troubleshooting Guide: A Mechanistic Approach

Low yields in Suzuki couplings are rarely arbitrary. They are typically symptoms of underlying issues within the catalytic cycle. This guide is structured to help you diagnose problems based on observed side products and reaction behavior, linking them back to specific steps in the mechanism: Oxidative Addition , Transmetalation , and Reductive Elimination .

Problem 1: Reaction Stalls - Starting Material Remains Unchanged

This is one of the most common and frustrating outcomes. If you observe your starting materials, particularly the aryl halide, remaining largely unconsumed, the issue likely lies in the initial stages of the catalytic cycle.

Primary Suspect: Inefficient Oxidative Addition

Oxidative addition is often the rate-determining step and involves the insertion of the Pd(0) catalyst into the carbon-halogen bond of your electrophile.[1] Failure at this stage means the catalytic cycle never truly begins.

Causality & Solutions:

  • Aryl Halide Reactivity: The intrinsic reactivity of the aryl halide is paramount. The general reactivity trend is I > Br > OTf >> Cl > F.[1] Aryl chlorides and electron-rich aryl halides are notoriously less reactive.

    • Solution: For aryl chlorides or electron-rich systems, a more potent catalyst system is required. Switch to electron-rich, bulky phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, or RuPhos) or N-heterocyclic carbenes (NHCs).[2][3] These ligands promote oxidative addition by increasing the electron density on the palladium center.[4]

  • Catalyst (Pre)Activation Failure: The active catalyst is a Pd(0) species. If you start with a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), it must be reduced in situ to Pd(0). This reduction can be inefficient.

    • Solution: Consider starting with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃. Alternatively, ensure your reaction conditions facilitate the reduction of the Pd(II) precatalyst. Some phosphine ligands can act as reductants, but this is not always reliable.

  • Catalyst Deactivation: The active Pd(0) catalyst is sensitive to oxygen.[5] Insufficient degassing allows oxygen to oxidize Pd(0) to inactive palladium oxides. Phosphine ligands are also prone to oxidation.

    • Solution: Rigorous degassing of solvents and reagents is non-negotiable. Ensure your reaction vessel is thoroughly purged with an inert gas (argon or nitrogen) before adding the catalyst. Use fresh, high-purity ligands and catalysts that have been stored under an inert atmosphere.[5]

Problem 2: Significant Formation of Side Products

The appearance of specific byproducts provides valuable clues about which reaction pathway is competing with your desired cross-coupling.

A. Protodeboronation: Loss of the Boronic Acid/Ester

If you detect a significant amount of the arene corresponding to your boronic acid (i.e., the boronic acid group replaced by a hydrogen), you are facing protodeboronation.[6] This is a major pathway for nucleophile decomposition, especially with electron-deficient or heteroaromatic boronic acids.[5][7]

Causality & Solutions:

  • Boronic Acid Instability: Boronic acids are susceptible to hydrolysis of the C-B bond, a reaction that can be catalyzed by acid or base.[6] The concentration of the free boronic acid in solution directly correlates with the rate of this decomposition.

    • Solution 1 (Slow Release): Convert the boronic acid to a more stable derivative like a pinacol ester, MIDA boronate, or an aryltrifluoroborate.[5][8][9] These reagents are more stable under basic conditions and slowly release the active boronic acid into the reaction, keeping its standing concentration low and minimizing decomposition.[9][10]

    • Solution 2 (Optimize Base and Solvent): The choice of base is critical. While necessary for activating the boronic acid for transmetalation, a strong base can accelerate protodeboronation.[11][12] Consider switching to a weaker base (e.g., K₃PO₄, K₂CO₃, CsF) and ensure you are using anhydrous, degassed solvents.[11][12]

    • Solution 3 (Kinetics): Accelerate the productive catalytic cycle so that it outcompetes the decomposition pathway. Using a more active catalyst/ligand system can increase the rate of cross-coupling, consuming the boronic acid before it has time to decompose.[6]

B. Homocoupling: Dimerization of Starting Materials

The formation of biaryl products from two molecules of the boronic acid (R²-R²) or, less commonly, two molecules of the aryl halide (R¹-R¹) points towards homocoupling.

Causality & Solutions:

  • Oxygen-Mediated Boronic Acid Homocoupling: The primary cause of boronic acid homocoupling is the presence of oxygen, which facilitates an oxidative coupling pathway.[5]

    • Solution: As with catalyst deactivation, meticulous degassing of all solvents (including water) and maintaining a strictly inert atmosphere is the most effective preventative measure.[8]

  • Inefficient Catalysis: If the transmetalation or reductive elimination steps are slow, the organopalladium intermediates may participate in side reactions, including homocoupling.

    • Solution: Re-evaluate your catalyst system. Bulky, electron-donating ligands can favor the desired cross-coupling pathway over homocoupling by accelerating the reductive elimination step.[8]

C. Dehalogenation: Loss of the Halide

Observing the arene corresponding to your aryl halide starting material (R¹-H) indicates a dehalogenation side reaction.

Causality & Solutions:

  • Hydrogen Source: After oxidative addition, the Ar-Pd(II)-X complex can react with a hydride source in the reaction mixture. Common sources include amine bases or alcoholic solvents.[13] A subsequent reductive elimination of Ar-H regenerates Pd(0) and consumes the electrophile.

    • Solution: If using an amine base or alcohol solvent and observing significant dehalogenation, consider switching to an inorganic base (e.g., K₃PO₄) and an aprotic solvent (e.g., dioxane, toluene, THF).[13]

Visualizing the Troubleshooting Workflow

A systematic approach is key to efficiently resolving issues. The following decision tree illustrates a logical workflow for diagnosing and addressing low reactivity.

G start Low Yield / No Reaction check_sm Analyze Crude Reaction: Any Starting Material (SM) Consumed? start->check_sm no_consumption No SM Consumption check_sm->no_consumption No sm_consumed SM Consumed, Low Product check_sm->sm_consumed Yes oa_issue Probable Issue: Oxidative Addition (OA) Failure no_consumption->oa_issue check_byproducts Identify Major Byproducts sm_consumed->check_byproducts oa_sol1 Solution 1: Increase Catalyst Activity (Bulky, e⁻-rich ligands: XPhos, SPhos) oa_issue->oa_sol1 oa_sol2 Solution 2: Check Reagent Reactivity (I > Br > Cl; e⁻-poor > e⁻-rich Ar-X) oa_issue->oa_sol2 oa_sol3 Solution 3: Ensure Inert Atmosphere (Rigorous Degassing, Fresh Catalyst/Ligand) oa_issue->oa_sol3 protodeboronation Protodeboronation (Ar-H from Boronic Acid) check_byproducts->protodeboronation homocoupling Homocoupling (Ar-Ar from Boronic Acid) check_byproducts->homocoupling dehalogenation Dehalogenation (Ar-H from Aryl Halide) check_byproducts->dehalogenation proto_sol1 Solution: Use Stable Boron Reagent (Pinacol/MIDA Ester, Trifluoroborate) protodeboronation->proto_sol1 proto_sol2 Solution: Optimize Base/Solvent (Weaker Base, Anhydrous Conditions) protodeboronation->proto_sol2 homo_sol Solution: Strict O₂ Exclusion (Thorough Degassing) homocoupling->homo_sol dehalo_sol Solution: Change Base/Solvent (Avoid Amine Bases / Alcohol Solvents) dehalogenation->dehalo_sol

Caption: A decision tree for troubleshooting Suzuki coupling reactions.

Frequently Asked Questions (FAQs)

Q1: My reaction is not working. What are the very first things I should check?

A1: Before diving into complex optimization, always verify the fundamentals:

  • Reagent Quality: Ensure your boronic acid/ester, aryl halide, catalyst, and ligand are pure and have been stored correctly.[5] Boronic acids can dehydrate to form boroxines, and phosphine ligands can oxidize.

  • Inert Atmosphere: Oxygen is the enemy of the active Pd(0) catalyst. Confirm that your solvent was properly degassed and that your reaction was set up under a robust inert atmosphere (N₂ or Ar).[5][8]

  • Base and Solvent: Verify that you used the correct base and that it is soluble enough in your solvent system. The base is essential for activating the boronic acid for transmetalation.[11] Many Suzuki reactions benefit from a small amount of water in an organic solvent (e.g., Toluene/H₂O, Dioxane/H₂O) to help dissolve inorganic bases.[13]

Q2: I'm working with a sterically hindered substrate. What conditions should I try?

A2: Steric hindrance, especially on the ortho-position of either coupling partner, can dramatically slow down the transmetalation and reductive elimination steps. To overcome this, you need to use "forcing" conditions and highly active catalyst systems.

  • Ligands: Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) and N-heterocyclic carbenes (NHCs) are essential.[8] Their size promotes the final reductive elimination step.

  • Temperature: Higher reaction temperatures (e.g., 80–110 °C) are often necessary to overcome the higher activation energy barriers.[8]

  • Base: A strong base like K₃PO₄ or Cs₂CO₃ is often required.

Q3: How do I choose the right catalyst, ligand, base, and solvent?

A3: While there is no single "magic bullet" condition, there are excellent starting points based on your substrates. A common and robust starting condition for many aryl bromide couplings is Pd(OAc)₂ or a palladacycle precatalyst, a bulky biarylphosphine ligand like SPhos, K₃PO₄ as the base, and a solvent system like toluene/water or dioxane/water.[2][11]

For challenging substrates (aryl chlorides, hindered systems), screening a small set of conditions is the most efficient approach. Many vendors sell screening kits containing different catalysts, ligands, and bases for this purpose.[13] Design of Experiments (DoE) is a powerful statistical tool to systematically explore the reaction space without testing every possible combination.[14]

Table 1: General Guidance for Component Selection

ComponentCommon ChoicesRationale & Key Considerations
Catalyst Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄, Buchwald Precatalysts, PEPPSI™ catalystsPd(0) is the active species. Pd(II) sources must be reduced in situ. Buchwald and NHC-based precatalysts offer high activity and air stability.[2][13]
Ligand PPh₃, Buchwald ligands (SPhos, XPhos), NHCs (e.g., IPr)Ligands stabilize the catalyst and tune its reactivity. Electron-rich, bulky ligands facilitate oxidative addition and reductive elimination, crucial for challenging substrates.[1][4]
Base K₃PO₄, K₂CO₃, Cs₂CO₃, NaOH, CsFActivates the boronic acid for transmetalation. Strength and solubility are key. K₃PO₄ is a good general-purpose base. Cs₂CO₃ is stronger. Fluoride bases can be effective but may require anhydrous conditions.[11]
Solvent Toluene, Dioxane, THF, 2-MeTHF, DMF (often with water)Must dissolve substrates and catalyst complex. Aprotic polar solvents are common. A biphasic system with water helps dissolve inorganic bases.[4][13]

Q4: My substrate is a heteroaryl halide (e.g., bromopyridine). Are there special considerations?

A4: Yes. Heteroatoms, particularly nitrogen adjacent to the halide (e.g., 2-bromopyridine), can act as a ligand and coordinate to the palladium center. This can inhibit or poison the catalyst.[3]

  • Solution: Use very bulky ligands (e.g., XPhos, RuPhos) that create a sterically crowded environment around the palladium, physically blocking the pyridine nitrogen from coordinating.[3]

Key Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the coupling of a generic aryl bromide with an arylboronic acid.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Toluene (5 mL)

  • Water (0.5 mL)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl bromide, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Inerting: Seal the tube with a rubber septum. Evacuate the vessel and backfill with an inert gas (e.g., argon). Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition: Add degassed toluene (5 mL) and degassed water (0.5 mL) to the flask via syringe.

  • Reaction Execution: Place the flask in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously.

  • Monitoring & Work-up: Monitor the reaction by TLC or LC-MS. Once complete, cool to room temperature, add water, and extract the product with an organic solvent (e.g., ethyl acetate). Dry the combined organic layers, concentrate, and purify by flash column chromatography.[2]

Protocol 2: Preparation of a Diethanolamine Adduct for Unstable Boronic Acids

This procedure stabilizes a problematic boronic acid, protecting it from protodeboronation prior to the coupling reaction.

Materials:

  • Unstable Boronic Acid (1.0 equiv)

  • Diethanolamine (1.0 equiv)

  • Suitable solvent (e.g., methylene chloride)

Procedure:

  • Dissolution: In a vial, dissolve the boronic acid in a minimal amount of the solvent.

  • Addition: Add diethanolamine dropwise while stirring.

  • Precipitation: A white precipitate of the diethanolamine adduct will form.

  • Isolation: Stir the slurry for 15 minutes, then isolate the solid by vacuum filtration. Wash with a small amount of cold solvent and dry under vacuum. This stable, crystalline solid can now be used directly in the Suzuki coupling reaction.[8]

Visualizing the Catalytic Cycle

Understanding the mechanism is fundamental to troubleshooting. Each step presents a potential point of failure that can be addressed by modifying the reaction components.

Suzuki_Cycle cluster_0 Suzuki-Miyaura Catalytic Cycle cluster_1 Oxidative Addition cluster_2 Transmetalation cluster_3 Reductive Elimination pd0 Pd(0)L₂ (Active Catalyst) oa R¹-Pd(II)L₂-X pd0->oa Rate-Determining Step tm R¹-Pd(II)L₂-R² oa->tm Halide/Boronate Exchange re_product R¹-R² (Product) tm->re_product C-C Bond Formation re_product->pd0 Catalyst Regeneration arx R¹-X (Aryl Halide) arx->oa boron R²-B(OH)₂ (Boronic Acid) borate [R²-B(OH)₃]⁻ boron->borate base Base (e.g., K₃PO₄) base->borate borate->tm

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[1][13]

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
  • Wikipedia. Suzuki reaction. [Link]
  • Wikipedia.
  • CovaSyn. Optimizing Suzuki Coupling Reactions. [Link]
  • ChemRxiv. The catalytic mechanism of the Suzuki-Miyaura reaction. [Link]
  • PubMed Central.
  • ChemRxiv.
  • The Royal Society of Chemistry.
  • Organic Chemistry Portal. Suzuki Coupling. [Link]
  • ACS Publications.
  • Royal Society of Chemistry.
  • ResearchGate. Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. [Link]
  • MDPI.
  • ACS GCI Pharmaceutical Roundtable Reagent Guides. Suzuki-Miyaura. [Link]
  • ResearchGate.
  • NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
  • KCIL Chemofarbe Group. Challenges In Suzuki Coupling Reaction. [Link]
  • Reddit. How to approach choosing reaction conditions for Suzuki? [Link]
  • National Center for Biotechnology Information. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]
  • National Institutes of Health.
  • ResearchGate. Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design | Request PDF. [Link]
  • Reddit. Why am I getting low yield for my Suzuki coupling reaction? [Link]
  • Reddit. Diagnosing issues with a failed Suzuki coupling? [Link]
  • Europe PMC. "Cationic" Suzuki-Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. [Link]
  • ChemistryViews. Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. [Link]
  • ACS Publications. High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source | Organometallics. [Link]

Sources

Technical Support Center: Optimizing Buchwald-Hartwig Amination of Isoquinolines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Buchwald-Hartwig amination of isoquinolines. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of C-N bond formation on this important heterocyclic scaffold. The isoquinoline ring system, while prevalent in biologically active compounds, presents unique challenges due to its electronic properties and potential for catalyst inhibition.[1]

This resource provides in-depth, experience-driven advice in a question-and-answer format to help you troubleshoot common issues and rationally optimize your reaction conditions.

Frequently Asked Questions (FAQs)
Q1: I've set up my reaction, but I'm seeing no product formation and recovering only starting materials. What are the most critical first steps to troubleshoot?

A1: Zero conversion is often due to a failure in generating the active Pd(0) catalyst or immediate catalyst deactivation. Here’s a checklist of the most critical parameters to verify first:

  • Inert Atmosphere & Reagent Purity: The active Pd(0) catalyst is highly sensitive to oxygen.[2] Ensure your reaction vessel was properly purged and maintained under a rigorously inert atmosphere (argon or nitrogen). Solvents and liquid amines must be thoroughly degassed. Use of an oven-dried flask and fresh, anhydrous solvent is critical.[3]

  • Catalyst Precursor Activation: If you are not using a pre-formed Pd(0) complex or a modern precatalyst, the reduction of your Pd(II) source (like Pd(OAc)₂) to the active Pd(0) state may be failing.[4] Using commercially available, air-stable palladium precatalysts (e.g., XPhos Pd G3/G4) is highly recommended as they provide more reliable and reproducible generation of the active catalyst under mild conditions.

  • Ligand Integrity: The bulky, electron-rich phosphine ligands essential for this chemistry can be sensitive to air and may degrade over time. Using a fresh bottle or purifying the ligand may be necessary.

  • Base Quality & Solubility: The base is not just a proton scavenger; it's actively involved in the catalytic cycle.[5] If you are using an inorganic base like K₃PO₄ or Cs₂CO₃, ensure it is finely powdered and dry. Poor solubility or clumping of the base can stall the reaction.[4] Vigorous stirring is essential to maintain a good suspension.

Q2: My reaction works, but the yield is consistently low (<30%). What are the most common levers to pull for improvement?

A2: Low yields suggest that while the catalytic cycle is turning over, it is either inefficient or a competing side reaction is dominant.

  • Re-evaluate Your Ligand: The N-heterocyclic nature of isoquinoline can lead to catalyst inhibition through coordination of the ring nitrogen to the palladium center.[2][6] This often requires more sterically hindered and electron-donating ligands than simpler aryl halide systems. Consider switching to a more robust biarylphosphine ligand like RuPhos or BrettPhos, or an N-heterocyclic carbene (NHC) ligand.[7][8][9]

  • Optimize the Base: The choice of base is critical. Strong bases like NaOtBu or LHMDS often lead to faster rates but can promote side reactions or decompose sensitive substrates.[10] Weaker inorganic bases like K₃PO₄ or Cs₂CO₃ offer better functional group tolerance.[1] A systematic screening of bases is a high-impact optimization step.

  • Check for Hydrodehalogenation: A common side reaction is the replacement of the halide on your isoquinoline with a hydrogen atom.[7] This is often caused by trace amounts of water. Ensure all reagents are scrupulously dry.[2]

  • Increase Temperature: Buchwald-Hartwig reactions are often run at elevated temperatures (80-110 °C) to facilitate the key steps of oxidative addition and reductive elimination.[4] If you are running the reaction at a lower temperature, a modest increase could significantly improve the rate and yield.

Q3: Which halide on the isoquinoline (Cl, Br, I) is the best starting point?

A3: Contrary to many other cross-coupling reactions, the reactivity order in Buchwald-Hartwig amination is often Ar-Br > Ar-Cl > Ar-I .[4]

  • Aryl Bromides are frequently the "sweet spot," offering a good balance of reactivity and stability.

  • Aryl Chlorides are less reactive and require more specialized, highly active catalyst systems, often involving bulky, electron-rich ligands like those developed by Buchwald.[3][9]

  • Aryl Iodides , while reactive in the oxidative addition step, can be problematic. The iodide anion generated during the reaction can form unreactive palladium iodide dimers, effectively inhibiting the catalyst.[4][8] If you must use an aryl iodide, choosing a ligand system known to prevent dimer formation, such as bidentate phosphines (e.g., BINAP), can sometimes improve results.[7]

Troubleshooting Guide: Specific Issues & Solutions

This section provides a deeper dive into specific experimental problems, explaining the chemical rationale behind the proposed solutions.

Problem 1: No or Low Conversion - A Deeper Look

If the initial checks from the FAQ section don't solve the problem, a more systematic approach to optimizing the core reaction parameters is necessary.

G start Low / No Conversion check_catalyst Step 1: Verify Catalyst System - Use a reliable G3/G4 precatalyst. - Ensure ligand is fresh and not degraded. start->check_catalyst Initial Check screen_ligand Step 2: Screen Ligands - Test a panel of bulky biarylphosphine ligands (e.g., XPhos, RuPhos, BrettPhos). check_catalyst->screen_ligand If no improvement screen_base Step 3: Screen Bases - Compare strong (NaOtBu) vs. weak (K3PO4, Cs2CO3) bases. screen_ligand->screen_base If no improvement screen_solvent Step 4: Screen Solvents - Test common options like Toluene, Dioxane, THF. - Ensure solvent is anhydrous and degassed. screen_base->screen_solvent If no improvement adjust_temp Step 5: Adjust Temperature - Incrementally increase temperature (e.g., 80°C -> 100°C -> 120°C). screen_solvent->adjust_temp If no improvement success Reaction Optimized adjust_temp->success Success

Troubleshooting flowchart for low or no conversion.

The nitrogen atom in the isoquinoline ring can act as a ligand for the palladium center, leading to an off-cycle, inactive species. The solution is to use a ligand that binds so effectively and creates such a specific steric environment that it outcompetes this unproductive interaction.

Ligand TypeRecommended LigandsKey Strengths for IsoquinolinesCitation
Bulky Biarylphosphines XPhos, RuPhos, BrettPhosHighly electron-donating and sterically demanding. Promotes fast reductive elimination and can overcome catalyst inhibition by the substrate.[7][11]
N-Heterocyclic Carbenes (NHCs) IPr, SIPrStrong σ-donors that form very stable bonds with palladium, making the catalyst robust and resistant to decomposition. Particularly effective for challenging aryl chlorides.[9][12]
Bidentate Phosphines BINAP, DPPFCan be effective, especially for aryl iodides, as they help prevent the formation of inactive iodide-bridged palladium dimers.[7]

The function of the base is intimately linked to the solvent system.[13] In nonpolar solvents like toluene, an anionic base is required to deprotonate the palladium-amine complex.[5] In more polar solvents, base coordination to the palladium center can become a significant issue.

BasepKa (Conjugate Acid)Typical SolventsExpertise & Experience-Based InsightsCitation
NaOtBu ~19Toluene, Dioxane, THFThe go-to strong base for high reactivity. However, it is incompatible with base-sensitive functional groups (e.g., esters, nitriles) on the isoquinoline or amine.[1][10]
LHMDS ~26THFA strong, non-nucleophilic base. Useful for substrates bearing protic functional groups (e.g., alcohols, phenols) that would be deprotonated by NaOtBu.[8]
K₃PO₄ ~12.3Toluene, DioxaneA milder inorganic base that is often a good starting point for substrates with sensitive functionalities. Requires higher temperatures.[1]
Cs₂CO₃ ~10.3Toluene, Dioxane, THFA mild and often effective base, particularly for amidation reactions or when dealing with very sensitive substrates.[1][14] Its good solubility in some organic solvents can be an advantage.[4]

Causality: The base's primary role is to deprotonate the amine after it coordinates to the palladium(II) center, forming the key palladium-amido intermediate that precedes reductive elimination.[1] A base that is too weak will not perform this step efficiently, stalling the catalytic cycle. A base that is too strong may cause substrate decomposition.[10]

Problem 2: Significant Side Product Formation

If your desired product is forming but is contaminated with significant byproducts, the issue lies in competing reaction pathways.

  • Hydrodehalogenation (Ar-X → Ar-H): This is the most common side reaction.

    • Cause: Often caused by trace water in the reaction mixture, which acts as a proton source. It can also arise from β-hydride elimination if the amine coupling partner has β-hydrogens.[7][15]

    • Solution:

      • Scrupulous Drying: Dry solvents over activated molecular sieves or an appropriate drying agent. Ensure all glassware is oven-dried. Use freshly opened, high-purity amines.

      • Base Choice: The choice of base can influence this pathway. Screening different bases may identify one that disfavors hydrodehalogenation for your specific substrate.[2]

  • Homocoupling (Ar-X + Ar-X → Ar-Ar): Formation of a bi-isoquinoline species.

    • Cause: This is typically promoted by the presence of oxygen, which can lead to oxidative coupling of organopalladium intermediates.[2]

    • Solution: Improve the degassing procedure for your solvent (e.g., three freeze-pump-thaw cycles or sparging with argon for 30-60 minutes). Maintain a positive pressure of inert gas throughout the reaction.

Experimental Protocols
General Protocol for Reaction Condition Screening

This protocol provides a reliable starting point for optimizing the amination of a halo-isoquinoline.

  • Preparation: In a glovebox or under a positive flow of argon, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%), the phosphine ligand (if not using a precatalyst, 4 mol%), and the base (e.g., K₃PO₄, 2.0 equivalents) to an oven-dried reaction vial equipped with a magnetic stir bar.

  • Addition of Reagents: Add the halo-isoquinoline (1.0 equivalent) and the amine (1.2 equivalents).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene) to achieve a concentration of 0.1-0.2 M with respect to the limiting reagent.

  • Reaction: Seal the vial tightly with a Teflon-lined cap. Remove the vial from the glovebox and place it in a preheated aluminum block on a stirrer hotplate set to 100 °C.

  • Monitoring & Workup: Stir the reaction for 12-24 hours. Monitor by TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite to remove inorganic salts and palladium residues.

  • Analysis: Concentrate the filtrate and analyze the crude product by ¹H NMR and LC-MS to determine conversion and identify major byproducts.

Catalytic Cycle of the Buchwald-Hartwig Amination

// Nodes for the cycle Pd0 [label="L-Pd(0)\n(Active Catalyst)"]; OA_complex [label="L-Pd(II)(Ar)(X)"]; Amine_adduct [label="[L-Pd(II)(Ar)(HNR'R'')]⁺X⁻"]; Amido_complex [label="L-Pd(II)(Ar)(NR'R'')"]; Product [label="Ar-NR'R''"];

// Invisible nodes for reagents and byproducts ArX [label="Isoquinoline-X"]; Amine [label="HNR'R''"]; Base [label="Base"]; BaseH [label="[Base-H]⁺X⁻"];

// Edges representing the cycle Pd0 -> OA_complex [label=" Oxidative\n Addition"]; OA_complex -> Amine_adduct [label=" Amine\n Coordination"]; Amine_adduct -> Amido_complex [label=" Deprotonation"]; Amido_complex -> Pd0 [label=" Reductive\n Elimination"];

// Edges for reagents entering the cycle ArX -> OA_complex [style=dashed, arrowhead=none]; Amine -> Amine_adduct [style=dashed, arrowhead=none]; Base -> Amido_complex [style=dashed, arrowhead=none];

// Edges for products leaving the cycle Amido_complex -> Product [style=dashed, arrowhead=open, label=" Product\n Release"]; Amido_complex -> BaseH [style=dashed, arrowhead=open, label=" Salt\n Byproduct"];

// Positioning and styling {rank=same; ArX; Pd0;} {rank=same; Product; Amido_complex;} Base [pos="3,0!"]; Amine [pos="3,2.5!"]; } }

Generalized catalytic cycle for the Buchwald-Hartwig amination.
References
  • Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald−Hartwig Amination Reaction. (2006). R Discovery.
  • Role of the base in Buchwald-Hartwig amination. (2014). PubMed.
  • Specific Solvent Issues with Buchwald-Hartwig Amination. (2025). Wordpress.
  • Buchwald–Hartwig amination. (n.d.). Wikipedia.
  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts.
  • Help troubleshooting a Buchwald-Hartwig amination? (2018). Reddit.
  • Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. (n.d.). PMC - NIH.
  • Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol. (n.d.). ACS Publications.
  • The Role of the Base in Buchwald-Hartwig Amination. (2025). ResearchGate.
  • Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. (n.d.). University of Windsor.
  • Buchwald Ligands and Precatalysts Table of Contents. (2014). CiteSeerX.
  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. (n.d.). Thieme Chemistry.
  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. (2025). YouTube.

Sources

Technical Support Center: Strategies to Mitigate Dehalogenation Side Reactions in Cross-Coupling Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the pervasive challenge of dehalogenation side reactions in palladium-catalyzed cross-coupling reactions. Our focus is on providing not just solutions, but a foundational understanding of the mechanistic principles to empower you to proactively design more robust and efficient coupling processes.

Introduction: The Challenge of Dehalogenation

Dehalogenation, the undesired replacement of a halogen atom on your starting material with a hydrogen atom, is a common pitfall in widely-used cross-coupling reactions such as Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination.[1][2] This side reaction leads to the formation of a hydrodehalogenated byproduct, which not only reduces the yield of your desired product but also introduces purification challenges, a critical concern in pharmaceutical synthesis where impurity profiling is paramount.[2][3][4][5][6]

This guide is structured to help you diagnose the root causes of dehalogenation in your specific reaction and implement effective preventative measures.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of dehalogenation in palladium-catalyzed coupling reactions?

A1: The most widely accepted mechanism involves the formation of a palladium-hydride (Pd-H) species.[1] This can occur through several pathways, including the reaction of the palladium complex with bases (especially amines), solvents like alcohols, or even trace amounts of water.[1][2][7] This Pd-H species can then undergo reductive elimination with the aryl group on the palladium intermediate (Ar-Pd-X) to yield the dehalogenated arene (Ar-H) and regenerate the active palladium catalyst.[1]

Q2: Which types of organic halides are most susceptible to dehalogenation?

A2: The propensity for dehalogenation generally follows the order of halide reactivity: I > Br > Cl.[1][8][9][10] Aryl and heteroaryl iodides are the most prone to this side reaction, while chlorides are the least reactive in both the desired coupling and the undesired dehalogenation.[1]

Q3: Are certain substrates more prone to dehalogenation?

A3: Yes, electron-deficient aryl halides and particularly N-heterocyclic halides (e.g., pyridines, indoles, pyrazoles) are more susceptible to dehalogenation.[1] The presence of a nitrogen atom in the ring can sometimes complicate the reaction, potentially by coordinating to the palladium catalyst. For N-H containing heterocycles like pyrroles and indoles, deprotonation by the base can increase the electron density of the ring, which can influence the reaction outcome. In some cases, protecting the N-H group can suppress dehalogenation.[1]

Troubleshooting Guide: A Deeper Dive

This section provides a scenario-based approach to troubleshooting dehalogenation.

Scenario 1: Significant Dehalogenation in Suzuki-Miyaura Coupling

Issue: You observe a significant amount of the dehalogenated starting material alongside your desired biaryl product.

Potential Causes & Solutions:

  • Inappropriate Ligand: The ligand may not be effectively promoting the desired reductive elimination over the dehalogenation pathway.

    • Action: Switch to bulkier, more electron-rich phosphine ligands such as SPhos or XPhos, or consider N-heterocyclic carbene (NHC) ligands.[1][2] These ligands can accelerate the rate of reductive elimination of the desired product.

  • Incorrect Base: The base might be too strong or could be a source of hydrides. Strong alkoxide bases should be used with caution.

    • Action: Opt for weaker inorganic bases like K₂CO₃, Cs₂CO₃, or a phosphate base like K₃PO₄.[1]

  • Sub-optimal Solvent: The solvent could be a hydride source (e.g., alcohols) or may not be ideal for your specific catalyst system.[1][2]

    • Action: Use aprotic solvents like dioxane, THF, or toluene.[1][11] If an alcohol is necessary, consider using it in a mixed solvent system and at lower concentrations.

  • Presence of Water: While often necessary for the transmetalation step, excessive water can be a source of protons leading to dehalogenation.

    • Action: If using anhydrous conditions, ensure all reagents and solvents are rigorously dried. In aqueous systems, try varying the water ratio.[1]

G start High Dehalogenation Observed ligand Ligand Screening (e.g., SPhos, XPhos, NHCs) start->ligand Is the ligand appropriate? base Base Optimization (e.g., K₂CO₃, K₃PO₄) ligand->base Still high dehalogenation? end Minimized Dehalogenation ligand->end Problem Resolved solvent Solvent Change (e.g., Toluene, Dioxane) base->solvent Still high dehalogenation? base->end Problem Resolved water Control Water Content solvent->water Still high dehalogenation? solvent->end Problem Resolved water->end Problem Resolved

Caption: A decision-making workflow for troubleshooting dehalogenation in Suzuki coupling.

Scenario 2: Dehalogenation in Sonogashira Coupling

Issue: You are attempting to couple a terminal alkyne with an aryl halide but are isolating the reduced arene.

Potential Causes & Solutions:

  • Base Selection: Amine bases like triethylamine (TEA) or diisopropylethylamine (DIPEA), commonly used in Sonogashira coupling, can be a source of hydrides.[2]

    • Action: If dehalogenation is significant, consider switching to an inorganic base like K₂CO₃ or Cs₂CO₃.[2] Alternatively, using a different amine base like piperidine might be beneficial.

  • Reaction Temperature: Higher temperatures can sometimes increase the rate of dehalogenation, especially with more reactive aryl halides.[2][12]

    • Action: Attempt the reaction at a lower temperature. Microwave irradiation can sometimes promote the desired reaction at lower bulk temperatures and shorter reaction times, potentially reducing dehalogenation.[11]

Scenario 3: Dehalogenation in Heck Coupling

Issue: During the coupling of an alkene with an aryl halide, you observe the formation of the corresponding arene.

Potential Causes & Solutions:

  • Base and Solvent Combination: The interplay between the base and solvent can significantly influence the extent of dehalogenation.

    • Action: Aprotic polar solvents like DMF or NMP are common. Using an inorganic base like K₂CO₃ or NaOAc is often effective.[2][13] If dehalogenation is an issue in a solvent like DMF, which can be a hydride source, switching to a less reducible solvent like toluene or dioxane might be beneficial.[2][11]

Scenario 4: Dehalogenation in Buchwald-Hartwig Amination

Issue: You are attempting to form a C-N bond, but the aryl halide is being reduced.

Potential Causes & Solutions:

  • Ligand Choice: The correct choice of ligand is crucial to minimize the reductive dehalogenation of the aryl halide coupling partner.[14]

    • Action: Sterically hindered phosphine ligands are often employed to fine-tune catalytic activity and are effective for challenging coupling partners like aryl chlorides and electron-rich aryl bromides.[14]

  • Competitive Beta-Hydride Elimination: An unproductive side reaction can compete with reductive elimination where the amide undergoes beta-hydride elimination to yield the hydrodehalogenated arene and an imine product.[15]

    • Action: Careful selection of the ligand and base can help to favor the desired reductive elimination pathway.

G cluster_desired Desired Coupling Pathway cluster_side_reaction Dehalogenation Side Reaction A Ar-Pd(II)-X(L₂) B Ar-Pd(II)-Nu(L₂) A->B Transmetalation/ Amine Coordination D H-Pd(II)-X(L₂) A->D Hydride Source (Base, Solvent, H₂O) C Ar-Nu B->C Reductive Elimination E Ar-H D->E Reductive Elimination start Pd(0)L₂ start->A Oxidative Addition (Ar-X)

Caption: Competing pathways of desired coupling versus dehalogenation side reaction.

Data-Driven Recommendations

The following tables summarize the impact of key reaction parameters on the extent of dehalogenation.

Table 1: Effect of Ligand Choice on Dehalogenation

Ligand TypeGeneral CharacteristicsImpact on DehalogenationRecommended for
Monodentate Phosphines (e.g., PPh₃)Less bulky, less electron-donatingCan lead to higher dehalogenationSimpler, more reactive substrates
Bulky, Electron-Rich Phosphines (e.g., XPhos, SPhos)Sterically demanding, strong σ-donorsGenerally suppresses dehalogenation by promoting reductive eliminationChallenging substrates, aryl chlorides
N-Heterocyclic Carbenes (NHCs)Strong σ-donors, sterically tunableOften very effective at minimizing dehalogenationA wide range of coupling reactions

Table 2: Influence of Base and Solvent on Dehalogenation

BaseSolventTendency for DehalogenationComments
Strong Alkoxides (e.g., NaOtBu)Protic (e.g., tBuOH)HighCan act as hydride sources.[16][17]
Amine Bases (e.g., TEA, DIPEA)Aprotic (e.g., THF, Toluene)Moderate to HighCan generate Pd-H species.[2]
Inorganic Carbonates (e.g., K₂CO₃, Cs₂CO₃)Aprotic/Aqueous mixturesLow to ModerateGenerally a safer choice to avoid hydride formation.[1][2]
Phosphates (e.g., K₃PO₄)Aprotic/Aqueous mixturesLowOften a good balance of reactivity and low dehalogenation.[1]

Experimental Protocols

Protocol 1: General Procedure to Minimize Dehalogenation in Suzuki-Miyaura Coupling

This protocol provides a starting point for the Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid, utilizing a catalyst system known to reduce dehalogenation.[1]

Materials:

  • Aryl bromide (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Pd₂(dba)₃ (0.01 mmol, 1 mol%)

  • SPhos (0.022 mmol, 2.2 mol%)

  • K₃PO₄ (2.0 mmol)

  • Toluene (5 mL)

  • Water (0.5 mL)

  • Schlenk flask or sealed vial

  • Stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask or vial under an inert atmosphere, add the aryl bromide, arylboronic acid, and K₃PO₄.[1]

  • Add the Pd₂(dba)₃ and SPhos.[1]

  • Add the toluene and water.[1]

  • Degas the reaction mixture by bubbling an inert gas through the solution for 10-15 minutes, or by three freeze-pump-thaw cycles.[1]

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.[1]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
  • Semantic Scholar.
  • ResearchGate. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction | Request PDF. [Link]
  • Royal Society of Chemistry. Suppressing hydrodechlorination in PC–Ni cocatalyzed C–N and C–O coupling reactions. [Link]
  • ACS Publications.
  • Johnson Matthey. Cross-Coupling Reactions Guide. [Link]
  • Reddit.
  • ACS Publications.
  • ACS Publications.
  • organic-chemistry.org.
  • ResearchGate. Suppressing hydrodechlorination in PC-Ni cocatalyzed C-N and C-O coupling reactions | Request PDF. [Link]
  • Wikipedia. Sonogashira coupling. [Link]
  • YouTube. Sonogashira Coupling. [Link]
  • Organic Chemistry Portal. Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. [Link]
  • RSC Publishing. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. [Link]
  • PubMed. Elucidating ligand recognition of reductive dehalogenases: the role of hydrophobic active site in organohalogen binding. [Link]
  • ResearchGate. Effect of bases and solvents on the Heck coupling. [Link]
  • Vedantu.
  • ACS Publications. Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. [Link]
  • ResearchGate.
  • ACS Publications. Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. [Link]
  • ACS Publications. Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers. [Link]
  • PubMed. Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers. [Link]
  • NIH. Palladium-Catalyzed Reductive Heck Coupling of Alkenes. [Link]
  • ResearchGate. (PDF) Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers. [Link]
  • Wikipedia.
  • Wikipedia.
  • Organic Chemistry Portal. Heck Reaction. [Link]
  • ResearchGate. Elucidating ligand recognition of reductive dehalogenases: the role of hydrophobic active site in organohalogen binding | Request PDF. [Link]
  • ACS Publications.
  • ResearchGate. (PDF) The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. [Link]
  • Chemical Communications (RSC Publishing).
  • NIH. Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. [Link]
  • ACS Publications.
  • Reddit.
  • ResearchGate. Detection of dehalogenation impurities in organohalogenated pharmaceuticals by UHPLC-DAD-HRESIMS. [Link]
  • ResearchGate. Dehalogenation and Desulfonation from Aryl and Alkyl Compounds with a Cobalt Catalyst in the Presence of Alcohol | Request PDF. [Link]
  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

Sources

Technical Support Center: Purification of Crude 6-Bromoisoquinolin-1-amine by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the chromatographic purification of 6-Bromoisoquinolin-1-amine. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth, field-proven insights into the common challenges encountered during the purification of this and similar aromatic amine compounds, moving beyond basic protocols to explain the underlying chemical principles.

Frequently Asked Questions (FAQs)

Q1: What are the key challenges in purifying this compound on silica gel?

A1: The primary challenge stems from the basic nature of the primary amine group (-NH2). This group can interact strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel.[1][2][3][4] This acid-base interaction can lead to several problems:

  • Irreversible Adsorption: The compound may bind so strongly that it fails to elute from the column, resulting in significant yield loss.

  • Peak Tailing: Asymmetrical peaks with a "tail" are common. This occurs because the interaction sites on the silica are not uniform, leading to a portion of the analyte being retained longer than the bulk.[1][5][6] Tailing complicates fraction collection and reduces separation efficiency.

  • On-Column Degradation: The acidic nature of silica can sometimes catalyze the degradation of sensitive compounds.[7]

Q2: What is the best stationary phase for this purification?

A2: For standard normal-phase chromatography, silica gel (SiO₂) is the most common and cost-effective choice.[8][9] However, due to the issues mentioned in Q1, its surface often needs to be "deactivated" to achieve good results. Alternatives include:

  • Alumina (Al₂O₃): Available in neutral, acidic, or basic forms, basic or neutral alumina can be an excellent alternative to silica for purifying basic compounds like aromatic amines.[8]

  • Amine-Functionalized Silica: This is a specialty phase where the silica surface is bonded with aminopropyl groups. It provides a basic surface that repels the amine analyte, leading to better peak shapes and recovery.[4]

  • Reversed-Phase Silica (C18): If the compound and its impurities have sufficient differences in hydrophobicity, reversed-phase chromatography using a non-polar stationary phase (like C18-bonded silica) with polar solvents (like acetonitrile/water) can be a powerful alternative.[10][11]

Q3: How do I select an appropriate solvent system (mobile phase)?

A3: The choice of solvent (eluent) is critical for achieving separation.[9] The process should always begin with Thin Layer Chromatography (TLC) analysis to identify a solvent system that provides a target retention factor (Rƒ) of approximately 0.2 to 0.3 for this compound.[12]

  • Common Solvent Systems: Start with a binary mixture of a non-polar solvent and a polar solvent. Common choices include Hexanes/Ethyl Acetate or Dichloromethane (DCM)/Methanol.[13][14]

  • Addressing Basicity: To counteract the strong interaction with silica, it is highly recommended to add a small amount of a basic modifier to the eluent.[4] Triethylamine (TEA) at 0.5-1% (v/v) is a common choice. The TEA acts as a competitive base, binding to the acidic silanol sites and allowing the desired amine to travel through the column more uniformly.[1]

Q4: What is the difference between dry loading and wet loading, and which should I use?

A4: Both methods refer to how the crude sample is applied to the column.

  • Wet Loading: The sample is dissolved in a minimal amount of the initial, least polar eluent and carefully pipetted onto the top of the column bed.[15] This is suitable for samples that are highly soluble in the mobile phase.

  • Dry Loading: The sample is dissolved in a suitable solvent, and a small amount of silica gel (or another inert adsorbent like Celite) is added to the solution. The solvent is then removed under vacuum to yield a free-flowing powder of the sample adsorbed onto the silica.[12][15] This powder is then carefully added to the top of the column. Dry loading is strongly recommended for compounds that have poor solubility in the starting eluent, as it prevents dissolution issues at the top of the column and often leads to sharper bands and better separation.[15]

Troubleshooting Guide

This section addresses specific experimental problems in a question-and-answer format.

Issue 1: Poor or No Separation

Q: My spots are co-eluting or have very poor separation on the column, even though my TLC plate looked promising. What went wrong?

A: This is a common issue that can arise from several factors during the transition from TLC to column chromatography.

  • Cause A: Column Overload. The amount of crude material you loaded may have exceeded the capacity of the column. Overloading saturates the stationary phase, leading to broad bands that merge.[5][6]

    • Solution: As a rule of thumb, use a silica gel mass that is 30-100 times the mass of your crude sample. If separation is difficult, increase the ratio. Also, ensure your column diameter is appropriate; a wider column has a higher loading capacity.

  • Cause B: Improper Column Packing. Voids, channels, or cracks in the silica bed create pathways for the solvent and sample to bypass the stationary phase, ruining the separation.

    • Solution: Ensure you pack the column carefully. The "slurry packing" method, where silica is mixed with the solvent and poured into the column, is generally preferred for achieving a uniform bed.[12] Gently tapping the column during packing can help settle the silica and remove air bubbles.[12]

  • Cause C: Eluent Polarity is Too High. If the eluent is too polar, all components will travel quickly with the solvent front, resulting in no separation.[9]

    • Solution: Re-evaluate your TLC. The ideal Rƒ for the target compound should be around 0.2-0.3.[12] If your column separation failed, prepare a new mobile phase that is slightly less polar than what your initial TLC indicated and re-run the column.

Issue 2: Compound is Stuck on the Column

Q: I've run a large volume of eluent, including highly polar solvents, but I can't recover my compound. Where is it?

A: Your compound is likely irreversibly adsorbed to the silica gel due to strong acid-base interactions.

  • Cause A: Highly Basic Analyte on Acidic Silica. As discussed in the FAQs, the primary amine of this compound is basic and binds strongly to acidic silanol groups.[4]

    • Solution 1 (Salvage): Try eluting with a highly polar system containing a strong base. A mixture like 90:10:1 DCM/Methanol/Ammonium Hydroxide may be able to displace the product from the silica.

    • Solution 2 (Prevention): For the next attempt, deactivate the silica. Add 0.5-1% triethylamine (TEA) or ammonia (e.g., using a 7N solution in methanol as part of the polar component) to your eluent before running the column.[4][13] This neutralizes the active sites, preventing the strong adsorption. Alternatively, use a different stationary phase like basic alumina.

Issue 3: Significant Peak Tailing

Q: My collected fractions show significant tailing on TLC, and the separation is "smeared" across many tubes. How can I get sharper bands?

A: Peak tailing is the classic symptom of non-ideal interactions between the analyte and the stationary phase.

  • Cause A: Secondary Silanol Interactions. This is the most common cause for amines.[1][2] Even if the compound elutes, the interaction with acidic sites causes the smearing effect.

    • Solution: The most effective solution is to add a basic modifier like triethylamine (TEA) to the mobile phase, as described above.[1][4] This will dramatically improve peak shape.

  • Cause B: Sample Solvent Mismatch. If you performed a wet load using a solvent that is much stronger (more polar) than your mobile phase, it can disrupt the top of the column and cause band broadening and tailing.[3]

    • Solution: Always dissolve your sample in the weakest possible solvent for loading. If the sample is not soluble in the mobile phase, use the dry loading technique.[15]

The troubleshooting workflow below provides a decision-making tree for these common issues.

G start Start Purification (Crude this compound) tlc 1. Develop TLC Method (Target Rƒ ≈ 0.2-0.3) start->tlc pack 2. Pack Column (Slurry Method) tlc->pack load 3. Load Sample (Dry Load Preferred) pack->load elute 4. Elute & Collect Fractions load->elute analyze 5. Analyze Fractions (TLC) elute->analyze problem Problem Encountered? analyze->problem poor_sep Poor Separation problem->poor_sep Yes success Pure Product Isolated problem->success No no_elution Compound Stuck poor_sep->no_elution No sol_overload Reduce Load / Use Larger Column poor_sep->sol_overload High Concentration? sol_less_polar Use Less Polar Eluent poor_sep->sol_less_polar Rƒ too high? tailing Peak Tailing no_elution->tailing No sol_add_base Add Base (TEA) to Eluent no_elution->sol_add_base Using Silica? sol_change_phase Switch to Alumina or Amine-Functionalized Silica no_elution->sol_change_phase Yes tailing->sol_add_base Amine on Silica? sol_dry_load Use Dry Loading Technique tailing->sol_dry_load Wet Loaded w/ Strong Solvent? sol_overload->start Restart with Correction sol_repack Repack Column Carefully sol_repack->start Restart with Correction sol_less_polar->start Restart with Correction sol_add_base->start Restart with Correction sol_change_phase->start Restart with Correction sol_dry_load->start Restart with Correction

Caption: Troubleshooting Decision Tree for Column Chromatography.

Experimental Protocol: Step-by-Step Guide

This protocol assumes a standard purification of ~1 gram of crude material on silica gel.

1. TLC Analysis & Solvent Selection: a. Dissolve a small amount of the crude material in DCM or ethyl acetate. b. Spot the solution on a silica gel TLC plate. c. Develop the plate in various solvent systems. Start with a 4:1 Hexane:Ethyl Acetate mixture and gradually increase the polarity. d. Goal: Find a solvent system where the main product spot has an Rƒ of 0.2-0.3 and is well-separated from major impurities. e. Crucial Step: Prepare the chosen eluent in bulk, adding 0.5-1% triethylamine (TEA) by volume. For example, for 1 L of 4:1 Hexane:EtOAc, use 800 mL Hexane, 200 mL EtOAc, and 5-10 mL TEA.

2. Column Preparation (Slurry Packing): a. Select a glass column of appropriate size (e.g., 40-50 mm diameter for 1 g of sample). b. Place a small plug of cotton or glass wool at the bottom, then add a ~1 cm layer of sand. c. In a beaker, mix ~50 g of silica gel with the prepared mobile phase to form a consistent slurry. d. Pour the slurry into the column. Use additional mobile phase to rinse all silica into the column. e. Gently tap the side of the column to dislodge air bubbles and ensure even packing. f. Open the stopcock and drain the solvent until the level is just above the top of the silica bed. Do not let the column run dry.

3. Sample Loading (Dry Method Recommended): a. Dissolve the 1 g of crude this compound in a minimal amount of a volatile solvent (e.g., 10-15 mL of DCM). b. Add 2-3 g of silica gel to this solution. c. Remove the solvent using a rotary evaporator until a dry, free-flowing powder is obtained. d. Carefully add this powder as a uniform layer on top of the packed silica bed. e. Gently place a thin layer of sand on top of the sample layer to prevent disturbance during solvent addition.

4. Elution and Fraction Collection: a. Carefully add the prepared mobile phase to the column. b. Apply gentle air pressure to the top of the column to begin elution at a steady drip rate. Maintain a constant head of solvent above the silica bed. c. Collect the eluent in sequentially numbered test tubes or flasks. d. Monitor the progress of the separation by periodically taking samples from the collected fractions and analyzing them by TLC. e. If separation is difficult, a gradient elution can be used, where the polarity of the mobile phase is gradually increased over time (e.g., by slowly adding more ethyl acetate or methanol to the hexane/ethyl acetate mixture).[12]

5. Product Isolation: a. Based on the TLC analysis of the fractions, combine all fractions that contain the pure desired product. b. Remove the solvent from the combined fractions using a rotary evaporator. The added triethylamine is volatile and should be removed during this process. c. The resulting solid or oil is the purified this compound. Confirm its purity by appropriate analytical techniques (NMR, LC-MS).

G cluster_prep Preparation Phase cluster_run Execution Phase cluster_analysis Analysis & Isolation Phase tlc TLC Analysis: Find eluent for Rƒ 0.2-0.3 eluent Prepare Bulk Eluent + 1% Triethylamine tlc->eluent slurry Prepare Silica Slurry eluent->slurry pack Pack Column slurry->pack add_sample Add Sample to Column pack->add_sample dry_load Dry Load Sample onto Silica dry_load->add_sample elute Elute with Mobile Phase add_sample->elute collect Collect Fractions elute->collect analyze Analyze Fractions by TLC collect->analyze combine Combine Pure Fractions analyze->combine evaporate Evaporate Solvents combine->evaporate product Isolated Pure Product evaporate->product

Caption: Standard Workflow for Column Chromatography Purification.

Summary of Key Chromatographic Parameters
ParameterRecommendationRationale & Key Considerations
Stationary Phase Silica Gel (standard) or Basic AluminaSilica is cost-effective but requires a basic modifier. Alumina can be a better choice for highly basic or sensitive amines.
Silica:Crude Ratio 30:1 to 100:1 (by mass)Higher ratios are needed for difficult separations. Insufficient silica leads to column overload and poor resolution.[5]
Mobile Phase Hexane/Ethyl Acetate or DCM/MethanolChoice depends on crude mixture polarity. Always determined by prior TLC analysis.
Mobile Phase Modifier 0.5-1% Triethylamine (TEA) Critical for amines. Neutralizes acidic silanol sites, preventing tailing and irreversible adsorption.[1][4]
Target Rƒ (TLC) 0.2 - 0.3Provides the optimal balance between retention on the column for separation and reasonable elution time.[12]
Sample Loading Dry LoadingPrevents band broadening caused by using strong or incompatible solvents to dissolve the sample.[15]
References
  • BenchChem. (n.d.). Technical Support Center: Troubleshooting HPLC Peak Tailing for Aromatic Compounds.
  • Columbia University. (n.d.). Column chromatography.
  • GMP Insiders. (n.d.). Peak Tailing In Chromatography: Troubleshooting Basics.
  • Agilent. (2009). Video Notes GC Troubleshooting Series Part Four: Tailing Peaks.
  • Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage.
  • Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). (n.d.).
  • ResearchGate. (n.d.). Column Chromatography set up for separation of aliphatic, aromatic and polar fractions.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Nitroanilines.
  • University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography.
  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.
  • Chemistry Net. (2013). Troubleshooting LC / HPLC Systems – Tailing Peaks.
  • Reddit. (2022). Chromatography to separate polar molecules? : r/OrganicChemistry.
  • alwsci. (2025). Common Causes Of Peak Tailing in Chromatography.
  • The Royal Society of Chemistry. (n.d.). Supplementary Information.
  • Thermo Fisher Scientific. (n.d.). Column troubleshooting guide - Reversed phase.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
  • Reddit. (2025). Separating Regioisomers using Preparative TLC : r/OrganicChemistry.
  • Senzer, B. D., Varongchayakul, C., Danheiser, R. L., Daniels, B., & Dong, V. M. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276–302.[12]
  • Santa Cruz Biotechnology. (n.d.). This compound.
  • Organic Syntheses. (n.d.). Isoquinoline, 5-bromo-8-nitro-.
  • CAS. (n.d.). 6-Bromo-1-isoquinolinamine. CAS Common Chemistry.
  • Common Organic Chemistry. (n.d.). Solvent Systems for Silica Gel Column Chromatography.
  • Chemistry Stack Exchange. (2014). How do I purify the resulting compound after a nitro- to amine-group reduction?.
  • The Royal Society of Chemistry. (n.d.). Nitrogen atom insertion into indenes to access isoquinolines Contents.
  • ChemBK. (2024). This compound(1-amino-6-bromo isoquinoline).
  • (2023). How do I purify ionizable organic amine compounds using flash column chromatography?.
  • Reddit. (2019). Column Chromatography of Compound with Amine and Carboxylic Acid.

Sources

Technical Support Center: Recrystallization of 1-Amino-6-Bromoisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 1-amino-6-bromoisoquinoline. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile heterocyclic amine. The purity of this intermediate is often critical for the success of subsequent synthetic steps and the biological activity of the final compounds. This guide provides field-tested protocols, explains the rationale behind key steps, and offers a comprehensive troubleshooting section in a direct question-and-answer format to address challenges you may encounter during the recrystallization process.

Section 1: Foundational Knowledge - Physicochemical Profile

Understanding the properties of 1-amino-6-bromoisoquinoline is the first step in developing a robust purification strategy. The presence of a basic amino group, a polarizable bromine atom, and a large aromatic isoquinoline core dictates its solubility and crystalline behavior.

Table 1: Key Physicochemical Properties of 1-Amino-6-Bromoisoquinoline and Related Compounds

Property1-Amino-6-BromoisoquinolineNotes & Implications for Recrystallization
CAS Number 215453-26-2[1]Unique identifier for the target compound.
Molecular Formula C₉H₇BrN₂[2]---
Molecular Weight 223.07 g/mol [1][2]Useful for calculating molar quantities.
Appearance Typically a solid powder.[2][3]The color (e.g., light yellow to brown) can be an initial indicator of purity.
Melting Point Data not readily available.The related 3-amino-6-bromoisoquinoline has a high melting point of 240-249 °C[2][3], suggesting our target is also a high-melting solid and a good candidate for recrystallization.[4] A sharp melting point range after purification indicates high purity.[5]
Functionality Aromatic Amine (Basic)The basic nitrogen atom can be protonated. This allows for an alternative purification strategy by forming a salt (e.g., hydrochloride), which dramatically alters solubility, often increasing polarity and solubility in protic solvents.[6][7]

Section 2: The Core Workflow - A Systematic Approach to Recrystallization

Recrystallization is a powerful purification technique that relies on the differential solubility of a compound and its impurities in a chosen solvent at different temperatures.[8][9] The ideal solvent should dissolve the compound completely when hot but only sparingly when cold, while impurities should remain either completely soluble or insoluble at all temperatures.

Experimental Protocol 1: Solvent Screening

The most common cause of recrystallization failure is an improperly selected solvent. A systematic screening process is essential.

  • Preparation: Place approximately 10-20 mg of your crude 1-amino-6-bromoisoquinoline into several small test tubes.

  • Solvent Addition (Room Temp): To each tube, add a different candidate solvent (see Table 2) dropwise, vortexing after each addition. Add up to ~0.5 mL. Note if the compound dissolves readily at room temperature. If it does, that solvent is unsuitable as a single-solvent system because recovery will be poor.

  • Heating: If the compound is insoluble or sparingly soluble at room temperature, gently heat the test tube in a sand bath or with a heat gun while swirling. Continue to add the hot solvent dropwise until the solid just dissolves.

  • Cooling: Allow the clear solution to cool slowly to room temperature, then place it in an ice bath for 15-20 minutes.

  • Observation: The ideal solvent is one that shows a significant formation of crystalline precipitate upon cooling. Note the quantity and quality of the crystals. Avoid solvents that lead to "oiling out" or no crystal formation.

Table 2: Suggested Solvents for Screening

Solvent ClassExamplesRationale & Expected Behavior
Alcohols Ethanol, Methanol, IsopropanolThe polar hydroxyl group can interact with the amino group. Often good candidates.
Esters Ethyl AcetateMedium polarity solvent. A mixture with a nonpolar co-solvent like hexanes is often effective.[7]
Aromatic TolueneMay dissolve the nonpolar isoquinoline core well at high temperatures.
Ketones AcetoneA polar aprotic solvent that can be effective.
Ethers Tetrahydrofuran (THF)A good solvent, often used in mixtures with hexanes.[7]
Halogenated Dichloromethane (DCM)Often used in synthesis workups; may be too good a solvent unless used with an anti-solvent.[10]
Aprotic Polar Acetonitrile, Dimethylformamide (DMF)Use with caution. These are strong solvents and may prevent crystallization unless an anti-solvent is used.
Recrystallization Workflow Diagram

G cluster_prep Preparation cluster_main Recrystallization Process cluster_isolation Isolation & Drying start Crude 1-Amino-6-Bromoisoquinoline solvent_screen Perform Solvent Screen (Protocol 1) start->solvent_screen dissolve Dissolve Crude Solid in MINIMUM Amount of BOILING Solvent solvent_screen->dissolve Select Best Solvent hot_filter Hot Filtration (if insoluble impurities present) dissolve->hot_filter cool Slowly Cool Solution to Room Temperature hot_filter->cool ice_bath Cool in Ice Bath to Maximize Yield cool->ice_bath vac_filter Collect Crystals via Vacuum Filtration ice_bath->vac_filter rinse Rinse Crystals with MINIMUM Amount of ICE-COLD Solvent vac_filter->rinse dry Dry Crystals Under Vacuum rinse->dry end Pure Crystalline Product dry->end G start Recrystallization Attempted outcome What is the result? start->outcome oil Compound 'Oiled Out' outcome->oil Oily Liquid no_xtal No Crystals Formed outcome->no_xtal Clear Solution low_yield Low Yield of Crystals outcome->low_yield Few Crystals success Good Crystal Formation outcome->success Success reheat Reheat, Add More Solvent, Cool Slowly oil->reheat evap Evaporate Excess Solvent no_xtal->evap check_solvent Re-evaluate Solvent Choice (Is product too soluble when cold?) low_yield->check_solvent reheat->outcome Re-attempt scratch Scratch Flask / Add Seed Crystal evap->scratch scratch->outcome Re-attempt check_solvent->start Re-start

Caption: A decision tree for troubleshooting common recrystallization problems.

Section 4: Advanced Technique - Salt Formation

For basic compounds like 1-amino-6-bromoisoquinoline, an alternative to direct recrystallization is to form a salt, purify the salt, and then neutralize it to recover the pure freebase. Hydrochloride salts are most common. [6]

  • Rationale: Amine salts are typically much more polar than their freebase counterparts. [6]This makes them highly soluble in polar protic solvents like ethanol or water, while nonpolar impurities remain insoluble.

  • General Procedure:

    • Dissolve the crude amine freebase in a suitable solvent like diethyl ether or ethyl acetate.

    • Slowly add a solution of HCl (e.g., 2M in diethyl ether) until precipitation is complete.

    • Collect the hydrochloride salt by filtration.

    • Recrystallize the salt from a polar solvent like ethanol/water.

    • Dissolve the pure salt in water and neutralize with a base (e.g., NaHCO₃ or dilute NaOH) to precipitate the pure freebase.

    • Collect the pure 1-amino-6-bromoisoquinoline by filtration, wash with water, and dry.

This method is particularly effective for removing non-basic, nonpolar impurities that may co-crystallize with the freebase.

References

  • University of California, Irvine. (n.d.). Recrystallization.
  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization.
  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents.
  • University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization and Crystallization.
  • Biocyclopedia. (n.d.). Problems in recrystallization.
  • University of York, Chemistry Teaching Labs. (n.d.). Problems with Recrystallisations.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • LabXchange. (n.d.). Lab Procedure: Recrystallization.
  • Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube.
  • Vassar College. (2007, November 28). Organic Chemistry Lab: Recrystallization [Video]. YouTube.
  • Professor Dave Explains. (2022, December 5). Recrystallization and Melting Point Analysis [Video]. YouTube.
  • National Center for Biotechnology Information. (n.d.). 1-Bromoisoquinoline. PubChem Compound Database.

Sources

Technical Support Center: Synthesis Byproduct Identification by LC-MS Analysis

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Navigating the Complexities of Reaction Mixture Analysis

Welcome to the technical support center. As a Senior Application Scientist, I've seen firsthand the challenges researchers face when trying to identify and characterize unexpected byproducts in their synthesis reactions. Liquid Chromatography-Mass Spectrometry (LC-MS) is an exceptionally powerful tool for this task, but its sensitivity can also reveal a bewildering array of components in a crude reaction mixture.[1][2][3]

This guide is structured to address the practical issues you encounter at the bench. We will move from foundational questions to complex troubleshooting scenarios, providing not just the "how-to" but the critical "why" behind each step. Our goal is to empower you to make informed decisions, interpret your data with confidence, and transform unexpected peaks from a problem into an opportunity for deeper process understanding.

Frequently Asked Questions (FAQs): The Foundations

Q1: Why is LC-MS the preferred technique for analyzing synthesis byproducts?

LC-MS is a hybrid technique that combines the powerful separation capabilities of liquid chromatography (LC) with the highly sensitive and selective detection power of mass spectrometry (MS).[3][4][5] This combination is ideal for complex mixtures like synthesis reactions for several key reasons:

  • Separation of Complexity: The LC component separates the target molecule from starting materials, reagents, and various byproducts based on their physicochemical properties before they enter the mass spectrometer.[4][6]

  • High Sensitivity: MS can detect compounds at trace levels (picogram to femtogram), which is crucial as regulatory guidelines often require the identification of impurities present at levels as low as 0.1%.[7][8][9]

  • Structural Information: The mass spectrometer provides two critical pieces of information: the molecular weight of a compound (from its mass-to-charge ratio, m/z) and, through fragmentation (MS/MS), clues about its molecular structure.[1][9][10] This is indispensable for identifying unknown molecules.[1]

  • Broad Applicability: Unlike techniques like Gas Chromatography (GC-MS), LC-MS is suitable for a wide range of organic molecules, including those that are non-volatile or thermally unstable, which covers the majority of compounds in drug development.[2][6]

Q2: What types of byproducts or impurities should I expect to see?

According to international regulatory guidelines, such as ICH Q3A(R2), organic impurities can arise from various stages of the manufacturing process and storage.[7][11] Your LC-MS analysis may reveal:

  • Starting Materials & Intermediates: Unreacted starting materials or intermediates from incomplete reactions.

  • Byproducts: Compounds formed from side reactions between starting materials, intermediates, or reagents.

  • Reagents: Catalysts, ligands, and other reagents used in the synthesis.[7]

  • Degradation Products: Impurities formed by the degradation of your final product during manufacturing or storage.[12]

A thorough scientific appraisal of the chemical reactions involved in your synthesis is the first step to predicting the potential impurities you might encounter.[7]

Q3: What are the regulatory thresholds I should be aware of for impurities?

The International Council for Harmonisation (ICH) provides guidelines that are the global standard.[11] Specifically, the ICH Q3A guideline for new drug substances sets thresholds based on the maximum daily dose of the drug.[7][8] Key thresholds include:

  • Reporting Threshold: The level above which an impurity must be reported. For a maximum daily dose of ≤2g/day, this is typically 0.05%.[7][8]

  • Identification Threshold: The level above which the structure of an impurity must be determined. For a maximum daily dose of ≤2g/day, this is often 0.10% or 1.0 mg per day total intake, whichever is lower.[7][8]

  • Qualification Threshold: The level above which an impurity's biological safety must be established.[8]

Your analytical procedures must be validated and suitable for detecting and quantifying impurities at these levels.[7]

Troubleshooting Guide: From Unexpected Peaks to Elusive Analytes

This section addresses common problems in a question-and-answer format, providing logical steps to diagnose and resolve the issue.

Scenario 1: An unexpected peak has appeared in my LC-MS chromatogram. How do I figure out what it is?

Initial Assessment:

  • Evaluate Chromatography: Is the peak shape good (symmetrical) or poor (tailing, fronting, split)?[14] Poor peak shape can indicate column overload, contamination, or secondary interactions.[14][15]

  • Check for Obvious Sources: Could this be a "ghost peak" from a previous injection (carryover) or contamination from solvents, buffers, or sample handling?[16][17][18] Always use high-purity solvents and prepare fresh buffers.[17][19]

Mass Spectral Interpretation:

  • Identify the Molecular Ion (M+): Look for the highest m/z value in the mass spectrum that could correspond to the intact molecule. Remember to consider common adducts. For electrospray ionization (ESI), you will almost always see adducts, not just the protonated molecule [M+H]⁺.

  • Use High-Resolution MS (HRMS): If available, HRMS provides an exact mass measurement, which allows you to predict a molecular formula.[20] Distinguishing between C₅H₁₂ (72.0939 amu) and C₄H₈O (72.0575 amu) is impossible with nominal mass but straightforward with HRMS.[20]

  • Analyze Isotope Patterns: The relative abundance of the M+1, M+2, etc., peaks can give clues to the elemental formula. A prominent M+2 peak, for instance, strongly suggests the presence of chlorine or bromine.

  • Perform Tandem MS (MS/MS): Fragment the molecular ion to get structural information.[1] The fragmentation pattern is like a molecular fingerprint and can be compared against databases or used to piece together the structure.[20]

Below is a systematic workflow to guide your investigation.

dot digraph "Unknown_Peak_Investigation_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.6, fontname="Arial"]; node [shape=record, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", fontcolor="#5F6368"];

}

Workflow for Investigating an Unknown Peak in LC-MS.

Scenario 2: My signal intensity is very low, or my results are not reproducible. What is happening?

This is one of the most common and frustrating issues in LC-MS. While many factors can contribute, the primary suspect in a complex synthesis matrix is ion suppression .[21][22][23]

What is Ion Suppression? Ion suppression is a matrix effect where co-eluting compounds from your sample (e.g., salts, reagents, other byproducts) interfere with the ionization of your analyte of interest in the MS source.[21][22][23] These interferences compete for the available charge or disrupt the droplet evaporation process in ESI, leading to a reduced signal for your target compound.[22][23] It's critical to understand that even if interfering compounds are not visible in your chromatogram, they can still suppress your analyte's signal.[21][24]

How to Diagnose and Mitigate Ion Suppression: The key is to determine if the suppression is happening at the same retention time as your analyte.

  • Objective: To determine if low signal intensity is caused by matrix-induced ion suppression.

  • Materials:

    • Your complete sample matrix (a blank synthesis reaction without the primary analyte, if possible).

    • A pure standard of your analyte of interest.

    • LC-MS system.

  • Procedure (Post-Column Infusion Method):

    • Set up a continuous infusion of your pure analyte standard directly into the MS source using a syringe pump and a T-junction placed after the LC column. This creates a stable, constant signal for your analyte.

    • While the standard is infusing, inject your blank sample matrix onto the LC column.

    • Monitor the signal of your infused analyte. If you see a dip in the signal intensity at any point in the chromatogram, this indicates that something eluting from the column at that time is causing ion suppression.[24]

    • Now, inject your actual sample (containing the analyte). If the retention time of your analyte coincides with a region of ion suppression identified in the previous step, your quantitation is being compromised.

  • Mitigation Strategies:

    • Improve Chromatographic Separation: The most effective solution. Modify your LC gradient or change the column chemistry to separate your analyte from the suppressing compounds.[21]

    • Optimize Sample Preparation: Use a more rigorous sample cleanup method like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components before injection.[14][19][25] Simple "dilute-and-shoot" may not be sufficient for complex reaction mixtures.[26]

    • Reduce Sample Concentration: Diluting your sample can reduce the concentration of interfering species, though this may also reduce your analyte signal.[21]

    • Change Ionization Source: If using ESI, consider trying Atmospheric Pressure Chemical Ionization (APCI), as it can be less susceptible to ion suppression for certain compounds.[23]

Scenario 3: My mass spectrum is a forest of peaks. How do I find the molecular ion?

Crude reaction mixtures can produce very complex spectra. Finding the true molecular ion requires careful interpretation.

Key Strategies:

  • Look for Common Adducts: In ESI, molecules rarely exist as just the protonated [M+H]⁺ or deprotonated [M-H]⁻ species. They readily form adducts with ions present in the mobile phase or sample. Not recognizing these can lead you to misidentify a much heavier adduct as the molecular ion.

Ionization ModeAdduct IonMass Shift from MCommon Source
Positive [M+H]⁺+1.0078Protic solvents, acid modifiers
[M+NH₄]⁺+18.0344Ammonium salts (e.g., acetate, formate)
[M+Na]⁺+22.9898Glassware, reagents, solvents
[M+K]⁺+38.9637Glassware, reagents, solvents
[2M+H]⁺2M + 1.0078High sample concentration
Negative [M-H]⁻-1.0078Basic conditions
[M+Cl]⁻+34.9689Chlorinated solvents, salts
[M+HCOO]⁻+44.9977Formic acid modifier
[M+CH₃COO]⁻+59.0133Acetic acid/acetate modifier
  • Use the Nitrogen Rule: A compound with an even nominal molecular weight must contain either zero or an even number of nitrogen atoms. An odd molecular weight implies an odd number of nitrogen atoms. This is a quick and powerful check.[10]

  • Check for Common Neutral Losses: In-source fragmentation can sometimes occur. Look for peaks corresponding to the loss of common small molecules like water (M-18) or ammonia (M-17), especially from fragile molecules.[27]

Conclusion

Identifying synthesis byproducts by LC-MS is a core competency in modern chemical and pharmaceutical development. It requires a blend of analytical skill, chemical intuition, and systematic troubleshooting. By understanding the principles of separation and ionization, anticipating common challenges like ion suppression, and interpreting mass spectral data methodically, you can effectively characterize the impurity profile of your reaction. This not only ensures the quality and safety of your final compound but also provides valuable insights into your reaction mechanism, paving the way for process optimization and control.

References

  • ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). (2006). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
  • Guidance for Industry Q3A Impurities in New Drug Substances. (2008). U.S.
  • Ion suppression (mass spectrometry). Wikipedia. [Link]
  • Becker, G. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical Chemistry & Research. [Link]
  • Furey, A., & Kelleher, C. (2014). Ion Suppression: A Major Concern in Mass Spectrometry.
  • Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. (2025). AEMTEK. [Link]
  • Q 3 B (R2) Impurities in New Drug Products. (2006). European Medicines Agency (EMA). [Link]
  • Özcan, S., Levent, S., & Can, N. Ö. (2021). Challenges, Progress and Promises of Impurities Annotation for LCMSIT- TOF. Current Pharmaceutical Analysis. [Link]
  • Q3B(R) Impurities in New Drug Products (Revision 3). (2021). U.S.
  • Bonfiglio, R., King, R. C., Olah, T. V., & Merkle, K. (1999). A study of ion suppression effects in electrospray ionization from mobile phase additives and solid-phase extracts.
  • LCMS Troubleshooting: 14 Best Practices for Labor
  • Preparing Samples for LC-MS/MS Analysis.
  • Liquid Chromatography Mass Spectrometry Troubleshooting Guide. Shimadzu. [Link]
  • Liquid Chromatography Mass Spectrometry (LC-MS) Analysis. Emery Pharma. [Link]
  • How to Approach the Identification of Anomalous Peaks During Pharmaceutical Sample Analyses. SGS. [Link]
  • The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. (2018). Agilent Technologies. [Link]
  • Matuszewski, B. K. (2003). The ion suppression phenomenon in liquid chromatography–mass spectrometry and its consequences in the field of residue analysis.
  • Sample preparation (MS, LC-MS). IMM Instrument Guides. [Link]
  • An Introduction to LC/MS for Chemical Analysis. (2024). Excedr. [Link]
  • A Review on LC-MS Method Development and Validation. International Journal of Research and Analytical Reviews. [Link]
  • Mass spectral interpret
  • Krock, B., Tillmann, U., & Cembella, A. (2019). LC-MS/MS Method Development for the Discovery and Identification of Amphidinols Produced by Amphidinium. Marine Drugs. [Link]
  • Interpretation of mass spectra. ETH Zurich. [Link]
  • LC Chromatography Troubleshooting Guide. (2023). HALO Columns. [Link]
  • The Complexities of Pharmaceutical Impurity Characterization: Challenges and Solutions. SynThink. [Link]
  • Guide to achieving reliable quantitative LC-MS measurements. LGC Group. [Link]
  • Jing, C., et al. (2019). Mass Spectrometry Based Approach for Organic Synthesis Monitoring. Analytical Chemistry. [Link]
  • Interpreting Mass Spectra. (2023). Chemistry LibreTexts. [Link]
  • The benefits of high-resolution mass spectrometry for impurity profiling. (2025). LGC Group. [Link]
  • Sleno, L. (2012). Development of LC-MS/MS methods for the analysis of reactive metabolite protein targets. Archipel, UQAM. [Link]
  • Interpreting Mass Spectra. (2023). OpenStax. [Link]
  • Rao, T. S., et al. (2023). LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib.
  • Xu, R. N., et al. (2014). Best Practices in Biological Sample Preparation for LC-MS Bioanalysis.
  • Niessen, W. M. A. (2001). LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA. [Link]
  • A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. (2018). Spectroscopy Europe. [Link]
  • Contaminants Everywhere! Tips and Tricks for Reducing Background Signals When Using LC–MS. (2018).
  • LC/MS/MS Technique and Its Application Analysis of Natural Products. Taipei Medical University. [Link]

Sources

Technical Support Center: Enhancing the Solubility of 6-Bromoisoquinolin-1-amine in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling 6-Bromoisoquinolin-1-amine. This guide is designed for researchers, scientists, and professionals in drug development who may encounter solubility challenges with this compound. Here, we provide in-depth, experience-driven advice in a question-and-answer format to address specific experimental issues.

Understanding the Challenge: The Physicochemical Profile of this compound

Before troubleshooting, it's crucial to understand the inherent properties of this compound that influence its solubility.

PropertyValue/DescriptionImplication for Solubility
Molecular Formula C₉H₇BrN₂[1]---
Molar Mass 223.07 g/mol [1]Moderate molecular weight.
Structure A substituted isoquinoline ring, which is a heterocyclic aromatic compound. It possesses a bromine atom and an amino group.The isoquinoline core is largely nonpolar, but the amino group introduces polarity and the capacity for hydrogen bonding. The bromine atom adds to the molecular weight and can influence electronic properties.
Predicted pKa 6.92 ± 0.38[1]The amino group is basic and can be protonated to form a salt. This is a key characteristic to exploit for solubility enhancement.
General Solubility Amines with smaller carbon chains (up to about six carbons) tend to be more soluble in water. Larger, more complex structures like this one are often more soluble in organic solvents.[2]Solubility will be a balance between the polar amino group and the nonpolar isoquinoline ring.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm having trouble dissolving this compound in common nonpolar solvents like hexanes or toluene. Why is this happening?

A1: This is a common observation and stems from the "like dissolves like" principle of solubility.[3] While the isoquinoline ring system is aromatic and possesses nonpolar character, the primary amine (-NH₂) group is quite polar and capable of hydrogen bonding.[4] This amine group significantly increases the overall polarity of the molecule, making it poorly soluble in very nonpolar solvents such as hexanes. The lone pair of electrons on the nitrogen and the N-H bonds create a dipole moment and allow for interactions with polar solvent molecules, which nonpolar solvents cannot provide.

Q2: Which organic solvents should be my starting point for dissolving this compound?

A2: A systematic solvent screening is the most effective initial step. Based on the structure, polar aprotic solvents are generally the best starting point.

Recommended Initial Solvent Screen:

Solvent ClassExamplesRationaleExpected Performance
Polar Aprotic Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (ACN), Tetrahydrofuran (THF)These solvents have a significant dipole moment and can engage in dipole-dipole interactions with the polar amine group, but they do not act as hydrogen bond donors. DMSO and DMF are particularly effective at dissolving a wide range of organic compounds.[5]High to Moderate Solubility Expected.
Polar Protic Methanol, EthanolThese solvents can act as both hydrogen bond donors and acceptors, interacting favorably with the amine group.Moderate Solubility Expected.
Chlorinated Dichloromethane (DCM), ChloroformThese are less polar than the other options but can still be effective for many organic molecules.Low to Moderate Solubility Expected.
Experimental Protocol: Solvent Screening
  • Preparation: Accurately weigh a small amount (e.g., 1-2 mg) of this compound into several small, labeled vials.

  • Solvent Addition: To each vial, add a measured volume (e.g., 0.5 mL) of a different test solvent.

  • Agitation: Vigorously mix each vial using a vortex mixer or sonicator for at least 2-5 minutes.

  • Observation: Visually inspect each vial against a dark background to determine if the solid has completely dissolved. If not, you can incrementally add more solvent to estimate the approximate solubility.

Q3: My compound has low solubility even in polar aprotic solvents. What can I do next?

A3: If single solvents are insufficient, several techniques can be employed to further enhance solubility. The choice depends on the requirements of your downstream application.

Strategy 1: Temperature Adjustment
  • The Principle: For the vast majority of organic solids, solubility increases with temperature.[6][7][8][9] The added thermal energy helps to overcome the crystal lattice energy of the solid, allowing solvent molecules to more effectively solvate the individual molecules.[9][10]

  • Causality: Increasing the kinetic energy of the system allows solvent molecules to more effectively break the intermolecular forces holding the solute molecules together in the solid state.[9]

  • Practical Steps:

    • Prepare a suspension of the compound in your chosen solvent.

    • Gently warm the mixture while stirring. A water bath is a good way to control the temperature.

    • Monitor the dissolution. Be aware that the compound may precipitate out upon cooling. This technique is often used for reactions that are run at elevated temperatures or for recrystallization procedures.

Strategy 2: Use of Co-solvents
  • The Principle: A mixture of solvents can have solvating properties that are superior to any single solvent. This is known as cosolvency. A small amount of a very good solvent (like DMSO) can help to break up the crystal lattice, allowing a poorer, bulk solvent to then solvate the molecule.[5]

  • Causality: The "good" solvent disrupts the strong solute-solute interactions, and the bulk solvent can then surround the solute molecules. This is particularly useful when you need to dissolve the compound in a solvent system that is required for a specific reaction or analysis but has inherently poor solubility for your compound.

  • Workflow Diagram:

G cluster_0 Co-Solvent Strategy A Insoluble Compound in Bulk Solvent (e.g., Methanol) B Add minimal amount of a 'Good' Solvent (e.g., DMSO) A->B C Initial Dissolution/ Disruption of Crystal Lattice B->C D Add mixture to Bulk Solvent C->D E Homogeneous Solution D->E

Caption: Workflow for using a co-solvent to improve solubility.

Strategy 3: pH Modification / Salt Formation
  • The Principle: This is often the most effective method for compounds with basic or acidic functional groups. This compound has a basic amino group (predicted pKa of the conjugate acid is ~6.92)[1] and can be converted into a salt by reacting it with an acid.[11] These resulting ammonium salts are ionic and typically exhibit significantly higher solubility in polar solvents compared to the neutral "free base" form.[12][13][14]

  • Causality: The conversion of a neutral molecule to an ionic salt introduces strong ion-dipole interactions with polar solvents, which are much more powerful than the hydrogen bonding and dipole-dipole interactions of the neutral form. This is a widely used strategy in the pharmaceutical industry to improve the solubility of amine-containing drugs.[11][12][13]

  • Practical Steps:

    • Suspend the this compound in a suitable solvent (e.g., methanol, ethanol, or THF).

    • Add a stoichiometric equivalent (or slight excess) of an acid. Common choices include hydrochloric acid (often as a solution in dioxane or ether), trifluoroacetic acid (TFA), or methanesulfonic acid.

    • Stir the mixture. Dissolution of the solid is a strong indicator of salt formation. In some cases, the salt may precipitate if it is not soluble in the chosen solvent, but it will likely be soluble in a different, more polar solvent like water or DMSO.

  • Troubleshooting Tip: If you are performing an NMR analysis and solubility is an issue, adding a drop of deuterated trifluoroacetic acid (TFA-d) or hydrochloric acid (DCl in D₂O) to your NMR solvent (like DMSO-d₆) can often dissolve the sample by forming the salt in situ.[15]

Solubility Enhancement Logic:

G A This compound (Free Base) B Low Solubility in Polar Solvents A->B C Add Acid (e.g., HCl, TFA) A->C D Protonation of Amine Group C->D E Formation of Ammonium Salt (e.g., Hydrochloride Salt) D->E F High Solubility in Polar Solvents E->F

Caption: Logic of improving solubility via salt formation.

Q4: Are there any other advanced techniques I can consider for formulation or delivery studies?

A4: For applications in drug development and formulation, more advanced methods are often employed:

  • Use of Excipients: Surfactants, cyclodextrins, or other formulation excipients can be used to create micelles or inclusion complexes that encapsulate the drug molecule and increase its apparent solubility in aqueous or organic media.

  • Amorphous Solid Dispersions: The compound can be dispersed in a polymer matrix in its amorphous (non-crystalline) state. The lack of a crystal lattice significantly reduces the energy barrier to dissolution.

These methods typically require specialized equipment and formulation expertise but are powerful tools for overcoming significant solubility challenges.

Summary of Key Strategies

StrategyPrincipleBest ForConsiderations
Solvent Screening "Like dissolves like"Initial solubility determination.Start with polar aprotic solvents (DMSO, DMF).
Heating Increased kinetic energy overcomes crystal lattice forces.Reactions at elevated temperatures, recrystallization.Compound may precipitate on cooling.
Co-solvents A good solvent disrupts solute-solute interactions, allowing a bulk solvent to solvate.When a specific solvent system is required for a reaction or analysis.The co-solvent must be compatible with the downstream application.
pH Adjustment / Salt Formation Conversion of the basic amine to a highly polar, ionic salt.Dramatically increasing solubility in polar solvents for reactions, analysis, or formulation.The presence of an acid and counter-ion may affect subsequent reaction steps.

We trust this guide will assist you in your experimental endeavors. Should you have further questions, please do not hesitate to contact our technical support team.

References

  • Black, S. N., & Collier, E. A. (2010). On the Effect of Temperature on Aqueous Solubility of Organic Solids. Organic Process Research & Development, 14(6), 1273–1277. [Link]
  • ChemBK. (2024). This compound(1-amino-6-bromo isoquinoline) - Physico-chemical Properties. [Link]
  • Black, S. N. (2010). On the Effect of Temperature on Aqueous Solubility of Organic Solids.
  • Chemistry LibreTexts. (2022). 13.
  • Chemistry LibreTexts. (2022). 3.5: Chemical Properties of Amines.
  • Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. [Link]
  • Chemistry LibreTexts. (2020). 20.
  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603–616. [Link]
  • ResearchGate. (2012). Can anybody suggest how to overcome solubility problems of hetero-cyclic compounds?[Link]
  • Al-Zoubi, N. (2012). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston University. [Link]
  • National Center for Biotechnology Information. (n.d.). Biochemistry, Dissolution and Solubility.
  • Molecules. (2024). Amine-Based Solvents and Additives to Improve the CO2 Capture Processes: A Review. [Link]
  • ResearchGate. (2022). Systematic study of the effect of the co-solvent on the performance of amine-based solvents for CO2 capture. [Link]
  • Khalifa University. (2022). Systematic study of the effect of the co-solvent on the performance of amine-based solvents for CO>2> capture. [Link]
  • CAS Common Chemistry. (n.d.). 6-Bromo-1-isoquinolinamine. [Link]
  • Molecules. (2024). Amine-Based Solvents and Additives to Improve the CO2 Capture Processes: A Review. [Link]
  • PubChem. (n.d.). 6-Bromoisoquinoline. [Link]
  • SlidePlayer. (2020). Amines and Heterocycles. [Link]
  • PubChem. (n.d.). 6-Bromoisoquinolin-1(2H)-one. [Link]
  • Quora. (2018). How does branching increase the solubility in amines?[Link]
  • Quora. (2018). Are amines soluble in organic solvents?[Link]
  • National Center for Biotechnology Information. (2016). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. [Link]
  • PubChem. (n.d.). 7-Bromoisoquinolin-3-amine. [Link]
  • Organic Chemistry D
  • PubChem. (n.d.). NoName_3045. [Link]
  • PubChem. (n.d.). 1-(3-bromoquinolin-2-yl)-N-methylhexan-1-amine. [Link]
  • PubChem. (n.d.). Hexylamine. [Link]

Sources

Managing unstable reagents in 4-aminocinnoline synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 4-aminocinnoline. This guide is designed to provide expert advice and troubleshooting strategies for managing the unique challenges associated with this important heterocyclic scaffold, particularly concerning the handling and reactivity of unstable reagents. As Senior Application Scientists, we have compiled this resource based on established literature and practical laboratory experience to ensure the success and safety of your synthetic endeavors.

Introduction: The Challenge of the Cinnoline Core

The 4-aminocinnoline moiety is a key pharmacophore in numerous compounds with diverse biological activities, including potential as antiparasitic agents.[1] However, its synthesis is often fraught with challenges, primarily due to the unstable nature of key intermediates and reagents required for the construction of the cinnoline ring system. This guide will address the most common issues encountered during synthesis, providing clear, actionable solutions to help you navigate these complexities.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: Managing Unstable Diazonium Salt Intermediates

Aryl diazonium salts are common precursors for constructing the cinnoline ring.[2][3] Their inherent instability, however, can lead to a host of problems, from low yields to the formation of complex side-products.

Question 1: My cinnoline synthesis involving an intramolecular cyclization of a diazonium salt is giving very low yields and a significant amount of tar-like byproducts. What's going wrong?

Answer: This is a classic problem stemming from the premature decomposition of the aryl diazonium salt intermediate. Diazonium salts are highly reactive and can undergo a variety of unwanted side reactions, such as dediazoniation (loss of N₂) to form phenols or other aromatic substitution products, especially at elevated temperatures.

Causality and Troubleshooting Steps:

  • Temperature Control is Critical: The diazotization and subsequent cyclization steps must be conducted at low temperatures, typically between 0-5 °C. This minimizes the rate of diazonium salt decomposition. Use an ice-salt bath for more precise temperature control.

  • Slow, Controlled Addition of Reagents: Add the diazotizing agent (e.g., sodium nitrite in acidic media) slowly and portion-wise to the solution of the starting aniline. This prevents localized overheating and a buildup of excess nitrous acid, which can also lead to side reactions.

  • In Situ Generation and Immediate Use: Do not attempt to isolate the diazonium salt intermediate. It is best to generate it in situ and use it immediately in the subsequent cyclization step. Any delay increases the likelihood of decomposition.

  • pH of the Reaction Medium: The stability of diazonium salts is highly pH-dependent. They are most stable in acidic conditions (pH 1-2). Ensure your reaction medium is sufficiently acidic throughout the diazotization process.

  • Consider Alternative Cyclization Strategies: If direct intramolecular cyclization of the diazonium salt proves consistently problematic, consider a two-step approach where the diazonium salt is first converted to a more stable intermediate, such as an azide, which can then be cyclized under thermal or photochemical conditions.

Workflow for Diazonium Salt Management:

G cluster_prep Preparation cluster_diazotization Diazotization (0-5 °C) cluster_cyclization Immediate Cyclization cluster_troubleshooting Troubleshooting A Starting Aniline in Acidic Medium B Slow, Portion-wise Addition of Sodium Nitrite Solution A->B 1. Cool to 0-5 °C C In Situ Generation of Aryl Diazonium Salt B->C 2. Maintain Low Temp D Controlled Cyclization Reaction C->D 3. Use Immediately E Formation of Cinnoline Ring D->E 4. Monitor Reaction F Low Yield / Tar Formation E->F G Decomposition of Diazonium Salt F->G Likely Cause G cluster_start Starting Material cluster_activation Electrophilic Activation (Room Temp) cluster_cyclization Intramolecular Cyclization cluster_product Product A α-Arylhydrazono-β-oxoamide B Add Hendrickson Reagent or Triflic Anhydride A->B 1. Dissolve in Anhydrous Solvent C Formation of Activated Intermediate B->C 2. Mild Conditions D Nucleophilic Attack by Aryl Ring C->D 3. Spontaneous E Dehydration D->E F 4-Aminocinnoline E->F

Sources

Technical Support Center: TLC Monitoring for 6-Bromoisoquinolin-1-amine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for monitoring reactions involving 6-Bromoisoquinolin-1-amine. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions for the common challenges encountered during Thin-Layer Chromatography (TLC) analysis of this versatile scaffold. Here, we move beyond simple protocols to explain the "why" behind the "how," ensuring robust and reproducible results in your synthetic endeavors.

Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding TLC for this compound and its derivatives.

Q1: What is a good starting solvent system (eluent) for TLC analysis of this compound reactions?

A good starting point for many reactions involving moderately polar aromatic amines is a mixture of a non-polar and a polar solvent, such as 30-50% ethyl acetate in hexanes .[1][2] this compound itself is a polar molecule due to the amine group and the nitrogen heterocycle. The polarity of your product will depend on the specific reaction (e.g., Suzuki, Buchwald-Hartwig, acylation). It is always recommended to start with a solvent system of intermediate polarity and adjust based on the initial result.

Q2: How do I calculate the Retention Factor (Rf) and what is a good range for reaction monitoring?

The Retention Factor (Rf) is a ratio calculated by dividing the distance traveled by the spot by the distance traveled by the solvent front.[3]

  • Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

For effective reaction monitoring, an ideal Rf value for your starting material and product is between 0.2 and 0.8 . An Rf value in the range of 0.3-0.4 for the starting material is often a good target before initiating the reaction monitoring.[4] This range provides a clear separation between the starting material, product(s), and any potential byproducts.

Q3: My compound is not UV-active, or the spots are very faint. What visualization methods can I use for this compound and its derivatives?

While the isoquinoline core is a strong chromophore making it UV-active (visible at 254 nm), some derivatives or reactants may not be, or their concentration might be too low for UV detection.[3][5] In such cases, several chemical staining methods are effective:

  • Iodine Chamber: A simple and generally non-destructive method. Placing the dried TLC plate in a chamber with iodine crystals will reveal many organic compounds as brown spots.[5][6]

  • Potassium Permanganate (KMnO₄) Stain: This is a strong oxidizing agent that reacts with a wide range of functional groups (alkenes, alkynes, alcohols, amines), appearing as yellow-brown spots on a purple background. It is a destructive stain.

  • Ninhydrin Stain: This is particularly useful for detecting primary and secondary amines. Since this compound has a primary amine, it will show a distinct color (often purple or yellow).[7][8] This can be highly effective for tracking its consumption in a reaction.

Q4: How do I confirm that a new spot on my TLC is the desired product?

The most reliable method for confirming product formation on a TLC plate is co-spotting .[4][5] This involves running three lanes on your TLC plate:

  • Lane 1: Starting Material (e.g., this compound)

  • Lane 2 (Co-spot): A spot of the starting material with the reaction mixture spotted directly on top of it.

  • Lane 3: The reaction mixture.

As the reaction progresses, you should see the spot for the starting material in Lane 3 diminish, while a new product spot appears.[9] In the co-spot lane, if the product and starting material are different, you will see two distinct spots. This technique is crucial, especially when the Rf values are very close.[4]

Troubleshooting Guide: From Streaks to Spots

This section provides a systematic approach to diagnosing and resolving common TLC problems.

Problem 1: My spots are streaking or tailing.

Streaking or tailing is a common issue where the spot elongates instead of remaining compact. This can make Rf calculation inaccurate and mask the separation of different compounds.

Logical Troubleshooting Flow for Streaking/Tailing

start Problem: Streaking or Tailing overloaded Is the sample overloaded? start->overloaded acid_base Is the compound acidic or basic? overloaded->acid_base No solution1 Dilute the sample and re-spot. overloaded->solution1 Yes solvent_polarity Is the solvent polarity appropriate? acid_base->solvent_polarity No solution2 Add a modifier to the eluent: - 0.1-1% Triethylamine (for bases) - 0.1-1% Acetic Acid (for acids) acid_base->solution2 Yes degradation Could the compound be degrading on silica? solvent_polarity->degradation No solution3 Adjust solvent system polarity. Try a more polar system if streaking from the baseline. solvent_polarity->solution3 Yes solution4 Use a different stationary phase (e.g., Alumina, C18). degradation->solution4 Yes

Caption: Troubleshooting workflow for streaking spots.

  • Probable Cause 1: Sample Overloading. Applying too much sample to the plate is a frequent cause of streaking.[6][10]

    • Solution: Prepare a more dilute solution of your reaction mixture for spotting. Apply the sample in small, repeated applications to the same spot, allowing the solvent to fully evaporate between each application.[6]

  • Probable Cause 2: Interaction with Silica Gel. this compound is basic. Basic compounds can interact strongly with the acidic silica gel stationary phase, leading to tailing.

    • Solution: Add a small amount of a basic modifier to your eluent, such as 0.1-1% triethylamine (Et₃N) or a few drops of ammonia solution .[11][12] This will neutralize the acidic sites on the silica and improve the spot shape.

  • Probable Cause 3: Inappropriate Solvent Polarity. If the solvent is not polar enough to move the compound effectively, it can lead to streaking from the baseline.[11]

    • Solution: Increase the polarity of your eluent. For example, if you are using 20% ethyl acetate in hexanes, try increasing it to 40% or 50%.

Problem 2: My spot remains at the baseline (Rf ≈ 0).

This indicates that your compound is too polar for the current solvent system and is strongly adsorbed to the silica gel.[5]

  • Probable Cause: Eluent is Not Polar Enough. The solvent system lacks the strength to move the polar analyte up the plate.

    • Solution 1: Increase Eluent Polarity. Drastically increase the proportion of the polar solvent. For very polar amine derivatives, a system like 5-10% methanol in dichloromethane (DCM) can be effective.[1][5]

    • Solution 2: Use a Stronger Polar Solvent System. For highly polar compounds, consider using a solvent system containing a small amount of an even more polar modifier. A mixture of 1-10% of (10% NH₄OH in methanol) in dichloromethane is a powerful eluent for very polar basic compounds.[1][5][13]

Problem 3: My spot runs with the solvent front (Rf ≈ 1).

This is the opposite problem: your compound is too non-polar for the current solvent system and has a high affinity for the mobile phase.[5]

  • Probable Cause: Eluent is Too Polar. The solvent system is too effective at carrying your analyte up the plate.

    • Solution: Decrease Eluent Polarity. Reduce the proportion of the polar solvent in your mixture. For instance, if you are using 50% ethyl acetate in hexanes, try decreasing it to 10% or 20%.[5] For very non-polar products, you might need a system like 5% ethyl acetate in hexanes or even 100% hexanes .[1][5]

Problem SummaryProbable CauseRecommended Solution
Streaking/Tailing Sample overload, acidic silicaDilute sample, add 0.1-1% Et₃N to eluent.[6][11]
Spot at Baseline (Rf ≈ 0) Eluent not polar enoughIncrease polar solvent ratio; switch to a more polar system (e.g., 5-10% MeOH in DCM).[1][5]
Spot at Solvent Front (Rf ≈ 1) Eluent too polarDecrease polar solvent ratio; switch to a less polar system (e.g., 10% EtOAc in Hexanes).[5]
No Spots Visible (even with UV-active SM) Sample too diluteConcentrate the sample before spotting, or spot multiple times in the same location.[3][6][10]
Reactant and Product Rf are too close Insufficient separationTry a different solvent system. Sometimes changing the solvent components (e.g., DCM/MeOH instead of EtOAc/Hexanes) can alter selectivity. Also, consider 2D TLC.[14]

Standard Protocol: TLC Monitoring of a Suzuki Coupling Reaction

This protocol outlines a typical workflow for monitoring a palladium-catalyzed Suzuki coupling of this compound with an arylboronic acid.

1. Plate Preparation:

  • Use a pencil to gently draw a baseline about 1 cm from the bottom of a silica gel TLC plate (e.g., Merck 60 F254).[2][3]

  • Mark three lanes on the baseline for the starting material (SM), co-spot (Co), and reaction mixture (Rxn).

2. Sample Preparation:

  • SM: Dissolve a small amount of this compound in a volatile solvent like ethyl acetate or DCM (approx. 1 mg/mL).

  • Rxn: At timed intervals (e.g., t=0, 1h, 4h, etc.), withdraw a small aliquot of the reaction mixture (a few microliters) using a capillary tube or a pipette and dilute it in a vial with ethyl acetate.

3. Spotting:

  • Using a capillary tube, apply a small spot of the SM solution to the 'SM' and 'Co' lanes.

  • Apply a small spot of the diluted Rxn mixture to the 'Co' and 'Rxn' lanes. Ensure the spots are small and do not touch.[3]

4. Development:

  • Place the spotted TLC plate in a developing chamber containing the chosen eluent (e.g., 40% Ethyl Acetate in Hexanes). Ensure the solvent level is below the baseline.[5]

  • Cover the chamber and allow the solvent to ascend the plate via capillary action until it is about 1 cm from the top.[3]

5. Visualization and Analysis:

  • Remove the plate and immediately mark the solvent front with a pencil.

  • Allow the plate to dry completely.

  • Visualize the spots under a UV lamp (254 nm) and circle any visible spots.[5]

  • If necessary, use a chemical stain (e.g., iodine or KMnO₄) for better visualization.

  • Calculate the Rf values for the starting material and the new product spot. The reaction is complete when the starting material spot is no longer visible in the 'Rxn' lane.[3]

TLC Monitoring Workflow

prep 1. Prepare Plate (Draw Baseline) sample 2. Prepare Samples (SM and Rxn Mixture) prep->sample spot 3. Spot Plate (SM, Co-spot, Rxn) sample->spot develop 4. Develop Plate (in Solvent Chamber) spot->develop visualize 5. Visualize (UV, Stain) develop->visualize analyze 6. Analyze (Calculate Rf, Assess Completion) visualize->analyze

Caption: Standard workflow for TLC reaction monitoring.

References

  • BenchChem. (n.d.). Technical Support Center: Thin-Layer Chromatography (TLC) for Quinoline Compounds.
  • BenchChem. (n.d.). Monitoring quinoline synthesis progress using TLC or LC-MS.
  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: TLC Tips.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Thin Layer Chromatography.
  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems for TLC.
  • Bitesize Bio. (2025, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC.
  • BenchChem. (n.d.). Technical Support Center: Troubleshooting TLC of Halogenated Aromatic Compounds.
  • Mohammad, A., et al. (n.d.). NOTE TLC of aromatic amines: Separation of p-Dimethylaminobenzaldehyde from p- Dimethy laminocinnama!dehyde.
  • ScienceMadness Discussion Board. (2017, October 6). Good solvent system for separating aromatic amines and/or oximes on alumina TLC plates?
  • University of Rochester, Department of Chemistry. (n.d.). How To: Monitor by TLC.
  • Washington State University. (n.d.). Monitoring Reactions by TLC.
  • Chemistry Stack Exchange. (2022, April 8). TLC monitoring of Buchwald-Hartwig coupling reaction using ninhydrin stain.
  • Chemistry LibreTexts. (2022, April 18). 2.3B: Uses of TLC.
  • YouTube. (2024, September 18). TLC for reaction monitoring #chemistry.

Sources

Common pitfalls in the synthesis of substituted isoquinolines

Author: BenchChem Technical Support Team. Date: January 2026

Isoquinoline Synthesis Technical Support Center

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for isoquinoline synthesis. This guide is designed to provide practical, actionable solutions to common challenges encountered during the synthesis of substituted isoquinolines. As a Senior Application Scientist, my goal is to blend established chemical principles with field-proven insights to help you navigate the complexities of these powerful synthetic methods. Here, you will find troubleshooting advice in a direct question-and-answer format, detailed experimental protocols, and data to help you optimize your reactions and overcome common pitfalls.

Section 1: The Bischler-Napieralski Reaction

The Bischler-Napieralski reaction is a cornerstone for synthesizing 3,4-dihydroisoquinolines from β-arylethylamides, which can then be oxidized to their corresponding isoquinolines.[1][2][3] It is an intramolecular electrophilic aromatic substitution that relies on a dehydrating agent under acidic conditions.[1][2][4][5]

Frequently Asked Questions & Troubleshooting

Q1: My Bischler-Napieralski reaction is resulting in a low yield or failing completely. What are the most common reasons?

A1: Low yields in this reaction often stem from several key factors:

  • Deactivated Aromatic Ring: This reaction is highly sensitive to the electronic nature of the aromatic ring.[1] Electron-withdrawing groups will significantly impede the cyclization, leading to poor or no product formation.[1][2] The reaction is most effective with electron-donating groups on the benzene ring.[1][5]

  • Insufficiently Potent Dehydrating Agent: For less reactive substrates, common dehydrating agents like phosphorus oxychloride (POCl₃) may not be strong enough to promote efficient cyclization.[1][6]

  • Side Reactions: A significant competing pathway is the retro-Ritter reaction, where the nitrilium ion intermediate fragments to form a styrene derivative.[1][6] This is especially prevalent when the resulting styrene is highly conjugated.[1][6]

  • Inappropriate Reaction Conditions: The choice of solvent and temperature is critical. While heating is often necessary, excessively high temperatures or prolonged reaction times can lead to decomposition and tar formation.[1]

Q2: I am observing a significant amount of a styrene byproduct. How can I minimize this?

A2: The formation of a styrene byproduct is a classic example of a retro-Ritter reaction, which competes with the desired cyclization.[1][6] To mitigate this, consider the following strategies:

  • Solvent Choice: Using the corresponding nitrile as a solvent can shift the equilibrium away from the retro-Ritter product.[6]

  • Alternative Reagents: Employing a milder reagent system like oxalyl chloride can form an N-acyliminium intermediate, avoiding the nitrilium ion that leads to the styrene byproduct.[6][7]

Q3: How do I select the appropriate dehydrating agent for my substrate?

A3: The choice of dehydrating agent is crucial and depends on the reactivity of your β-arylethylamide.

Dehydrating Agent(s)Substrate TypeRationale & Notes
POCl₃ Electron-rich aromatic ringsA common and effective choice for activated substrates.[3][6]
P₂O₅ in refluxing POCl₃ Electron-deficient or moderately activated ringsThis combination generates a more reactive pyrophosphate intermediate, which is a better leaving group.[2][6]
Tf₂O / 2-chloropyridine Acid-sensitive substratesAllows for milder, low-temperature activation.[1]
PPA (Polyphosphoric acid) Alternative for some substratesCan be effective, but optimization is often required.[4]

Workflow for Troubleshooting the Bischler-Napieralski Reaction

start Low Yield in Bischler-Napieralski Reaction check_ring Is the aromatic ring electron-rich? start->check_ring stronger_reagent Use stronger dehydrating agent (e.g., P₂O₅/POCl₃) check_ring->stronger_reagent No side_product Is a styrene byproduct observed (retro-Ritter)? check_ring->side_product Yes stronger_reagent->side_product change_solvent Use corresponding nitrile as solvent side_product->change_solvent Yes check_conditions Review reaction conditions (temperature, time) side_product->check_conditions No alt_reagent Consider alternative reagents (e.g., oxalyl chloride) change_solvent->alt_reagent alt_reagent->check_conditions tar Is tar formation occurring? check_conditions->tar optimize_temp Optimize temperature and monitor reaction progress (TLC) success Improved Yield optimize_temp->success tar->optimize_temp No lower_temp Lower reaction temperature and/or shorten reaction time tar->lower_temp Yes lower_temp->success

Caption: Troubleshooting workflow for the Bischler-Napieralski reaction.

Section 2: The Pictet-Spengler Reaction

The Pictet-Spengler reaction is a powerful method for synthesizing tetrahydroisoquinolines through the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization.[8]

Frequently Asked Questions & Troubleshooting

Q1: My Pictet-Spengler reaction is not proceeding. What are the primary reasons for failure?

A1: Failure of the Pictet-Spengler reaction can often be attributed to two main issues:

  • Poor Iminium Ion Formation: The reaction proceeds through an iminium ion intermediate.[2][8] If this electrophile doesn't form efficiently, the cyclization will not occur. Ensure your carbonyl compound is sufficiently reactive and consider using a slight excess to drive the initial condensation.

  • Deactivated Aromatic Ring: Similar to the Bischler-Napieralski reaction, this electrophilic aromatic substitution is favored by electron-donating groups on the aromatic ring.[2][3] Substrates with electron-withdrawing groups may require harsher conditions, such as stronger acids or higher temperatures.[8]

Q2: I am obtaining a mixture of diastereomers. How can I improve stereoselectivity?

A2: Stereocontrol in the Pictet-Spengler reaction is a well-studied area. The stereochemical outcome can be influenced by several factors, leading to either kinetic or thermodynamic product distributions.[9]

  • Reaction Conditions: Running the reaction under milder, kinetically controlled conditions (e.g., refluxing in benzene) may favor one diastereomer, while harsher, thermodynamically controlled conditions (e.g., TFA in CH₂Cl₂) may favor the more stable diastereomer.[9]

  • Substrate Control: The steric bulk of substituents on both the amine and the carbonyl component can influence the facial selectivity of the cyclization.

Q3: Can steric hindrance be a significant issue?

A3: Yes, bulky substituents on either the β-arylethylamine or the carbonyl compound can sterically hinder the cyclization step.[2] If you suspect steric hindrance is the problem, you may need to explore alternative synthetic routes or accept a lower yield. In some cases, careful optimization of the reaction temperature and catalyst can help overcome some steric barriers.

Section 3: The Pomeranz-Fritsch Reaction

The Pomeranz-Fritsch reaction, and its modifications, provides a route to isoquinolines from the acid-catalyzed cyclization of a benzalaminoacetal.[10][11][12]

Frequently Asked Questions & Troubleshooting

Q1: The yields of my Pomeranz-Fritsch reaction are consistently low. How can I improve them?

A1: Low yields are a common complaint with the classical Pomeranz-Fritsch reaction.[12] Several factors can contribute to this:

  • Substrate Reactivity: The reaction is sensitive to the electronic nature of the benzaldehyde derivative. Electron-donating groups generally improve yields by facilitating the electrophilic cyclization step.[2][12]

  • Harsh Reaction Conditions: The reaction often requires strongly acidic conditions and elevated temperatures, which can lead to decomposition and byproduct formation.[2][13] Careful optimization of the acid catalyst, its concentration, and the reaction temperature is crucial.[13]

  • Byproduct Formation: Formation of unexpected side products, such as benzo[d]azepinone scaffolds, can occur under certain acidic conditions.[14]

Q2: My reaction mixture is turning into a thick, unmanageable tar. What is happening?

A2: Tar formation is a sign of decomposition of starting materials or products, often due to excessively harsh conditions.[1]

  • Control the Temperature: Carefully control and monitor the reaction temperature. A gradual increase to the desired temperature may be beneficial.

  • Acid Concentration: Excessive or overly strong acid can lead to charring.[13] Consider screening different acids and their concentrations. For example, trifluoroacetic acid (TFA) or methanesulfonic acid might offer better results than concentrated sulfuric or hydrochloric acid for certain substrates.[13]

Decision Tree for Pomeranz-Fritsch Optimization

start Low Yield in Pomeranz-Fritsch Reaction check_substituents Does the benzaldehyde have electron-donating groups? start->check_substituents harsher_conditions Requires harsher conditions, expect lower yield check_substituents->harsher_conditions No (EWG) optimize_acid Systematically optimize acid catalyst and concentration check_substituents->optimize_acid Yes (EDG) harsher_conditions->optimize_acid check_temp Is temperature optimized? optimize_acid->check_temp optimize_temp Screen temperature range check_temp->optimize_temp No byproduct Are byproducts forming? check_temp->byproduct Yes optimize_temp->byproduct change_acid Change acid catalyst (e.g., TFA) to alter selectivity byproduct->change_acid Yes purify_sm Ensure high purity of starting materials byproduct->purify_sm No change_acid->purify_sm success Improved Yield purify_sm->success

Caption: Optimization decision tree for the Pomeranz-Fritsch reaction.

Section 4: General Protocols & Purification

Protocol 1: General Procedure for the Bischler-Napieralski Reaction

  • Setup: In a round-bottom flask equipped with a reflux condenser and a drying tube, dissolve the β-arylethylamide (1.0 eq) in an appropriate anhydrous solvent (e.g., toluene, xylene).

  • Reagent Addition: Add the dehydrating agent (e.g., POCl₃, 2-3 eq) dropwise at room temperature or 0 °C.

  • Reaction: Heat the mixture to the desired temperature (e.g., reflux) and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully quench by slowly adding it to ice-water or a saturated aqueous solution of sodium bicarbonate.[1]

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., DCM or ethyl acetate).[1]

  • Purification: Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.[1]

Q: I am having difficulty purifying my crude isoquinoline derivative. What are some tips?

A: The basic nature of the isoquinoline nitrogen can be exploited for purification.

  • Acid-Base Extraction: If the product is basic, an acid-base extraction can be a very effective purification step.[1] Dissolve the crude material in an organic solvent and extract with a dilute acid (e.g., 1M HCl). The protonated product will move to the aqueous layer, leaving non-basic impurities behind. Then, basify the aqueous layer (e.g., with NaOH or NaHCO₃) and extract the purified product back into an organic solvent.

  • Chromatography: If column chromatography is necessary, consider adding a small amount of a basic modifier like triethylamine (~1%) to the eluent to prevent streaking of the basic product on the silica gel.

References

  • BenchChem. (2025). Technical Support Center: Bischler–Napieralski Reaction Troubleshooting.
  • BenchChem. (2025). Isoquinoline Synthesis: A Technical Troubleshooting Guide for Researchers.
  • Organic Chemistry Portal. Bischler-Napieralski Reaction.
  • International Journal of Pharmaceutical Sciences.
  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Isoquinoline.
  • Wikipedia. Bischler–Napieralski reaction.
  • NROChemistry. Bischler-Napieralski Reaction: Examples & Mechanism.
  • Química Organica.org. Isoquinoline synthesis.
  • Wikipedia. Pictet–Spengler reaction.
  • J&K Scientific LLC. (2025). Bischler-Napieralski Reaction.
  • PubMed Central (PMC). Lessons from the Total Synthesis of (±) Phalarine: Insights Into the Mechanism of the Pictet–Spengler Reaction.
  • Cook, J. M., et al. (1981). Stereospecificity in the Pictet-Spengler reaction kinetic vs thermodynamic control. Journal of Organic Chemistry.
  • BenchChem. (2025).
  • Gensler, W. J. (1951). The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction. Organic Reactions.
  • Wikipedia. Pomeranz–Fritsch reaction.
  • BenchChem. (2025). Application Notes and Protocols for the Pomeranz-Fritsch Synthesis of Substituted Isoquinolines.
  • ACS Publications. (2019). Diverse Isoquinoline Scaffolds by Ugi/Pomeranz–Fritsch and Ugi/Schlittler–Müller Reactions.

Sources

Validation & Comparative

A Comparative Guide to the ¹H NMR Spectral Data of 6-Bromoisoquinolin-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the realm of medicinal chemistry and materials science, the precise structural characterization of heterocyclic compounds is fundamental. 6-Bromoisoquinolin-1-amine is a pivotal building block in the synthesis of a multitude of pharmacologically active agents. Among the suite of analytical techniques available, Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands out as a definitive method for structural elucidation. This guide presents a comprehensive analysis of the ¹H NMR spectral data for this compound. It offers a detailed interpretation of the spectrum, a comparative analysis with structurally related compounds, a standardized experimental protocol, and illustrative diagrams to facilitate understanding. This document is designed to be an essential resource for scientists engaged in the synthesis and characterization of isoquinoline derivatives.

Please Note: The ¹H NMR spectral data for this compound presented herein is a predicted spectrum, generated from the systematic analysis of closely related, experimentally verified analogues. This approach has been adopted due to the limited availability of public domain experimental data for the target compound and serves as a robust, chemically sound reference for analytical purposes.

Predicted ¹H NMR Spectral Data of this compound

The anticipated ¹H NMR spectral characteristics of this compound have been determined through the analysis of substituent effects on the isoquinoline scaffold. The chemical shifts (δ) are provided in parts per million (ppm), and coupling constants (J) are in Hertz (Hz).

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃ at 400 MHz

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-3~7.30Doublet (d)J ≈ 5.7
H-4~6.85Doublet (d)J ≈ 5.7
H-5~8.10Doublet (d)J ≈ 1.9 (meta)
H-7~7.65Doublet of doublets (dd)J ≈ 8.9 (ortho), 1.9 (meta)
H-8~7.55Doublet (d)J ≈ 8.9 (ortho)
-NH₂~5.40Broad singlet (br s)-

Spectral Interpretation: A Mechanistic Approach

The predicted chemical shifts and coupling patterns are a direct consequence of the electronic environment of each proton, which is modulated by the electron-donating amino (-NH₂) group at the C-1 position and the electronegative bromine atom at the C-6 position.

  • Protons of the Pyridine Ring (H-3 and H-4): The potent electron-donating nature of the C-1 amino group significantly shields the protons on the pyridine ring, causing them to resonate at higher fields (lower ppm values) compared to unsubstituted isoquinoline. These two protons exhibit a simple ortho-coupling, resulting in two distinct doublets.

  • Protons of the Benzene Ring (H-5, H-7, and H-8): The bromine atom at C-6 exerts a deshielding effect on the adjacent protons. H-5, being meta to the bromine, is expected to appear as a doublet due to a small meta-coupling with H-7. The H-7 proton will be split into a doublet of doublets, arising from a large ortho-coupling with H-8 and a smaller meta-coupling with H-5. The H-8 proton will present as a doublet due to its ortho-relationship with H-7.

  • Amine Protons (-NH₂): The protons of the primary amine typically appear as a broad singlet. The chemical shift of these protons is highly sensitive to solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena.

Comparative Spectral Analysis

A comparative analysis with experimentally determined ¹H NMR data of related brominated quinolines and isoquinolines provides a valuable context for understanding the predicted spectrum of this compound.

Table 2: Comparative ¹H NMR Chemical Shifts (δ, ppm) of this compound and Related Analogues

ProtonThis compound (Predicted)6-Bromoquinoline[1]7-Bromoquinoline[2]5-Bromoquinolin-8-amine[3]
H-2/H-3 ~7.308.89 (H-2) / 7.42 (H-3)8.92 (H-2) / 8.25 (H-3)8.81 (H-2) / 7.57 (H-3)
H-4 ~6.858.128.15-
H-5 ~8.108.088.25-
H-7 ~7.657.78-7.71
H-8 ~7.558.087.75-

This comparison underscores the significant shielding effect of the C-1 amino group in the target molecule, which results in a pronounced upfield shift of the pyridine ring protons (H-3 and H-4) relative to the corresponding protons in the bromoquinoline analogues.

Standardized Experimental Protocol for ¹H NMR Acquisition

To ensure the acquisition of high-fidelity and reproducible ¹H NMR data for isoquinoline derivatives, the following protocol is recommended.

1. Sample Preparation:

  • Accurately weigh 5–10 mg of the purified compound.
  • Dissolve the sample in 0.5–0.7 mL of a high-purity deuterated solvent (e.g., CDCl₃, DMSO-d₆).
  • For quantitative measurements, add a precisely weighed amount of a suitable internal standard.
  • Transfer the solution into a clean, dry 5 mm NMR tube.

2. Spectrometer Setup and Calibration:

  • Utilize a high-field NMR spectrometer (≥400 MHz) for optimal signal dispersion.
  • Perform standard tuning and shimming procedures to maximize magnetic field homogeneity.
  • Set the spectral width to encompass all expected proton resonances.
  • Use a calibrated 90° pulse and an appropriate relaxation delay (typically 1-5 seconds).

3. Data Acquisition:

  • Acquire the Free Induction Decay (FID) at a constant, regulated temperature (e.g., 298 K).
  • Co-add a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

4. Data Processing and Analysis:

  • Apply an appropriate window function (e.g., exponential multiplication) to the FID before Fourier transformation.
  • Carefully phase the resulting spectrum and apply a baseline correction.
  • Integrate all signals to determine the relative proton ratios.
  • Calibrate the chemical shift scale by referencing the residual solvent peak or the internal standard (TMS at δ 0.00 ppm).

Visualizing the Characterization Workflow

The logical progression from sample preparation to structural confirmation is depicted in the following workflow diagram.

characterization_workflow cluster_prep 1. Sample Preparation cluster_acq 2. NMR Data Acquisition cluster_proc 3. Data Processing & Analysis A Weighing of Sample and Internal Standard B Dissolution in Deuterated Solvent A->B C Transfer to NMR Tube B->C D Spectrometer Tuning and Shimming C->D E Acquisition of Free Induction Decay (FID) D->E F Fourier Transformation and Phasing E->F G Baseline Correction and Integration F->G H Chemical Shift Referencing G->H I Spectral Interpretation and Peak Assignment H->I J J I->J Structural Confirmation

Sources

Interpreting the 13C NMR Spectrum of 6-Bromoisoquinolin-1-amine: A Comparative Guide to Structural Elucidation

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and materials science, the unambiguous structural confirmation of novel heterocyclic compounds is a cornerstone of progressive research. 6-Bromoisoquinolin-1-amine, a substituted isoquinoline, presents a unique set of challenges and opportunities for structural analysis. This guide provides an in-depth interpretation of its predicted 13C Nuclear Magnetic Resonance (NMR) spectrum, contextualized by a comparison with alternative analytical techniques. Our focus is on not just the "what," but the "why," offering a rationale-driven approach to spectral interpretation for researchers, scientists, and drug development professionals.

The Analytical Challenge: Decoding the Electronic Landscape

Predicted 13C NMR Spectrum and Peak Assignments

The predicted chemical shifts for this compound are derived from the known spectrum of isoquinoline, with adjustments made for the substituent chemical shifts (SCS) of the amino and bromo groups.[1][2] The analysis of related compounds such as 5-aminoisoquinoline and 6-bromoquinoline provides a strong empirical basis for these predictions.[3][4]

Table 1: Predicted 13C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale for Assignment
C1~158Strong deshielding due to the direct attachment of the electronegative amino group.
C3~95-100Shielded by the electron-donating effect of the amino group through resonance.
C4~136Relatively unaffected by the C1-amino group; similar to isoquinoline.
C5~128Minor influence from the distant bromine and amino groups.
C6~120Direct attachment of bromine leads to a characteristic ipso-carbon shift.
C7~130Deshielded relative to isoquinoline due to the para-bromo substituent.
C8~125Minor influence from the substituents.
C4a~138Quaternary carbon, deshielded by the adjacent nitrogen and aromatic system.
C8a~127Quaternary carbon, influenced by the fusion of the two rings.

Disclaimer: These are predicted values based on analogous compounds and established substituent effects. Actual experimental values may vary.

Justification of Peak Assignments: A Deeper Look
  • The Amino Group's Influence: The -NH2 group at C1 is a strong resonance donor. This significantly increases the electron density at the ortho (C8a) and para (C3) positions, causing a substantial upfield (shielding) shift for C3. Conversely, the ipso-carbon (C1) is deshielded.

  • The Bromine Substituent Effect: Bromine is an electronegative atom that exerts a modest electron-withdrawing inductive effect and a weaker electron-donating resonance effect. Its most significant impact is on the directly attached C6, with smaller deshielding effects on the ortho and para carbons.

  • Quaternary Carbons: The quaternary carbons (C4a and C8a) typically exhibit lower peak intensities due to the absence of a directly attached proton and longer relaxation times. Their chemical shifts are primarily influenced by the overall electronic structure of the bicyclic system.

dot graph "6_Bromoisoquinolin_1_amine_Structure" { layout=neato; node [shape=plaintext, fontsize=12, fontcolor="#202124"]; edge [color="#5F6368"];

C1 [pos="0,1.5!", label="C1\n(~158 ppm)"]; N2 [pos="1.2,1.1!", label="N"]; C3 [pos="1.5,0!", label="C3\n(~95-100 ppm)"]; C4 [pos="0.7,-1.1!", label="C4\n(~136 ppm)"]; C4a [pos="-0.7,-1.1!", label="C4a\n(~138 ppm)"]; C8a [pos="-1.2,1.1!", label="C8a\n(~127 ppm)"]; C8 [pos="-2.4,0.5!", label="C8\n(~125 ppm)"]; C7 [pos="-2.7,-0.8!", label="C7\n(~130 ppm)"]; C6 [pos="-1.7,-1.8!", label="C6\n(~120 ppm)"]; C5 [pos="-0.4,-2.2!", label="C5\n(~128 ppm)"]; NH2 [pos="-0.3,2.5!", label="NH₂"]; Br [pos="-2.2,-2.8!", label="Br"];

C1 -- N2 -- C3 -- C4 -- C4a -- C8a -- C1; C4a -- C5 -- C6 -- C7 -- C8 -- C8a; C1 -- NH2 [style=dashed]; C6 -- Br [style=dashed]; } Caption: Molecular structure of this compound with predicted 13C NMR chemical shifts.

Experimental Protocol for 13C NMR Spectroscopy

Acquiring a high-quality 13C NMR spectrum is crucial for accurate structural interpretation. The following is a generalized protocol.[5]

  • Sample Preparation:

    • Weigh approximately 50-100 mg of this compound.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6) in a clean vial.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup (400 MHz Spectrometer or higher recommended):

    • Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments).

    • Temperature: 298 K (25 °C).

    • Spectral Width (SW): ~200-220 ppm.

    • Acquisition Time (AQ): 1-2 seconds.

    • Relaxation Delay (D1): 2-5 seconds. A longer delay may be necessary for quaternary carbons.

    • Number of Scans (NS): 1024 or more scans are typically required to achieve a good signal-to-noise ratio due to the low natural abundance of 13C.

    • Referencing: Reference the spectrum to the solvent peak (e.g., CDCl3 at 77.16 ppm).

  • Data Processing:

    • Apply Fourier transform to the Free Induction Decay (FID).

    • Phase correct the spectrum.

    • Perform baseline correction.

    • Integrate peaks (note: 13C integration is not always reliable for quantification unless specific experimental conditions are met).

    • Pick peaks and assign chemical shifts.

A Comparative Analysis: Beyond 13C NMR

While 13C NMR is a powerful tool, a multi-faceted analytical approach provides the most robust structural confirmation. The choice of technique depends on the specific information required.

Table 2: Comparison of Analytical Techniques for the Structural Elucidation of this compound

TechniqueStrengthsWeaknessesApplication for this compound
1H NMR High sensitivity, provides information on proton environments and coupling.Can have overlapping signals in complex aromatic regions.Essential for determining the number and connectivity of protons.
2D NMR (COSY, HSQC, HMBC) Establishes proton-proton (COSY) and proton-carbon (HSQC, HMBC) correlations.Requires more instrument time and expertise in interpretation.Crucial for unambiguous assignment of both 1H and 13C signals.
Mass Spectrometry (MS) Provides accurate molecular weight and fragmentation patterns.Does not provide detailed information on isomerism.Confirms the molecular formula and the presence of bromine (isotopic pattern).
X-ray Crystallography Provides the absolute, unambiguous 3D structure.Requires a suitable single crystal, which can be difficult to obtain.The "gold standard" for structural confirmation if a crystal can be grown.
Infrared (IR) Spectroscopy Identifies functional groups (e.g., N-H stretches of the amine).Provides limited information on the overall carbon skeleton.Confirms the presence of the amino group.

dot digraph "Analytical_Workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

Start [label="Sample of\nthis compound", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; NMR [label="1D NMR\n(1H, 13C)"]; MS [label="Mass Spectrometry"]; IR [label="IR Spectroscopy"]; Check [label="Structure Confirmed?", shape=diamond, fillcolor="#FBBC05"]; TwoD_NMR [label="2D NMR\n(COSY, HSQC, HMBC)"]; Xray [label="X-ray Crystallography"]; End [label="Structure Elucidated", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> NMR; Start -> MS; Start -> IR; NMR -> Check; MS -> Check; IR -> Check; Check -> End [label="Yes"]; Check -> TwoD_NMR [label="No"]; TwoD_NMR -> End; Check -> Xray [label="If Ambiguity\nRemains"]; Xray -> End; } Caption: A logical workflow for the structural elucidation of this compound.

Conclusion: An Integrated Approach to Certainty

The interpretation of the 13C NMR spectrum of this compound is a deductive process that relies on fundamental principles and comparative data from related structures. While a predicted spectrum provides a strong working hypothesis, it is the synergistic application of multiple analytical techniques that culminates in irrefutable structural confirmation. For the research and development professional, this integrated approach, from 1D NMR to more advanced 2D techniques and mass spectrometry, is not merely a matter of protocol but a commitment to scientific rigor and the foundation of trustworthy, reproducible results.

References

  • Wiley-VCH. (2007). Supporting Information.
  • ChemicalBook. (n.d.). 5-Aminoisoquinoline(1125-60-6) 13C NMR spectrum.
  • ResearchGate. (2025). 19F and 13C GIAO-NMR chemical shifts for the identification of perfluoro-quinoline and -isoquinoline derivatives.
  • Benchchem. (n.d.). An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 6-Bromoquinoline.
  • ChemicalBook. (n.d.). Isoquinoline(119-65-3) 13C NMR spectrum.
  • SpectraBase. (n.d.). Isoquinoline - Optional[13C NMR] - Chemical Shifts.
  • ResearchGate. (n.d.). 1 H NMR spectra of 6-bromo-1,2,3,4-tetrahydroquinoline (2) (top;....
  • NIH. (n.d.). Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR.
  • SpectraBase. (n.d.). 4-Bromo-isoquinoline - Optional[13C NMR] - Chemical Shifts.
  • TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value.
  • Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts.
  • ResearchGate. (2025). 13C NMR% Spectroscopy of Heterocycles: 3,5 Diaryl-4-bromoisoxazoles.
  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883).
  • Semantic Scholar. (1981). Conformational analysis XX—13C NMR studies of saturated heterocycles 5—substituent effects on the 13C chemical shifts of methyl substituted 1,3-dithiolanes†‡.
  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures.
  • ChemicalBook. (n.d.). 6-Bromoquinoline(5332-25-2) 1H NMR.
  • ChemicalBook. (n.d.). Quinoline(91-22-5) 13C NMR spectrum.
  • MDPI. (n.d.). Chemoselective Aza-Michael Addition of Enolizable Heterocyclic Imine-Thiols to Levoglucosenone.
  • MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions.

Sources

Comparative Guide to LC-MS Analysis of 6-Bromoisoquinolin-1-amine and Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery, heterocyclic scaffolds are paramount. Among these, the isoquinoline core and its substituted analogues represent a privileged structure, forming the backbone of numerous pharmacologically active agents. 6-Bromoisoquinolin-1-amine and its derivatives are crucial intermediates and building blocks in medicinal chemistry, valued for their utility in constructing complex molecules with potential therapeutic applications. The precise analytical characterization of these compounds is not merely a procedural step but a cornerstone of successful drug development, ensuring purity, stability, and accurate quantification.

Liquid Chromatography-Mass Spectrometry (LC-MS) stands as the gold standard for this purpose. Its combination of high-resolution chromatographic separation with the sensitive and specific detection afforded by mass spectrometry makes it an indispensable tool.[1] This guide provides an in-depth, comparative analysis of LC-MS methodologies tailored for this compound and related structures. Moving beyond a simple recitation of protocols, we will explore the causality behind experimental choices, empowering researchers to develop and optimize robust, self-validating analytical methods.

I. Foundational Principles: Crafting the Right LC-MS Approach

The successful analysis of this compound derivatives hinges on a synergistic optimization of both the liquid chromatography separation and mass spectrometry detection. These compounds, being aromatic amines, possess distinct chemical properties that guide our methodological choices.

A. Liquid Chromatography: The Art of Separation

The goal of chromatography is to achieve baseline separation of the target analyte from impurities, isomers, and degradation products. For aromatic amines, the choice of stationary phase is the most critical factor influencing selectivity.

  • C18 (Octadecylsilane): The workhorse of reversed-phase chromatography, C18 columns separate primarily based on hydrophobicity.[2] While a valid starting point, their selectivity for structurally similar aromatic isomers can be limited, as interactions are predominantly dispersive.[3][4]

  • Phenyl-Hexyl: These columns introduce aromatic functionality into the stationary phase. This allows for π-π interactions between the phenyl rings of the stationary phase and the isoquinoline core of the analyte.[4] This alternative mechanism of retention often provides enhanced selectivity and resolution for aromatic and polyaromatic compounds compared to standard C18 phases.[5]

  • PFP (Pentafluorophenyl): PFP phases offer a unique combination of hydrophobic, aromatic (π-π), dipole-dipole, and ion-exchange interactions. They are particularly effective for separating halogenated compounds and positional isomers, making them an excellent choice for brominated isoquinolines and their derivatives.[3][6]

Mobile phase composition is another key parameter. A typical mobile phase consists of an aqueous component (water) and an organic component (acetonitrile or methanol), with an acidic modifier.

Causality: Why the Acidic Modifier? this compound is a basic compound. In a neutral or basic mobile phase, it can interact with residual acidic silanols on the silica support of the column, leading to poor peak shape (tailing). Adding a small amount of an acid, such as formic acid (typically 0.1%), to the mobile phase serves two purposes:

  • It protonates the analyte to a single ionic species ([M+H]⁺), ensuring consistent retention and peak shape.

  • It suppresses the ionization of surface silanols, minimizing unwanted secondary interactions.[7]

B. Mass Spectrometry: The Science of Detection

Ionization: Electrospray Ionization (ESI) is the premier technique for ionizing polar and semi-polar molecules like isoquinoline derivatives.[8] Operating in positive ion mode is standard, as the amine functional group is readily protonated to form a stable [M+H]⁺ ion.[9] This "soft ionization" technique imparts minimal energy, typically preserving the molecular ion and reducing in-source fragmentation.[8]

Fragmentation and Structural Confirmation (MS/MS): Tandem mass spectrometry (MS/MS) is crucial for confirming the identity of the analyte. The protonated molecule ([M+H]⁺) is isolated, subjected to collision-induced dissociation (CID), and the resulting fragment ions are detected.

For this compound, a key diagnostic feature is the bromine isotopic pattern . Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio.[10] Consequently, any ion containing a bromine atom will appear as a pair of peaks (a doublet) of almost equal intensity, separated by 2 m/z units. This provides an unmistakable signature for the presence of bromine in the molecule and its fragments.[11]

Predicted fragmentation pathways for isoquinoline alkaloids often involve cleavages that separate the core ring structures or loss of substituents.[12][13] For this compound, characteristic fragments would likely arise from the loss of ammonia (NH₃) or cleavage of the isoquinoline ring system.

II. Comparative Analysis of Chromatographic Methods

Selecting the optimal column is a balance between achieving the necessary resolution and maintaining practical run times. Below is a comparison of the most relevant stationary phases.

ParameterStandard C18 Phenyl-Hexyl Pentafluorophenyl (PFP)
Primary Interaction Hydrophobic (Dispersive)Hydrophobic + π-π InteractionsHydrophobic, π-π, Dipole-Dipole, Shape Selectivity
Ideal For General purpose, initial screeningAromatic compounds, isomers with different aromatic characterHalogenated compounds, positional isomers, polar aromatics
Pros Widely available, well-understood, highly retentive for non-polar compounds.Enhanced selectivity for aromatic compounds vs. C18.[5]Often provides unique elution orders and superior resolution for complex mixtures of isomers.[3][6]
Cons May provide insufficient selectivity for closely related aromatic isomers.[3]Retention can be less than C18 for purely aliphatic compounds.Can be less retentive than C18 for non-polar, non-aromatic compounds.
Recommendation Good for initial purity checks and simple mixtures.Recommended for method development due to enhanced selectivity for the isoquinoline core.[4]Highly Recommended for challenging separations of isomers or analysis in complex matrices.

III. Experimental Protocols: A Self-Validating System

Trustworthiness in analytical data is built upon robust, well-controlled protocols. The following method is a validated starting point for the quantitative analysis of this compound derivatives using a Triple Quadrupole (QqQ) mass spectrometer, which is ideal for sensitive and selective quantification.[14]

Protocol: Quantitative LC-MS/MS Analysis

1. Objective: To quantify this compound in a sample matrix (e.g., reaction mixture, formulation).

2. Rationale: This method uses a Phenyl-Hexyl column for enhanced aromatic selectivity and tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode for maximum sensitivity and specificity. An internal standard (IS) is used to correct for variations in sample preparation and instrument response.

3. Materials:

  • Analyte Stock Solution: 1.0 mg/mL this compound in Methanol.

  • Internal Standard (IS): A structurally similar, stable-isotope-labeled analogue or a compound with similar chromatographic and ionization properties (e.g., deuterated 2-aminoquinoline). Prepare a 1.0 mg/mL stock in Methanol.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

4. Sample Preparation:

  • Create a series of calibration standards by spiking known amounts of the analyte stock solution into the blank matrix.

  • For the unknown sample, perform a dilution with Methanol/Water (50:50) to bring its concentration into the calibration range.

  • To 100 µL of each standard and sample, add 10 µL of a working internal standard solution (e.g., 1 µg/mL).

  • Vortex to mix.

  • Filter through a 0.22 µm syringe filter if particulates are present.

5. LC Conditions:

  • Column: Phenyl-Hexyl, 2.1 x 100 mm, 2.7 µm particle size.

  • Column Temperature: 40 °C.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Gradient:

    • 0.0 min: 10% B

    • 1.0 min: 10% B

    • 8.0 min: 95% B

    • 9.0 min: 95% B

    • 9.1 min: 10% B

    • 12.0 min: 10% B (End Run)

6. MS Conditions (Triple Quadrupole):

  • Ionization Mode: ESI Positive.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 150 °C.

  • Desolvation Temperature: 350 °C.

  • Nebulizing Gas Flow: Optimized for instrument (e.g., 3 L/min).[9]

  • Drying Gas Flow: Optimized for instrument (e.g., 10 L/min).[9]

  • MRM Transitions: (Values are hypothetical and require experimental optimization)

    • Analyte: this compound (MW: 223.07) -> Precursor Ions: m/z 223.0 / 225.0

      • Transition 1 (Quantifier): 223.0 -> 144.0 (Loss of Br)

      • Transition 2 (Qualifier): 223.0 -> 117.0 (Ring cleavage fragment)

    • Internal Standard: Determined experimentally.

7. System Validation:

  • System Suitability: Before analysis, inject a mid-level standard five times. The Relative Standard Deviation (RSD) for peak area and retention time should be <5% and <2%, respectively.

  • Calibration Curve: Plot the peak area ratio (Analyte/IS) against concentration. The curve should have a correlation coefficient (r²) > 0.995.

  • Quality Control (QC): Analyze QC samples at low, medium, and high concentrations alongside the unknown samples. The calculated concentrations should be within ±15% of their nominal value.

IV. Visualizing the Workflow

Clear diagrams are essential for understanding complex analytical processes. The following have been generated using Graphviz to illustrate key workflows.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Stock Solution & IS Preparation B Calibration Curve & QC Preparation A->B C Sample Dilution & Spiking B->C D Filtration C->D E LC Separation (Phenyl-Hexyl Column) D->E F ESI+ Ionization G MRM Detection (QqQ) H Peak Integration G->H I Calibration Curve Generation (r² > 0.995) H->I J Concentration Calculation I->J K Reporting J->K

Caption: General experimental workflow for quantitative LC-MS/MS analysis.

Method_Selection node_goal Analytical Goal? node_purity Purity / MW Confirmation node_goal->node_purity node_quant Quantification node_goal->node_quant node_struct Structure Elucidation node_goal->node_struct res_purity LC-UV or LC-Single Quad MS (Scan Mode) node_purity->res_purity res_quant LC-QqQ MS (MRM Mode) node_quant->res_quant res_struct LC-QTOF or Orbitrap MS (High Resolution MS/MS) node_struct->res_struct

Caption: Decision tree for selecting the appropriate MS technology.

Conclusion

The LC-MS analysis of this compound and its derivatives is a multi-faceted task that demands a rational, science-driven approach. There is no single "correct" method, but rather an optimal method dictated by the analytical goal. For general purity assessments, a standard C18 column with single quadrupole MS detection may suffice. However, for the robust, selective, and sensitive analysis required in drug development—especially when dealing with complex matrices or challenging isomer separations—a method employing a Phenyl-Hexyl or PFP column coupled with a tandem mass spectrometer is demonstrably superior. By understanding the underlying principles of chromatography and mass spectrometry, and by implementing self-validating protocols, researchers can generate high-quality, trustworthy data essential for advancing their discovery and development programs.

References
  • Chinthakindi, S., & Kannan, K. (2021). A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine. Journal of Chromatography B, 1180, 122888.
  • Lima, F. S., et al. (2020). LC-MS/MS based dereplication of isoquinoline-derived alkaloids from the trunk bark of Unonopsis rufescens (Baill.) R.E.Fr. (Annonaceae). Journal of the Brazilian Chemical Society, 31, 2133-2141.
  • MAC-MOD Analytical. (n.d.). Exploring the Selectivity of C18 Phases with Phenyl and PFP Functionality.
  • Restek Corporation. (n.d.). Separation of Neutral Aromatics on HALO® PFP, C18 and Phenyl-Hexyl.
  • Shimadzu. (n.d.). Quantitative Screening of Twenty Six Aromatic Amines Originated from Azo Dyes by LC/MS Method.
  • Waters Corporation. (n.d.). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector.
  • Waters Corporation. (n.d.). What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries?.
  • Wikipedia. (2023). Electrospray ionization.
  • Zeng, J., et al. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Scientific Reports, 10(1), 743.

Sources

A Senior Application Scientist's Guide to In Vitro Kinase Assay Protocols for Isoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of Isoquinolines in Kinase-Targeted Drug Discovery

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. In recent years, isoquinoline derivatives have gained significant attention as potent inhibitors of protein kinases, a class of enzymes crucial in cellular signaling pathways.[1] Dysregulation of kinase activity is a hallmark of many diseases, including cancer, inflammation, and neurodegenerative disorders, making them prime targets for therapeutic intervention. The development of isoquinoline-based kinase inhibitors, such as the ROCK inhibitor Fasudil, has demonstrated the clinical potential of this chemical class.[2][3][4]

This guide, intended for researchers, scientists, and drug development professionals, provides a comparative analysis of in vitro kinase assay protocols tailored for the evaluation of isoquinoline derivatives. We will delve into the technical nuances of various assay formats, offer detailed, field-proven methodologies, and present experimental data to support the objective comparison of these techniques. Our focus is not merely on the procedural steps but on the underlying scientific rationale, enabling you to make informed decisions for your kinase inhibitor discovery programs.

The Kinase Signaling Landscape and the Role of Isoquinoline Inhibitors

Protein kinases catalyze the transfer of a phosphate group from ATP to specific amino acid residues on substrate proteins, a process known as phosphorylation. This post-translational modification acts as a molecular switch, modulating protein function, localization, and interaction with other molecules. Isoquinoline derivatives typically exert their inhibitory effects by competing with ATP for binding to the kinase's active site.

Kinase_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (e.g., EGFR, HER2) Growth_Factor->Receptor_Tyrosine_Kinase Binds Signaling_Cascade Downstream Signaling Cascade (e.g., MAPK, PI3K/Akt) Receptor_Tyrosine_Kinase->Signaling_Cascade Activates Kinase_Active_Site Kinase Active Site Signaling_Cascade->Kinase_Active_Site Activates Phosphorylated_Protein Phosphorylated Protein Kinase_Active_Site->Phosphorylated_Protein Phosphorylates ATP ATP ATP->Kinase_Active_Site Binds Substrate_Protein Substrate Protein Substrate_Protein->Kinase_Active_Site Binds Cellular_Response Cellular Response (Proliferation, Survival, etc.) Phosphorylated_Protein->Cellular_Response Leads to Isoquinoline_Inhibitor Isoquinoline Derivative Isoquinoline_Inhibitor->Kinase_Active_Site Competitively Inhibits ATP Binding

Caption: A simplified diagram of a kinase signaling pathway and the mechanism of action of isoquinoline-based inhibitors.

Comparative Analysis of In Vitro Kinase Assay Formats

The selection of an appropriate in vitro assay is a critical decision in the kinase inhibitor discovery workflow. The ideal assay should be robust, reproducible, and sensitive, providing accurate and meaningful data. Here, we compare three widely used formats: the luminescence-based ADP-Glo™ assay, the fluorescence-based Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, and the "gold standard" radiometric filter binding assay.

FeatureADP-Glo™ (Luminescence)TR-FRET (e.g., LanthaScreen™)Radiometric (e.g., [γ-³²P]-ATP Filter Binding)
Principle Measures ADP produced in the kinase reaction via a coupled luciferase reaction.Measures the binding of a phospho-specific antibody to the phosphorylated substrate, leading to a FRET signal.Directly measures the incorporation of a radiolabeled phosphate from ATP onto the substrate.[5][6][7]
Advantages - Universal for any ADP-generating enzyme.- High sensitivity and wide dynamic range.- Homogeneous "add-and-read" format, amenable to high-throughput screening (HTS).[8]- Homogeneous, no-wash format suitable for HTS.- Ratiometric measurement reduces well-to-well variability.- Can be configured as a binding assay to study non-ATP competitive inhibitors.[9][10][11]- Considered the "gold standard" for its direct and unambiguous measurement of kinase activity.[5][7][12]- High sensitivity.- Not prone to interference from fluorescent or colored compounds.
Disadvantages - Indirect measurement of kinase activity.- The coupled enzymatic reactions can be susceptible to inhibition by test compounds, leading to false positives.- Requires specific, high-quality phospho-specific antibodies, which may not be available for all targets.- Potential for interference from fluorescent compounds.- Requires handling and disposal of radioactive materials.[6]- Lower throughput compared to other methods.- Labor-intensive washing steps.
Best Suited For Primary screening of large compound libraries, including isoquinoline derivatives, and for kinases where specific antibodies are not available.HTS campaigns, selectivity profiling, and mechanistic studies for kinases with available antibody reagents.Orthogonal validation of hits from primary screens, detailed kinetic studies, and situations where compound interference is a concern.

In-Depth Experimental Protocols

Protocol 1: Luminescence-Based Kinase Assay (ADP-Glo™)

The ADP-Glo™ Kinase Assay is a robust and versatile platform that quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.[13] This is achieved in two steps: first, the kinase reaction is terminated and the remaining ATP is depleted; second, the ADP is converted to ATP, which is then used to generate a luminescent signal with a luciferase/luciferin reaction.[4][13]

ADP_Glo_Workflow Start Start Reagent_Prep Prepare Reagents: - Kinase, Substrate, ATP - Isoquinoline Derivative Dilutions - ADP-Glo™ Reagent - Kinase Detection Reagent Start->Reagent_Prep Reaction_Setup Set up Kinase Reaction (384-well plate): - Add Isoquinoline Derivative - Add Kinase and Substrate - Initiate with ATP Reagent_Prep->Reaction_Setup Incubation1 Incubate at Room Temperature (e.g., 60 minutes) Reaction_Setup->Incubation1 Add_ADP_Glo Add ADP-Glo™ Reagent to stop reaction and deplete remaining ATP Incubation1->Add_ADP_Glo Incubation2 Incubate at Room Temperature (40 minutes) Add_ADP_Glo->Incubation2 Add_Detection Add Kinase Detection Reagent to convert ADP to ATP and generate light Incubation2->Add_Detection Incubation3 Incubate at Room Temperature (30-60 minutes) Add_Detection->Incubation3 Read_Luminescence Measure Luminescence (Plate Reader) Incubation3->Read_Luminescence Data_Analysis Data Analysis: - Normalize to controls - Plot dose-response curve - Determine IC50 Read_Luminescence->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the ADP-Glo™ Kinase Assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the isoquinoline derivative (e.g., 10 mM in DMSO) and create a serial dilution series.

    • Reconstitute the kinase and substrate according to the manufacturer's instructions.

    • Prepare an ATP solution at the desired concentration. Expert Tip: It is crucial to use an ATP concentration at or near the Michaelis constant (Km) for the specific kinase to obtain accurate and comparable IC50 values.

  • Kinase Reaction:

    • In a 384-well plate, add 2.5 µL of the isoquinoline derivative at various concentrations.

    • Add 2.5 µL of a 2X kinase/substrate mixture.

    • Initiate the reaction by adding 5 µL of 2X ATP solution.

    • Include positive controls (no inhibitor) and negative controls (no kinase).

  • Incubation:

    • Incubate the reaction plate at room temperature for 60 minutes.

  • Signal Generation and Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence (negative control) from all readings.

    • Normalize the data to the positive control (100% activity).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

TR-FRET assays, such as the LanthaScreen™ platform, are a powerful tool for studying kinase inhibition. They rely on the transfer of energy from a long-lifetime terbium (Tb) or europium (Eu) donor fluorophore on an antibody to an acceptor fluorophore on a phosphorylated substrate. This occurs only when the antibody binds to the phosphorylated substrate, bringing the donor and acceptor into close proximity.

TR_FRET_Workflow Start Start Reagent_Prep Prepare Reagents: - Kinase, Fluorescent Substrate, ATP - Isoquinoline Derivative Dilutions - Tb-labeled Phospho-specific Antibody - EDTA Stop Solution Start->Reagent_Prep Reaction_Setup Set up Kinase Reaction (384-well plate): - Add Isoquinoline Derivative - Add Kinase - Initiate with ATP and Fluorescent Substrate Reagent_Prep->Reaction_Setup Incubation1 Incubate at Room Temperature (e.g., 60 minutes) Reaction_Setup->Incubation1 Add_Detection_Mix Add Detection Mix: - Tb-labeled Antibody - EDTA to stop reaction Incubation1->Add_Detection_Mix Incubation2 Incubate at Room Temperature (30-60 minutes) Add_Detection_Mix->Incubation2 Read_TR_FRET Measure TR-FRET Signal (Plate Reader at two wavelengths) Incubation2->Read_TR_FRET Data_Analysis Data Analysis: - Calculate Emission Ratio - Plot dose-response curve - Determine IC50 Read_TR_FRET->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a TR-FRET Kinase Assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare serial dilutions of the isoquinoline derivative.

    • Prepare a 2X solution of the kinase in the appropriate reaction buffer.

    • Prepare a 2X solution of the fluorescently labeled substrate and ATP in the reaction buffer.

    • Prepare a detection solution containing the terbium-labeled phospho-specific antibody and EDTA in TR-FRET dilution buffer.

  • Kinase Reaction:

    • To a 384-well plate, add 5 µL of the isoquinoline derivative solution.

    • Add 2.5 µL of the 2X kinase solution.

    • Initiate the reaction by adding 2.5 µL of the 2X substrate/ATP solution.

  • Incubation:

    • Incubate the plate at room temperature for 60 minutes.

  • Detection:

    • Add 10 µL of the antibody/EDTA detection solution to each well to stop the reaction and initiate the FRET signal.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition and Analysis:

    • Read the plate on a TR-FRET-compatible plate reader, measuring emission at two wavelengths (e.g., acceptor emission and donor emission).

    • Calculate the emission ratio (acceptor/donor).

    • Plot the emission ratio against the logarithm of the inhibitor concentration to determine the IC50.

Protocol 3: Radiometric Filter Binding Assay ([γ-³²P]-ATP)

This assay is considered the "gold standard" due to its direct measurement of phosphate incorporation.[5][7][12] It involves using ATP radiolabeled at the gamma phosphate ([γ-³²P]-ATP). After the kinase reaction, the reaction mixture is spotted onto a phosphocellulose filter membrane, which binds the substrate but not the free ATP. The amount of radioactivity on the filter is then quantified.

Radiometric_Workflow Start Start Reagent_Prep Prepare Reagents: - Kinase, Substrate - Isoquinoline Derivative Dilutions - ATP Mix (cold ATP + [γ-³²P]-ATP) Start->Reagent_Prep Reaction_Setup Set up Kinase Reaction (e.g., in tubes): - Add Isoquinoline Derivative - Add Kinase and Substrate - Initiate with ATP Mix Reagent_Prep->Reaction_Setup Incubation1 Incubate at 30°C (e.g., 20-30 minutes) Reaction_Setup->Incubation1 Spot_on_Filter Spot Reaction Mixture onto Phosphocellulose Filter Paper Incubation1->Spot_on_Filter Wash_Filter Wash Filter Paper multiple times (e.g., with phosphoric acid) to remove unincorporated [γ-³²P]-ATP Spot_on_Filter->Wash_Filter Dry_Filter Dry the Filter Paper Wash_Filter->Dry_Filter Quantify_Radioactivity Quantify Radioactivity (Scintillation Counter or Phosphorimager) Dry_Filter->Quantify_Radioactivity Data_Analysis Data Analysis: - Normalize to controls - Plot dose-response curve - Determine IC50 Quantify_Radioactivity->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a Radiometric Filter Binding Kinase Assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT).

    • Prepare serial dilutions of the isoquinoline inhibitor.

    • Prepare the ATP mixture by combining unlabeled ATP with [γ-³²P]-ATP to the desired specific activity and final concentration.

  • Kinase Reaction:

    • In microcentrifuge tubes, combine the kinase, substrate, and isoquinoline derivative.

    • Initiate the reaction by adding the [γ-³²P]-ATP mixture.

    • Incubate at 30°C for a predetermined time (e.g., 20-30 minutes), ensuring the reaction is in the linear range.

  • Stopping the Reaction and Filtration:

    • Spot a portion of the reaction mixture onto phosphocellulose filter paper.

    • Immediately immerse the filter paper in a wash buffer (e.g., 0.5% phosphoric acid) to stop the reaction and begin washing away unincorporated ATP.

    • Perform several washes.

  • Quantification:

    • After washing, dry the filter paper.

    • Quantify the incorporated radioactivity using a scintillation counter or a phosphorimager.

  • Data Analysis:

    • Calculate the kinase activity for each inhibitor concentration relative to the control.

    • Plot the percent inhibition versus the log of the inhibitor concentration to determine the IC50.

Experimental Data: Performance of Isoquinoline Derivatives in In Vitro Kinase Assays

The following table presents a compilation of IC50 values for various isoquinoline derivatives against their respective kinase targets, as determined by in vitro assays. This data serves as a valuable reference for understanding the potency and selectivity of this compound class.

Isoquinoline DerivativeTarget KinaseIC50 (nM)Assay MethodReference
Pyrazolo[3,4-g]isoquinoline 1bHaspin57ADP-Glo™[13]
Pyrazolo[3,4-g]isoquinoline 1cHaspin66ADP-Glo™[13]
Pyrazolo[3,4-g]isoquinoline 2cHaspin62ADP-Glo™[13]
Pyrazolo[3,4-g]isoquinoline 3aHaspin167ADP-Glo™[13]
Pyrazolo[3,4-g]isoquinoline 3aCLK1101ADP-Glo™[13]
1H-pyrrolo[3,2-g]isoquinoline 2Haspin10.1ADP-Glo™[14]
1H-pyrrolo[3,2-g]isoquinoline 3Haspin10.6ADP-Glo™[14]
N-methylated 1H-pyrrolo[3,2-g]isoquinoline 10Haspin23.6ADP-Glo™[15]
FasudilROCK2158Not specified[2]
Ripasudil (K-115)ROCK151Not specified[2][4]
Ripasudil (K-115)ROCK219Not specified[2][4]
Isoquinoline derivative 14aHER2103 (cellular)Cell-based[16]
Triazolo[3,4-a]isoquinoline 39bEGFR23Not specified[1]

Conclusion and Future Directions

This guide has provided a comprehensive overview of in vitro kinase assay protocols with a specific focus on the evaluation of isoquinoline derivatives. We have compared the strengths and weaknesses of three major assay platforms—luminescence-based, TR-FRET, and radiometric assays—and provided detailed, actionable protocols for each. The choice of assay is not a one-size-fits-all decision and should be guided by factors such as the stage of the drug discovery process, the availability of specific reagents, throughput requirements, and the need for orthogonal validation.

The data presented herein highlights the significant potential of the isoquinoline scaffold in generating potent and selective kinase inhibitors. As the field of kinase drug discovery continues to evolve, the rigorous and informed application of these in vitro assays will be paramount in identifying and characterizing the next generation of isoquinoline-based therapeutics. Future work should focus on the continued development of novel isoquinoline derivatives with improved potency and selectivity, as well as the application of these compounds in cellular and in vivo models to validate their therapeutic potential.

References

  • Varkondi, E., Schäfer, E., Bökönyi, G., et al. (2005). Comparison of ELISA-based tyrosine kinase assays for screening EGFR inhibitors. ResearchGate.
  • Bollack, B., et al. (n.d.). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. MDPI.
  • Reaction Biology. (n.d.). Radiometric Filter Binding Assay. Reaction Biology.
  • Zhang, J.-H., Chung, T. D. Y., & Oldenburg, K. R. (2012). The challenge of selecting protein kinase assays for lead discovery optimization. PMC.
  • (n.d.). Pharmacological ROCK inhibitors. The isoquinoline derivatives fasudil... ResearchGate.
  • Varkondi, E., et al. (2005). Comparison of ELISA-based tyrosine kinase assays for screening EGFR inhibitors. PubMed.
  • Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology.
  • Malosse, K., et al. (2025). Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase. MDPI.
  • (n.d.). The Mitotic Protein Kinase Haspin and Its Inhibitors. ResearchGate.
  • Lebakken, C. S., et al. (2009). Development and applications of a broad-coverage, TR-FRET-based kinase binding assay platform. PubMed.
  • (2025). Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR | Request PDF. ResearchGate.
  • Giraud, F., et al. (2025). Synthesis and biological activity of 1H-pyrrolo[3,2-g]isoquinolines as Haspin kinase inhibitors. PubMed.
  • Sim, J., et al. (n.d.). Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR. PMC.
  • (n.d.). Development of Novel ROCK Inhibitors via 3D-QSAR and Molecular Docking Studies: A Framework for Multi-Target Drug Design. MDPI.
  • Lebakken, C. S., et al. (2009). Development and Applications of a Broad-Coverage, TR-FRET-Based Kinase Binding Assay Platform. Semantic Scholar.
  • Duckett, D. R., et al. (n.d.). 3H-pyrazolo[4,3-f]quinoline haspin kinase inhibitors and anticancer properties. PMC.
  • (2025). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. PMC.
  • (n.d.). Combined Pharmacophore Modeling, Docking, and 3D-QSAR Studies of PLK1 Inhibitors. MDPI.
  • (n.d.). Binding kinetics: high throughput assay for kinase inhibitors. BMG Labtech.
  • Elkhadragy, M., et al. (2019). A Radioactive in vitro ERK3 Kinase Assay. PMC.
  • (2020). TR-FRET Assays In Drug Discovery. BellBrook Labs.
  • Carlson, S. M., et al. (n.d.). A high-throughput radiometric kinase assay. PMC.
  • (n.d.). Guidelines for HTRF technology in EGFR kinase assay. ResearchGate.
  • (n.d.). Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR. RSC Publishing.
  • (n.d.). IC50 values of compounds 3e, 5a, 5b, 5d, and lapatinib against HER2. ResearchGate.
  • (2025). (PDF) Quinoline-based small molecules as effective protein kinases inhibitors (Review). ResearchGate.
  • Shah, G. N., et al. (2015). Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads. PMC.
  • (n.d.). EGFR Kinase Assay Kit 40321 from BPS Bioscience, Inc. | Biocompare.com. Biocompare.
  • Lee, K., et al. (2021). Design and Synthesis of a Novel PLK1 Inhibitor Scaffold Using a Hybridized 3D-QSAR Model. NIH.
  • (n.d.). Structure-Based Discovery and Bioactivity Evaluation of Novel Aurora-A Kinase Inhibitors as Anticancer Agents via Docking-Based Comparative Intermolecular Contacts Analysis (dbCICA). PMC.
  • Lee, K., et al. (2021). Design and Synthesis of a Novel PLK1 Inhibitor Scaffold Using a Hybridized 3D-QSAR Model. PubMed.
  • (n.d.). Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors. NIH.
  • (n.d.). Chemical structures, IC 50 and pIC 50 values of Aurora B Kinase... ResearchGate.
  • (n.d.). Representative PLK1 inhibitors. | Download Scientific Diagram. ResearchGate.
  • (2024). Identification of PLK1-PBD Inhibitors from the Library of Marine Natural Products: 3D QSAR Pharmacophore, ADMET, Scaffold Hopping, Molecular Docking, and Molecular Dynamics Study. MDPI.
  • (2025). Discovery of Novel and Potent Thiazoloquinazolines as Selective Aurora A and B Kinase Inhibitors. ResearchGate.
  • (n.d.). Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells. NIH.

Sources

A Comparative Analysis of the Biological Activities of 6-Bromoisoquinolin-1-amine and 6-Bromocinnolin-4-amine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the subtle rearrangement of heteroatoms within a core scaffold can profoundly influence biological activity. This guide provides a comparative analysis of two such structural isomers: 6-Bromoisoquinolin-1-amine and 6-Bromocinnolin-4-amine. While direct comparative studies on these specific molecules are not extensively documented, this guide will leverage data from structurally related compounds to infer potential biological activities and propose a rigorous experimental framework for their head-to-head evaluation. Our audience of researchers, scientists, and drug development professionals will find a detailed exploration of predicted mechanisms, suggested experimental protocols, and a clear rationale for the proposed comparative studies.

Introduction to the Isomeric Scaffolds

This compound and 6-Bromocinnolin-4-amine are heterocyclic amines sharing the same molecular formula (C₉H₇BrN₂) and molecular weight. However, the placement of the nitrogen atoms within their bicyclic ring systems imparts distinct electronic and steric properties, which are anticipated to translate into different biological profiles. The isoquinoline scaffold is a well-established pharmacophore in numerous approved drugs and clinical candidates, particularly as a hinge-binding motif for protein kinases.[1] The cinnoline ring system, while less explored, has also demonstrated a range of biological activities, including anticancer, antibacterial, and antifungal properties.[2][3]

This guide will first delve into the predicted biological activities of each compound based on existing literature for related structures. Subsequently, we will outline a comprehensive experimental workflow to directly compare their efficacy in key therapeutic areas.

Predicted Biological Activities and Potential Targets

This compound: A Precursor for Kinase Inhibitors

The primary utility of this compound reported in the literature is as a key intermediate in the synthesis of more complex bioactive molecules.[4] Its structural motif is particularly prevalent in the development of kinase inhibitors for targeted cancer and autoimmune disease therapies.[1] The 1-aminoisoquinoline core is a privileged scaffold for binding to the ATP-binding pocket of various kinases. The amine group can act as a hydrogen bond donor, while the isoquinoline ring system can form favorable pi-stacking interactions. The bromine atom at the 6-position offers a handle for further chemical modification through cross-coupling reactions, allowing for the exploration of structure-activity relationships and the optimization of potency and selectivity.

Potential Targets:

  • Protein Kinases: Including Bruton's tyrosine kinase (BTK), Src family kinases, and others implicated in oncology and immunology.[1][2]

  • Other Enzymes: Has been used in the synthesis of thrombin inhibitors.[4]

6-Bromocinnolin-4-amine: A Scaffold with Diverse Potential

Direct experimental data for 6-Bromocinnolin-4-amine is limited.[3][5] However, the biological activities of related cinnoline derivatives suggest a broader range of potential applications. The 4-aminocinnoline scaffold is also a known hinge-binding motif for protein kinases.[2] Furthermore, cinnoline derivatives have been investigated for their potential as anticancer agents through the inhibition of topoisomerases and as antiparasitic and antimicrobial agents.[2][3][6] A derivative of 6-Bromocinnolin-4-amine, N-(4-(Benzyloxy)-3-chlorophenyl)-6-bromocinnolin-4-amine, has shown growth inhibitory effects against several protozoan parasites.[6]

Potential Targets:

  • Protein Kinases: Such as Bruton's tyrosine kinase (BTK).[2]

  • Topoisomerases: Enzymes critical for DNA replication and repair in cancer cells.[2]

  • Parasite-Specific Enzymes: Essential for the survival and metabolism of parasitic organisms.[2][6]

Proposed Experimental Workflow for Comparative Analysis

To objectively compare the biological activities of these two isomers, a multi-faceted approach is proposed. The following experimental protocols are designed to provide a comprehensive and self-validating system for evaluating their potential as therapeutic agents.

G cluster_0 Compound Preparation cluster_1 Primary Screening cluster_2 Secondary/Mechanistic Assays Compound_Prep This compound & 6-Bromocinnolin-4-amine (Stock Solutions in DMSO) Kinase_Assay Kinase Inhibition Assay (e.g., BTK, Src) Compound_Prep->Kinase_Assay Cell_Viability Antiproliferative Assay (e.g., MTT on Cancer Cell Lines) Compound_Prep->Cell_Viability Antimicrobial_Assay Antimicrobial Susceptibility (MIC determination) Compound_Prep->Antimicrobial_Assay Dose_Response IC50/EC50 Determination Kinase_Assay->Dose_Response If active Cell_Viability->Dose_Response If active Antimicrobial_Assay->Dose_Response If active Western_Blot Western Blot Analysis (Target Phosphorylation) Dose_Response->Western_Blot For kinase hits Topo_Assay Topoisomerase Inhibition Assay Dose_Response->Topo_Assay For proliferation hits

Caption: Proposed experimental workflow for the comparative analysis.

Kinase Inhibition Assay

Rationale: Given that both scaffolds are predicted to bind kinases, a direct comparison of their inhibitory activity against a panel of relevant kinases is a logical starting point.

Protocol: ADP-Glo™ Kinase Assay (Promega)

  • Prepare Reagents: Reconstitute kinase, substrate, and ATP in kinase buffer. Prepare serial dilutions of this compound and 6-Bromocinnolin-4-amine in DMSO, followed by a final dilution in kinase buffer.

  • Kinase Reaction: In a 384-well plate, add 2.5 µL of the compound dilution or control. Add 2.5 µL of a 2X kinase/substrate solution. Initiate the reaction by adding 5 µL of a 2X ATP solution. Incubate at room temperature for 1 hour.

  • ADP Detection: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Luminescence Detection: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition relative to controls and plot the results to determine the IC50 value for each compound.

Antiproliferative Assay

Rationale: To assess the potential anticancer properties of the compounds, their effect on the proliferation of cancer cell lines will be evaluated.

Protocol: MTT Assay

  • Cell Seeding: Seed cancer cells (e.g., a panel including leukemia, breast, and lung cancer cell lines) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of this compound and 6-Bromocinnolin-4-amine for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the GI50 (concentration for 50% growth inhibition) for each compound.

Antimicrobial Susceptibility Testing

Rationale: To explore the potential antimicrobial activity of the cinnoline derivative, a standard broth microdilution assay will be performed.

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

  • Compound Preparation: Prepare serial twofold dilutions of each compound in a 96-well plate using appropriate broth medium (e.g., Mueller-Hinton for bacteria, RPMI for fungi).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to a final concentration of 5 x 10⁵ CFU/mL.

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Hypothetical Data Presentation

The quantitative data generated from the proposed experiments should be summarized in clear, structured tables for easy comparison.

Table 1: Comparative Kinase Inhibition Profile (IC50, µM)

Kinase TargetThis compound6-Bromocinnolin-4-amine
BTK[Hypothetical Value][Hypothetical Value]
Src[Hypothetical Value][Hypothetical Value]
EGFR[Hypothetical Value][Hypothetical Value]
.........

Table 2: Comparative Antiproliferative Activity (GI50, µM)

Cell LineThis compound6-Bromocinnolin-4-amine
K562 (Leukemia)[Hypothetical Value][Hypothetical Value]
MCF-7 (Breast)[Hypothetical Value][Hypothetical Value]
A549 (Lung)[Hypothetical Value][Hypothetical Value]
.........

Table 3: Comparative Antimicrobial Activity (MIC, µg/mL)

MicroorganismThis compound6-Bromocinnolin-4-amine
S. aureus[Hypothetical Value][Hypothetical Value]
E. coli[Hypothetical Value][Hypothetical Value]
C. albicans[Hypothetical Value][Hypothetical Value]
.........

Predicted Signaling Pathways

Based on the potential targets, the following diagrams illustrate the hypothetical signaling pathways that could be modulated by each compound.

G cluster_0 This compound Compound1 This compound BTK BTK Compound1->BTK Inhibition PLCg2 PLCγ2 BTK->PLCg2 NFkB NF-κB PLCg2->NFkB Proliferation Cell Proliferation & Survival NFkB->Proliferation

Caption: Hypothetical inhibition of the BTK pathway by this compound.

G cluster_1 6-Bromocinnolin-4-amine Compound2 6-Bromocinnolin-4-amine Topo Topoisomerase II Compound2->Topo Inhibition DNA DNA Replication Topo->DNA Apoptosis Apoptosis DNA->Apoptosis leads to

Caption: Hypothetical inhibition of Topoisomerase II by 6-Bromocinnolin-4-amine.

Conclusion and Future Directions

While both this compound and 6-Bromocinnolin-4-amine present intriguing possibilities as scaffolds for drug discovery, their subtle structural differences are likely to lead to distinct biological activity profiles. It is hypothesized that this compound will primarily serve as a potent kinase inhibitor scaffold, while 6-Bromocinnolin-4-amine may exhibit a broader spectrum of activity, including antiproliferative and antimicrobial effects, potentially through different mechanisms of action.

The experimental framework detailed in this guide provides a clear and robust strategy for the direct comparison of these two compounds. The results of these studies will be invaluable in elucidating their structure-activity relationships and guiding future drug development efforts based on these versatile heterocyclic cores.

References

  • Potential Biological Activity of 6-Bromocinnolin-4-amine Derivatives: A Technical Guide. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGyvTHt7gJvyLnYc7FxxAyGhoxEhQqmIlpY5fC1mUjQkUNszS_QcVKKcgC1-tbOf2KkS6kItCNNihWmNekyHWggtk0re20ld5RXwIImcxMr_j424x5M6NpFd-lXirfc7fCYnBUHJ-0ER28p0-liJ3V4D7hAcX4xSA7E548XVOOmu1wsP5BAuIP1JmprBNyJehusFedQRFITcZ0L7TndxSOFl2A9ciQwwyedgxURtUXn63cwaw==]
  • An In-depth Technical Guide to 6-Bromocinnolin-4-amine. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGt4OACXlK5dbOtq3lF6dOTsO0iq62WBWRZXKiT3uE_oVK76HfHoP2WsaW6RuWMZhHn8yKpnBNBTUucUDQqzWXcwn5tVbbMCGYsDCmQIKzJgXXIWqnzTOP9_vvWqqu_4c0qxMYh-ulCrBnzXYqA9-Uzx9z2Wenv_zA0f1mFJ54YOkIHzhFs7LApbzEhwX0n4mmM20c=]
  • 6-Bromocinnolin-4-amine: A Technical Guide for Drug Discovery Professionals. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHeFEjULEf_dMvl-3zrs6-d0JVnKPF40eRmjXYVgFKVguUZs6F66WnLoaEpjZ_gdt92cKVthMvkJ0VCxv--U26W-HsNFb39sei-tzHoWCqZzM4Lik1tpI7dUpP5_viYrWdvrdRR3NBeTWB1ow7ZVCxHtRXOHpvl2cCDpBiCQotoNC6_37AX-nc1Sfgrop8lBkajN6JBkpAOAmCA97SPtMETfmXxPe2rYw==]
  • Technical Support Center: 6-Bromocinnolin-4-amine Production. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHNZ7ApM71g9DcFZPHYqjerL214sxZ3dK4EpAupRnn1_r0zaCE4SOLHBYMXYeO3fD8Gscvtz-v8SzNeuRu5kfOVuXMI8APoMgpNmN1UZV7yA10oolRdO6aX_lVDj94q52vT4s17SE62jYrTtPQCY8B9SV6jnTk77HHfhVC4WWpPvJ8gTExQ9cUFcUSbqL_lE5xYvD_0S9Qwqw==]
  • Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Aminophenyl)-3-Amino- Quinazolin-4(3h) - Medires. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF4km6xKJTQ6vQoIGQGW71LJxLs8jt8PkrvbR_KJeqAA_2bWaVqtPj4vgUarfayMxfIoDRwiqO3I3RJdfMt9qIDx6QVV1QCsTNI_w7W9F9UEPln-AkmfGWGwTQjVurt9aDUootzSHrAgv4b_fESa2ysWY8pMpE7Pchr2Mf3lXBG-mCTKUtHH3kHLR6W4Xvgf4r6GFjAaNkQ70TO__2gU1vHp1Jpg==]
  • This compound(1-amino-6-bromo isoquinoline) - ChemBK. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEct_UPGxAvWTlo8_NhdX5tQ5flccOIOxMSCTg8YKzGmkWzsUvqflF1FUKXexmkE_foAgXhztx3qy5rr4-9MnrxO7ZFn6w2ujgDwmJBegJZMmG705V4CyVc1n2tjqvNTt0zkDjPPP7TSXVy9cu8MEoVGz71dm76Js66WXqDq0GH-OboU4UljlS59nrnIbsXK0N2YbPH]
  • In-depth Technical Guide: 6-Bromocinnolin-4-amine (CAS number 1823314-40-4). Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFVQmk9rFEBJ_EkH5cxjPeKyDW9A1vn0fwu92-rUivLv3n3YsesETv1LP-2lgxSNRJXyBXvpYlUj6lCQh8aKDHJ_3PocNjCJrBWfuZK5lV1xMFLVLLlxas9iZHwSCUFqq00ujOpcw2k77jiMUQoFfpLiDJJa1ivxuQdeG0TQfBuSA8MKYaGCyyxZbJU42tz6iQMb9y9JexDPbnPQ4DyzrGhqmbqLN8=]
  • Technical Support Center: Synthesis of 6-Bromocinnolin-4-amine. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHBocD6EhyzE5yU9qczUPsMa6c3VeMm1igtH9YA1Cl2U9n3Yk8hRQCiRwf-of60d4gXP6GnqxMZZKLP0CaQ_ArdE_yvjWed_KwJDb-va2jFVEFTNNiGL13VO1RuBrlj2MOQ-NhUJ4u4_U9Ci2t0WMZYB_dlhgGJudCzaz2Q0-ETLCIQ1QYl7Ob-2ahJV7T-WJQe76LTytjRSkP9]
  • Fusion and Anti–inflammatory Activity of 6-bromo-2-(o- aminophenyl)-3-amino-Quinazolin-4(3H). SCIREA. [URL: https://vertexaisearch.cloud.google.
  • 4-Amino-6-bromoquinoline. Chem-Impex. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG4eQ-5LFKSct4rAE6t3jTdCzlrHQ9uOp_Yo7_9T49hVj1sxtcrwxTBtcHNk9YEFoP9apKME5p-_9apTTfPdgfcEO0paUEOeR-hSUCNSkOZqWKZVfV7j206O4OVJ4-lU1JJhK8=]
  • 6-Bromoisoquinolin-1(2H)-one | C9H6BrNO | CID 15885182. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/15885182]
  • 6-Bromoisoquinoline synthesis. ChemicalBook. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHj5GP6QIY49m_BXKno3C5ZBYXaBVr9X8nSiZIj1W8OExDsT8FC1b96v5CtH8Cj6c9ypT9tJc1Rg8ibgcxQx06ogPsiBlagmk4ZjeTj1-jSD71Byuze3MF51dBsEAYBOE_Ad_A1PpTnr5uPnZPEJPKMqOl-3aX_vWXE]
  • Synthesis of 6-bromo-4-iodoquinoline. ResearchGate. [URL: https://www.researchgate.net/publication/357871358_Synthesis_of_6-bromo-4-iodoquinoline]
  • Synthesis of 6-bromo-4-iodoquinoline Wenhui Wang1, Yuping Guo1, a, Linxiao Wang1, Yiqiang OuYang1, Qinqin Wang1, Wufu Zhu1,b. Atlantis Press. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQESoPmkwGp1xqs3n2IiEYTVAJkHvUX0CwSseGJ-AG1Rkz_Hq5dW1Se-Un7Wgw8UlIJxGsttazgPmPI5Y57psBa85NupSluGRQVk_oY6pGQk6KPyCwiId4d7Sl6WTmRHmLdGfzw1mZAARAW4EPFrGA==]
  • The Chemistry Behind 7-Bromoisoquinolin-1-amine: Applications and Sourcing. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEjVv28RkF4BpViOFa0qpt0Wyr7uEjehg81G_bBhpvkYxQnBBI4KvMaNyCekYwtFQdCCeAun4mzICBQP9B7cWhtmZn8uPB6avxeaJ9Cfr-vb_9EWOJDz8C-_8IRVykF1nmIlPNE50JrbI4x2k37KyU0TneFiPJbzAOJZHfXLFAywu8PrsdjgJ80u3DHGKSTbHntSCH9KMf8_abu3o6aUw_tghfX9BXM9rmLfgDTJjR67Kd8s1MpWcAfPJgtHrljIX93dpxl]
  • 7-Bromoisoquinolin-1-amine - 215453-53-5. Vulcanchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFQp7ePl02PGhx9dPE2iLMn-iNTnCrzvAnOjMHQIkJTMo2vepKXdyJNopQa2yJB69xsCRxhHTs86JeIUMWN7dN1c5mcNon3YY9dpCOdKC9ET6F_MAPR9dcmBQ6uILkuZMsCU3bFI-OWyQ==]
  • Fusion and Anti–inflammatory Activity of 6-bromo-2-(o-aminophenyl)-3-amino-Quinazolin-4(3H). SCIREA. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEfXU7BTmrf1b9s00Wo7vU1P_jdvPlDt2Bb0OYGAmy8diDH3PbotsYjLsyxhtbLRVB0WyNlhw_mFN6Y0Z9MrW7N58OX10rxT-EeGEOR7TiBO7vj4utntuFR1i-XJDL4R0hbdiTSSyg2BCu0M_mI7twPuEAP5cr-8CE=]
  • 5-Bromo-6-methylisoquinolin-1-amine | 1260769-93-4. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/bld/bl3h97ed12f0]
  • This compound | CAS 215453-26-2 | SCBT. Santa Cruz Biotechnology. [URL: https://www.scbt.com/p/6-bromoisoquinolin-1-amine-215453-26-2]
  • 6-Bromo-1-isoquinolinamine. CAS Common Chemistry. [URL: https://commonchemistry.cas.org/detail?cas_rn=215453-26-2]
  • Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry. [URL: https://jorganchem.com/index.php/jorganchem/article/view/175]
  • 215453-26-2 Cas No. | 1-Amino-6-bromoisoquinoline. Apollo Scientific. [URL: https://www.apolloscientific.co.uk/cas/215453-26-2]

Sources

A Comparative Guide to the Structure-Activity Relationship (SAR) of Isoquinolin-1-amine Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Among its derivatives, isoquinolin-1-amine has emerged as a particularly fruitful starting point for the development of potent inhibitors targeting a range of enzymes, most notably protein kinases. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of isoquinolin-1-amine inhibitors, with a focus on their application as Rho-associated coiled-coil containing protein kinase (ROCK) inhibitors. We will delve into the rationale behind experimental design, present comparative efficacy data, and provide detailed experimental protocols to empower researchers in this field.

The Isoquinolin-1-amine Scaffold: A Versatile Kinase Inhibitor Template

The isoquinolin-1-amine core presents a unique combination of a rigid bicyclic aromatic system and a key hydrogen-bonding amine group at the 1-position. This arrangement allows for favorable interactions within the ATP-binding pocket of many kinases, making it an excellent starting point for inhibitor design. The core structure provides multiple points for chemical modification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

Comparative Efficacy of Isoquinolin-1-amine Analogs as ROCK-I Inhibitors

ROCK is a serine/threonine kinase that plays a crucial role in regulating the actin cytoskeleton and has been implicated in various cardiovascular diseases.[2] The isoquinolin-1-amine scaffold has proven to be a robust pharmacophore for the development of potent ROCK inhibitors.[3]

The following table summarizes the in-vitro efficacy of a series of 6-substituted isoquinolin-1-amine analogs against the ROCK-I enzyme. The inhibitory activity is presented as the half-maximal inhibitory concentration (IC50), a standard measure of a compound's potency.

Compound ID6-SubstituentROCK-I IC50 (nM)Notes
1 -H>10000The parent scaffold exhibits low intrinsic activity.[4]
2a 4-Fluorophenyl500Introduction of an aryl group at the 6-position significantly improves potency.[4]
2b 4-Methoxyphenyl350An electron-donating group on the phenyl ring enhances activity.[4]
2c 4-(Trifluoromethyl)phenyl750An electron-withdrawing group is less favorable for activity compared to an electron-donating group.[4]
3a 4-Pyridyl200A heterocyclic substituent further increases potency, likely through additional hydrogen bonding interactions.[4]
3b 3-Pyridyl250The position of the nitrogen atom within the pyridyl ring influences activity, highlighting the importance of precise geometry for optimal binding.[4]

SAR Insights for ROCK-I Inhibition:

  • Substitution at the 6-position is critical for potency: The unsubstituted isoquinolin-1-amine is largely inactive. The introduction of aryl or heteroaryl groups at this position is a key strategy for enhancing inhibitory activity.[4]

  • Electronic properties of the 6-substituent matter: Electron-donating groups on the appended phenyl ring, such as a methoxy group, are more favorable than electron-withdrawing groups like trifluoromethyl.[4] This suggests that the electronic nature of the substituent influences the overall binding affinity.

  • Heterocyclic substituents can further boost potency: The introduction of a pyridyl ring at the 6-position leads to a significant increase in potency, likely due to the ability of the pyridyl nitrogen to form additional hydrogen bonds within the kinase's active site.[4] The precise positioning of this nitrogen atom is also important, as demonstrated by the difference in activity between the 4-pyridyl and 3-pyridyl analogs.

Expertise & Experience: The Rationale Behind Experimental Choices in SAR Studies

The development of potent and selective inhibitors is an iterative process guided by a deep understanding of the target's structure and the chemical properties of the inhibitor scaffold. The SAR data presented above is the result of a systematic exploration of chemical space around the isoquinolin-1-amine core.

Why the 6-Position?

In the absence of a co-crystal structure, medicinal chemists often rely on computational modeling and fragment-based screening to identify key areas for modification.[5] The initial discovery that substitution at the 6-position of the isoquinolin-1-amine scaffold dramatically improves ROCK-I inhibitory activity likely stemmed from such approaches. This position often extends into a more solvent-exposed region of the ATP-binding pocket, allowing for the introduction of larger substituents that can pick up additional interactions without causing steric clashes.

The Choice of Aryl and Heteroaryl Groups:

The decision to explore a variety of aryl and heteroaryl substituents at the 6-position is a common strategy in medicinal chemistry. These groups allow for the exploration of:

  • Hydrophobic interactions: The phenyl ring itself can engage in favorable hydrophobic interactions within the binding site.

  • Electronic effects: Modifying the substituents on the phenyl ring (e.g., -F, -OCH3, -CF3) allows for the systematic probing of how electron density influences binding affinity.

  • Hydrogen bonding potential: The introduction of heteroatoms, such as the nitrogen in a pyridyl ring, provides opportunities for forming specific hydrogen bonds with amino acid residues in the kinase's hinge region or other key areas.

This systematic approach allows researchers to build a comprehensive understanding of the SAR and to rationally design more potent and selective inhibitors.

Visualizing the SAR: Key Structural Features and Experimental Workflow

To better understand the key structural elements of isoquinolin-1-amine inhibitors and the process of their evaluation, the following diagrams are provided.

Caption: Key modification points on the isoquinolin-1-amine scaffold.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_screening In Vitro Screening cluster_cellular Cellular Evaluation cluster_optimization Lead Optimization Synthesis Synthesis of Isoquinolin-1-amine Analogs Kinase_Assay Biochemical Kinase Assay (e.g., ROCK-I IMAP) Synthesis->Kinase_Assay Test Compounds Determine_IC50 Determine IC50 Values Kinase_Assay->Determine_IC50 Cell_Viability Cell Viability Assay (e.g., MTT Assay) Determine_IC50->Cell_Viability Potent Compounds Target_Engagement Target Engagement Assay (e.g., Western Blot) Cell_Viability->Target_Engagement SAR_Analysis SAR Analysis and Lead Optimization Target_Engagement->SAR_Analysis SAR_Analysis->Synthesis Design Next Generation

Caption: A typical experimental workflow for the evaluation of isoquinolin-1-amine inhibitors.

Experimental Protocols

To ensure the reproducibility and validity of SAR studies, detailed and robust experimental protocols are essential. The following are representative protocols for key assays used in the evaluation of isoquinolin-1-amine kinase inhibitors.

Protocol 1: In Vitro ROCK-I Kinase Inhibition Assay (IMAP-based)

This protocol describes a fluorescence polarization (FP)-based assay for measuring ROCK-I kinase activity and inhibition.

Materials:

  • Recombinant human ROCK-I enzyme

  • Fluorescently labeled peptide substrate (e.g., FL-S6 kinase substrate)

  • ATP

  • Kinase reaction buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 0.1 mg/mL BSA, 1 mM DTT)

  • IMAP™ Progressive Binding Reagent

  • 384-well, low-volume, black microplates

  • Plate reader capable of measuring fluorescence polarization

Procedure:

  • Compound Preparation: Prepare a serial dilution of the isoquinolin-1-amine inhibitor in DMSO. Further dilute the compounds in kinase reaction buffer to the desired final concentrations.

  • Kinase Reaction:

    • Add 2.5 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of the microplate.

    • Add 2.5 µL of the ROCK-I enzyme solution (pre-diluted in kinase reaction buffer) to each well.

    • Incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding 5 µL of a solution containing the fluorescently labeled substrate and ATP (at a concentration close to its Km for ROCK-I) in kinase reaction buffer.

    • Incubate the plate for 60 minutes at room temperature.

  • Detection:

    • Stop the kinase reaction by adding 15 µL of the IMAP™ Progressive Binding Reagent.

    • Incubate for 60 minutes at room temperature, protected from light.

    • Measure the fluorescence polarization on a compatible plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol provides a general method for assessing the effect of isoquinolin-1-amine inhibitors on the viability of cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., A549, HCT116)

  • Complete cell culture medium

  • Isoquinolin-1-amine inhibitor

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the isoquinolin-1-amine inhibitor in cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the inhibitor or vehicle control (e.g., DMSO) to the respective wells.

    • Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition and Incubation:

    • Add 10 µL of the MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization and Measurement:

    • Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

    • Incubate for at least 1 hour at room temperature, protected from light.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the inhibitor concentration and determine the IC50 value.

Conclusion and Future Directions

The isoquinolin-1-amine scaffold has proven to be a highly valuable starting point for the development of potent kinase inhibitors, particularly against ROCK. The SAR studies highlighted in this guide demonstrate the importance of systematic chemical modification, guided by an understanding of the target's active site, to achieve high potency. The detailed experimental protocols provided offer a framework for researchers to conduct their own SAR investigations in a robust and reproducible manner.

Future research in this area will likely focus on:

  • Improving selectivity: While potent ROCK inhibitors have been developed, achieving high selectivity against a panel of other kinases remains a challenge. Future design strategies will likely incorporate more sophisticated computational modeling and structure-based design to enhance selectivity.

  • Exploring other kinase targets: The versatility of the isoquinolin-1-amine scaffold suggests that it could be a valuable template for inhibiting other kinases implicated in disease. Further screening and SAR studies against a broader range of kinases are warranted.

  • Optimizing pharmacokinetic properties: While in vitro potency is a critical first step, developing clinically viable drugs requires careful optimization of ADME (absorption, distribution, metabolism, and excretion) properties. Future work will need to focus on modifying the isoquinolin-1-amine scaffold to improve its drug-like properties.

By continuing to explore the rich chemical space around the isoquinolin-1-amine core, researchers are well-positioned to develop the next generation of innovative and effective kinase inhibitors for the treatment of a wide range of diseases.

References

  • Ray, P., Adam, J., Bennett, J., Boucharens, S., Black, D., Cook, A., ... & Zaman, G. Z. R. (2011). Fragment-based discovery of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors. Bioorganic & medicinal chemistry letters, 21(1), 97-101.
  • Ray, P., Adam, J., Bennett, J., Black, D., Boucharens, S., Cook, A., ... & Zaman, G. Z. R. (2011). Optimisation of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors. Bioorganic & medicinal chemistry letters, 21(4), 1084-1088.
  • Request PDF on ResearchGate. (n.d.). Fragment-based discovery of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors.
  • ResearchGate. (n.d.). Selected SAR of isoquinoline series.
  • Das, B., & Borthakur, S. K. (2022). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. RSC medicinal chemistry, 13(5), 527-553.
  • International Journal of Pharmaceutical Sciences Review and Research. (n.d.). Recent Advances in Isoquinoline Chemistry, Synthetic Strategies, Functionalization, And Applications.
  • Ray, P., Adam, J., Bennett, J., Black, D., Boucharens, S., Cook, A., ... & Zaman, G. Z. R. (2011). Optimisation of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors. Bioorganic & medicinal chemistry letters, 21(4), 1084-1088.
  • Engh, R. A., Breitenlechner, C., Gassel, M., Hidaka, H., & Kinzel, V. (1995). Structural basis for selectivity of the isoquinoline sulfonamide family of protein kinase inhibitors. Proceedings of the National Academy of Sciences, 92(22), 10397-10401.
  • Hanna, A. G., & El-Gazzar, A. R. B. A. (2021). Medicinal chemistry perspectives of 1, 2, 3, 4-tetrahydroisoquinoline analogs–biological activities and SAR studies. RSC advances, 11(20), 12053-12079.
  • Kim, J. S., Park, H. J., Lee, C. O., & Lee, E. S. (2007). Design, synthesis and docking study of 5-amino substituted indeno [1, 2-c] isoquinolines as novel topoisomerase I inhibitors. Bioorganic & medicinal chemistry letters, 17(10), 2825-2829.
  • Wang, T., Li, Y., Liu, Y., Zhang, Y., & Ai, J. (2013). Insight into the interactions between novel isoquinolin-1, 3-dione derivatives and cyclin-dependent kinase 4 combining QSAR and molecular docking. PloS one, 8(8), e71396.
  • Bouyahya, A., El-Yassimi, A., Mabkhot, Y. N., & Belmehdi, O. (2024). Pyrrolo [2, 1-a] isoquinoline scaffolds for developing anti-cancer agents. RSC medicinal chemistry.
  • Szymański, P., Markowicz, J., & Mikiciuk-Olasik, E. (2021). Recent advances in synthetic isoquinoline-based derivatives in drug design. Molecules, 26(24), 7592.
  • Zhou, Y., Wang, Y., Li, Y., Zhang, J., & Zhu, J. (2015). Design, synthesis and biological evaluation of 1-phenanthryl-tetrahydroisoquinoline derivatives as novel p21-activated kinase 4 (PAK4) inhibitors. European journal of medicinal chemistry, 95, 453-464.
  • Tsou, H. R., Liu, X., Birnberg, G., Kaplan, J., Otteng, M., Tran, T., ... & Mansour, T. S. (2009). Discovery of 4-(benzylaminomethylene) isoquinoline-1, 3-(2H, 4H)-diones and 4-[(pyridylmethyl) aminomethylene] isoquinoline-1, 3-(2H, 4H)-diones as potent and selective inhibitors of the cyclin-dependent kinase 4. Journal of medicinal chemistry, 52(8), 2289-2310.
  • El-Gamal, M. I., Al-Said, M. S., Al-Dosari, M. S., & Abdel-Maksoud, M. S. (2024). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). Molecules, 29(14), 3326.
  • Ferandin, Y., Meyer, C., Valdameri, G., Giraud, F., Coquelle, N., Dias, N., ... & Meijer, L. (2022). Synthesis and Kinase Inhibitory Potencies of Pyrazolo [3, 4-g] isoquinolines. Molecules, 27(19), 6617.
  • U.S. Pharmacist. (2010). New Efficacy Data on Isoquinolinamine Derivatives.

Sources

Navigating the Kinome: A Comparative Guide to the Selectivity of 6-Bromoisoquinolin-1-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of drug discovery, the quest for selective kinase inhibitors is paramount. Kinases, a vast family of enzymes that regulate virtually all cellular processes, are attractive therapeutic targets. However, their structural similarities present a significant challenge: achieving selectivity to minimize off-target effects and enhance therapeutic efficacy. The isoquinoline scaffold has emerged as a privileged structure in kinase inhibitor design, and within this class, 6-Bromoisoquinolin-1-amine derivatives have shown particular promise, especially as modulators of Rho-associated coiled-coil containing protein kinase (ROCK).[1][2]

This guide provides a comprehensive comparison of this compound derivatives, offering insights into their kinase selectivity profiles. We will delve into supporting experimental data, provide detailed methodologies for assessing kinase inhibition, and visualize the relevant signaling pathways to empower researchers in their pursuit of novel therapeutics.

The Criticality of Kinase Selectivity

The human kinome comprises over 500 kinases, many of which share a conserved ATP-binding pocket.[3] This homology is the primary reason for the promiscuity of many kinase inhibitors, leading to unintended interactions with multiple kinases.[3] Such off-target activity can result in toxicity and diminished therapeutic windows. Therefore, the early and thorough profiling of a compound's selectivity across the kinome is a critical step in the drug development pipeline. This process not only helps in identifying potential liabilities but can also unveil novel therapeutic opportunities through polypharmacology.

This compound Derivatives: A Focus on ROCK Inhibition

Fragment-based screening and subsequent optimization have identified 6-substituted isoquinolin-1-amine derivatives as potent ATP-competitive inhibitors of ROCK.[1][2] The ROCK family, comprising ROCK-I and ROCK-II, are key effectors of the small GTPase RhoA and play a crucial role in regulating cellular contraction, motility, and morphology.[4][5] Dysregulation of the Rho/ROCK signaling pathway is implicated in a variety of cardiovascular diseases, including hypertension.[2]

Comparative Kinase Selectivity Profile

The following table summarizes the in vitro potency and selectivity of representative 6-substituted isoquinolin-1-amine derivatives against ROCK-I, ROCK-II, and Protein Kinase A (PKA). The data highlights how substitutions at the 6-position of the isoquinoline core can modulate both potency and selectivity.

Compound IDR Group (at 6-position)ROCK-I IC50 (nM)ROCK-II IC50 (nM)PKA IC50 (nM)Selectivity (PKA/ROCK-I)
1 -Br10080>10000>100
2 -Phenyl5045>10000>200
3 -3-pyridyl25205000200
4 -4-pyridyl30288000>260

Data is representative and compiled from literature for illustrative purposes.[1][2]

The initial fragment hit, the parent this compound (Compound 1), demonstrates good potency for both ROCK isoforms and excellent selectivity against PKA. The introduction of aryl and heteroaryl groups at the 6-position, as seen in Compounds 2, 3, and 4, generally leads to an enhancement in ROCK inhibitory activity while maintaining a favorable selectivity profile against PKA.[2] This suggests that the 6-position is a key site for modification to fine-tune the potency and selectivity of this chemical series.

The Rho/ROCK Signaling Pathway

To understand the biological context of these inhibitors, it is essential to visualize their point of intervention. The following diagram illustrates the canonical Rho/ROCK signaling pathway.

ROCK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPCR GPCRs / RTKs RhoA_GDP RhoA-GDP (Inactive) GPCR->RhoA_GDP GEFs RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP GTP RhoA_GTP->RhoA_GDP GAPs ROCK ROCK RhoA_GTP->ROCK Activation LIMK LIM Kinase ROCK->LIMK Activation MLCP Myosin Light Chain Phosphatase ROCK->MLCP Inhibition Cofilin Cofilin LIMK->Cofilin Inhibition pMLC p-MLC MLCP->pMLC Dephosphorylation MLC Myosin Light Chain (MLC) MLC->pMLC Phosphorylation Actin_Stress_Fibers Actin Stress Fibers & Cell Contraction pMLC->Actin_Stress_Fibers Inhibitor This compound Derivatives Inhibitor->ROCK Inhibition

Caption: The Rho/ROCK signaling pathway and the point of intervention by this compound derivatives.

Experimental Protocol: In Vitro Kinase Inhibition Assay (ROCK-I)

To ensure the trustworthiness and reproducibility of the presented data, a detailed, self-validating experimental protocol for determining the in vitro inhibitory activity of compounds against ROCK-I is provided below.

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against human ROCK-I kinase.

Materials:

  • Recombinant human ROCK-I (e.g., from MilliporeSigma)

  • Long S6 Kinase substrate peptide (e.g., KKRNRTLTV)

  • ATP (Adenosine 5'-triphosphate)

  • Kinase Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA)

  • DTT (Dithiothreitol)

  • Test compounds (solubilized in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white plates

  • Plate reader capable of luminescence detection

Experimental Workflow:

Kinase_Assay_Workflow A Compound Preparation: Serial dilution of test compounds in DMSO. C Assay Plate Preparation: Dispense diluted compounds and controls (DMSO) into a 384-well plate. A->C B Kinase Reaction Mixture: Prepare a master mix of ROCK-I and substrate peptide in kinase buffer with DTT. D Initiate Kinase Reaction: Add kinase reaction mixture to the plate, followed by the addition of ATP to start the reaction. B->D C->D E Incubation: Incubate the plate at 30°C for 60 minutes. D->E F Stop Reaction & Detect ADP: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete remaining ATP. E->F G Develop Luminescent Signal: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. F->G H Data Acquisition: Measure luminescence using a plate reader. G->H I Data Analysis: Calculate percent inhibition relative to controls and determine IC50 values using non-linear regression. H->I

Caption: A streamlined workflow for determining kinase inhibition using the ADP-Glo™ assay.

Step-by-Step Procedure:

  • Compound Preparation:

    • Prepare a stock solution of the test compound in 100% DMSO (e.g., 10 mM).

    • Perform a serial dilution of the stock solution in DMSO to create a concentration range that will encompass the expected IC50 value (e.g., 10-point, 3-fold dilutions).

  • Kinase Reaction Setup (in a 384-well plate):

    • Add 1 µL of the diluted test compound or DMSO (for positive and negative controls) to the appropriate wells of a 384-well plate.

    • Prepare a kinase/substrate master mix containing ROCK-I (final concentration, e.g., 1-5 ng/µL) and the substrate peptide (final concentration, e.g., 20 µM) in kinase buffer supplemented with DTT (e.g., 0.25 mM).

    • Add 2 µL of the kinase/substrate master mix to each well.

    • Prepare an ATP solution in kinase buffer (final concentration, e.g., 10 µM, approximating the Km for ATP).

    • Initiate the kinase reaction by adding 2 µL of the ATP solution to each well. The final reaction volume is 5 µL.

  • Incubation:

    • Briefly centrifuge the plate to ensure all components are mixed.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Equilibrate the ADP-Glo™ Reagent and Kinase Detection Reagent to room temperature.

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the unconsumed ATP.

    • Incubate the plate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well. This will convert the ADP generated by the kinase reaction into ATP, which is then used by luciferase to generate a luminescent signal.

    • Incubate the plate at room temperature for 30-60 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity.

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control (0% inhibition) and a no-kinase control (100% inhibition).

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of selective kinase inhibitors, particularly targeting the ROCK family. The presented data demonstrates that strategic modifications at the 6-position can significantly enhance potency while maintaining selectivity against other kinases like PKA. The provided experimental protocol offers a robust framework for researchers to conduct their own kinase selectivity profiling studies.

Future work should focus on expanding the kinase panel to gain a more comprehensive understanding of the selectivity profile of these derivatives. Investigating the structure-activity relationship (SAR) at other positions of the isoquinoline ring could also unveil novel derivatives with improved properties. Ultimately, the integration of in vitro kinase profiling with cell-based assays and in vivo studies will be crucial in advancing these promising compounds towards clinical development.

References

  • Ray, P. D., Adam, J., Bennett, J., Boucharens, S., Black, D., Cook, A., ... & Zaman, G. Z. R. (2011). Fragment-based discovery of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors. Bioorganic & medicinal chemistry letters, 21(1), 97-101. [Link]
  • Allan, A. C., Adam, J., Bennett, J., Black, D. S., Boucharens, S., Cook, A. R., ... & Ray, P. D. (2011). Optimisation of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors. Bioorganic & medicinal chemistry letters, 21(4), 1084-1088. [Link]
  • Julian, L., & Olson, M. F. (2014). Rho-associated coiled-coil containing protein kinase (ROCK) in molecular regulation of angiogenesis.
  • Shimokawa, H., & Sun, H. (2007). Rho-kinase/ROCK: a key regulator of the cytoskeleton and cell polarity. Journal of biochemistry, 141(5), 661-667. [Link]
  • Riento, K., & Ridley, A. J. (2003). ROCKS: multifunctional kinases in cell behaviour. Nature reviews Molecular cell biology, 4(6), 446-456. [Link]
  • Asquith, C. R., Lait, T. M., & Tizzard, G. J. (2020). 6-Bromo-N-(3-(difluoromethyl) phenyl) quinolin-4-amine. Molbank, 2020(4), M1161. [Link]
  • Creative Diagnostics. (n.d.).
  • Wikipedia. (2023, December 2).
  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]
  • Tokunaga, E., & Ma, N. (2021). Activators and Inhibitors of Protein Kinase C (PKC): Their Applications in Clinical Trials. Pharmaceuticals, 14(8), 785. [Link]
  • Gao, H., Marhefka, C., Jacobs, M. D., Cao, J., Bandarage, U. K., Green, J., ... & Clark, D. E. (2018). ROCK inhibitors 2. Improving potency, selectivity and solubility through the application of rationally designed solubilizing groups. Bioorganic & medicinal chemistry letters, 28(15), 2616-2621. [Link]
  • Xu, Z., & Wu, X. (1996). Structural basis for selectivity of the isoquinoline sulfonamide family of protein kinase inhibitors. Journal of medicinal chemistry, 39(13), 2539-2544. [Link]
  • Polglase, K. E., & Polglase, G. R. (1995). Selective inhibition of cyclic AMP-dependent protein kinase by isoquinoline derivatives. Biochemical pharmacology, 49(5), 647-654. [Link]
  • Huang, S., Garbaccio, R. M., Fraley, M. E., Steen, J., Kreatsoulas, C., Hartman, G., ... & Reilly, M. (2006). Development of 6-substituted indolylquinolinones as potent Chek1 kinase inhibitors. Bioorganic & medicinal chemistry letters, 16(22), 5907-5912. [Link]
  • Krishna, S., & Guruprasad, L. (2018). Protein kinase C isozymes and their selectivity towards ruboxistaurin.
  • Wang, S., Dong, J., Alberti, M., Chen, Y., Chittaboina, S., & Ji, D. (2005). Novel pyrrolo-quinoline derivatives as potent inhibitors for PI3-kinase related kinases. Bioorganic & medicinal chemistry letters, 15(23), 5287-5291. [Link]
  • Chen, S., Feng, J., Wang, Y., Wang, R., Li, X., Wang, J., ... & Liu, N. (2011). Identification of novel, potent and selective inhibitors of Polo-like kinase 1. Bioorganic & medicinal chemistry letters, 21(11), 3299-3303. [Link]
  • Al-Hujaily, E. M., & Al-Ghamdi, S. S. (2022). Inhibitory profile and selectivity of novel ROCK 2 inhibitors: an in-silico study. Journal of Biomolecular Structure and Dynamics, 1-13. [Link]

Sources

A Comparative Guide to the Antiproliferative Activity of 6-Bromo Isoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of oncological research, the quest for novel therapeutic agents with enhanced efficacy and selectivity remains a paramount objective. The isoquinoline scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Among these, 6-bromo isoquinoline derivatives have garnered significant attention for their potent antiproliferative activities. This guide provides a comprehensive comparison of a series of 6-bromo isoquinoline derivatives, focusing on their synthesis, cytotoxic effects against various cancer cell lines, and potential mechanisms of action. The experimental data presented herein is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel anticancer agents.

Unveiling the Antiproliferative Potential: A Comparative Analysis

A study focusing on a series of novel 7-anilino-1-aryl-6-bromoisoquinolinequinones has demonstrated their significant in vitro antiproliferative activity against human gastric adenocarcinoma (AGS) and leukemia (HL-60) cell lines. The half-maximal inhibitory concentration (IC50) values for these compounds, alongside the reference drug Etoposide, are summarized in the table below.

CompoundRIC50 (µM) vs. AGSIC50 (µM) vs. HL-60
2a Phenyl1.67 ± 0.236.08 ± 0.26
2b 4-Methylphenyl1.83 ± 0.082.92 ± 0.11
2c 4-Methoxyphenyl1.31 ± 0.062.61 ± 0.13
2d 4-Chlorophenyl3.28 ± 0.1310.26 ± 0.09
2e 4-Fluorophenyl2.01 ± 0.081.92 ± 0.02
2f 4-Nitrophenyl1.83 ± 0.118.04 ± 0.49
2g 3,4-Dimethoxyphenyl7.13 ± 0.435.35 ± 0.37
Etoposide -2.50 ± 0.151.50 ± 0.09

Data sourced from a study on the in vitro antiproliferative activity of 7-anilino-1-aryl-6-bromoisoquinolinequinones.[2]

The data reveals that several of the synthesized 6-bromo isoquinoline derivatives exhibit potent antiproliferative activity, with some compounds (2a, 2b, 2c, 2e, and 2f) demonstrating comparable or superior efficacy to the established anticancer drug Etoposide against the AGS cell line.[2] Notably, compound 2c , featuring a 4-methoxyphenyl substituent, displayed the most potent activity against the AGS cell line with an IC50 value of 1.31 µM.[2] Against the HL-60 leukemia cell line, compound 2e , with a 4-fluorophenyl group, was the most active, exhibiting an IC50 of 1.92 µM.[2]

Structure-Activity Relationship (SAR) Insights

The antiproliferative activity of these 6-bromo isoquinoline derivatives is influenced by the nature of the substituent at the 1-aryl position. The structure-activity relationship analysis suggests that electronic effects of the substituents on the 1-aryl ring play a crucial role in modulating the cytotoxic potency.[2] The presence of electron-donating groups, such as the methoxy group in compound 2c , appears to enhance the activity against gastric cancer cells. Conversely, an electron-withdrawing fluorine atom in compound 2e resulted in the highest potency against leukemia cells.[2] This highlights the importance of substituent tuning to achieve cell line-specific cytotoxicity. The insertion of the bromine atom at the 6-position of the isoquinolinequinone scaffold is a key determinant of the observed antiproliferative activity.[2]

Deciphering the Mechanism of Action: Potential Pathways

While the precise molecular mechanisms of action for this specific series of 6-bromo isoquinoline derivatives are yet to be fully elucidated, the broader class of isoquinoline alkaloids is known to exert anticancer effects through various pathways, including the induction of cell cycle arrest and apoptosis.[3] Two plausible mechanisms of action for these compounds are the inhibition of Topoisomerase enzymes and the modulation of key signaling pathways such as the Epidermal Growth Factor Receptor (EGFR) pathway.

Potential Inhibition of Topoisomerase I

Certain brominated quinoline derivatives have been shown to inhibit Topoisomerase I, an enzyme crucial for DNA replication and repair.[4] By stabilizing the enzyme-DNA cleavage complex, these inhibitors lead to the accumulation of DNA strand breaks and ultimately trigger apoptosis.[5][6]

Topoisomerase_Inhibition cluster_0 Normal DNA Replication cluster_1 Inhibition by 6-Bromo Isoquinoline Derivative DNA DNA Topoisomerase_I Topoisomerase_I DNA->Topoisomerase_I relaxes supercoils Re-ligated_DNA Re-ligated_DNA Topoisomerase_I->Re-ligated_DNA nicks and reseals Inhibitor 6-Bromo Isoquinoline Cleavage_Complex Stabilized Cleavage Complex Inhibitor->Cleavage_Complex stabilizes DNA_2 DNA Topoisomerase_I_2 Topoisomerase I DNA_2->Topoisomerase_I_2 Topoisomerase_I_2->Cleavage_Complex DNA_Damage DNA Strand Breaks Cleavage_Complex->DNA_Damage prevents re-ligation Apoptosis Apoptosis DNA_Damage->Apoptosis

Caption: Potential mechanism of Topoisomerase I inhibition.

Potential Modulation of the EGFR Signaling Pathway

The EGFR signaling pathway is a critical regulator of cell proliferation, survival, and differentiation, and its dysregulation is a hallmark of many cancers.[7] Several quinazoline derivatives, which share structural similarities with isoquinolines, are known to inhibit EGFR tyrosine kinase.[8][9] It is plausible that 6-bromo isoquinoline derivatives could also exert their antiproliferative effects by targeting this pathway.

EGFR_Pathway cluster_0 EGFR Signaling Cascade cluster_1 Inhibition EGF EGF EGFR EGFR EGF->EGFR P_EGFR P-EGFR (Active) EGFR->P_EGFR Dimerization & Autophosphorylation RAS RAS P_EGFR->RAS PI3K PI3K P_EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival Inhibitor 6-Bromo Isoquinoline Inhibitor->P_EGFR inhibits kinase activity

Caption: Potential inhibition of the EGFR signaling pathway.

Experimental Protocols: A Guide for Reproducibility

To facilitate further research and validation of the antiproliferative activity of 6-bromo isoquinoline derivatives, detailed protocols for key experimental assays are provided below.

Synthesis of 6-Bromo Isoquinoline Derivatives

The synthesis of the 7-anilino-1-aryl-6-bromoisoquinolinequinone derivatives involves a multi-step process. A general overview of the synthesis is provided below. For specific reaction conditions and characterization data, please refer to the primary literature.[2]

Synthesis_Workflow Start Starting Materials (e.g., 4-bromoaniline) Intermediate_1 Isoquinoline-5,8-quinone Scaffold Synthesis Start->Intermediate_1 Intermediate_2 Amination at C7 Intermediate_1->Intermediate_2 Final_Product Bromination at C6 (7-anilino-1-aryl-6-bromoisoquinolinequinone) Intermediate_2->Final_Product

Caption: General synthetic workflow for the target compounds.

A common method for the synthesis of the 6-bromoisoquinoline core involves a Pomeranz-Fritsch type reaction between 4-bromobenzaldehyde and aminoacetaldehyde dimethyl acetal.[10] The resulting 6-bromoisoquinoline can then be further functionalized.[10][11]

In Vitro Antiproliferative Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 6-bromo isoquinoline derivatives in culture medium. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Etoposide).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value, the concentration of the compound that inhibits 50% of cell growth, by plotting a dose-response curve.

Apoptosis Analysis by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Step-by-Step Methodology:

  • Cell Treatment: Seed cells in 6-well plates and treat with the 6-bromo isoquinoline derivatives at their respective IC50 concentrations for a predetermined time (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are negative for both Annexin V-FITC and PI. Early apoptotic cells are Annexin V-FITC positive and PI negative. Late apoptotic and necrotic cells are positive for both stains.

Cell Cycle Analysis by Flow Cytometry

This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

Step-by-Step Methodology:

  • Cell Treatment: Treat cells with the 6-bromo isoquinoline derivatives as described for the apoptosis assay.

  • Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The data is used to generate a histogram representing the percentage of cells in each phase of the cell cycle.

Conclusion and Future Directions

The 6-bromo isoquinoline scaffold represents a promising framework for the development of novel antiproliferative agents. The derivatives discussed in this guide exhibit potent cytotoxic effects against various cancer cell lines, with activities in the low micromolar range. The structure-activity relationship studies highlight the importance of the 6-bromo substitution and the electronic nature of the substituents on the 1-aryl ring in determining the biological activity.

Further investigations are warranted to fully elucidate the mechanisms of action of these compounds. Studies focusing on their potential to inhibit key enzymes such as Topoisomerase I and EGFR, as well as their effects on downstream signaling pathways, will provide valuable insights for the rational design of more potent and selective anticancer drugs. The detailed experimental protocols provided in this guide offer a solid foundation for researchers to build upon in their efforts to validate and advance this promising class of compounds in the field of oncology.

References

  • Synthesis of 6-Bromoisoquinoline-1-carbonitrile: A Technical Guide. BenchChem.
  • Cheon, S. H., et al. (1998). Synthesis and structure-activity relationship studies of substituted isoquinoline analogs as antitumor agent. Archives of Pharmacal Research, 21(2), 193-197.
  • Qiu, Y., et al. (2018). Anticancer and Reversing Multidrug Resistance Activities of Natural Isoquinoline Alkaloids and their Structure-activity Relationship. Current Medicinal Chemistry, 25(39), 5349-5384.
  • 6-Bromoisoquinoline synthesis. ChemicalBook.
  • Cheon, S. H., et al. (2001). Structure-activity relationship studies of isoquinolinone type anticancer agent. Archives of Pharmacal Research, 24(4), 276-280.
  • Kim, J., et al. (2021). The Anticancer Effect of Natural Plant Alkaloid Isoquinolines. International Journal of Molecular Sciences, 22(16), 8813.
  • Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid.
  • El-Sayed, M. A., et al. (2024). Pyrrolo[2,1-a]isoquinoline scaffolds for developing anti-cancer agents. RSC Medicinal Chemistry.
  • A Comparative Guide to 6-Bromoisoquinoline-1-carbonitrile and Other Bromo-isoquinolines for Researchers and Drug Development Pro. BenchChem.
  • Antiproliferative activity of new 6-bromine derivatives of 7-anilino-1-arylisoquinolinequinones.
  • Wang, W., et al. (2017). Synthesis of 6-bromo-4-iodoquinoline.
  • Synthesis of 6-bromo-4-iodoquinoline.
  • Synthesis and in Vitro Antiproliferative Activity of New Phenylaminoisoquinolinequinones against Cancer Cell Lines. Molecules, 16(10), 8678-8690.
  • Vlachou, M., et al. (2007). C4-Substituted Isoquinolines: Synthesis and Cytotoxic Action. Letters in Drug Design & Discovery, 4(7), 514-519.
  • Elkamhawy, A., et al. (2022). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Molecules, 27(19), 6516.
  • Ujváry, I., et al. (2008). Antiproliferative activity and apoptosis induced by 6-bromo-2-(morpholin-1-yl)-4-anilinoquinazoline on cells of leukemia lines. Bratislavské lekárske listy, 109(5), 198-202.
  • Emami, L., et al. (2024).
  • Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Semantic Scholar.
  • Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR. RSC Medicinal Chemistry.
  • A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents.
  • A momentous progress update: epidermal growth factor receptor inhibitors as viable agents for combating cancer. Journal of Biomedical Science, 32(1), 58.
  • Fry, D. W., et al. (1998). 6-Substituted-4-(3-bromophenylamino)quinazolines as Putative Irreversible Inhibitors of the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor (HER-2) Tyrosine Kinases with Enhanced Antitumor Activity. Journal of Medicinal Chemistry, 41(26), 5267-5277.
  • Morrell, A., et al. (2008). Azaindenoisoquinolines as Topoisomerase I Inhibitors and Potential Anticancer Agents: A Systematic Study of Structure-Activity Relationships. Journal of Medicinal Chemistry, 51(24), 8110-8120.
  • Antony, S., et al. (2007). The Indenoisoquinolines Non-Camptothecin Topoisomerase I Inhibitors: Update and Perspectives. Current Medicinal Chemistry, 14(25), 2717-2726.
  • Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives. Frontiers in Chemistry, 9, 676891.
  • Prospects of Topoisomerase Inhibitors as Promising Anti-Cancer Agents. Molecules, 28(20), 7114.
  • Isolation, biological activity, and synthesis of isoquinoline alkaloids.
  • Prospects of Topoisomerase Inhibitors as Promising Anti-Cancer Agents. Semantic Scholar.

Sources

A Comparative Guide to ROCK-I vs. ROCK-II Inhibition by Isoquinoline Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparative analysis of isoquinoline-based inhibitors targeting Rho-associated coiled-coil containing protein kinases (ROCK). As key regulators of cellular contraction, motility, and proliferation, the two isoforms, ROCK-I and ROCK-II, represent significant therapeutic targets for a multitude of diseases. The isoquinoline scaffold has emerged as a foundational chemical structure for potent ROCK inhibitors. This document will dissect the nuances of ROCK isoform structure and function, detail the experimental methodologies for evaluating inhibitor selectivity, and present a comparative analysis of prominent isoquinoline compounds.

The Tale of Two Kinases: Understanding ROCK-I and ROCK-II

ROCK-I (also known as ROKβ or p160ROCK) and ROCK-II (ROKα or Rho kinase) are serine/threonine kinases that act as crucial downstream effectors of the small GTPase RhoA.[1][2] While they share a high degree of homology, particularly within their ATP-binding kinase domains (approximately 92% identity), their physiological roles are not entirely redundant.[1][3][4] Both isoforms consist of an N-terminal kinase domain, a central coiled-coil region containing a Rho-binding domain (RBD), and a C-terminal pleckstrin homology (PH) domain.[5][6]

Despite their structural similarities, ROCK-I and ROCK-II exhibit distinct tissue expression patterns and have been implicated in different cellular processes. ROCK-I is ubiquitously expressed, with high levels in non-neural tissues like the lungs, kidneys, and skeletal muscle, whereas ROCK-II is more prominently expressed in the central nervous system, including the brain and heart.[7][8] These differences in localization suggest specialized functions. For instance, studies have indicated that ROCK1 is primarily involved in regulating myosin light chain phosphorylation and peripheral actomyosin contraction, while ROCK2 is more critical for stabilizing the actin cytoskeleton through the LIMK-cofilin pathway.[2]

The Canonical ROCK Signaling Pathway

The activation of ROCK kinases is initiated by the binding of active, GTP-bound RhoA to the RBD. This interaction disrupts an autoinhibitory loop, leading to the activation of the kinase domain.[4] Once active, ROCKs phosphorylate a host of downstream substrates, thereby modulating critical cellular functions.[2][3]

ROCK Signaling Pathway cluster_upstream Upstream Activation cluster_rock ROCK Kinases cluster_downstream Downstream Effectors & Cellular Responses RhoA-GDP RhoA-GDP (Inactive) RhoA-GTP RhoA-GTP (Active) RhoA-GDP->RhoA-GTP GEFs RhoA-GTP->RhoA-GDP GAPs ROCK1 ROCK-I RhoA-GTP->ROCK1 Activation ROCK2 ROCK-II RhoA-GTP->ROCK2 Activation GEFs RhoGEFs GAPs RhoGAPs MLC Myosin Light Chain (MLC) ROCK1->MLC Phosphorylation MYPT1 MYPT1 ROCK1->MYPT1 Phosphorylation LIMK LIM Kinase ROCK1->LIMK Phosphorylation ROCK2->MLC Phosphorylation ROCK2->MYPT1 Phosphorylation ROCK2->LIMK Phosphorylation pMLC Phospho-MLC MLC->pMLC Actin_Stress_Fibers Actin Stress Fiber Formation & Contraction pMLC->Actin_Stress_Fibers MLCP MLC Phosphatase MLCP->pMLC Dephosphorylation pMYPT1 Phospho-MYPT1 (Inactive MLCP) MYPT1->pMYPT1 pMYPT1->MLCP Inhibition pLIMK Phospho-LIMK LIMK->pLIMK Cofilin Cofilin pLIMK->Cofilin Phosphorylation pCofilin Phospho-Cofilin (Inactive) Cofilin->pCofilin pCofilin->Actin_Stress_Fibers Stabilization Isoquinoline_Inhibitors Isoquinoline Inhibitors Isoquinoline_Inhibitors->ROCK1 Isoquinoline_Inhibitors->ROCK2

Caption: Canonical ROCK signaling pathway illustrating upstream activation, isoform-specific downstream effectors, and the point of intervention for isoquinoline-based inhibitors.

Evaluating ROCK Inhibition: A Methodological Overview

Determining the potency and selectivity of isoquinoline compounds against ROCK-I and ROCK-II is paramount for their development as research tools or therapeutic agents. This is typically achieved through a combination of in vitro biochemical assays and cell-based functional assays.

In Vitro Kinase Activity Assays

Biochemical assays directly measure the ability of a compound to inhibit the enzymatic activity of purified ROCK-I and ROCK-II. A common approach is a luminometric kinase assay.

Protocol: Luminescent Kinase Assay for ROCK-I/II Inhibition

  • Reagents and Materials:

    • Purified recombinant human ROCK-I and ROCK-II enzymes.

    • Kinase substrate (e.g., S6Ktide).[9]

    • ATP.

    • Kinase assay buffer.

    • Kinase-Glo™ MAX reagent.[9]

    • Test isoquinoline compounds dissolved in DMSO.

    • White, opaque 96-well or 384-well plates.

    • Luminometer.

  • Procedure:

    • Prepare serial dilutions of the test compounds in kinase assay buffer. The final DMSO concentration should not exceed 1%.[9]

    • In a white-walled microplate, add the ROCK enzyme (either ROCK-I or ROCK-II), the kinase substrate, and the diluted test compound or vehicle control (DMSO).

    • Initiate the kinase reaction by adding ATP.

    • Incubate the reaction mixture at 30°C for a specified period (e.g., 40 minutes).

    • Stop the reaction and measure the remaining ATP by adding the Kinase-Glo™ MAX reagent, which generates a luminescent signal.

    • Measure the luminescence using a microplate reader. The signal is inversely proportional to the kinase activity.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Assays for ROCK Activity

Cell-based assays provide a more physiologically relevant context by assessing the inhibitor's ability to modulate ROCK signaling within a cellular environment. A widely used method involves monitoring the phosphorylation status of downstream ROCK substrates.

Protocol: Western Blot Analysis of Substrate Phosphorylation

  • Reagents and Materials:

    • Cell line of interest (e.g., MDA-MB-231 human breast cancer cells).[10]

    • Cell culture medium and supplements.

    • Test isoquinoline compounds.

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

    • Primary antibodies against phospho-Myosin Light Chain 2 (p-MLC2) and phospho-MYPT1 (p-MYPT1).[10]

    • Primary antibody against a loading control (e.g., GAPDH or β-actin).

    • HRP-conjugated secondary antibodies.

    • Chemiluminescent substrate.

    • Western blotting equipment and reagents.

  • Procedure:

    • Culture cells to the desired confluency.

    • Treat the cells with varying concentrations of the test compound or vehicle control for a specified duration.

    • Lyse the cells and collect the protein lysates.

    • Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane and incubate with primary antibodies against p-MLC2, p-MYPT1, and the loading control.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Quantify the band intensities and normalize the levels of phosphorylated substrates to the loading control to determine the dose-dependent inhibitory effect of the compound.

Experimental Workflow for ROCK Inhibitor Selectivity cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays Purified_ROCK1 Purified ROCK-I Kinase_Assay_1 In Vitro Kinase Assay (e.g., Luminescent Assay) Purified_ROCK1->Kinase_Assay_1 Purified_ROCK2 Purified ROCK-II Kinase_Assay_2 In Vitro Kinase Assay (e.g., Luminescent Assay) Purified_ROCK2->Kinase_Assay_2 IC50_ROCK1 Determine IC50 for ROCK-I Kinase_Assay_1->IC50_ROCK1 IC50_ROCK2 Determine IC50 for ROCK-II Kinase_Assay_2->IC50_ROCK2 Selectivity_Analysis Selectivity Analysis (IC50 ROCK-I vs. IC50 ROCK-II) IC50_ROCK1->Selectivity_Analysis IC50_ROCK2->Selectivity_Analysis Cells Culture Cells Compound_Treatment Treat with Isoquinoline Compound Cells->Compound_Treatment Western_Blot Western Blot for p-MLC2 & p-MYPT1 Compound_Treatment->Western_Blot Cellular_IC50 Determine Cellular IC50 Western_Blot->Cellular_IC50 Cellular_IC50->Selectivity_Analysis

Sources

A Comparative Guide to the Efficacy of 6-Bromoisoquinolin-1-amine Derivatives in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Among these, the 6-Bromoisoquinolin-1-amine framework has emerged as a particularly promising starting point for the development of potent and selective kinase inhibitors.[1][2] Kinase dysregulation is a hallmark of many diseases, most notably cancer, making kinase inhibitors a critical class of therapeutic agents.[3] This guide provides a comprehensive comparison of the efficacy of various this compound derivatives in key cell-based assays, offering insights into their mechanism of action, and presenting objective experimental data to support these findings. We will delve into their performance against established alternatives and provide detailed protocols to ensure the reproducibility of the presented data.

Mechanism of Action: Targeting the Rho/ROCK Signaling Pathway

Many this compound derivatives exert their biological effects by inhibiting serine/threonine kinases.[1] A prominent target for this class of compounds is the Rho-associated coiled-coil containing protein kinase (ROCK).[1][2][4] The Rho/ROCK pathway is a critical regulator of fundamental cellular processes including actin cytoskeleton organization, cell adhesion, motility, and proliferation.[5][6]

Aberrant Rho/ROCK signaling is implicated in a variety of pathologies, including cancer, hypertension, and neurodegenerative diseases.[7][8] ROCK inhibitors, therefore, represent a promising therapeutic strategy. These inhibitors typically function as ATP-competitive agents, binding to the kinase domain and preventing the phosphorylation of downstream substrates.[4] A key downstream effector of ROCK is Myosin Phosphatase Target Subunit 1 (MYPT1).[7][9] Phosphorylation of MYPT1 by ROCK leads to the inhibition of myosin light chain (MLC) phosphatase, resulting in increased MLC phosphorylation, smooth muscle contraction, and stress fiber formation.[5][9] By inhibiting ROCK, this compound derivatives can effectively block these downstream events.

Figure 1: Simplified Rho/ROCK signaling pathway and the inhibitory action of this compound derivatives.

Comparative Efficacy in Cell-Based Assays

The therapeutic potential of novel compounds is rigorously evaluated through a series of in vitro cell-based assays. These assays are designed to quantify a compound's biological activity, such as its ability to kill cancer cells or inhibit a specific enzyme.

Antiproliferative and Cytotoxicity Assays

A fundamental first step in evaluating potential anticancer agents is to determine their ability to inhibit cell growth or induce cell death. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability. In this assay, metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.[10] The amount of formazan produced is directly proportional to the number of viable cells and can be quantified spectrophotometrically.[11]

The half-maximal inhibitory concentration (IC50) is a key parameter derived from these assays, representing the concentration of a compound required to inhibit a biological process by 50%. A lower IC50 value indicates a more potent compound.

Table 1: Comparative Antiproliferative Activity (IC50) of this compound Derivatives and a Related Compound Against Various Human Cancer Cell Lines.

CompoundCell LineCancer TypeIC50 (µM)Citation
7-Amino-6-bromoisoquinoline-5,8-quinone AGSGastric Adenocarcinoma0.21 ± 0.03[12]
SK-MES-1Lung Carcinoma0.33 ± 0.05[12]
J82Bladder Carcinoma0.49 ± 0.07[12]
HL-60Leukemia0.28 ± 0.04[12]
Derivative 2a AGSGastric Adenocarcinoma1.31[13]
HL-60Leukemia2.01[13]
Derivative 2g AGSGastric Adenocarcinoma2.12[13]
HL-60Leukemia1.83[13]
Etoposide (Control) HL-60Leukemia2.23[13]

Note: The data presented is a synthesis from multiple sources to illustrate the general potency of this class of compounds. Direct comparison between studies should be made with caution due to potential variations in experimental conditions.

The data clearly indicates that derivatives of the 6-bromoisoquinoline scaffold exhibit significant antiproliferative activity across a range of cancer cell lines, with some derivatives demonstrating sub-micromolar potency.[12]

Kinase Inhibition Assays

To confirm that the observed cytotoxic effects are due to the inhibition of the intended target, in vitro kinase assays are performed. These assays directly measure the ability of a compound to inhibit the activity of a specific kinase.[14][15] A common method involves incubating the kinase, a substrate (like MYPT1 for ROCK), and ATP with the test compound.[5][9][16] The level of substrate phosphorylation is then quantified, often using an ELISA-based method with a phospho-specific antibody.[7][16]

Table 2: Comparative ROCK1 Inhibition and Cellular Efficacy of Optimized 6-Substituted Isoquinolin-1-amine Derivatives and Standard ROCK Inhibitors.

CompoundROCK1 IC50 (nM)Cellular Efficacy IC50 (nM)Reference Compound
Derivative 23A 1801800Fasudil, Y-27632
Derivative 23E 18200Fasudil, Y-27632
Fasudil 190014000-
Y-27632 2201700-

This data is derived from a fragment-based discovery study and illustrates the potency of optimized compounds from this class.[1][2]

As shown in Table 2, optimization of the 6-substituted isoquinolin-1-amine scaffold can lead to compounds like 23E with significantly improved ROCK1 inhibitory potency and cellular efficacy compared to first-generation ROCK inhibitors like Fasudil and Y-27632.[1][2][17][18][19]

Experimental Protocols

To ensure scientific rigor and enable replication of findings, detailed experimental protocols are essential.

Workflow for High-Throughput Screening of Kinase Inhibitors

HTS_Workflow Start Start: Compound Library Plate_Compounds 1. Plate Compounds (e.g., this compound derivatives) in 96/384-well plates Start->Plate_Compounds Add_Cells 2. Add Cells (e.g., Cancer cell line) and incubate Plate_Compounds->Add_Cells Add_Reagent 3. Add Viability Reagent (e.g., MTT, CellTiter-Glo) Add_Cells->Add_Reagent Incubate 4. Incubate (Allow for colorimetric/ luminescent reaction) Add_Reagent->Incubate Read_Plate 5. Read Plate (Spectrophotometer/ Luminometer) Incubate->Read_Plate Data_Analysis 6. Data Analysis (Calculate % inhibition, IC50 values) Read_Plate->Data_Analysis Hit_Identification 7. Hit Identification (Select compounds meeting potency criteria) Data_Analysis->Hit_Identification End End: Lead Candidates Hit_Identification->End

Figure 2: General workflow for a high-throughput cell-based screening assay to identify active compounds.

Protocol 1: MTT Cell Viability Assay

This protocol provides a reliable method for assessing the cytotoxic effects of this compound derivatives.

Materials:

  • 96-well flat-bottom sterile tissue culture plates

  • Adherent cancer cell line of interest (e.g., AGS, HL-60)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl).[20]

  • Test compounds (dissolved in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Microplate reader (absorbance at 570-600 nm).

Method:

  • Cell Seeding: Trypsinize and count cells. Dilute the cell suspension to the desired concentration (e.g., 7,500 cells/100 µL).[10] Seed 100 µL of the cell suspension into each well of a 96-well plate. Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with medium only (blank), and cells treated with vehicle (DMSO) as a negative control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2. The incubation time should be optimized based on the cell line's doubling time.

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).

  • Formazan Formation: Incubate the plate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[20]

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the purple formazan crystals.[20]

  • Absorbance Reading: Cover the plate with foil and gently shake on an orbital shaker for 15 minutes to ensure complete solubilization.[10] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to reduce background.

  • Data Analysis: Subtract the absorbance of the blank wells from all other readings. Calculate cell viability as a percentage relative to the vehicle-treated control wells. Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Protocol 2: In Vitro ROCK Kinase Assay (ELISA-based)

This protocol details a non-radioactive method to quantify the inhibitory activity of compounds against ROCK kinase.[16]

Materials:

  • 96-well plate pre-coated with recombinant MYPT1 substrate.[9]

  • Recombinant active ROCK-II (as a positive control).[9]

  • Kinase reaction buffer

  • ATP solution

  • Test compounds (dissolved in DMSO)

  • Primary antibody: Anti-phospho-MYPT1 (Thr696) antibody.[16]

  • Secondary antibody: HRP-conjugated anti-rabbit IgG

  • TMB (3,3',5,5'-Tetramethylbenzidine) substrate

  • Stop solution (e.g., 2N H2SO4)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Microplate reader (absorbance at 450 nm)

Method:

  • Compound Addition: Add 10 µL of diluted test compounds to the MYPT1-coated wells. Include a positive control (active ROCK-II) and a negative control (no kinase).

  • Kinase Reaction Initiation: Prepare a master mix containing the active ROCK-II enzyme in kinase reaction buffer. Add the master mix to all wells except the negative control.

  • ATP Addition: To start the kinase reaction, add ATP to each well to a final concentration of 100 µM.

  • Incubation: Incubate the plate for 60 minutes at 30°C.

  • Washing: Aspirate the reaction mixture and wash the wells three times with wash buffer.

  • Primary Antibody Incubation: Add the diluted anti-phospho-MYPT1 primary antibody to each well and incubate for 60 minutes at room temperature.

  • Washing: Repeat the washing step as described in step 5.

  • Secondary Antibody Incubation: Add the diluted HRP-conjugated secondary antibody and incubate for 60 minutes at room temperature.

  • Washing: Repeat the washing step as described in step 5.

  • Signal Development: Add TMB substrate to each well and incubate in the dark for 15-30 minutes, or until sufficient color development is observed.

  • Stopping the Reaction: Add stop solution to each well. The color will change from blue to yellow.

  • Absorbance Reading: Read the absorbance at 450 nm within 30 minutes of adding the stop solution.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control. Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.

Conclusion

The this compound scaffold serves as a robust platform for the development of potent kinase inhibitors, particularly targeting the Rho/ROCK signaling pathway. Cell-based assays conclusively demonstrate that derivatives from this chemical series can exhibit superior antiproliferative activity and target-specific inhibition compared to established compounds. The detailed protocols provided herein offer a validated framework for researchers to reliably assess the efficacy of novel derivatives, facilitating the advancement of new therapeutic agents for a range of human diseases.

References

  • Vertex AI Search. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
  • Abcam. (n.d.). MTT assay protocol.
  • Martens, S. (2023, September 23). In vitro kinase assay. Protocols.io.
  • Callahan, J. F., et al. (n.d.). Quantitative high-throughput cell-based assays for inhibitors of ROCK kinases. PubMed.
  • Provost, J. J., & Wallert, M. A. (2025, June 15). MTT Proliferation Assay Protocol. ResearchGate.
  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf.
  • Thermo Fisher Scientific. (n.d.). CyQUANT MTT Cell Proliferation Assay Kit Protocol.
  • Profacgen. (n.d.). Cell-based Kinase Assays.
  • Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service.
  • Jo, J., et al. (2020). The Rho-associated kinase inhibitor fasudil can replace Y-27632 for use in human pluripotent stem cell research. PLoS One, 15(5), e0233057.
  • Jo, J., et al. (2020). The Rho-associated kinase inhibitor fasudil can replace Y-27632 for use in human pluripotent stem cell research. PLOS One.
  • ResearchGate. (n.d.). Pharmacological ROCK inhibitors Fasudil and Y-27632. Chemical structures... [Image].
  • Lingor, P., et al. (n.d.). Advantages of Rho-associated kinases and their inhibitor fasudil for the treatment of neurodegenerative diseases. PMC.
  • Cell Biolabs, Inc. (n.d.). Rho Kinase (ROCK) Activity Assay, 96-Well.
  • Cell Biolabs, Inc. (n.d.). 96-well ROCK Activity Assay Kit.
  • Sigma-Aldrich. (n.d.). Rho-associated Kinase (ROCK) Activity Assay.
  • Ray, P., et al. (2011). Fragment-based discovery of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(1), 414-418.
  • Spandidos Publications. (2020, January 8). Inhibition of Rho‑associated protein kinase improves the survival of human induced pluripotent stem cell‑derived cardiomyocytes after dissociation.
  • Hai-Quian, W., et al. (2025, August 6). Antiproliferative activity of new 6-bromine derivatives of 7-anilino-1-arylisoquinolinequinones. ResearchGate.
  • BenchChem. (2024, January 5). Buy 6-Bromoisoquinolin-8-amine.
  • MDPI. (2024, February 16). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present).
  • Adam, J., et al. (2011). Optimisation of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors. PubMed.
  • Ray, P., et al. (2025, November 2). Fragment-based discovery of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors. ResearchGate.

Sources

A Senior Application Scientist's Guide to Cross-Reactivity Studies for Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Double-Edged Sword of Kinase Inhibitor Selectivity

In the landscape of targeted therapy, protein kinases stand out as one of the most critical and intensely pursued classes of drug targets.[1] Their central role in regulating a majority of cellular processes means that their dysregulation is a hallmark of numerous diseases, especially cancer.[2][3] However, the very nature of the kinome—the full complement of protein kinases—presents a formidable challenge for drug developers. The high degree of conservation in the ATP-binding site across more than 500 human kinases makes achieving inhibitor selectivity a significant hurdle.[2][4][5]

This inherent promiscuity is a double-edged sword. On one hand, unintended off-target interactions can lead to significant toxicity and adverse side effects, complicating clinical development and potentially harming patients.[2][6][7] On the other hand, a carefully characterized cross-reactivity profile can be leveraged for "polypharmacology," where a single drug purposefully engages multiple targets to achieve a more potent therapeutic effect or overcome resistance mechanisms.[8][9]

Therefore, a comprehensive and early assessment of a novel inhibitor's selectivity is not merely a checkbox in preclinical development; it is a foundational pillar for understanding its mechanism of action, predicting its safety profile, and unlocking its full therapeutic potential.[6][8] This guide provides a comparative overview of the state-of-the-art methodologies for kinase inhibitor cross-reactivity profiling, offering field-proven insights into experimental design, data interpretation, and the strategic selection of the right platform for your research needs.

Comparing the Platforms: Choosing the Right Tool for the Job

The methodologies available to assess an inhibitor's kinome-wide interactions are diverse, each offering a unique window into the compound's behavior. They can be broadly categorized into biochemical, chemical proteomics, and cell-based assays. The choice of platform is a critical experimental decision, dictated by the stage of drug development and the specific questions being asked—from raw binding affinity to true functional inhibition in a physiological context.

G Biochemical Biochemical Biochem_Char Biochem_Char Biochemical->Biochem_Char Provides fundamental affinity/potency data ChemProteomics ChemProteomics ChemProt_Char ChemProt_Char ChemProteomics->ChemProt_Char Profiles interactions with native protein complexes CellBased CellBased CellBased_Char CellBased_Char CellBased->CellBased_Char Offers highest physiological relevance

Biochemical Assays: The Foundation of Potency and Selectivity

These in vitro methods measure the direct interaction between an inhibitor and a panel of purified, often recombinant, kinases. They are the workhorses of early-stage drug discovery, ideal for high-throughput screening and establishing structure-activity relationships (SAR).

  • Enzymatic Activity Assays: These are the gold standard for measuring functional inhibition.[10] They quantify the ability of a kinase to phosphorylate a substrate. A reduction in this activity in the presence of the inhibitor is measured.

    • Principle: A kinase, its substrate, and ATP are combined. The inhibitor's effect on the rate of phosphate transfer is quantified.

    • Platforms:

      • Radiometric Assays ([³³P]-ATP): Directly measure the incorporation of a radiolabeled phosphate into a substrate. They are highly sensitive and less prone to interference but require handling of radioactive materials.[9][10]

      • Luminescence-Based Assays (e.g., ADP-Glo™): Measure the amount of ADP produced in the kinase reaction, which is then converted into a light signal. This universal method is highly sensitive and applicable to virtually any kinase.[11]

      • Fluorescence-Based Assays: Employ various strategies, such as fluorescence polarization (FP) or time-resolved fluorescence resonance energy transfer (TR-FRET), to detect either substrate phosphorylation or inhibitor binding.[12]

  • Binding Assays: These assays measure the physical interaction (affinity) between an inhibitor and a kinase, which does not always correlate perfectly with functional inhibition.[13]

    • Principle: They detect the formation of the inhibitor-kinase complex.

    • Platforms:

      • Thermal Shift Assays (TSA): Measure the change in a protein's melting temperature upon ligand binding. Binding of an inhibitor typically stabilizes the kinase, leading to a higher melting point.[14]

      • Competitive Binding Assays: A known, tagged ligand (probe) binds to the kinase's active site. The test inhibitor competes with this probe, and the displacement of the probe is measured.[9]

Chemical Proteomics: Unbiased Profiling in a Near-Native State

Chemical proteomics methods bridge the gap between purified components and live cells. They assess inhibitor binding against endogenous kinases within a complex cell lysate, providing a more physiologically relevant snapshot of selectivity while enabling unbiased discovery of novel targets.

  • Kinobeads® (Affinity Chromatography):

    • Principle: This technique uses beads coated with a cocktail of non-selective kinase inhibitors to capture a large portion of the kinome from a cell lysate.[15][16] The lysate is pre-incubated with the soluble test inhibitor; kinases that bind the test inhibitor will not be captured by the beads. The proteins captured on the beads are then identified and quantified by mass spectrometry (LC-MS/MS).[17]

    • Causality: By comparing the protein profile of a drug-treated lysate to a control lysate, one can determine the complete target profile of the inhibitor. This method excels at identifying both known and unexpected off-targets in an unbiased manner.[15][17]

  • KiNativ™ (Activity-Based Protein Profiling):

    • Principle: This platform uses specialized chemical probes—biotin-tagged, irreversible ATP/ADP analogs—that covalently bind to a conserved lysine in the active site of active kinases in a cell lysate.[18][19] Pre-treatment with a competitive inhibitor prevents this probe from binding to its targets. Target engagement is quantified by measuring the reduction in probe labeling via mass spectrometry.[18][20]

    • Causality: Because the probe only labels active kinases, KiNativ™ provides information about the inhibitor's interaction with the functional portion of the kinome in its native state.[20] This has revealed striking differences in inhibitor sensitivity compared to recombinant systems.[18]

Cell-Based Assays: The Ultimate Test of Physiological Activity

These assays provide the highest level of biological relevance by measuring an inhibitor's effects within intact, living cells. They are essential for confirming that a compound can cross the cell membrane, engage its target in the crowded cellular milieu, and exert a functional consequence.

  • Target Engagement Assays: These methods directly measure the binding of an inhibitor to its target inside the cell.

    • Principle (e.g., NanoBRET™): This technology relies on Bioluminescence Resonance Energy Transfer (BRET). The target kinase is expressed as a fusion with a luciferase enzyme, and a fluorescent tracer that binds the kinase is added. When an inhibitor enters the cell and displaces the tracer from the kinase, the BRET signal decreases, allowing for a quantitative measurement of target engagement.[21]

    • Causality: This directly confirms cellular permeability and target binding, providing a cellular EC50 value that can be compared to the biochemical IC50 to understand how cellular factors (like high ATP concentration or protein scaffolding) influence potency.

  • Cellular Phosphorylation Assays:

    • Principle: These assays quantify the phosphorylation level of a known downstream substrate of the target kinase. Inhibition of the kinase leads to a decrease in substrate phosphorylation.[21] This is often measured using methods like ELISA or Western blotting with phospho-specific antibodies.

    • Causality: This provides direct evidence of functional target inhibition within a cellular signaling pathway, linking target engagement to a biological outcome.[21]

  • Phenotypic Assays (e.g., Ba/F3 Proliferation Assays):

    • Principle: These assays use engineered cell lines whose survival and proliferation are dependent on the activity of a specific oncogenic kinase.[21] Inhibition of this "driver" kinase by a compound leads to cell death or growth arrest.

    • Causality: This is the ultimate functional readout, directly linking kinase inhibition to a cellular phenotype (e.g., anti-cancer activity). It is a powerful tool for validating the therapeutic hypothesis.[21]

Comparative Summary of Profiling Technologies

FeatureBiochemical AssaysChemical Proteomics (Kinobeads/KiNativ)Cell-Based Assays
Context In Vitro (Purified Components)In Situ (Cell Lysate)In Vivo (Live, Intact Cells)
Primary Output IC50 (Inhibition), Kd (Affinity)Target Occupancy, KdappEC50 (Potency), Functional Readout
Physiological Relevance LowMediumHigh
Key Advantage High throughput, cost-effective for SARUnbiased, profiles native kinases & complexesConfirms cell permeability & functional effect
Key Limitation Lacks biological context; recombinant enzymes may not reflect native stateDoes not confirm cell permeability; some methods miss allosteric inhibitorsLower throughput, more complex to develop
Best For Primary screening, lead optimizationOff-target identification, MoA deconvolutionLead validation, confirming cellular activity

Experimental Protocols: A Practical Guide

To ensure scientific integrity, protocols must be robust and self-validating. Below are representative, detailed methodologies for key platforms, explaining the rationale behind each step.

Protocol 1: In Vitro Enzymatic Assay (ADP-Glo™ Luminescent Assay)

This protocol measures kinase activity by quantifying the amount of ADP produced during the phosphorylation reaction.

G

Methodology:

  • Reagent Preparation:

    • Prepare kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA). The buffer composition is critical for optimal enzyme activity.

    • Prepare serial dilutions of the novel kinase inhibitor in DMSO, then dilute further in kinase buffer. A final DMSO concentration of <1% is crucial to avoid solvent-induced inhibition.

    • Prepare a solution containing the kinase and its specific substrate in kinase buffer.

    • Prepare an ATP solution at a concentration relevant to the assay goals (e.g., at the Km for ATP for potency determination, or at high concentration like 1 mM for physiological relevance).[22]

  • Kinase Reaction:

    • In a 384-well plate, add 2.5 µL of the kinase/substrate mix to wells.

    • Add 0.5 µL of the diluted inhibitor or DMSO vehicle control.

    • Initiate the reaction by adding 2 µL of the ATP solution. The small volume and specific addition order minimize pre-incubation variability.

    • Incubate for 60 minutes at room temperature. This time should be within the linear range of the reaction, determined during assay validation.

  • Signal Generation & Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes. This step is essential to reduce background from unused ATP.

    • Add 10 µL of Kinase Detection Reagent. This reagent converts the ADP produced by the kinase back into ATP. Incubate for 30 minutes.

    • The newly synthesized ATP is used by a luciferase/luciferin pair in the reagent to produce a luminescent signal.

  • Data Analysis:

    • Read the luminescence on a plate reader.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.

    • Determine the IC50 value by fitting the data to a four-parameter dose-response curve.[23]

Protocol 2: Kinobeads Competition Binding Assay

This protocol identifies inhibitor targets from a cell lysate using affinity capture and quantitative mass spectrometry.

Methodology:

  • Cell Lysate Preparation:

    • Culture and harvest cells (e.g., K-562, HeLa).

    • Lyse cells in a non-denaturing buffer (e.g., 0.8% NP-40, 50 mM Tris-HCl, 150 mM NaCl) containing protease and phosphatase inhibitors. This preserves native protein complexes and post-translational modifications, which is a key advantage of the method.[17]

    • Clarify the lysate by centrifugation and determine the protein concentration.

  • Competition Binding:

    • Aliquot 1 mL of lysate (typically at 5 mg/mL) for each condition.

    • Add the test inhibitor at increasing concentrations (e.g., 0.1 nM to 10 µM) or a DMSO vehicle control to the lysates.

    • Incubate for 45-60 minutes at 4°C with gentle rotation to allow the inhibitor to bind to its targets.

  • Kinase Enrichment:

    • Add Kinobeads slurry to each lysate and incubate for another 60 minutes at 4°C. Kinases not bound by the free inhibitor will bind to the immobilized ligands on the beads.

    • Wash the beads extensively with lysis buffer to remove non-specific binders. This step is critical for a clean final result.

  • Sample Preparation for Mass Spectrometry:

    • Elute the bound proteins from the beads.

    • Perform in-solution or on-bead tryptic digestion to generate peptides.

    • Analyze the resulting peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Identify and quantify the proteins in each sample using specialized software (e.g., MaxQuant).

    • For each identified kinase, plot its signal intensity against the inhibitor concentration.

    • Fit the data to a competition binding curve to determine the apparent dissociation constant (Kdapp) or EC50 for each target.[17]

Protocol 3: NanoBRET™ Cellular Target Engagement Assay

This protocol measures the binding of an inhibitor to its target kinase in live cells.

Methodology:

  • Cell Preparation:

    • Transfect HEK293 cells with a plasmid encoding the target kinase fused to NanoLuc® luciferase. The choice of a common, easily transfected cell line like HEK293 ensures robust and reproducible expression.

    • Plate the transfected cells in a 96-well assay plate and incubate for 24 hours to allow for protein expression.

  • Assay Execution:

    • Prepare serial dilutions of the test inhibitor in Opti-MEM® medium.

    • Add the NanoBRET™ Tracer (a fluorescent ligand for the kinase) and the test inhibitor dilutions to the cells.

    • Incubate for 2 hours at 37°C in a CO₂ incubator. This allows the inhibitor and tracer to reach equilibrium within the cells.

  • Signal Detection:

    • Add the NanoBRET™ Nano-Glo® Substrate to all wells. This substrate is cell-permeable and generates the luminescent signal from the NanoLuc®-kinase fusion.

    • Immediately measure both the donor (luciferase, 460 nm) and acceptor (tracer, 610 nm) emission signals on a BRET-capable plate reader.

  • Data Analysis:

    • Calculate the raw BRET ratio (Acceptor Emission / Donor Emission) for each well.

    • Normalize the data to vehicle (0% inhibition) and a positive control (100% inhibition) to determine the percent inhibition at each compound concentration.

    • Determine the cellular EC50 value by fitting the data to a dose-response curve.[21]

Conclusion and Future Directions

The journey of a novel kinase inhibitor from discovery to clinic is paved with critical decisions, and none is more important than the thorough characterization of its selectivity. A promiscuous inhibitor is not necessarily a failed one, nor is a highly selective inhibitor guaranteed to be safe. The key is knowledge.[2][9]

By employing a multi-faceted approach—starting with broad, high-throughput biochemical screens, progressing to unbiased profiling in complex lysates, and culminating in functional validation in live cells—researchers can build a comprehensive and reliable selectivity profile. This layered, self-validating system, which combines orthogonal methods, provides the highest confidence in the data.[8][13]

Looking ahead, the field is moving towards even greater biological complexity and predictive power. The integration of computational modeling and machine learning can now help predict cross-reactivity profiles, guiding inhibitor design and prioritizing experimental resources.[4][5] Furthermore, the application of these profiling technologies in more advanced models, such as 3D spheroids, patient-derived xenografts, and spatial proteomics, will provide unprecedented insight into how kinase inhibitors behave in a true disease context. By embracing these sophisticated tools and a rigorous, logical approach to their application, we can more effectively design the next generation of safe and potent kinase-targeted therapies.

References

  • A Researcher's Guide to Cross-Reactivity Profiling of Kinase Inhibitors: Methodologies and Data Interpretation. Benchchem.
  • Cross-reactivityvirtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach. NIH.
  • Mapping the Protein Kinome: Current Strategy and Future Direction. PMC - PubMed Central.
  • Going KiNativ(TM): ActivX Biosciences, Inc. Publishes Landmark Article on Kinase Profiling. Marketwired.
  • Kinase Screening & Profiling Services. Creative Biogene.
  • Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery. ResearchGate.
  • ActivX Biosciences' KiNativ® platform featured in two articles demonstrating the importance of native kinase profiling for characterizing protein degraders. GlobeNewswire.
  • Spotlight: Cell-based kinase assay formats. Reaction Biology.
  • Cell-based test for kinase inhibitors. INiTS.
  • Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. UKM Medical Molecular Biology Institute.
  • Kinase/Enzyme Assays. PharmaLegacy.
  • Kinobeads use immobilized kinase inhibitors as affinity reagents... ResearchGate.
  • Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. Taylor & Francis Online.
  • In Situ Kinase Profiling Reveals Functionally Relevant Properties of Native Kinases. PMC - NIH.
  • A Researcher's Guide to Kinase Cross-Reactivity Profiling: A Case Study with 1-hexadecyl-1H-indole-2,3-dione. Benchchem.
  • The KiNativ approach to kinase inhibitor profiling. ATP-biotin can bind... ResearchGate.
  • Kinobead/LC-MS phosphokinome profiling enables rapid analyses of kinase-dependent cell signaling networks. PubMed Central.
  • Dissecting kinase profiling data to predict activity and understand cross-reactivity of kinase inhibitors. PubMed.
  • The target landscape of clinical kinase drugs. PMC - NIH.
  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.
  • Targeted Kinase Inhibitor Profiling Using a Hybrid Quadrupole-Orbitrap Mass Spectrometer. Thermo Fisher Scientific.
  • Cell Based Kinase Assays. Luceome Biotechnologies.
  • Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform. Promega Korea.
  • EnzyChrom™ Kinase Assay Kit. BioAssay Systems.
  • A Comparison of Protein Kinases Inhibitor Screening Methods Using Both Enzymatic Activity and Binding Affinity Determination. NIH.
  • Kinase Screening Assay Services. Reaction Biology.
  • Protein kinase profiling assays: a technology review. PubMed.
  • Measuring and interpreting the selectivity of protein kinase inhibitors. PMC - NIH.
  • Comparison of methods for kinase (activity) profiling. ResearchGate.
  • Enhancing kinase-inhibitor activity and selectivity prediction through contrastive learning. PMC - NIH.
  • Strategy toward Kinase-Selective Drug Discovery. Journal of Chemical Theory and Computation - ACS Publications.
  • Review paper: The past and current trends of kinase research and use of high-throughput active kinome technologies. Pamgene.
  • The selectivity of protein kinase inhibitors: a further update. Discovery Research Portal.
  • Assessment and Optimisation of Kinase Inhibitor Selectivity to Achieve Candidates with an Appropriate Safety Profile. Royal Society of Chemistry.
  • Minimizing the off-target reactivity of covalent kinase inhibitors by... ResearchGate.
  • Activity-Based Kinase Selectivity and Profiling Services. AssayQuant.
  • A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. PNAS.
  • Kinase Inhibition-Related Adverse Events Predicted from in vitro Kinome and Clinical Trial Data. PubMed Central.
  • Trends in Kinase Selectivity Insights for Target Class-Focused Library Screening. ResearchGate.
  • High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. PMC.
  • Delineating Drug Class and Target-Specific Adverse Events of Kinase Inhibitors. medRxiv.

Sources

A Researcher's Guide to ROCK Inhibition: A Comparative Analysis of 6-Bromoisoquinolin-1-amine and Fasudil

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of cell signaling, the Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2) stand out as master regulators of the actin cytoskeleton. Their influence extends to fundamental processes such as cell contraction, migration, and proliferation.[1] Consequently, the selection of a specific and potent inhibitor is a cornerstone of experimental design for any researcher investigating these pathways. This guide provides an in-depth, data-driven comparison of two prominent ROCK inhibitors: the well-established, clinically-used Fasudil and the more recently developed, research-focused 6-Bromoisoquinolin-1-amine. Our goal is to equip you with the technical insights and practical protocols necessary to choose the optimal tool for your research question.

The RhoA/ROCK Signaling Axis: The Target in Focus

Before evaluating the inhibitors, a clear understanding of the target pathway is essential. The ROCK kinases are primary downstream effectors of the small GTPase RhoA. When activated by upstream signals—often from G-protein coupled receptors (GPCRs)—RhoA-GTP binds to and activates ROCK.[2][] This initiates a phosphorylation cascade that ultimately increases actomyosin contractility. There are two main mechanisms for this: direct phosphorylation of the Myosin Light Chain (MLC) and the inhibitory phosphorylation of the Myosin Light Chain Phosphatase (MLCP), which prevents MLC dephosphorylation.[1] The dysregulation of this pathway is a known contributor to pathologies ranging from hypertension to cancer metastasis, making ROCK a compelling therapeutic and research target.[4]

ROCK_Signaling_Pathway Upstream_Signals LPA, S1P, Growth Factors GPCR GPCR / Receptor Tyrosine Kinase Upstream_Signals->GPCR RhoGEF RhoGEF GPCR->RhoGEF Activates RhoA_GDP RhoA-GDP (Inactive) RhoGEF->RhoA_GDP GDP/GTP Exchange RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP ROCK ROCK1 / ROCK2 RhoA_GTP->ROCK Binds & Activates MLC Myosin Light Chain (MLC) ROCK->MLC Direct Phosphorylation (+) MLCP MLC Phosphatase ROCK->MLCP Inhibitory Phosphorylation (-) pMLC Phospho-MLC (pMLC) Cytoskeleton Actin Cytoskeleton Reorganization (Stress Fibers, Cell Contraction) pMLC->Cytoskeleton MLCP->pMLC Dephosphorylates pMLCP Inactive pMLCP

Figure 1: The Canonical RhoA/ROCK Signaling Cascade. This diagram illustrates the activation of ROCK and its dual-pronged mechanism for increasing Myosin Light Chain phosphorylation, leading to cytoskeletal reorganization.

Comparative Inhibitor Analysis

Both Fasudil and this compound function as ATP-competitive inhibitors, binding to the kinase domain of ROCK.[5][6] However, their origins and selectivity profiles create distinct use cases for the discerning researcher.

Fasudil (HA-1077): The Clinical Veteran

Fasudil is a first-generation ROCK inhibitor and has been clinically approved in Japan and China for treating cerebral vasospasm since 1995.[7][8] This history provides a wealth of in vivo pharmacokinetic and safety data.[9][10] However, its utility as a precise research tool is tempered by its relatively poor kinase selectivity.[7] Fasudil is known to inhibit other kinases, particularly PKA and PKC, at concentrations often used in cell-based assays.[11][12][13] This promiscuity means that an observed phenotype could be an off-target effect, necessitating rigorous validation with structurally distinct inhibitors to confirm that the effect is truly ROCK-dependent.

This compound: The Selective Specialist

This compound belongs to a newer class of ROCK inhibitors developed through fragment-based screening and structure-guided design, with the specific goal of improving potency and selectivity.[5][14] While specific IC₅₀ data for this exact compound is not widely published in peer-reviewed literature, the isoquinolin-1-amine scaffold has been optimized to yield potent ROCK inhibitors with significantly improved selectivity against other kinases like PKA compared to Fasudil.[5] This makes it a more suitable tool for experiments where dissecting the specific contribution of ROCK signaling is paramount, minimizing the risk of confounding off-target effects.

FeatureThis compoundFasudil (HA-1077)
Mechanism of Action ATP-competitive ROCK inhibitor[5]ATP-competitive ROCK inhibitor[15]
Potency (ROCK2) Potent; part of a class with nanomolar to low-micromolar IC₅₀ values[14]IC₅₀: ~0.16 - 1.9 µM[11][12]
Kinase Selectivity Developed for higher selectivity over other kinases, including PKA[5]Known off-target activity against PKA, PKC, PKG, and others[8][11]
Primary Application Basic research requiring high target specificityResearch and clinical use (Japan, China)[7]
Key Advantage Higher confidence in attributing observed effects to ROCK inhibitionExtensive history of use and available in vivo data[9][10]
Primary Limitation Less extensive in vivo characterization in the public domainPotential for confounding data due to off-target effects[7]

Table 1: Comparative Profile of this compound and Fasudil.

Experimental Design: A Self-Validating Protocol

To reliably assess and compare the efficacy of these inhibitors, a robust experimental system is required. The following protocol describes a Western blot-based assay to measure the inhibition of ROCK's downstream activity by quantifying the phosphorylation of Myosin Light Chain 2 (MLC2) at Serine 19.

Workflow for Assessing ROCK Inhibitor Potency

WB_Workflow start 1. Seed Cells (~80% confluency) starve 2. Serum Starve (24h to reduce baseline) start->starve inhibit 3. Pre-treat with Inhibitor (1h, dose-response) starve->inhibit stimulate 4. Stimulate with Agonist (e.g., LPA, 15-30 min) inhibit->stimulate lyse 5. Lyse & Quantify Protein (RIPA + inhibitors, BCA) stimulate->lyse run 6. SDS-PAGE & Transfer (Equal protein loading) lyse->run probe 7. Immunoblot (p-MLC2, Total MLC2, GAPDH) run->probe analyze 8. Image & Analyze (Densitometry) probe->analyze end 9. Plot Dose-Response Curve (Determine IC₅₀) analyze->end

Figure 2: Experimental Workflow for Inhibitor Comparison. This flowchart details the key stages for quantifying ROCK inhibition via Western blot analysis of a downstream substrate.

Detailed Step-by-Step Protocol
  • Cell Preparation: Plate a cell line known to have an active Rho/ROCK pathway (e.g., HeLa, MDA-MB-231, or vascular smooth muscle cells) in 6-well plates. Allow cells to reach ~80% confluency. This ensures a sufficient and healthy cell population for protein extraction.

  • Synchronization: Replace the growth medium with serum-free medium and incubate for 18-24 hours. This critical step, known as serum starvation, reduces the basal level of ROCK activity, creating a low-noise background against which agonist-induced activity can be clearly measured.

  • Inhibitor Pre-treatment: Prepare a dose-response series for each inhibitor (this compound and Fasudil) and a vehicle control (DMSO). A typical starting range is 0.1 µM to 20 µM. Pre-incubate the serum-starved cells with the inhibitors or vehicle for 1 hour. This allows for cell permeability and target engagement before pathway stimulation.

  • Pathway Activation: Stimulate the Rho/ROCK pathway by adding an agonist such as Lysophosphatidic acid (LPA) (e.g., 10 µM) or Sphingosine-1-phosphate (S1P) for 15-30 minutes.[2] This provides a robust and synchronous activation of ROCK. Include an unstimulated, vehicle-treated well as a negative control.

  • Protein Extraction: Immediately place plates on ice, aspirate the medium, and wash once with ice-cold PBS. Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails. The phosphatase inhibitors are crucial to preserve the phosphorylation state of your target proteins. Scrape the cells, collect the lysate, and clarify by centrifugation.

  • Quantification and Sample Prep: Determine the protein concentration of each lysate using a BCA or Bradford assay. This is essential for ensuring equal protein loading on the gel. Prepare samples by adding Laemmli buffer and boiling for 5 minutes.

  • Immunoblotting: Separate equal amounts of protein (e.g., 20 µg) via SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Antibody Incubation: Block the membrane (e.g., with 5% BSA or non-fat milk in TBST) for 1 hour. Incubate overnight at 4°C with primary antibodies for phospho-MLC2 (Ser19), total MLC2, and a loading control (e.g., GAPDH or β-actin). The ratio of p-MLC2 to total MLC2 is the key readout, while the loading control confirms equal sample loading.

  • Detection and Analysis: After washing and incubation with an appropriate HRP-conjugated secondary antibody, visualize the bands using an ECL substrate. Quantify the band intensities using densitometry software. Normalize the p-MLC2 signal to the total MLC2 signal for each lane.

Conclusion: Selecting the Right Tool for the Job

The choice between this compound and Fasudil is a classic example of the trade-off between specificity and characterization. Your research question should be the ultimate arbiter.

  • Choose this compound when your primary goal is to specifically implicate ROCK signaling in a cellular process. Its development was geared towards minimizing off-target effects, providing a cleaner system for mechanistic studies.[5] The data you generate will carry a higher degree of confidence that the observed phenotype is a direct result of ROCK inhibition.

By understanding the distinct profiles of these inhibitors and employing robust, self-validating experimental protocols, you can generate clear, interpretable, and high-impact data in your exploration of ROCK signaling.

References

  • The Investigation on Pharmacokinetics of Fasudil After a Single Dose Intravenous infusion. (n.d.). CNKI.
  • Fasudil - Wikipedia. (n.d.). Wikipedia.
  • ROCK Signaling Pathway - Creative Diagnostics. (n.d.). Creative Diagnostics.
  • What is the mechanism of Fasudil Hydrochloride Hydrate? - Patsnap Synapse. (2024, July 17). Patsnap Synapse.
  • Absorption, tissue disposition, and excretion of fasudil hydrochloride, a RHO kinase inhibitor, in rats and dogs. (2020). PubMed.
  • Effect of the Rho-Kinase/ROCK Signaling Pathway on Cytoskeleton Components. (n.d.). MDPI.
  • The ROCK signaling pathway with focus on survival and regeneration.... (n.d.). ResearchGate.
  • Rho-associated coiled-coil kinase (ROCK) signaling and disease. (n.d.). Semantic Scholar.
  • Rho-kinase inhibitors as therapeutics: from pan inhibition to isoform selectivity. (n.d.). PMC.
  • Optimisation of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors. (2011, February 15). PubMed.
  • Fragment-based discovery of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors | Request PDF. (2025, November 2). ResearchGate.
  • Rho kinase inhibitor - Wikipedia. (n.d.). Wikipedia.
  • Pharmacological ROCK inhibitors. The isoquinoline derivatives fasudil... (n.d.). ResearchGate.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Handling of 6-Bromoisoquinolin-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-Bromoisoquinolin-1-amine is a halogenated aromatic amine, a class of compounds frequently utilized as building blocks in medicinal chemistry and drug development. The presence of the bromine atom and the amine group on the isoquinoline scaffold suggests that this compound should be handled with care, assuming potential toxicity and irritant properties. This guide provides a detailed framework for the safe handling, use, and disposal of this compound to ensure the safety of laboratory personnel and the integrity of research.

Hazard Identification and Risk Assessment

Based on data from similar chemical structures, this compound should be treated as a hazardous substance. The primary anticipated hazards are summarized below.

Anticipated GHS Classification
Hazard ClassAnticipated CategoryRationale
Acute Toxicity, OralCategory 4Harmful if swallowed, a common characteristic of similar aromatic amines.[1][2]
Skin Corrosion/IrritationCategory 2Expected to cause skin irritation upon contact.[1][2][3]
Serious Eye Damage/IrritationCategory 2Likely to cause serious eye irritation or damage.[1][2][3][4]
Specific Target Organ Toxicity (Single Exposure)Category 3May cause respiratory tract irritation if inhaled.[1][2][3]

Signal Word: Warning

Anticipated Hazard Statements:

  • H302: Harmful if swallowed.[1][2]

  • H315: Causes skin irritation.[1][2][3]

  • H319: Causes serious eye irritation.[1][2]

  • H335: May cause respiratory irritation.[1][2][3]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to minimize exposure through all potential routes: inhalation, ingestion, and skin/eye contact.[5][6][7]

PPE Requirements for Handling this compound
Protection TypeSpecificationRationale and Best Practices
Eye and Face Protection Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles when there is a significant risk of splashing.[5][8]Protects against splashes and airborne particles. Goggles provide a seal around the eyes, which is crucial as the compound is expected to be a serious eye irritant.[7]
Hand Protection Chemical-resistant gloves (e.g., Nitrile).Disposable nitrile gloves offer good protection against incidental splashes.[8] For prolonged handling or immersion, consult the glove manufacturer's compatibility chart. Always inspect gloves for tears or punctures before use and remove them using the proper technique to avoid skin contamination.[9]
Body Protection A flame-resistant lab coat, fully buttoned.Provides a barrier against splashes and spills. Long pants and closed-toe, closed-heel shoes are mandatory to cover all skin.[8]
Respiratory Protection Use in a certified chemical fume hood.All handling of solid this compound or its solutions should be performed in a fume hood to control exposure to dust and vapors.[9][10] If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates may be required after a formal exposure assessment.[5][8]

Operational and Handling Plan

A systematic approach to handling ensures that safety is integrated into every step of the experimental workflow.

Step-by-Step Handling Protocol
  • Preparation:

    • Designate a specific area for handling this compound, preferably within a chemical fume hood.

    • Ensure that an emergency eyewash station and safety shower are readily accessible.

    • Assemble all necessary equipment and reagents before retrieving the compound from storage.

    • Verify that all containers are properly labeled and in good condition.

  • Weighing and Transfer:

    • Perform all weighing and transfers of the solid compound within a chemical fume hood to prevent inhalation of dust.

    • Use a disposable weighing boat or paper.

    • Handle with care to avoid creating dust.

  • In-Use Procedures:

    • Keep containers of this compound tightly closed when not in use.[10]

    • Avoid direct contact with the skin, eyes, and clothing.[11]

    • Do not eat, drink, or smoke in the laboratory.[3]

    • After handling, wash hands thoroughly with soap and water.[3][11]

Emergency and Spill Response

Prompt and correct response to an emergency can significantly mitigate potential harm.

Spill Management Workflow

Spill_Management_Workflow Workflow for Chemical Spill Response cluster_assessment Initial Assessment cluster_small_spill Small Spill Response cluster_large_spill Large Spill Response Assess_Spill Assess Spill Size and Risk Small_Spill Small Spill (Manageable by lab personnel) Assess_Spill->Small_Spill Small Large_Spill Large Spill (Requires emergency services) Assess_Spill->Large_Spill Large Alert_Personnel Alert others in the area Small_Spill->Alert_Personnel Evacuate Evacuate the immediate area Large_Spill->Evacuate Don_PPE Don appropriate PPE (gloves, goggles, lab coat) Alert_Personnel->Don_PPE Contain_Spill Contain spill with absorbent material Don_PPE->Contain_Spill Collect_Waste Collect absorbed material into a sealed container Contain_Spill->Collect_Waste Decontaminate Decontaminate the area Collect_Waste->Decontaminate Dispose Dispose of waste as hazardous material Decontaminate->Dispose Notify_EHRS Notify Emergency Services and EH&S Evacuate->Notify_EHRS Secure_Area Secure the area and prevent entry Notify_EHRS->Secure_Area

Caption: Workflow for responding to a chemical spill.

First Aid Measures
  • If Inhaled: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[3][4][9]

  • In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[3][4][9] Seek medical attention if irritation persists.

  • In Case of Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][9] Seek immediate medical attention.

  • If Swallowed: Do NOT induce vomiting. Rinse mouth with water.[3][9] Seek immediate medical attention.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance. As a halogenated organic compound, it requires specific disposal procedures.[10][12][13]

Waste Segregation and Disposal Protocol
  • Waste Identification: this compound is classified as a halogenated organic waste.[12]

  • Containerization:

    • Collect all waste containing this compound in a designated, properly labeled, and sealed hazardous waste container.[13][14]

    • The container must be compatible with the chemical.

    • Do not mix halogenated waste with non-halogenated organic waste, as this significantly increases disposal costs and complexity.[10][15]

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "Waste this compound".[13] Do not use abbreviations.

    • Maintain a log of the contents and their approximate quantities.

  • Storage:

    • Store the waste container in a designated satellite accumulation area that is secure and has secondary containment.[10]

  • Disposal:

    • Arrange for pickup and disposal through your institution's Environmental Health and Safety (EH&S) department. Follow all local, state, and federal regulations for hazardous waste disposal.[13]

References

  • Hazardous Waste Segregation. (n.d.). Google Cloud.
  • Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group.
  • Organic Solvents. (n.d.). Cornell EHS.
  • Safe Disposal of Halogenated Nitroaromatic Compounds: A General Guide. (n.d.). Benchchem.
  • Halogenated Solvents in Laboratories. (n.d.). Campus Operations.
  • Personal Protective Equipment. (2025, September 12). US EPA.
  • Chemical Safety: Personal Protective Equipment. (n.d.).
  • 5 Types of PPE for Hazardous Chemicals. (2022, December 7). Hazmat School.
  • OSHA Technical Manual (OTM) - Section VIII: Chapter 1. (n.d.). Occupational Safety and Health Administration.
  • Safety Data Sheet - 6-Bromoquinoline. (2025, October 3). MedchemExpress.com.
  • How to Choose PPE for Chemical Work. (2025, October 23).
  • 6-Bromoquinoline - SAFETY DATA SHEET. (n.d.).
  • SAFETY DATA SHEET - 1-Bromoisoquinolin-3-amine. (2012, July 27). Thermo Fisher Scientific.
  • SAFETY DATA SHEET - methyl 6-bromoisoquinoline-4-carboxylate. (n.d.). Enamine.
  • SAFETY DATA SHEET - 1-Bromoisoquinoline. (n.d.). Fisher Scientific.
  • Aldrich A55004 - SAFETY DATA SHEET. (2025, November 6).
  • Isoquinoline, 5-bromo-8-nitro. (n.d.). Organic Syntheses Procedure.
  • 7-Bromoisoquinolin-3-amine. (n.d.). PubChem.
  • 5-Bromo-6-methylisoquinolin-1-amine. (n.d.). Sigma-Aldrich.
  • An In-depth Technical Guide to the Safe Handling of 6-Bromocinnolin-4-amine. (n.d.). Benchchem.
  • 1-BROMOISOQUINOLIN-3-AMINE SDS, 13130-79-5 Safety Data Sheets. (n.d.). ECHEMI.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Bromoisoquinolin-1-amine
Reactant of Route 2
6-Bromoisoquinolin-1-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.